Product packaging for 1,1,1-Trifluoropropane(Cat. No.:CAS No. 421-07-8)

1,1,1-Trifluoropropane

Cat. No.: B1294402
CAS No.: 421-07-8
M. Wt: 98.07 g/mol
InChI Key: KDWQLICBSFIDRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1,1,1-Trifluoropropane is a useful research compound. Its molecular formula is C3H5F3 and its molecular weight is 98.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Compressed Gas, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H5F3 B1294402 1,1,1-Trifluoropropane CAS No. 421-07-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,1-trifluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5F3/c1-2-3(4,5)6/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDWQLICBSFIDRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80883378
Record name 1,1,1-Trifluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80883378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

421-07-8, 94458-05-6
Record name 1,1,1-Trifluoropropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=421-07-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propane, 1,1,1-trifluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000421078
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propane, trifluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094458056
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propane, 1,1,1-trifluoro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,1,1-Trifluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80883378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,1-trifluoropropane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.367
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: The Significance of Fluorination in Modern Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1,1,1-Trifluoropropane: Properties, Synthesis, and Applications

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern chemical and pharmaceutical science.[1][2] The unique physicochemical properties imparted by fluorine, such as high electronegativity, the strength of the carbon-fluorine bond, and its relatively small size, can dramatically alter a molecule's polarity, metabolic stability, and binding affinity.[1][2] this compound (also known as HFC-263fb), a fluorinated propane, exemplifies the utility of such compounds. It serves not only as a refrigerant with a low global warming potential but also as a critical building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1][3][4] This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, and its applications, with a particular focus on its relevance to researchers and professionals in drug development.

Part 1: Core Physicochemical Properties

Understanding the fundamental physical and chemical characteristics of this compound is essential for its safe handling, application, and the design of synthetic routes.

Molecular Structure and Identifiers

This compound is a saturated hydrocarbon in which the three hydrogen atoms on one of the terminal carbon atoms have been replaced by fluorine atoms.

  • Molecular Formula: C₃H₅F₃[3][5][6]

  • Molecular Weight: 98.07 g/mol [4][5][6]

  • CAS Registry Number: 421-07-8[3][5][6]

  • IUPAC Name: this compound[7]

  • Synonyms: HFC-263fb, FC-263fb, R-263fb, CH₃CH₂CF₃[4][5]

Physical Properties at a Glance

This compound is a colorless and odorless gas at room temperature and pressure.[4] Its key physical properties are summarized in the table below.

PropertyValueSource(s)
Melting Point -148 °C[5][6][8]
Boiling Point -12 °C[3][5][6]
Density 1.038 g/cm³[3][6][9]
Vapor Pressure 2770 mmHg at 25°C[3][9]
Refractive Index 1.276[3][9]
Octanol/Water Partition Coefficient (logP) 1.959[10]
Water Solubility (log₁₀WS in mol/L) -1.74 (Calculated)[10]

These properties, particularly its volatility and low boiling point, necessitate handling it as a liquefied gas under pressure. Its moderate lipophilicity, indicated by the logP value, is a key consideration in its biological and environmental interactions.

Part 2: Chemical Properties and Reactivity

The trifluoromethyl group significantly influences the chemical behavior of the propane backbone, rendering it distinct from its non-fluorinated counterpart.

Stability and Reactivity Profile

Generally, this compound is chemically stable. The carbon-fluorine bonds are exceptionally strong, making the trifluoromethyl group resistant to many chemical transformations. However, it is not entirely inert.

  • Flammability: this compound is a flammable gas and may form explosive vapor-air mixtures.[11][12] It should be kept away from heat, sparks, open flames, and other ignition sources.[11][12]

  • Reactivity with Strong Reagents: While generally stable, related fluorinated organic compounds can react violently with strong reducing agents, such as very active metals.[13]

  • Thermal Decomposition: When heated to decomposition, related halogenated compounds can emit toxic fumes of the corresponding hydrogen halides.[13]

Spectroscopic Characterization

Spectroscopic techniques are crucial for the identification and structural elucidation of this compound.

  • Mass Spectrometry (MS): The electron ionization mass spectrum of this compound is available in the NIST WebBook, providing a unique fragmentation pattern for identification.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is a particularly powerful tool for characterizing fluorinated compounds. Data for this compound is available in spectral databases.[15]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic C-F stretching vibrations.

  • UV-Visible Spectroscopy: As a saturated alkane derivative, this compound only undergoes high-energy σ → σ* electronic transitions, which occur in the vacuum ultraviolet (VUV) region (typically below 200 nm). Therefore, it is not expected to show any absorption in a standard UV-Vis spectrum.[1]

Part 3: Synthesis Methodologies

Several synthetic routes to this compound have been developed, with catalytic hydrogenation being one of the most common approaches.[1]

Catalytic Hydrogenation of Fluorinated Propenes

A prevalent method involves the catalytic hydrogenation of a fluorinated propene precursor, such as 3,3,3-trifluoropropene. This reaction adds hydrogen across the double bond in the presence of a metal catalyst.

Synthesis_Workflow Precursor 3,3,3-Trifluoropropene Product This compound Precursor->Product Hydrogenation Reagents H₂ Metal Catalyst (e.g., Pd/C)

Caption: Catalytic hydrogenation of 3,3,3-trifluoropropene.

Hydrofluorination and Conversion from Other Precursors

Other synthetic strategies include hydrofluorination reactions and conversions from other fluorinated precursors like fluorinated propanols.[1] For instance, the hydrodechlorination of 3-chloro-1,1,1-trifluoropropane using a palladium-based catalyst is another viable route.[1]

A synthesis reference for this compound can be found in The Journal of Organic Chemistry, 26, p. 1627, 1961.[6][16]

Part 4: Applications in Research and Drug Development

The unique properties of the trifluoromethyl group make this compound and related compounds valuable in various fields, especially in medicinal chemistry.

Role as a Fluorinated Building Block

The introduction of a trifluoromethyl group can significantly enhance the therapeutic properties of a drug candidate.[2] This group can improve metabolic stability by blocking sites susceptible to enzymatic oxidation.[17] Its lipophilicity can also enhance membrane permeability and binding affinity to target proteins.[2][17][18] this compound and its derivatives serve as key intermediates for introducing this crucial moiety into larger, more complex molecules.[1][19]

Use in Refrigeration

This compound is used in refrigeration and air conditioning systems due to its low global warming potential and ozone depletion potential, making it an environmentally friendlier alternative to older refrigerants.[3][4]

Part 5: Safety, Handling, and Experimental Protocols

Given its hazardous nature, strict safety protocols must be followed when handling this compound.

Hazard Identification and Safety Precautions
  • GHS Hazard Statements: H221 (Flammable gas), H280 (Contains gas under pressure; may explode if heated).[12]

  • Precautionary Statements:

    • Prevention: P210 - Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[12]

    • Response: P377 - Leaking gas fire: Do not extinguish, unless leak can be stopped safely. P381 - In case of leakage, eliminate all ignition sources.[12]

    • Storage: P410+P403 - Protect from sunlight. Store in a well-ventilated place.[11][12]

  • Personal Protective Equipment (PPE): Wear tightly fitting safety goggles, fire/flame resistant and impervious clothing, and appropriate respiratory protection if exposure limits are exceeded.[12]

Experimental Protocol: General Handling of a Pressurized Gas
  • Cylinder Security: Securely chain cylinders when in use and protect them from physical damage.[11]

  • Ventilation: Ensure good ventilation of the work station.[11]

  • Pressure Regulation: Use a suitable pressure regulator and back-flow prevention device in the piping.[20]

  • Leak Detection: Regularly check systems under pressure for leaks. Oxygen detectors should be used as it can displace oxygen and cause rapid suffocation.[11][20]

  • Material Compatibility: Use only equipment made of compatible materials of construction.[20]

Handling_Workflow Start Start: Receive Cylinder Secure Secure Cylinder Start->Secure Inspect Inspect Regulator & Tubing Secure->Inspect Connect Connect Regulator Inspect->Connect Leak_Test Perform Leak Test Connect->Leak_Test Ventilate Ensure Proper Ventilation Leak_Test->Ventilate Open_Valve Slowly Open Main Valve Ventilate->Open_Valve Use Use in Experiment Open_Valve->Use Close_Valve Close Main Valve When Done Use->Close_Valve Purge Purge System Close_Valve->Purge End End: Store Cylinder Purge->End

Caption: General workflow for handling pressurized gas cylinders.

Conclusion

This compound is a compound of significant interest due to the profound effects of its trifluoromethyl group. Its well-characterized physical and chemical properties, established synthetic routes, and critical role as a fluorinated building block make it a valuable tool for researchers in diverse fields. For drug development professionals, understanding the attributes of this molecule is key to leveraging the benefits of fluorination in the design of next-generation therapeutics. As with any pressurized and flammable gas, adherence to strict safety protocols is paramount to ensure its safe and effective use in the laboratory and industry.

References

An In-depth Technical Guide to 1,1,1-Trifluoropropane (CAS: 421-07-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 1,1,1-Trifluoropropane (HFC-263fb), a fluorinated hydrocarbon of significant interest in various scientific and industrial sectors. With the increasing regulatory focus on the environmental impact of hydrofluorocarbons, a thorough understanding of the physicochemical properties, synthesis, reactivity, and safety of compounds like this compound is paramount. This document consolidates critical data to support researchers and professionals in its safe handling, application, and in the development of next-generation alternatives. While it has been explored for applications such as refrigeration, its primary relevance for the intended audience lies in its potential as a building block or intermediate in the synthesis of more complex fluorinated molecules for the pharmaceutical and agrochemical industries.

Molecular and Physicochemical Profile

This compound is a colorless and odorless gas at standard temperature and pressure.[1] The introduction of the trifluoromethyl group significantly influences its physical and chemical properties compared to its non-fluorinated parent, propane.

Key Identifiers and Properties
PropertyValueSource(s)
CAS Number 421-07-8[2]
Molecular Formula C₃H₅F₃[2]
Molecular Weight 98.07 g/mol [1]
Synonyms HFC-263fb, R-263fb, Propane, 1,1,1-trifluoro-[1][2]
Appearance Colorless gas[1]
Melting Point -148 °C[2][3]
Boiling Point -12 °C to -13 °C[3]
Density 1.038 g/cm³[4]
Vapor Pressure 2770 mmHg at 25 °C[4][5]
Refractive Index 1.276[4][5]
Solubility Low solubility in water; more soluble in non-polar organic solvents.[6]

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show two main signals corresponding to the methyl (-CH₃) and methylene (-CH₂-) groups. The methylene protons will be split by both the adjacent methyl protons and the geminal fluorine atoms, resulting in a complex multiplet. The methyl protons will appear as a triplet due to coupling with the adjacent methylene protons.

  • ¹³C NMR: The carbon NMR spectrum will display three distinct signals for the three carbon atoms in different chemical environments.

  • ¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for identifying fluorinated compounds. For this compound, a single signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group. This signal will be split into a triplet by the adjacent methylene protons.[2][7]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by strong absorption bands corresponding to C-F stretching vibrations, typically in the region of 1000-1400 cm⁻¹. C-H stretching and bending vibrations will also be present.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound is expected to show a molecular ion peak (M⁺) at m/z 98. The fragmentation pattern would likely involve the loss of a fluorine atom, a methyl group, or an ethyl group, leading to characteristic fragment ions.

Synthesis Methodologies

The synthesis of this compound can be achieved through several routes, primarily involving the modification of a propane backbone or related C3 precursors.

Catalytic Hydrogenation of Halogenated Precursors

A common laboratory and industrial-scale method involves the catalytic hydrogenation of chlorinated or brominated precursors. For instance, the hydrodechlorination of 3-chloro-1,1,1-trifluoropropane can yield this compound.[3] This reaction is typically carried out using a palladium-based catalyst.

Synthesis precursor 3-Chloro-1,1,1-trifluoropropane product This compound precursor->product Catalytic Hydrogenation reagents H₂, Pd/C

Caption: Catalytic hydrogenation of a halogenated precursor.

Fluorination of Propane Derivatives

Another approach involves the direct fluorination of propane or partially fluorinated propanes using various fluorinating agents. However, controlling the degree and regioselectivity of fluorination can be challenging.

Chemical Reactivity and Stability

This compound is a relatively stable compound under normal conditions.[8] The strong carbon-fluorine bonds contribute to its thermal and chemical stability. However, it can undergo certain reactions, particularly under more forcing conditions.

  • Halogenation: Radical halogenation at the methylene or methyl positions can occur, though this may require UV irradiation or high temperatures.

  • Thermal Decomposition: At elevated temperatures, this compound can decompose, potentially forming toxic byproducts such as hydrogen fluoride.[9]

  • Reactivity with Strong Bases: Strong bases can potentially induce elimination reactions, although this is less favorable than with more activated substrates.

Safety and Handling

As a flammable gas and a substance that can cause respiratory irritation, proper safety precautions are essential when handling this compound.[1]

Hazard Identification
  • GHS Classification: Flammable Gas (Category 2), Gas Under Pressure (Compressed Gas).[10]

  • Hazard Statements: H221 (Flammable gas), H280 (Contains gas under pressure; may explode if heated).[10]

Recommended Handling Procedures
  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood.

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.

  • Personal Protective Equipment (PPE): Wear appropriate safety glasses, gloves, and a lab coat.

  • Storage: Store in a cool, dry, well-ventilated area away from direct sunlight and incompatible materials. Cylinders should be securely fastened.

Environmental Impact and Regulatory Landscape

The environmental fate of hydrofluorocarbons is a major consideration in their application and regulation.

Environmental Fate
  • Global Warming Potential (GWP): this compound has a relatively low global warming potential compared to other fluorinated compounds, making it a candidate for certain applications where this is a key consideration.[1]

  • Degradation: In the atmosphere, HFCs are primarily degraded by reaction with hydroxyl radicals (•OH). The degradation products can include smaller fluorinated compounds and, ultimately, hydrogen fluoride.

Regulatory Status

The use of hydrofluorocarbons is subject to increasing regulation globally due to their contribution to climate change.

  • European Union: The EU F-Gas Regulation aims to phase down the use of HFCs with high GWP.[1][4]

  • United States: The U.S. Environmental Protection Agency (EPA) under the American Innovation and Manufacturing (AIM) Act is also implementing a phasedown of HFC production and consumption.[2][5][7]

Researchers and drug development professionals should be aware of these regulations, as they may impact the availability and permissible uses of certain fluorinated compounds.

Applications in Research and Development

While historically considered as a refrigerant, the primary interest for the target audience of this guide lies in the use of this compound and its derivatives as building blocks in organic synthesis. The trifluoromethyl group is a key pharmacophore in many pharmaceuticals and agrochemicals, and an understanding of the chemistry of simple trifluoromethylated alkanes can inform the synthesis of more complex molecules. For instance, derivatives of this compound can serve as precursors to trifluoromethylated amino acids and other biologically active compounds.[3]

Conclusion

This compound is a fluorinated hydrocarbon with a distinct set of physicochemical properties, driven by the presence of the trifluoromethyl group. This guide has provided a detailed overview of its molecular characteristics, spectroscopic signature, synthesis, reactivity, safety considerations, environmental impact, and regulatory context. For researchers and professionals in drug development, a comprehensive understanding of such fundamental fluorinated molecules is crucial for the rational design and synthesis of novel, high-value compounds. As the landscape of fluorinated materials continues to evolve under regulatory pressures, the knowledge consolidated herein will serve as a valuable resource for informed decision-making and innovative research.

References

synthesis pathways for 1,1,1-Trifluoropropane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 1,1,1-Trifluoropropane (HFC-263fb)

Abstract

This compound, also known as HFC-263fb, is an organofluorine compound of growing interest in specialized chemical applications, including its use as a potential component in working fluid mixtures and as a building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1][2] The unique physicochemical properties imparted by the trifluoromethyl group—such as altered polarity, boiling point, and metabolic stability—drive the demand for efficient and scalable synthetic routes.[1][3] This guide provides a comprehensive overview of the primary , designed for researchers, chemists, and drug development professionals. We will delve into the mechanistic underpinnings, catalytic systems, and detailed protocols for the most viable synthetic strategies, focusing on hydrogenation and hydrodechlorination routes from commercially available precursors.

Introduction: The Significance of Trifluoromethylated Alkanes

The incorporation of a trifluoromethyl (-CF₃) group into an organic scaffold is a cornerstone strategy in modern medicinal chemistry and materials science. This moiety can dramatically enhance a molecule's lipophilicity, binding affinity, and metabolic stability. This compound (C₃H₅F₃) serves as a simple yet valuable trifluoromethylated alkane.[4][5][6] However, the synthesis of such compounds is not without challenges. Historical methods often involved hazardous reagents, low yields, and extreme reaction conditions.[7] Modern advancements have led to more efficient and safer pathways that utilize readily available feedstocks, primarily centered on the catalytic transformation of unsaturated or halogenated precursors. This guide focuses on these contemporary, industrially relevant methods.

Primary Synthesis Pathway: Catalytic Hydrogenation of 3,3,3-Trifluoropropene (1243zf)

The most direct and commercially viable route to this compound is the catalytic hydrogenation of 3,3,3-Trifluoropropene (also known as HFO-1243zf).[1][7] This approach benefits from the increasing availability of 1243zf, which is used as a monomer and refrigerant.[7][8] The reaction involves the straightforward addition of hydrogen across the double bond of the propene backbone.

Reaction: CF₃CH=CH₂ + H₂ → CF₃CH₂CH₃

Mechanistic Rationale and Catalyst Selection

This transformation is a classic example of heterogeneous catalytic hydrogenation. The choice of catalyst is critical for achieving high conversion and selectivity. Transition metals, particularly those from Group 10 (Palladium, Platinum), are highly effective.

  • Expertise & Experience: Palladium on carbon (Pd/C) is the catalyst of choice for this reaction. Its high activity allows the reaction to proceed under mild conditions, and its heterogeneous nature simplifies product purification through simple filtration. The carbon support provides a high surface area for the palladium nanoparticles, maximizing catalytic efficiency. The selection of Pd/C is a self-validating choice, as it is a well-established and robust catalyst for alkene hydrogenation across countless applications.

Experimental Protocol: Hydrogenation of 1243zf

The following is a representative protocol for the batch-wise hydrogenation of 3,3,3-Trifluoropropene. The process can also be adapted for continuous flow systems.[7]

Materials:

  • 3,3,3-Trifluoropropene (1243zf)

  • Hydrogen (H₂) gas

  • Palladium on carbon (e.g., 5% or 10% Pd/C)

  • Solvent (optional, e.g., methanol, THF, or the product 263fb itself)[7]

  • High-pressure autoclave reactor equipped with a stirrer, gas inlet, and pressure gauge.

Procedure:

  • Reactor Preparation: Ensure the autoclave is clean and dry. Purge the vessel with an inert gas, such as nitrogen, to remove any residual air.

  • Catalyst Loading: Carefully add the Pd/C catalyst to the reactor. The catalyst loading is typically a small fraction of the substrate weight.

  • Solvent and Substrate Addition: If using a solvent, add it to the reactor. Introduce the liquefied 3,3,3-Trifluoropropene into the sealed reactor. A key innovation is to conduct the reaction in the presence of the final product, 263fb, which can improve process control.[7]

  • Pressurization: Seal the reactor and purge again with nitrogen before introducing hydrogen gas. Pressurize the reactor to the desired level (e.g., 1 to 30 bara).[7]

  • Reaction: Begin stirring and heat the reactor to the target temperature (e.g., 20°C to 150°C). Monitor the pressure drop to gauge the reaction progress as hydrogen is consumed.

  • Work-up: Once the reaction is complete (indicated by the cessation of hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Purification: Filter the reaction mixture to remove the heterogeneous Pd/C catalyst. The resulting solution contains this compound, which can be purified further by distillation if necessary.

Data Summary: Hydrogenation Conditions
ParameterRangePreferredReference
Temperature 20 - 150 °C50 - 120 °C[7]
Pressure 1 - 30 bara1 - 20 bara[7]
H₂ : 1243zf Molar Ratio 1:1 - 20:11.1:1 - 10:1[7]
Catalyst Transition MetalPd/C[7]
Visualization: Hydrogenation Pathway```dot

// Nodes start [label="3,3,3-Trifluoropropene\n(CF₃CH=CH₂)", fillcolor="#F1F3F4"]; reagent [label="+ H₂", shape=plaintext, fontcolor="#202124"]; product [label="this compound\n(CF₃CH₂CH₃)", fillcolor="#F1F3F4"]; catalyst [label="Pd/C Catalyst\n20-150°C, 1-30 bara", shape=oval, style="filled,dashed", fillcolor="#FFFFFF", fontcolor="#5F6368"];

// Edges start -> reagent [arrowhead=none, color="#4285F4"]; reagent -> product [arrowhead=open, color="#4285F4"]; catalyst -> reagent [style=dashed, arrowhead=open, color="#34A853"]; }

Caption: Workflow for vapor phase hydrodechlorination of 253fb.

Historical Perspective: Hydrofluorination of 1,1,1-Trichloropropane

For completeness, it is worth noting the historical synthesis of HFC-263fb via the liquid-phase hydrofluorination of 1,1,1-trichloropropane using an antimony catalyst. [1][7] Reaction: CCl₃CH₂CH₃ + 3HF --(Sb catalyst)--> CF₃CH₂CH₃ + 3HCl

This method is now considered primarily of academic interest due to several significant drawbacks: the scarcity of the 1,1,1-trichloropropane feedstock, the hazards associated with handling antimony catalysts and HF, and generally low process yields. [7]Modern catalytic methods, as described above, offer superior safety, efficiency, and economic viability.

Conclusion and Future Outlook

The synthesis of this compound is most effectively achieved through the catalytic hydrogenation of 3,3,3-Trifluoropropene or the hydrodechlorination of 3-chloro-1,1,1-trifluoropropane. The choice between these pathways is largely dictated by the availability and cost of the respective starting materials. Both routes leverage well-understood, robust transition metal catalysis, with Palladium on carbon being a preferred system. As the applications for specialized fluorinated molecules expand, the development of even more efficient, green, and cost-effective catalytic systems will remain an active area of research. The principles and protocols outlined in this guide provide a solid, authoritative foundation for any scientist or researcher working to produce or utilize this valuable fluorinated building block.

References

molecular structure and weight of 1,1,1-Trifluoropropane

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 1,1,1-Trifluoropropane (HFC-263fb)

Abstract

This compound, also known as HFC-263fb, is a hydrofluorocarbon of significant interest due to its specific physicochemical properties conferred by the trifluoromethyl group. This document provides a comprehensive technical overview of its molecular structure, properties, synthesis, analytical characterization, applications, and safety protocols. Designed for researchers, scientists, and professionals in drug development and materials science, this guide synthesizes field-proven insights with established scientific data to serve as a definitive reference.

Molecular Structure and Physicochemical Properties

The unique characteristics of this compound stem directly from its molecular architecture. The presence of a highly electronegative trifluoromethyl group on a short alkyl chain creates a molecule with distinct polarity and stability.

Molecular Identity
  • Chemical Formula : C₃H₅F₃[1][2][3][4][5][6][7][8][9]

  • Molecular Weight : Approximately 98.07 g/mol .[2][4][7][10]

  • CAS Number : 421-07-8[1][2][3][4][6][8][9][10][11]

  • Synonyms : HFC-263fb, R-263fb, CH₃CH₂CF₃.[1][2][6][7][8][9][11][12]

Structural Representation

The structure consists of a central propane backbone where one terminal carbon atom is fully substituted with three fluorine atoms. This arrangement is key to its chemical behavior and physical state.

Caption: 2D molecular structure of this compound.

Physicochemical Data

This compound is a colorless and odorless gas at standard temperature and pressure.[2] Its key physical properties are summarized below. The low boiling point is a direct consequence of its molecular weight and the nature of its intermolecular forces.

PropertyValueSource
Molecular Weight 98.07 g/mol [2][4][7]
Boiling Point -12 °C to -13 °C[5][6][7][11]
Melting Point -148 °C[5][6][7][11]
Density 1.038 g/cm³[6][7]
Vapor Pressure 2770 mmHg at 25 °C[6][7]
Refractive Index 1.276[6][7]
Octanol/Water Partition Coeff. (logP) 1.959[13]

Synthesis and Manufacturing

The synthesis of this compound is primarily achieved through catalytic hydrogenation of unsaturated or halogenated precursors. The choice of catalyst and reaction conditions is critical for achieving high yield and selectivity, as the C-F bonds must remain intact.

Synthetic Workflow Overview

The general pathway involves the reaction of a C3 fluorinated precursor with a hydrogen source over a metal catalyst, followed by purification.

Synthesis_Workflow Precursor Precursor (e.g., 3,3,3-Trifluoropropene or 3-Chloro-1,1,1-trifluoropropane) Hydrogenation Catalytic Hydrogenation or Hydrodechlorination Precursor->Hydrogenation Crude Crude Product Hydrogenation->Crude Purification Purification (e.g., Distillation) Crude->Purification Final Pure this compound Purification->Final

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 3,3,3-Trifluoropropene

This method involves the direct addition of hydrogen across the double bond of 3,3,3-trifluoropropene. The choice of a palladium catalyst is crucial for its efficiency in activating hydrogen without promoting C-F bond cleavage.

  • Reactor Preparation : A high-pressure stainless-steel autoclave is charged with a palladium-on-carbon catalyst (typically 5% Pd/C). The reactor is sealed and purged with an inert gas (e.g., nitrogen or argon) to remove oxygen.

  • Reagent Introduction : A solvent such as ethanol is added, followed by the precursor, 3,3,3-Trifluoropropene.

  • Reaction Execution : The reactor is pressurized with hydrogen gas to the target pressure. The mixture is heated and stirred vigorously to ensure efficient mass transfer between the gas, liquid, and solid catalyst phases.

  • Monitoring : The reaction is monitored by measuring hydrogen uptake. The reaction is considered complete when hydrogen consumption ceases.

  • Workup and Purification : After cooling and venting the reactor, the catalyst is removed by filtration. The resulting solution is then subjected to fractional distillation to isolate the pure this compound from the solvent and any byproducts.

Protocol 2: Hydrodechlorination of 3-Chloro-1,1,1-trifluoropropane

This alternative route involves the selective cleavage of a C-Cl bond and its replacement with a C-H bond.[10] This process is also effectively catalyzed by palladium-based systems.

  • Catalyst and Reagent Setup : A reaction vessel is charged with a palladium catalyst (e.g., Pd/C) and a solvent. 3-Chloro-1,1,1-trifluoropropane (a key intermediate in various syntheses) is added.[14][15]

  • Hydrogenation : The vessel is purged and then pressurized with hydrogen.

  • Neutralization : A base, such as sodium hydroxide or an amine, is often included to neutralize the hydrogen chloride (HCl) that is formed as a byproduct, preventing catalyst deactivation and corrosion.

  • Reaction Conditions : The reaction is typically run at elevated temperatures and pressures to facilitate the C-Cl bond cleavage.

  • Isolation : Upon completion, the reaction mixture is cooled, filtered to remove the catalyst and any precipitated salts, and the product is isolated by distillation.

Analytical Characterization

Unambiguous identification and purity assessment of this compound rely on modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation of this compound, with ¹H, ¹³C, and ¹⁹F nuclei providing complementary information.[10]

NucleusAtom PositionPredicted Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
¹H -CH₃~1.1Triplet of QuartetsJH-H ≈ 7.4, JH-F ≈ 2.5
¹H -CH₂-~2.1Quartet of QuartetsJH-H ≈ 7.4, JH-F ≈ 11.5
¹⁹F -CF₃~ -65TripletJF-H ≈ 11.5

Rationale: The ¹H NMR spectrum is characteristic: the methyl (-CH₃) protons appear as a triplet due to coupling with the adjacent methylene (-CH₂-) protons, and each peak of the triplet is further split into a quartet by the long-range coupling to the three fluorine atoms. The methylene protons appear as a quartet due to coupling with the methyl protons, with each peak of that quartet split again into a quartet by the three adjacent fluorine atoms. The ¹⁹F NMR provides a simple triplet, confirming the presence of an adjacent CH₂ group.[10][16]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern, which serves as a molecular fingerprint.

  • Molecular Ion (M⁺) : A peak corresponding to the molecular weight (m/z ≈ 98) is expected, though it may be of low intensity.

  • Key Fragments : The most prominent fragmentation pathway involves the loss of a methyl or ethyl group. A significant peak at m/z = 69, corresponding to the [CF₃]⁺ ion, is a characteristic feature for molecules containing a trifluoromethyl group.

Applications in Research and Industry

The properties of this compound make it a valuable compound in several fields.

  • Refrigerants : It has been investigated as a component in refrigerant mixtures due to its favorable thermodynamic properties and a lower global warming potential (GWP) compared to many older fluorinated compounds.[2]

  • Chemical Intermediate : The trifluoromethyl group is a key pharmacophore in many modern drugs and agrochemicals, enhancing properties like metabolic stability and bioavailability. This compound and its precursors, such as 3-bromo-1,1,1-trifluoropropane and 3-chloro-1,1,1-trifluoropropane, are valuable building blocks for introducing this moiety.[10][14][17]

  • Research : It is used in fundamental studies of molecular interactions and as a model compound in the development of computational chemistry force fields.[10]

Safety, Handling, and Storage

As a flammable, liquefied gas, this compound requires strict safety protocols.[1][18]

Hazard Identification

The compound presents several physical and health hazards.[1]

GHS Hazard StatementCodeDescription
Flammable GasH221The substance is a flammable gas.
Gas Under PressureH280Contains gas under pressure; may explode if heated.
Skin IrritationH315Causes skin irritation.
Eye IrritationH319Causes serious eye irritation.
Respiratory IrritationH335May cause respiratory irritation.
Drowsiness/DizzinessH336May cause drowsiness or dizziness.
Simple AsphyxiantH380May displace oxygen and cause rapid suffocation.

Source: Synquest Labs[1]

Protocol for Safe Handling
  • Engineering Controls : Always handle in a well-ventilated area, preferably within a chemical fume hood.[1] Oxygen detectors should be used where asphyxiating gases may be released.[1]

  • Grounding : Use proper grounding procedures for all equipment to prevent static electricity discharge, which can be an ignition source.[1] Use only non-sparking tools.[1]

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Wear chemical safety goggles and a face shield.[1]

    • Skin Protection : Wear protective gloves (including cold-insulating gloves for handling cylinders) and flame-retardant clothing.[1][18]

    • Respiratory Protection : If ventilation is inadequate, use a self-contained breathing apparatus (SCBA).[1]

  • Cylinder Handling : Cylinders must be securely chained when in use.[1] Protect them from physical damage.

Storage and First Aid
  • Storage : Store in a dry, cool, well-ventilated area away from ignition sources and direct sunlight.[1][18] Do not expose to temperatures exceeding 50 °C.[1]

  • First Aid :

    • Inhalation : Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][18]

    • Skin Contact : For frostbite from the liquefied gas, seek immediate medical attention. For irritation, wash with soap and water.[18]

    • Eye Contact : Immediately flush eyes with water for at least 15 minutes. Seek immediate medical attention.[1]

Conclusion

This compound is a foundational chemical with well-defined properties and significant utility. Its synthesis is robust, its analytical profile is distinct, and its applications, particularly as a low-GWP refrigerant and a synthetic building block, are expanding. A thorough understanding of its characteristics and strict adherence to safety protocols are essential for leveraging its full potential in scientific and industrial settings.

References

Authored by: Dr. Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Physicochemical Properties of 1,1,1-Trifluoropropane

Introduction

This compound, also known as HFC-263fb, is a fluorinated hydrocarbon with the chemical formula C₃H₅F₃.[1][2][3] As a member of the hydrofluorocarbon (HFC) class of compounds, it has garnered interest for its unique physicochemical properties imparted by the presence of a trifluoromethyl group.[4] This guide provides a detailed examination of the boiling and melting points of this compound, offering insights into the molecular characteristics that govern these fundamental properties and outlining the methodologies for their experimental determination. This document is intended for researchers, scientists, and professionals in fields where precise knowledge of the physical behavior of fluorinated compounds is critical.

Core Physicochemical Properties: Boiling and Melting Points

The phase transition temperatures of a substance are critical parameters that dictate its state under various conditions and are fundamental to its application, storage, and handling. For this compound, these properties are significantly influenced by the strong electronegativity of the fluorine atoms.

Molecular Structure and Intermolecular Forces: The Causality

The boiling and melting points of this compound are a direct consequence of its molecular structure. The molecule consists of a propane backbone where the three hydrogen atoms on one terminal carbon have been substituted with fluorine atoms. This substitution has two primary effects:

  • High Molecular Polarity: Fluorine is the most electronegative element.[5] The three C-F bonds are highly polarized, creating a strong partial negative charge (δ-) on the fluorine atoms and a significant partial positive charge (δ+) on the adjacent carbon atom. This results in a large permanent molecular dipole.

  • Intermolecular Interactions: The significant molecular polarity leads to dominant dipole-dipole interactions between adjacent this compound molecules. These are stronger than the van der Waals forces (specifically, London dispersion forces) that are the primary intermolecular forces in its non-fluorinated analog, propane. While partially fluorinated hydrocarbons can have a significant polar character, the interactions are weaker than in substances capable of hydrogen bonding.[6]

Consequently, more thermal energy is required to overcome these dipole-dipole attractions to transition from a solid to a liquid (melting) and from a liquid to a gas (boiling) compared to non-polar alkanes of similar size. At room temperature and atmospheric pressure, this compound exists as a colorless gas.[3]

Quantitative Data Summary

The experimentally determined boiling and melting points for this compound are summarized below. The slight variations in reported boiling points can be attributed to differences in experimental conditions and measurement precision.

PropertyValueUnit
Boiling Point -12 to -13°C
Melting Point -148°C
Molecular Formula C₃H₅F₃-
Molecular Weight 98.07 g/mol

(Data sourced from ChemWhat, ECHEMI, and Guidechem)[1][7][8]

Visualization of Molecular Polarity

The following diagram illustrates the structure of this compound and the resulting molecular dipole moment that dictates its intermolecular forces.

Caption: Molecular structure and net dipole of this compound.

Experimental Protocol: Determination of Boiling and Melting Points

The determination of boiling and melting points for a substance that is a gas at standard temperature and pressure requires specialized low-temperature apparatus. The following outlines a generalized, self-validating protocol.

Objective

To accurately determine the boiling and melting points of this compound.

Apparatus
  • Low-temperature thermostat/cryostat

  • Sealed capillary tubes

  • Digital thermometer with a low-temperature probe (e.g., platinum resistance thermometer)

  • Melting point apparatus with a cooling stage (e.g., Mel-Temp apparatus with a cold stage)[9]

  • Condensation apparatus for sample handling

  • Vacuum line

Methodology: Step-by-Step

Part A: Boiling Point Determination

  • Sample Preparation: A small amount of gaseous this compound is condensed into a small, thin-walled test tube or a specialized boiling tube by cooling it with a mixture of dry ice and acetone or liquid nitrogen.

  • Capillary Inversion: A standard melting point capillary tube is sealed at one end. The open end is then placed inside the boiling tube containing the liquid sample, ensuring the open end of the capillary is below the liquid surface.

  • Apparatus Setup: The boiling tube assembly is attached to a thermometer and placed in a low-temperature bath.

  • Heating and Observation: The bath is allowed to warm very slowly (e.g., 0.5 °C per minute). As the temperature rises, the trapped air in the capillary tube will expand and a steady stream of bubbles will emerge from the open end.

  • Data Acquisition: The boiling point is the temperature at which, upon very slight cooling, the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube.[9] This indicates that the vapor pressure of the liquid equals the atmospheric pressure.

  • Validation: The procedure is repeated at least three times to ensure reproducibility. The atmospheric pressure should be recorded and the boiling point corrected to standard pressure if necessary.

Part B: Melting Point Determination

  • Sample Loading: A capillary tube is attached to a gas-tight syringe via a needle. The capillary is cooled in liquid nitrogen, and a small amount of gaseous this compound is drawn in and condensed as a solid. The capillary is then flame-sealed.

  • Apparatus Setup: The sealed capillary containing the solid sample is placed into the cooling stage of a melting point apparatus.[9]

  • Heating and Observation: The temperature of the stage is raised very slowly (e.g., 0.5-1 °C per minute) as it approaches the expected melting point.

  • Data Acquisition: The melting point is recorded as a range: from the temperature at which the first drop of liquid appears (T1) to the temperature at which the last crystal of solid disappears (T2).[9] A narrow melting range (≤ 1°C) is indicative of a pure substance.

  • Validation: The determination is repeated with a fresh sample to confirm the melting range.

Workflow Visualization

experimental_workflow cluster_boiling Boiling Point Determination cluster_melting Melting Point Determination A1 Condense Gas to Liquid A2 Insert Inverted Capillary A1->A2 A3 Slowly Heat Sample A2->A3 A4 Observe Bubble Stream A3->A4 A5 Record Temp When Bubbles Stop on Cooling A4->A5 B1 Condense Gas to Solid in Capillary B2 Seal Capillary Tube B1->B2 B3 Place in Cold-Stage Apparatus B2->B3 B4 Slowly Heat Sample B3->B4 B5 Record Temp Range of Melting B4->B5

Caption: Workflow for determining the boiling and melting points.

Summary

The boiling point of this compound is approximately -12 °C, and its melting point is -148 °C. These physical constants are a direct result of the significant molecular polarity and consequent dipole-dipole intermolecular forces arising from the trifluoromethyl group. Accurate experimental determination of these values requires low-temperature techniques and careful observation of phase transitions. This guide provides the foundational data and procedural insights necessary for scientists and researchers working with this and similar fluorinated compounds.

References

The Genesis of a Synthetic Powerhouse: A Technical Guide to the Historical Development of Organofluorine Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine into organic molecules has irrevocably altered the landscape of modern science, underpinning significant advancements in pharmaceuticals, agrochemicals, and materials science. This in-depth technical guide charts the historical trajectory of organofluorine chemistry, from its nascent stages in the 19th century to its current status as a cornerstone of chemical synthesis. By examining the foundational discoveries, the evolution of synthetic methodologies, and the pioneering scientists who forged this field, we aim to provide a comprehensive resource that not only recounts the history but also illuminates the scientific principles and experimental logic that continue to drive innovation. This guide is structured to offer both a narrative of discovery and a practical reference, complete with detailed protocols and comparative data, for the researchers and professionals building upon this rich scientific legacy.

The Dawn of a New Bond: Early Encounters with Organofluorine Compounds

The story of organofluorine chemistry begins not with a flash of inspiration, but with the painstaking and often perilous work of early chemists. The very element at its heart, fluorine, proved to be a formidable challenge. Its extreme reactivity and toxicity meant that its isolation, finally achieved by Henri Moissan in 1886 through the electrolysis of a mixture of potassium hydrogen difluoride and hydrogen fluoride, was a landmark achievement in itself.[1] However, the synthesis of the first organofluorine compounds predates the isolation of elemental fluorine, a testament to the ingenuity of early pioneers.

The first reported synthesis of an organofluorine compound is credited to Dumas and Péligot in 1835, who produced methyl fluoride.[1] A pivotal moment arrived in 1862 when Alexander Borodin, a chemist also renowned for his work as a classical composer, reported the synthesis of benzoyl fluoride from benzoyl chloride.[2] This reaction marked the first instance of a nucleophilic halogen exchange to form a carbon-fluorine bond, a method that remains a fundamental strategy in modern fluorination chemistry.[1]

These early forays were characterized by rudimentary techniques and a limited understanding of the unique properties of the C-F bond. The true potential of organofluorine chemistry began to unfold with the systematic investigations of Belgian chemist Frédéric Swarts.

The Swarts Reaction: A Gateway to Fluorination

Frédéric Swarts's contributions in the late 19th and early 20th centuries were transformative. Faced with the dangers of using elemental fluorine, Swarts developed a milder and more controlled method for introducing fluorine into organic molecules.[3] The "Swarts reaction," first reported in 1892, utilizes antimony trifluoride (SbF₃), often in the presence of a catalytic amount of antimony pentachloride (SbCl₅), to replace chlorine or bromine atoms with fluorine.[3] This breakthrough enabled the synthesis of a wide array of organofluorine compounds for the first time.

Swarts's meticulous work led to the first synthesis of trichlorofluoromethane in 1891 and, notably, the preparation of the first chlorofluorocarbon (CFC), CF₂Cl₂ (Freon-12).[3][4][5] His research laid the essential groundwork for the future commercialization of these compounds.[4]

Experimental Protocol: A Representative Swarts Reaction

The following is a generalized procedure illustrating the principles of the Swarts reaction for the synthesis of a chlorofluorocarbon from a polychlorinated precursor.

Objective: To replace a chlorine atom with a fluorine atom in a polychlorinated alkane using antimony trifluoride.

Materials:

  • Polychlorinated alkane (e.g., carbon tetrachloride, CCl₄)

  • Antimony trifluoride (SbF₃)

  • Antimony pentachloride (SbCl₅) (catalyst)

  • Reaction flask with a reflux condenser and a distillation setup

  • Heating mantle

  • Collection vessel cooled in an ice bath

Procedure:

  • In a reaction flask, combine the polychlorinated alkane and antimony trifluoride.

  • Add a catalytic amount of antimony pentachloride. This generates the more reactive antimony trichlorodifluoride (SbCl₂F₃) in situ, which is the active fluorinating agent.

  • Gently heat the mixture to initiate the reaction. The reaction is typically exothermic and may require initial cooling.

  • The lower-boiling chlorofluorinated product will begin to distill from the reaction mixture.

  • Collect the distilled product in a vessel cooled with an ice bath.

  • The product can be purified by fractional distillation.

Causality and Insights: The genius of the Swarts reaction lies in its ability to tame the reactivity of the fluoride source. Antimony trifluoride provides a more manageable way to deliver fluoride ions compared to the violent reactions of elemental fluorine. The catalytic role of antimony pentachloride is crucial for activating the antimony trifluoride. This method opened the door to the systematic study of the physical and chemical properties of organofluorine compounds.

The Industrial Awakening: World War II and the Dawn of Fluoropolymers

The trajectory of organofluorine chemistry was dramatically accelerated by the geopolitical pressures of World War II. The Manhattan Project, in its quest to enrich uranium, required materials that could withstand the highly corrosive uranium hexafluoride (UF₆). This urgent need spurred intense research into fluorinated compounds, leading to significant breakthroughs in both synthesis and materials science.[6][7]

The Simons Process: A Leap in Fluorination Technology

A critical innovation from this era was the development of electrochemical fluorination (ECF), also known as the Simons process.[6][8] Developed by Joseph H. Simons at Pennsylvania State University in the 1930s and later patented by 3M, this method provided a safer and more cost-effective way to produce perfluorinated compounds.[6][9] The process involves the electrolysis of an organic compound dissolved in anhydrous hydrogen fluoride.[8][10]

The Simons process was instrumental in producing the fluorocarbons needed for the Manhattan Project and laid the foundation for the large-scale industrial production of a vast range of fluorochemicals after the war, including surfactants and materials for polymers.[6][8]

Experimental Workflow: The Simons Electrochemical Fluorination Process

Simons_Process cluster_cell Electrochemical Cell anode Nickel Anode (+) electrolyte Anhydrous HF + Organic Substrate anode->electrolyte Oxidation (Fluorination) product_separation Gaseous Product Separation & Collection anode->product_separation Perfluorinated Product cathode Nickel Cathode (-) h2_vent Hydrogen Gas (Vent) cathode->h2_vent electrolyte->cathode Reduction (H₂ Evolution) power_supply DC Power Supply (5-6 V) power_supply->anode power_supply->cathode

Caption: Workflow of the Simons Electrochemical Fluorination Process.

Self-Validation: The Simons process is inherently self-validating in its industrial application. The production of the desired perfluorinated compounds with specific physical and chemical properties (e.g., inertness, boiling point) confirms the successful operation of the electrochemical cell. Continuous monitoring of the current, voltage, and product stream ensures the process remains within optimal parameters.

The Serendipitous Discovery of Teflon

In 1938, a fortuitous accident at DuPont's Jackson Laboratory led to the discovery of one of the most significant materials of the 20th century.[11] Roy J. Plunkett was experimenting with tetrafluoroethylene (TFE) as a refrigerant when he found that a pressurized cylinder of the gas appeared to be empty, yet its weight had not changed.[12] Upon cutting the cylinder open, he discovered a waxy, white solid: polytetrafluoroethylene (PTFE), later trademarked as Teflon.[11]

This new material exhibited remarkable properties: it was incredibly inert, had a very high melting point, and possessed an exceptionally low coefficient of friction.[11][13][14] These characteristics, stemming from the strength and stability of the carbon-fluorine bond, made PTFE an invaluable material for a multitude of applications, from non-stick cookware to aerospace technology.[11][13][15]

Synthesis of Polytetrafluoroethylene (PTFE)

The industrial production of PTFE involves the free-radical polymerization of tetrafluoroethylene (TFE).[11][14]

Step 1: Monomer Synthesis TFE is typically produced by heating chloroform with hydrofluoric acid and fluorspar.[14] This process, known as pyrolysis, must be conducted on-site due to the high flammability and instability of TFE.[14]

Step 2: Polymerization The TFE monomer is then subjected to polymerization under controlled pressure and in the presence of a catalyst, such as ammonium persulfate or disuccinic acid peroxide, in an aqueous medium.[14][15] This links the individual TFE molecules into long, repeating chains to form the stable PTFE polymer.[15]

PTFE_Synthesis chloroform Chloroform (CHCl₃) pyrolysis Pyrolysis chloroform->pyrolysis hf Hydrofluoric Acid (HF) hf->pyrolysis tfe Tetrafluoroethylene (TFE) (C₂F₄) pyrolysis->tfe polymerization Free-Radical Polymerization tfe->polymerization ptfe Polytetrafluoroethylene (PTFE) (-[CF₂-CF₂]n-) polymerization->ptfe

Caption: Simplified workflow for the synthesis of PTFE (Teflon).

The Modern Era: The Proliferation of Fluorinating Reagents

The post-war era witnessed an explosion in the applications of organofluorine compounds, particularly in the pharmaceutical and agrochemical industries.[2][16] The unique properties conferred by fluorine—such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity—made it a valuable tool for medicinal chemists.[16][17][18] This demand drove the development of a new generation of more selective, safer, and easier-to-handle fluorinating agents.

The limitations of early methods, which often involved hazardous reagents like elemental fluorine or corrosive hydrogen fluoride, spurred the search for alternatives.[19] This led to the development of a diverse toolkit of reagents, broadly categorized as nucleophilic and electrophilic fluorinating agents.

Table 1: A Comparative Overview of Key Fluorinating Agents

Reagent FamilyExample(s)TypeKey Characteristics & Applications
Halogen Exchange Swarts Reagent (SbF₃/SbCl₅)NucleophilicFoundational method for replacing other halogens with fluorine. Used in the early synthesis of CFCs.
Alkali Metal Fluorides Potassium Fluoride (KF)NucleophilicA common and cost-effective fluoride source, often used with phase-transfer catalysts.
Electrochemical Simons Process (HF/Electrolysis)ElectrophilicIndustrial-scale production of perfluorinated compounds.
Sulfur-Based Diethylaminosulfur Trifluoride (DAST)NucleophilicA versatile deoxofluorinating agent for converting alcohols and carbonyls to fluorides.
N-F Reagents Selectfluor®ElectrophilicA stable, crystalline solid that is a user-friendly source of electrophilic fluorine. Widely used in the synthesis of complex molecules.[20][21]
Trifluoromethylating Ruppert's Reagent (TMSCF₃)NucleophilicA source of the trifluoromethyl group, crucial for many modern pharmaceuticals and agrochemicals.[22]

The development of N-F reagents like Selectfluor® in the 1990s represented a significant leap forward in terms of safety and ease of use, allowing a broader range of chemists to incorporate fluorine into their synthetic strategies.[20][22][23]

The Enduring Legacy and Future Horizons

From the early, hazardous experiments of the 19th century to the sophisticated and selective reagents of today, the historical development of organofluorine chemistry is a compelling narrative of scientific progress. The unique properties of the carbon-fluorine bond have been harnessed to create materials that have shaped modern life, from the mundane to the mission-critical.[24][25]

Today, an estimated one-fifth of all pharmaceuticals contain fluorine, including some of the most widely prescribed drugs.[2][26] In the agrochemical sector, fluorinated compounds are essential for developing potent and selective pesticides and herbicides.[27][28] The field continues to evolve, with ongoing research focused on developing even more efficient and enantioselective fluorination methods.[29][30] The journey of organofluorine chemistry, born from curiosity and accelerated by necessity, is far from over, promising further innovations that will continue to impact science, technology, and medicine for decades to come.

References

Part 1: Systematic Nomenclature and Structural Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 1,1,1-Trifluoropropane

This guide provides a comprehensive technical overview of this compound (CH₃CH₂CF₃), a fluorinated hydrocarbon of significant interest in chemical synthesis and materials science. Designed for researchers, scientists, and drug development professionals, this document elucidates the fundamental principles of its nomenclature, explores its physicochemical properties, details its synthesis and reactivity, and discusses its applications, particularly as a building block in medicinal chemistry.

The precise naming of a chemical compound is foundational to all scientific communication. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for this purpose. The naming of CH₃CH₂CF₃ is a clear application of the rules for substituted alkanes.

Derivation of the IUPAC Name

The process begins by identifying the parent hydrocarbon chain. In the structure CH₃CH₂CF₃, the longest continuous chain of carbon atoms is three, which corresponds to the alkane propane .

Next, the substituents on this chain are identified. The molecule contains three fluorine (F) atoms. The prefix for fluorine is "fluoro," and since there are three, the prefix becomes "tri fluoro."

Finally, the position of these substituents must be indicated by numbering the carbon chain. The numbering should start from the end that gives the substituents the lowest possible locants (numbers).

  • Numbering from right to left: The three fluorine atoms are on carbon 1, and the methyl group is part of the chain. This gives the name This compound .

  • Numbering from left to right: The three fluorine atoms would be on carbon 3. This would give the name 3,3,3-trifluoropropane.

According to IUPAC rules, the lower set of locants is preferred. Therefore, This compound is the correct and unambiguous IUPAC name for CH₃CH₂CF₃.[1][2][3][4]

IUPAC_Naming cluster_0 IUPAC Naming Process for CH3CH2CF3 A Identify Parent Chain B Identify Substituents A->B 3-carbon chain -> propane C Number the Chain B->C 3 Fluorine atoms -> trifluoro D Assemble the Name C->D Lowest locant rule -> C1 E This compound D->E Final IUPAC Name

Caption: Logical workflow for deriving the IUPAC name of CH₃CH₂CF₃.

Spectroscopic Characterization

Structural confirmation in a laboratory setting relies on spectroscopic methods. For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful due to the presence of ¹H and ¹⁹F nuclei.[5]

  • ¹H NMR: The spectrum would show a triplet for the terminal methyl (-CH₃) protons, split by the adjacent methylene (-CH₂) group, and a quartet for the methylene protons, split by the methyl group. The coupling to the fluorine atoms can introduce further complexity (quartet of triplets).

  • ¹⁹F NMR: The three equivalent fluorine atoms of the trifluoromethyl (-CF₃) group would appear as a single signal, which would be split into a triplet by the two adjacent methylene protons.[6]

  • ¹³C NMR: The spectrum would provide distinct signals for the three carbon atoms, with the carbon of the -CF₃ group showing a characteristic quartet due to one-bond coupling with the three fluorine atoms.

These combined spectroscopic data provide an unambiguous fingerprint for the molecule, confirming its structure and assessing its purity.[5]

Part 2: Physicochemical Properties

The introduction of the three fluorine atoms onto the propane backbone dramatically alters the molecule's physical properties compared to propane itself. The high electronegativity of fluorine creates a strong dipole moment, yet the molecule's overall properties are a balance of polarity, molecular weight, and intermolecular forces.

PropertyValueUnitSource(s)
Molecular Formula C₃H₅F₃-[1][3]
Molecular Weight 98.07 g/mol [5][7]
Boiling Point -12°C[8][9]
Melting Point -148°C[8][9]
Density 1.038g/cm³[10]
Vapor Pressure 2770mmHg at 25°C[10]
CAS Number 421-07-8-[1][8]

These properties make this compound a colorless, odorless gas at room temperature and pressure.[7] Its low boiling point is characteristic of small fluorinated hydrocarbons.

Part 3: Synthesis and Reactivity

The synthesis of this compound is a key consideration for its use in research and development. Several synthetic routes are viable, often involving the hydrogenation of a halogenated precursor. The C-F bonds in the molecule are exceptionally strong, rendering the trifluoromethyl group chemically stable and largely inert in many conditions.

Synthetic Methodologies

A prevalent method for synthesizing this compound is the catalytic hydrogenation of a suitable precursor.[5] One such pathway involves the hydrodechlorination of 3-chloro-1,1,1-trifluoropropane.

Synthesis_Pathway Precursor 3-Chloro-1,1,1-trifluoropropane (ClCH2CH2CF3) Product This compound (CH3CH2CF3) Precursor->Product Hydrodechlorination Reagents H2 (Hydrogen Gas) Pd/C Catalyst Base (e.g., NEt3) Reagents->Product

Caption: Synthetic pathway from 3-chloro-1,1,1-trifluoropropane.

Experimental Protocol: Synthesis via Hydrodechlorination

This protocol describes the synthesis of this compound from 3-chloro-1,1,1-trifluoropropane, a method valued for its efficiency.[5][11]

  • Reactor Setup: A high-pressure stainless-steel autoclave is charged with 3-chloro-1,1,1-trifluoropropane and a suitable solvent, such as ethanol.

  • Catalyst Addition: A catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%) is carefully added to the mixture.

  • Base Addition: A stoichiometric amount of a base (e.g., triethylamine) is added to neutralize the HCl byproduct that will be formed.

  • Pressurization: The reactor is sealed and purged with nitrogen before being pressurized with hydrogen gas (H₂) to the desired pressure (e.g., 50-100 psi).

  • Reaction: The mixture is heated and stirred vigorously. The reaction progress is monitored by observing the drop in hydrogen pressure.

  • Workup: Upon completion, the reactor is cooled, and the excess pressure is carefully vented. The reaction mixture is filtered to remove the Pd/C catalyst.

  • Isolation: The product, being a low-boiling-point gas, is isolated from the reaction mixture by distillation or by bubbling an inert gas through the solution and collecting the product in a cold trap (-78°C, dry ice/acetone).

Chemical Reactivity

The trifluoromethyl group is highly stable due to the strength of the carbon-fluorine bonds. This makes this compound generally unreactive under standard conditions. It is resistant to oxidation and many nucleophilic attacks. However, under extreme conditions or with highly reactive reagents like strong reducing agents (e.g., active metals), it can undergo decomposition.[11]

Part 4: Applications in Research and Drug Development

The true value of this compound and related compounds lies in their role as building blocks in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[5][12] The trifluoromethyl (-CF₃) group is a privileged moiety in drug design.

The Role of the Trifluoromethyl Group:

Incorporating a -CF₃ group into a drug candidate can profoundly and beneficially alter its pharmacokinetic and pharmacodynamic properties.[13]

  • Metabolic Stability: The C-F bond is much stronger than a C-H bond. Replacing a metabolically vulnerable methyl group with a trifluoromethyl group can block oxidative metabolism at that position, thereby increasing the drug's half-life.[14]

  • Lipophilicity: The -CF₃ group is highly lipophilic (fat-soluble). Increasing a molecule's lipophilicity can enhance its ability to cross cell membranes, potentially improving bioavailability and brain penetration.

  • Electronic Effects: As a strong electron-withdrawing group, the -CF₃ group can significantly lower the pKa of nearby acidic or basic functional groups. This modulation can optimize the binding affinity of a drug to its target receptor.

For these reasons, derivatives of this compound are used to synthesize more complex molecules for drug discovery pipelines. For example, 2,3-epoxy-1,1,1-trifluoropropane is a precursor for optically pure α-trifluoromethyl-α-amino acids, which are of great interest in medicinal chemistry.[5]

Part 5: Safety and Handling

This compound is a flammable gas and is supplied as a liquefied gas under pressure.[10] Proper safety precautions are mandatory.

  • Handling: Use only in a well-ventilated area, preferably a chemical fume hood.[15] Keep away from ignition sources such as heat, sparks, and open flames.[10] All equipment should be properly grounded to prevent static discharge.[15]

  • Personal Protective Equipment (PPE): Safety goggles, thermally insulating gloves, and flame-retardant lab coats should be worn when handling the cylinder or product.[10]

  • Storage: Cylinders should be stored upright in a cool, dry, well-ventilated area, away from direct sunlight and heat.[15] Do not expose to temperatures exceeding 50°C.[15]

  • First Aid: In case of inhalation, move the victim to fresh air. If breathing is difficult, administer oxygen. In case of skin contact with the liquid (frostbite), flush the affected area with lukewarm water. Seek immediate medical attention in all cases of significant exposure.[10]

References

gas phase ion energetics of 1,1,1-Trifluoropropane

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Gas Phase Ion Energetics of 1,1,1-Trifluoropropane

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the gas phase ion energetics of this compound (CH₃CH₂CF₃), a molecule of significant interest due to the profound impact of trifluoromethyl groups on molecular properties. Understanding the intrinsic thermochemical properties of its ions in a solvent-free environment is critical for professionals in mass spectrometry, atmospheric chemistry, and drug development, where fluorination strategies are paramount for modulating metabolic stability and binding affinity.[1] This document delves into the core energetic parameters, the sophisticated experimental and computational methodologies used for their determination, and the fundamental fragmentation pathways that govern the molecule's behavior upon ionization.

Core Thermochemical Data

The gas phase ion energetics of a molecule are defined by several key values, primarily the energy required to form the molecular ion (ionization energy) and the energy required to form various fragment ions (appearance energies). These values are fundamental for calculating bond dissociation energies and the enthalpies of formation of ions.[2]

The available experimental data for this compound is summarized below. It is important to note that while foundational, some of this data originates from older electron ionization techniques which may have greater uncertainty than modern photoionization methods.

Table 1: Summary of Gas Phase Ion Energetics for this compound

ParameterIonValue (eV)MethodSource
Appearance Energy (AE)CF₃⁺14.8 ± 0.1Electron Ionization (EI)Steele and Stone, 1962[3]
Appearance Energy (AE)CHF₂⁺15.9 ± 0.1Electron Ionization (EI)Steele and Stone, 1962[3]
Appearance Energy (AE)CH₂F⁺15.7 ± 0.3Electron Ionization (EI)Steele and Stone, 1962[3]

Note: As of the latest literature survey, a precise, experimentally determined adiabatic ionization energy for the this compound parent molecule is not prominently available in the evaluated NIST database. This highlights a potential area for future high-resolution spectroscopic studies.

Methodologies for Determining Ion Energetics

The reliability of thermochemical data is intrinsically linked to the methods used for its acquisition. Modern techniques offer unprecedented accuracy, while an understanding of classical methods provides context for historical data.

Experimental Protocols

A. Photoionization & Photoelectron Spectroscopy

These are the premier techniques for obtaining accurate ionization and appearance energies.[2][4] By using a tunable monochromatic photon source, such as synchrotron radiation, one can precisely control the energy deposited into the molecule, leading to sharp, well-defined ionization onsets.[5]

Protocol: Threshold Photoion-Photoelectron Coincidence (T-PIPECO) Spectroscopy

This self-validating protocol is a gold standard for determining adiabatic ionization energies and fragmentation onsets without the complications of thermal energy or kinetic shifts.

  • Sample Introduction: A dilute mixture of this compound in a carrier gas (e.g., Argon) is introduced into a high-vacuum chamber via a supersonic expansion. This cools the molecules to their rotational and vibrational ground states.

  • Tunable Ionization: The molecular beam is crossed with monochromatic vacuum ultraviolet (VUV) radiation from a synchrotron source. The photon energy is scanned across the ionization threshold of the molecule in fine increments (e.g., < 5 meV).

  • Threshold Electron Detection: A specialized electron analyzer is configured to detect only near-zero kinetic energy ("threshold") electrons. The detection of a threshold electron signals that the photon energy is just sufficient to cause ionization to a specific state of the ion.

  • Coincidence Detection: An ion detector is placed in "coincidence" with the electron detector. When a threshold electron is detected, a timer is started. The corresponding ion, formed from the same ionization event, is extracted and its arrival at the detector stops the timer. This time-of-flight measurement identifies the mass of the ion.

  • Data Analysis: Plotting the yield of mass-selected ions as a function of photon energy generates a photoionization efficiency curve. The onset of the parent ion signal corresponds to the adiabatic ionization energy. The onset of a fragment ion signal corresponds to its appearance energy. The coincidence requirement ensures that the measured energy directly correlates to the formation of a specific, mass-identified ion.

Workflow: Photoionization Mass Spectrometry

G cluster_source Source Chamber cluster_ionization Ionization Chamber cluster_analysis Analysis Chamber mol This compound (Gas Inlet) skimmer Skimmer mol->skimmer Supersonic Expansion ip skimmer->ip Cooled Molecular Beam tof Time-of-Flight Mass Analyzer ip->tof Ion Extraction synchrotron Tunable VUV Synchrotron Radiation synchrotron->ip detector Ion Detector tof->detector Mass Separation output Mass Spectrum & Ionization Efficiency Curve detector->output Signal Processing

Caption: Workflow for a photoionization mass spectrometry experiment.

B. Electron Ionization (EI)

Historically, EI has been the most common method.[2] While powerful for qualitative analysis, it is less precise for thermochemistry. The electron beam has a broad energy distribution (~0.5 eV), which smears out ionization onsets and makes determining accurate thresholds challenging. The data from Steele and Stone (1962) was acquired using this technique.[3]

Computational Chemistry Protocols

Modern quantum chemical methods provide a powerful, complementary approach to experimental studies, allowing for the prediction of energetic properties.

Protocol: High-Accuracy Composite Method Calculation (e.g., G3/G4 Theory)

  • Geometry Optimization: The ground-state geometries of the neutral this compound molecule and its corresponding radical cation are optimized using a robust density functional theory (DFT) method, such as B3LYP, with a large basis set (e.g., 6-311++G(d,p)).[6][7]

  • Vibrational Frequencies: The vibrational frequencies are calculated at the same level of theory to confirm the structures are true minima (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE).

  • Single-Point Energy Calculations: A series of high-level single-point energy calculations are performed on the optimized geometries using methods like Møller-Plesset perturbation theory (MP2, MP4) and coupled-cluster theory (CCSD(T)) with progressively larger basis sets.

  • Energy Extrapolation: The results are extrapolated to the complete basis set limit.

  • Final Energy Calculation: The final energy is a composite sum that includes the extrapolated energy, ZPVE correction, and other empirical corrections for higher-level effects.

  • Ionization Energy Determination: The adiabatic ionization energy is calculated as the difference between the final computed energy of the cation and the neutral molecule. This methodology has proven reliable for predicting the energetics of organofluorine compounds.[6]

Fragmentation Pathways of the this compound Cation

Upon ionization, the molecular ion (C₃H₅F₃⁺) can undergo unimolecular dissociation if it possesses sufficient internal energy. The appearance energy of a fragment corresponds to the minimum energy required for the reaction: CH₃CH₂CF₃ + e⁻ → [Fragment]⁺ + [Neutral] + 2e⁻

The observed fragments provide direct insight into the relative strengths of the chemical bonds within the molecular framework.

Key Fragmentation Channels:

  • Formation of CF₃⁺ (AE = 14.8 eV): This is a high-energy fragmentation process. The appearance energy for this ion reflects the energy needed to break the C-C bond and form the highly stable trifluoromethyl cation and an ethyl radical. CH₃CH₂CF₃⁺ → CF₃⁺ + •CH₂CH₃

  • Formation of CHF₂⁺ (AE = 15.9 eV) and CH₂F⁺ (AE = 15.7 eV): These fragmentation pathways are more complex, involving not only bond cleavage but also hydrogen and/or fluorine rearrangements within the ion before dissociation.[8][9][10] The high energy required for these processes suggests they are less favorable than simple bond cleavages.

G cluster_frags Primary Fragments parent [CH₃CH₂CF₃]⁺ Molecular Ion cf3 CF₃⁺ (m/z 69) parent->cf3  + •CH₂CH₃  (AE = 14.8 eV) chf2 CHF₂⁺ (m/z 51) parent->chf2  + Rearrangement  (AE = 15.9 eV) ch2f CH₂F⁺ (m/z 33) parent->ch2f  + Rearrangement  (AE = 15.7 eV)

Caption: Primary fragmentation pathways of the this compound cation.

Conclusion and Future Directions

The gas phase ion energetics of this compound are characterized by high-energy fragmentation pathways, reflecting the strength of the C-F and C-C bonds. The available data, primarily from electron ionization studies, provides a foundational understanding of its behavior under energetic conditions.[3]

For researchers in drug development, this intrinsic data can inform the design of metabolically stable molecules, as the energy required to break bonds in the gas phase correlates with the initial steps of oxidative metabolism. The high appearance energy for C-C cleavage adjacent to the CF₃ group suggests a stabilizing effect of trifluorination.

However, a significant gap exists in the literature regarding a high-precision measurement of the adiabatic ionization energy of the parent molecule. Future work employing threshold photoelectron spectroscopy (TPES) or similar high-resolution techniques would be invaluable for benchmarking computational models and providing a more complete thermochemical picture of this important fluorinated propane.

References

Foreword: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1,1,1-Trifluoropropane (R-263fb)

In the realm of fluorinated compounds, the introduction of a trifluoromethyl group onto a simple alkane backbone like propane dramatically alters its physicochemical landscape. This compound, also known as R-263fb, is a prime example of this molecular engineering. It is not merely another fluorinated hydrocarbon; it is a molecule whose specific arrangement of atoms imparts a unique combination of stability, volatility, and reactivity that makes it a person of interest in diverse fields, from materials science to pharmaceutical synthesis.

This guide is structured to provide a comprehensive understanding of R-263fb, moving from its fundamental molecular identity to its practical applications and handling protocols. The causality behind its properties is a central theme—we will explore why the trifluoromethyl group leads to its characteristic boiling point, its stability, and its utility as a synthetic building block. For researchers and drug development professionals, understanding these core principles is paramount for leveraging this compound's full potential, whether as a novel refrigerant, a process solvent, or a key intermediate in the synthesis of complex active pharmaceutical ingredients. Every protocol and data point presented herein is grounded in established scientific principles, designed to provide a trustworthy and authoritative resource for your laboratory and research endeavors.

Core Identity and Molecular Architecture

This compound is a hydrofluorocarbon (HFC) with the chemical formula C₃H₅F₃.[1][2] It is a colorless gas at standard temperature and pressure.[3] The defining feature of R-263fb is the terminal trifluoromethyl (-CF₃) group, which is responsible for its distinct properties compared to its non-fluorinated parent, propane. This group is strongly electron-withdrawing and imparts significant polarity and chemical stability to that end of the molecule.

Caption: Molecular Structure of this compound (CH₃CH₂CF₃).

Physicochemical Characteristics

The properties of R-263fb are a direct consequence of its molecular structure. The high electronegativity of the fluorine atoms creates a stable C-F bond, while the overall molecule retains some hydrocarbon character. These characteristics are summarized below.

PropertyValueUnitSource(s)
CAS Number 421-07-8N/A[1][2]
Molecular Formula C₃H₅F₃N/A[1][2]
Molecular Weight 98.07 g/mol [1][2][4][5]
Boiling Point -12 to -13°C[1][4][6][7]
Melting Point -148°C[1][4][6][7]
Density (Liquid) 1.038g/cm³[4]
Vapor Pressure 2770mmHg at 25°C[4]
Refractive Index 1.276N/A[4]
Octanol/Water Partition Coeff. (LogP) 1.959N/A[8][9]
Critical Temperature (Tc) 404.58K[8]
Critical Pressure (Pc) 3801.00kPa[8]
EINECS Number 207-002-2N/A[1][2]

Synthesis Pathways and Methodologies

The synthesis of this compound is a critical area of research, particularly for producing it efficiently and sustainably. The most common approaches involve the catalytic hydrogenation of unsaturated or halogenated precursors.[10]

Key Synthetic Routes:
  • Hydrogenation of 3,3,3-Trifluoropropene: This method involves the addition of hydrogen across the double bond of 3,3,3-trifluoropropene in the presence of a metal catalyst, such as palladium or platinum.

  • Hydrodechlorination of 3-Chloro-1,1,1-trifluoropropane (HFC-253fb): This route involves the selective cleavage of the C-Cl bond and its replacement with a C-H bond, typically using a palladium-based catalyst.[10] This is a valuable method as HFC-253fb can be a more accessible starting material.

  • From 3-bromo-1,1,1-trifluoropropane: This bromo-precursor can be synthesized by reacting 3,3,3-trifluoropropene with hydrogen bromide over an activated carbon catalyst.[10][11] The subsequent debromination and hydrogenation would yield the target compound.

Synthesis_Pathway cluster_0 Route 1 cluster_1 Route 2 cluster_2 Route 3 (Two-Step) 3,3,3-Trifluoropropene 3,3,3-Trifluoropropene R-263fb R-263fb 3,3,3-Trifluoropropene->R-263fb H₂, Catalyst 3-Bromo-1,1,1-trifluoropropane 3-Bromo-1,1,1-trifluoropropane 3,3,3-Trifluoropropene->3-Bromo-1,1,1-trifluoropropane HBr, Activated Carbon 3-Chloro-1,1,1-trifluoropropane 3-Chloro-1,1,1-trifluoropropane 3-Chloro-1,1,1-trifluoropropane->R-263fb Hydrodechlorination 3-Bromo-1,1,1-trifluoropropane->R-263fb Reduction

Caption: Common synthetic pathways to this compound.

Experimental Protocol: Catalytic Hydrogenation of 3-Chloro-1,1,1-trifluoropropane

This protocol is a representative example of a hydrodechlorination reaction. The choice of catalyst and reaction conditions is critical for achieving high selectivity and yield, specifically to ensure the C-Cl bond is cleaved without affecting the stable C-F bonds.[10]

  • System Preparation: A high-pressure reactor (e.g., a Parr autoclave) is charged with a suitable solvent (e.g., ethanol) and a palladium-based catalyst, such as 5% Pd on activated carbon. A base, like sodium hydroxide, is added to neutralize the HCl byproduct.

  • Reactant Charging: The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove all oxygen. 3-Chloro-1,1,1-trifluoropropane (HFC-253fb) is then introduced into the reactor.

  • Hydrogenation: The reactor is pressurized with hydrogen gas to the desired pressure (e.g., 10-50 bar). The mixture is then heated to the target temperature (e.g., 50-100 °C) with vigorous stirring.

  • Reaction Monitoring: The reaction progress is monitored by measuring the hydrogen uptake. The reaction is considered complete when hydrogen consumption ceases.

  • Work-up and Isolation: After cooling the reactor to room temperature, the excess hydrogen pressure is carefully vented. The catalyst is removed by filtration. The resulting gaseous product, this compound, is collected from the headspace, potentially by passing it through a cold trap (-40 °C or lower).

  • Analysis: The purity of the collected R-263fb is confirmed using Gas Chromatography (GC) and its identity verified by Mass Spectrometry (MS) or NMR spectroscopy.

Applications in Research and Industry

The unique properties of R-263fb make it a valuable compound for several applications.

  • Refrigerant: As a hydrofluorocarbon, R-263fb has been investigated as a refrigerant. It is noted for having a low global warming potential (GWP) compared to many older fluorinated compounds, making it a more environmentally friendly candidate.[3][9]

  • Chemical Intermediate: R-263fb serves as a crucial building block in organic synthesis. The trifluoromethyl group is a key pharmacophore in many modern drugs, enhancing properties like metabolic stability and bioavailability.[10] Precursors to R-263fb, such as 3-chloro-1,1,1-trifluoropropane and 3-bromo-1,1,1-trifluoropropane, are used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[10][11][12]

  • Research and Development: It is widely used in laboratory settings for scientific research and the development of new fluorinated molecules.[13][14]

Hazard Profile and Safe Handling Protocols

As a flammable gas stored under pressure, R-263fb requires strict adherence to safety protocols. Its handling demands an understanding of both its physical and chemical hazards.

GHS Hazard Classification:
  • Flammable Gas: Category 2 (H221).[15]

  • Gas Under Pressure: Liquefied gas (H280); may explode if heated.[13][15]

  • Skin Irritation: Category 2 (H315).[13]

  • Eye Irritation: Category 2A (H319).[13]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (H335, H336); may cause respiratory irritation, drowsiness, or dizziness.[13]

Standard Laboratory Handling Protocol:
  • Engineering Controls: All handling must occur in a well-ventilated area, preferably within a fume hood.[13] An emergency eye wash station and safety shower must be readily accessible.[13] Oxygen detectors should be used where asphyxiating gases may be released.[13]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[13][15]

    • Skin Protection: Wear fire/flame-resistant and impervious clothing.[15] Use cold-insulating gloves when handling the liquefied gas to prevent frostbite.[13]

    • Respiratory Protection: If exposure limits are exceeded, use a full-face respirator with an appropriate cartridge.[13][15]

  • Cylinder Handling and Use:

    • Securely chain cylinders at all times.[13] Protect from physical damage.

    • Use a proper regulator rated for the cylinder pressure.

    • Keep away from all ignition sources, including heat, sparks, open flames, and static discharge.[13][15] Use only non-sparking tools.[13][14]

    • Ground all equipment to prevent static electricity buildup.[13]

  • Storage:

    • Store cylinders in a dry, cool, and well-ventilated area.[13][15]

    • Protect from sunlight and do not expose to temperatures exceeding 50 °C (125 °F).[13]

    • Store separately from incompatible materials such as alkali metals, finely divided metals (Al, Mg, Zn), strong bases, and strong oxidizing agents.[13]

Safety_Workflow Start Receive Cylinder Inspect Inspect Cylinder & Valve for Damage Start->Inspect Secure Secure Cylinder with Chains in Ventilated Area Inspect->Secure PPE Don Proper PPE (Goggles, Insulated Gloves, FR Clothing) Secure->PPE Ground Ground Cylinder and Equipment PPE->Ground Connect Connect Regulator & System (Leak Check) Ground->Connect Use Use in Fume Hood (No Ignition Sources) Connect->Use Close Close Cylinder Valve After Use Use->Close Store Store in Cool, Dry, Ventilated Area (<50°C, Away from Incompatibles) Close->Store End Ready for Next Use Store->End

Caption: Safe handling workflow for a compressed gas cylinder of R-263fb.

Environmental and Toxicological Summary

  • Environmental Fate: As an HFC, this compound does not contain chlorine or bromine and therefore has an Ozone Depletion Potential (ODP) of zero. Its primary environmental consideration is its Global Warming Potential (GWP). While considered to have a low GWP relative to older fluorocarbons, it is still a greenhouse gas.[3][9] Data on its persistence, bioaccumulation, and specific toxicity to aquatic life is largely unavailable.[15]

  • Toxicology: The primary routes of exposure are inhalation and skin/eye contact. Inhalation may cause respiratory irritation, dizziness, and drowsiness.[13] As a simple asphyxiant, it can displace oxygen in high concentrations and cause rapid suffocation.[13] Direct contact with the liquefied gas can cause severe frostbite.[13]

Conclusion

This compound (R-263fb) is a compound of significant interest due to the versatile properties imparted by its terminal trifluoromethyl group. Its low boiling point and favorable environmental profile make it a candidate for refrigerant applications, while its structure serves as a valuable platform for the synthesis of complex fluorinated molecules in the pharmaceutical and agrochemical industries. A thorough understanding of its synthesis, physicochemical properties, and stringent safety requirements is essential for any scientist or researcher aiming to work with this compound. As research into fluorinated molecules continues to expand, the importance of foundational building blocks like R-263fb will undoubtedly grow, paving the way for new materials and life-saving therapeutics.

References

An In-depth Technical Guide to the Solubility of Compounds in 1,1,1-Trifluoropropane (HFC-263fb)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the solvent properties of 1,1,1-Trifluoropropane (HFC-263fb), a fluorinated hydrocarbon of interest in various industrial and scientific applications. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of solubility in this unique solvent. While specific quantitative solubility data for a wide range of solutes in this compound is not extensively available in public literature, this guide synthesizes information on closely related hydrofluoroalkanes (HFAs) and fundamental solubility theories to provide predictive insights. Furthermore, it offers detailed, field-proven experimental protocols for determining the solubility of gases, liquids, and solids in liquefied gases like HFC-263fb. Safety considerations and data presentation are also meticulously addressed to ensure a comprehensive and practical resource.

Introduction to this compound as a Solvent

This compound, also known as HFC-263fb, is a hydrofluorocarbon with the chemical formula CH₃CH₂CF₃.[1][2] It exists as a colorless and odorless gas at standard temperature and pressure.[1][2] The incorporation of fluorine atoms into the propane backbone significantly alters its physicochemical properties compared to its non-fluorinated counterpart, propane.[3] These changes, including its polarity, boiling point, and chemical stability, make it a subject of interest for various applications, including as a potential refrigerant with a low global warming potential and as a specialty solvent.[1][3]

Understanding the solubility of various substances in this compound is crucial for its application in chemical synthesis, material science, and pharmaceutical formulations.[3] Fluorinated solvents, in general, exhibit unique solubility characteristics, often being described as both hydrophobic and lipophobic.[4] This dual nature means they may not behave like conventional polar or non-polar solvents, necessitating a more nuanced approach to predicting and measuring solubility.

Key Physicochemical Properties of this compound:

PropertyValueReference
CAS Number 421-07-8[1][5]
Molecular Formula C₃H₅F₃[1]
Molecular Weight 98.07 g/mol [1]
Boiling Point -12 °C[5][6]
Melting Point -148 °C[5][6]
Density (liquid) 1.038 g/cm³[5]

Theoretical Framework for Solubility Prediction

Due to the limited availability of direct experimental solubility data for this compound, theoretical models provide a valuable starting point for estimating its solvent capabilities. The principle of "like dissolves like" is a fundamental concept, where solubility is favored when the intermolecular forces of the solute and solvent are similar.[7]

Hildebrand and Hansen Solubility Parameters

Solubility parameters offer a numerical method to predict the miscibility of materials. The Hildebrand solubility parameter (δ) is the square root of the cohesive energy density and is a good indicator of solubility for nonpolar materials.[2][8] Materials with similar Hildebrand parameters are more likely to be miscible.[2]

For systems involving polar and hydrogen-bonding interactions, the Hansen Solubility Parameters (HSP) provide a more detailed, three-component approach:[9][10]

  • δd: Energy from dispersion forces

  • δp: Energy from dipolar intermolecular forces

  • δh: Energy from hydrogen bonds

Insights from Related Hydrofluoroalkanes (HFAs)

Studies on other HFAs, particularly those used as propellants in pressurized metered-dose inhalers (pMDIs), offer valuable insights into the likely solvent behavior of this compound.

  • General Insolubility: Many drugs and surfactants have been found to be poorly soluble in HFAs.[4][11] This is attributed to the unique nature of fluorinated compounds being both hydrophobic and lipophobic.[4]

  • Impact of Co-solvents: The solubility of many compounds, including steroids, in HFAs can be significantly increased by the addition of a co-solvent, most commonly ethanol.[12][13] The extent of this increase is often related to the solubility of the compound in the co-solvent itself.[12]

  • Predictive Challenges: Simple predictive models for solubility in HFAs have shown limited success. However, for some classes of compounds, linear relationships have been observed between the logarithm of solubility and the computed log octanol-water partition coefficient (CLOGP).[5]

Based on these observations, it can be inferred that this compound is likely a poor solvent for polar and high molecular weight compounds on its own. However, its efficacy as a solvent can potentially be enhanced through the use of co-solvents.

Expected Solubility of Different Compound Classes

This section provides a qualitative estimation of the solubility of various classes of compounds in this compound, based on the general behavior of fluorinated solvents.

Polymers

The solubility of polymers is highly dependent on the similarity of their chemical structure to that of the solvent.[12] Given the low polarity of this compound, it is expected to be a poor solvent for most polar polymers. Crystalline polymers are generally less soluble than their amorphous counterparts.[12] Some fluorinated polymers may exhibit higher solubility due to favorable interactions.

Active Pharmaceutical Ingredients (APIs)

As observed with HFA propellants, many APIs, particularly those with high melting points and crystalline structures, are likely to have low solubility in this compound.[4][5] The lipophilicity of the steroid has been shown to be related to its solubility in HFA propellants.[12] Therefore, more lipophilic and lower melting point APIs may exhibit greater solubility. The use of co-solvents like ethanol is a critical strategy for enhancing the solubility of APIs in such systems.[12]

Gases

Perfluorocarbons are known for their remarkable ability to dissolve gases.[14] The solubility of a gas in a liquid generally decreases with increasing temperature and is proportional to the partial pressure of the gas (Henry's Law).[6][15] Gases with higher boiling points and stronger intermolecular forces tend to have higher solubility in perfluorocarbons.[14] It is therefore expected that this compound will be a good solvent for a variety of gases.

Experimental Determination of Solubility

Accurate determination of solubility requires robust experimental methods. As this compound is a gas at room temperature, these experiments must be conducted under pressure or at low temperatures to maintain it in a liquid state.

Workflow for Solubility Determination

The general workflow for determining the solubility of a substance in a liquefied gas like this compound involves several key stages.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Solute_Prep Solute Preparation (Drying, Purity Check) Apparatus Apparatus Setup (High-Pressure Cell) Solute_Prep->Apparatus Solvent_Prep Solvent Procurement (this compound, >97%) Solvent_Prep->Apparatus Equilibration Equilibration (Mixing, Temperature Control) Apparatus->Equilibration Measurement Measurement (Analytical Technique) Equilibration->Measurement Quantification Quantification (Concentration Calculation) Measurement->Quantification Validation Validation & Reporting Quantification->Validation

Caption: General workflow for experimental solubility determination.

Protocol for Solid/Liquid Solubility in a Liquefied Gas

This protocol describes a static equilibrium method using a high-pressure view cell.

Materials:

  • High-pressure view cell with stirring mechanism (e.g., magnetic stirrer)

  • High-pressure syringe pump for solvent delivery

  • Temperature-controlled bath or jacket

  • Analytical balance

  • High-performance liquid chromatograph (HPLC) or other suitable analytical instrument

  • This compound (liquefied gas cylinder)

  • Solute of interest

Procedure:

  • Preparation: Accurately weigh a known amount of the solid or liquid solute and place it into the high-pressure view cell.

  • Assembly and Purging: Seal the cell and purge with an inert gas (e.g., nitrogen) to remove air and moisture.

  • Solvent Introduction: Cool the cell to a temperature where this compound is liquid at a moderate pressure. Introduce a known mass or volume of liquid this compound into the cell using the high-pressure syringe pump.

  • Equilibration: Bring the cell to the desired experimental temperature and pressure. Stir the mixture vigorously for a sufficient time to ensure equilibrium is reached. This can be visually confirmed if undissolved solute is present.

  • Sampling: Once equilibrium is established, stop the stirring and allow any undissolved solid to settle. Carefully draw a sample of the saturated liquid phase through a sampling valve. It is critical to ensure that no solid particles are carried over.

  • Analysis: The collected sample is then analyzed using a suitable technique (e.g., HPLC) to determine the concentration of the solute.

  • Calculation: The solubility is calculated as the mass of solute per mass or volume of the solvent at the given temperature and pressure.

Protocol for Gas Solubility in a Liquefied Gas

This protocol outlines a volumetric method for determining the solubility of a gas.

Materials:

  • Pressurized vessel with a known volume

  • Pressure transducer

  • Temperature sensor

  • Gas burette or mass flow controller

  • Vacuum pump

  • This compound (liquefied gas)

  • Solute gas

Procedure:

  • System Preparation: Evacuate the pressurized vessel to remove any residual gases.

  • Solvent Introduction: Introduce a known amount of liquid this compound into the vessel. The volume of the liquid phase should be accurately known.

  • Initial Conditions: Allow the system to reach thermal equilibrium at the desired temperature and measure the initial vapor pressure of the this compound.

  • Gas Introduction: Introduce a known amount of the solute gas into the vessel.

  • Equilibration: Allow the system to reach equilibrium, which is indicated by a stable pressure reading.

  • Pressure Measurement: Record the final equilibrium pressure.

  • Calculation: The amount of gas dissolved in the liquid phase can be calculated from the pressure drop, the known volumes of the liquid and gas phases, and the equations of state for the gases.[6]

Safety and Handling of this compound

As a flammable gas under pressure, proper safety precautions are essential when handling this compound.[16]

  • Handling: Use in a well-ventilated area.[1] Keep away from heat, sparks, open flames, and other ignition sources.[16] Use non-sparking tools and ensure proper grounding to prevent static discharge.[1]

  • Storage: Store in a cool, dry, well-ventilated area in tightly closed containers.[17] Protect cylinders from physical damage.[1]

  • Personal Protective Equipment (PPE): Wear safety goggles, protective gloves, and flame-retardant clothing.[16][17] In case of potential exposure to high concentrations, respiratory protection may be necessary.[16]

  • First Aid: In case of inhalation, move the victim to fresh air.[17] For skin or eye contact, flush with plenty of water.[17] Seek medical attention if symptoms persist.

Conclusion

This compound presents a unique set of properties as a solvent, largely dictated by its fluorinated structure. While it is likely a poor solvent for many conventional solutes, its utility can be significantly enhanced with the use of co-solvents. This guide has provided a foundational understanding of its potential solvency, drawing parallels with other hydrofluoroalkanes. The detailed experimental protocols offered herein provide a practical framework for researchers to determine the solubility of their specific compounds of interest in this promising, low-GWP fluid. Further research to determine the Hansen Solubility Parameters of this compound would be invaluable for more accurate a priori solubility predictions.

References

A Researcher's Guide to the Preliminary Investigation of Carbon-Fluorine Bond Activation: Strategies, Mechanisms, and Experimental Design

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The carbon-fluorine (C-F) bond, the strongest single bond in organic chemistry, presents a formidable challenge and a significant opportunity in modern chemical synthesis.[1][2][3] Its remarkable stability imparts unique and desirable properties to molecules, particularly in pharmaceuticals and materials science.[1][3][4][5][6] However, this same stability makes the selective cleavage and functionalization of C-F bonds a complex task.[3][7] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles and practical approaches for the preliminary investigation of C-F bond activation. We will explore the fundamental challenges, delve into the primary activation strategies including transition-metal catalysis, main-group element-mediated reactions, and photoredox catalysis, and provide detailed experimental protocols and data interpretation insights. The goal is to equip researchers with the necessary knowledge to rationally design and execute experiments for the productive cleavage and manipulation of this critical chemical bond.

The C-F Bond: A Double-Edged Sword in Drug Discovery

The strategic incorporation of fluorine atoms into drug candidates is a widely employed tactic in medicinal chemistry to enhance a molecule's metabolic stability, binding affinity, and lipophilicity.[4] Over 20% of all commercialized pharmaceuticals contain at least one fluorine atom, a testament to its positive impact on pharmacokinetic and pharmacodynamic properties.[4] However, the very inertness that makes the C-F bond so attractive also poses a significant challenge for late-stage functionalization and the synthesis of complex fluorinated molecules.[1][2] Furthermore, the persistence of some polyfluorinated compounds in the environment raises concerns, driving the need for methods to selectively break these bonds.[3][8]

The ability to selectively activate and functionalize a C-F bond opens up new avenues for:

  • Late-Stage Diversification: Modifying complex, fluorine-containing scaffolds to rapidly generate analogues for structure-activity relationship (SAR) studies.

  • Novel Synthesis Routes: Accessing partially fluorinated compounds that are difficult to prepare through traditional fluorination methods.[2]

  • Degradation of Persistent Pollutants: Developing methods to break down environmentally harmful per- and polyfluoroalkyl substances (PFAS).[8]

Understanding the principles of C-F bond activation is therefore not just an academic exercise but a critical skill for innovation in drug discovery and environmental science.

Core Strategies for C-F Bond Activation: A Mechanistic Overview

The high bond dissociation energy and low polarity of the C-F bond necessitate powerful chemical tools for its cleavage. The primary strategies can be broadly categorized based on the nature of the activating agent.

Transition Metal Catalysis: The Workhorse of C-F Functionalization

Transition metal complexes are the most extensively studied and versatile catalysts for C-F bond activation.[7][9] The general mechanism often involves the oxidative addition of the C-F bond to a low-valent metal center.

Key Mechanistic Steps:

  • Oxidative Addition: A low-valent transition metal complex (e.g., Ni(0), Pd(0)) inserts into the C-F bond, forming a higher-valent metal-fluoride-aryl/alkyl intermediate.[9] The feasibility of this step is highly dependent on the metal, its ligand sphere, and the electronic properties of the fluorinated substrate.

  • Transmetalation/Reductive Elimination: The resulting organometallic intermediate can then undergo various reactions, such as transmetalation with an organometallic reagent (e.g., Grignard, organoboron) followed by reductive elimination to form a new C-C bond.[9]

Commonly Used Transition Metals:

MetalTypical Catalytic SystemsKey AdvantagesConsiderations
Nickel Ni(0) complexes with phosphine or N-heterocyclic carbene (NHC) ligands.[7][9]High reactivity, cost-effective.Often requires strongly activated aryl fluorides.
Palladium Pd(0) complexes with specialized ligands.[9]Broad substrate scope, well-understood reactivity.Can be less reactive than nickel for unactivated C-F bonds.
Ruthenium Ru-NHC complexes.[10]Can catalyze hydrodefluorination.Stoichiometric reactions are also common.[10]
Copper, Cobalt, Iron Increasingly explored as more sustainable alternatives.[9]Earth-abundant, lower toxicity.Often require specific reaction conditions and substrates.

Logical Workflow for Transition Metal-Catalyzed C-F Activation

G cluster_0 Catalytic Cycle A Low-Valent Metal Complex (e.g., Pd(0)L2, Ni(0)L2) B Oxidative Addition (C-F Bond Cleavage) A->B Reacts with C Organometallic Intermediate (L2M(ArF)F) B->C D Transmetalation (with R-M') C->D E Reductive Elimination (New Bond Formation) D->E E->A Regenerates Catalyst F Product (ArF-R) E->F G Fluorinated Substrate (ArF-F) G->B H Organometallic Reagent (R-M') H->D

Caption: Generalized catalytic cycle for transition metal-mediated C-F bond functionalization.

Main-Group Elements: An Emerging Frontier

Recent advances have highlighted the potential of main-group elements, particularly strong Lewis acids, to activate C-F bonds.[11][12][13][14][15][16] This approach is particularly effective for activating C(sp³)–F bonds, which are often challenging for transition metal catalysts.[11][13]

Mechanism of Action:

The primary mechanism involves the abstraction of the fluoride anion by a potent Lewis acid (e.g., silylium cations, boranes, aluminum complexes) to generate a carbocation intermediate.[11][13] This carbocation can then be trapped by a nucleophile or undergo rearrangement.

Key Reagents and Approaches:

  • Boron and Aluminum Lewis Acids: Strong Lewis acids like B(C₆F₅)₃ and aluminum-based compounds can facilitate heterolytic C-F bond cleavage.[11]

  • Frustrated Lewis Pairs (FLPs): The combination of a sterically hindered Lewis acid and a Lewis base can cooperatively activate C-F bonds.[17]

  • Silylium Cations: Highly electrophilic silicon species can effectively abstract fluoride.

Conceptual Diagram of Main-Group Lewis Acid-Mediated C-F Activation

G cluster_0 Activation & Functionalization A Alkyl/Aryl Fluoride (R-F) C Carbocation Intermediate (R+) A->C Fluoride Abstraction D Lewis Acid-Fluoride Adduct ([LA-F]-) A->D B Strong Lewis Acid (e.g., R'3Si+, B(C6F5)3) B->C B->D F Functionalized Product (R-Nu) C->F Trapping E Nucleophile (Nu-) E->F

Caption: General scheme for C-F bond activation using strong main-group Lewis acids.

Photoredox Catalysis: A Mild and Green Approach

Visible-light photoredox catalysis has emerged as a powerful and environmentally benign strategy for C-F bond activation.[18][19][20][21][22] These reactions proceed via radical intermediates under mild conditions, offering new modes of reactivity compared to traditional two-electron processes.[18][20]

General Principles:

  • Photoexcitation: A photocatalyst (PC) absorbs visible light and is excited to a higher energy state (PC*).

  • Single Electron Transfer (SET): The excited photocatalyst can then engage in either a reductive or oxidative quenching cycle.

    • Reductive Quenching: PC* is reduced by a sacrificial electron donor to form a potent reductant (PC⁻), which can then reduce the C-F bond to generate a carbon-centered radical.[19]

    • Oxidative Quenching: PC* oxidizes a substrate to generate a radical cation, and the reduced photocatalyst can then participate in subsequent steps.

Advantages of Photoredox Catalysis:

  • Mild Reaction Conditions: Often performed at room temperature with visible light.

  • High Functional Group Tolerance: The radical nature of the intermediates allows for a broad range of compatible functional groups.

  • Sustainable: Utilizes light as a renewable energy source.

Simplified Photoredox Catalytic Cycle for C-F Activation (Reductive Quenching)

G PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star hν (Visible Light) PC_red Reduced PC- PC_star->PC_red SET PC_red->PC SET R_rad R• PC_red->R_rad F_anion F- PC_red->F_anion Donor Electron Donor Donor->PC_star Donor_ox Oxidized Donor+ Donor->Donor_ox RF R-F RF->PC_red

Caption: A simplified representation of a reductive quenching cycle in photoredox-catalyzed C-F activation.

Enzymatic C-F Bond Activation

Nature has also evolved enzymes capable of cleaving the formidable C-F bond.[23][24][25] While less common than other halogenases, these biocatalysts offer remarkable selectivity under physiological conditions. The study of these enzymes can provide valuable insights for the development of novel, bio-inspired catalysts.[23][24][25]

  • Fluorinases: These enzymes catalyze the formation of a C-F bond via an Sₙ2 mechanism.[26]

  • Dehalogenases: Certain dehalogenases have been shown to cleave C-F bonds, often through a hydrolytic mechanism.[24][25]

  • Oxygenases: Enzymes such as cytochrome P450s can hydroxylate fluorinated aromatic rings, leading to C-F bond cleavage.[23][27]

Experimental Design and Preliminary Investigation

A systematic approach is crucial when embarking on the investigation of a new C-F bond activation reaction. The following protocol outlines a general workflow for screening and initial optimization.

General Protocol for a Preliminary C-F Activation Screen (Transition Metal Catalysis Example)

This protocol is a starting point and should be adapted based on the specific hypothesis and available resources.

Objective: To determine the feasibility of a nickel-catalyzed cross-coupling of an aryl fluoride with an organoboron reagent (Suzuki-Miyaura type).

Materials:

  • Aryl fluoride substrate (e.g., 4-fluoroanisole)

  • Organoboron reagent (e.g., phenylboronic acid)

  • Nickel precatalyst (e.g., NiCl₂(dppp))[7][9]

  • Ligand (if not included in the precatalyst)

  • Base (e.g., K₃PO₄, Cs₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, THF)

  • Inert atmosphere glovebox or Schlenk line

  • Reaction vials, stir bars, heating block

  • GC-MS or LC-MS for analysis

Step-by-Step Procedure:

  • Reaction Setup (In a Glovebox):

    • To a 2 mL reaction vial, add the nickel precatalyst (e.g., 5 mol%) and any additional ligand.

    • Add the aryl fluoride (1.0 equiv).

    • Add the organoboron reagent (1.5 equiv).

    • Add the base (2.0 equiv).

    • Add a stir bar.

  • Solvent Addition and Sealing:

    • Add the anhydrous solvent (to achieve a concentration of ~0.1 M).

    • Seal the vial with a screw cap containing a PTFE septum.

  • Reaction Conditions:

    • Remove the vial from the glovebox.

    • Place the vial in a pre-heated heating block (e.g., screen temperatures from 80 °C to 120 °C).

    • Stir the reaction for a set time (e.g., 12-24 hours).

  • Work-up and Analysis:

    • Allow the reaction to cool to room temperature.

    • Quench the reaction with a small amount of water or saturated NH₄Cl solution.

    • Extract the organic components with a suitable solvent (e.g., ethyl acetate).

    • Dry the organic layer over Na₂SO₄ or MgSO₄.

    • Analyze the crude reaction mixture by GC-MS or LC-MS to identify the product and any byproducts. Use an internal standard for quantitative analysis.

Data Interpretation:

ObservationPotential ImplicationNext Steps
No reaction Catalyst is inactive, temperature is too low, base or solvent is inappropriate.Screen different ligands, bases, solvents, and higher temperatures.
Low conversion Reaction is slow or has reached equilibrium.Increase reaction time, temperature, or catalyst loading.
Formation of byproducts Side reactions are occurring (e.g., homocoupling, hydrodefluorination).Optimize stoichiometry, screen different ligands to improve selectivity.
Good conversion to product The catalytic system is promising.Proceed with optimization of reaction conditions (temperature, time, catalyst loading) and explore substrate scope.

Conclusion and Future Perspectives

The field of C-F bond activation is rapidly evolving, driven by the increasing importance of fluorinated molecules in medicine and materials science.[28] While significant progress has been made, particularly with transition metal and photoredox catalysis, challenges remain. The selective activation of non-activated C(sp³)-F bonds and the development of more sustainable and scalable catalytic systems are key areas for future research.[11][13][28] By understanding the fundamental principles outlined in this guide and employing a systematic experimental approach, researchers can contribute to unlocking the full synthetic potential of organofluorine chemistry.

References

discovery of early synthetic routes for fluorinated alkanes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Foundational Synthetic Routes for Fluorinated Alkanes

Introduction: The Dawn of Organofluorine Chemistry

The field of organofluorine chemistry, which underpins countless modern technologies from pharmaceuticals to advanced materials, began not with a flash, but with the painstaking efforts of early chemists working with exceptionally reactive and hazardous materials. Before elemental fluorine was even isolated by Henri Moissan in 1886, the first organofluorine compounds had been synthesized, heralding the start of a new chemical frontier.[1] Alexander Borodin is credited with the first nucleophilic substitution to form a C-F bond in 1862, a halogen exchange method that remains a cornerstone of the fluorochemical industry today.[1]

However, the untamable reactivity of elemental fluorine, which often resulted in violent explosions and decomposition of organic starting materials, severely hampered progress.[1] The development of organofluorine chemistry required a paradigm shift: the invention of methods to moderate fluorine's reactivity and introduce it into organic molecules in a controlled, predictable manner. This guide provides a detailed exploration of the three foundational pillars of early fluoroalkane synthesis that transformed fluorine from a chemical curiosity into an industrial workhorse: the Swarts halogen exchange, the use of high-valency metal fluorides in the Fowler Process, and the advent of electrochemical fluorination with the Simons Process.

Pillar 1: The Swarts Reaction - Taming Fluorine Through Halogen Exchange

The first truly practical and widely applicable method for the synthesis of fluorinated alkanes was developed by the Belgian chemist Frédéric Swarts in the 1890s.[2][3] Recognizing the extreme difficulty of direct fluorination, Swarts pioneered an indirect approach: replacing more easily handled halogens (typically chlorine or bromine) with fluorine through a double decomposition process.[2] This became known as the Swarts reaction.

Causality and Mechanistic Insight

The genius of the Swarts approach was the choice of fluorinating agent. Instead of elemental fluorine, he employed inorganic fluorides, primarily antimony trifluoride (SbF₃), often with a catalytic amount of antimony pentachloride (SbCl₅) or bromine (as SbF₃Br₂).[2][4] This system effectively "tames" the fluorine. The reaction proceeds by forming an antimony intermediate where the fluorine is less reactive than in its elemental form, allowing for a controlled nucleophilic substitution at a carbon center. The catalytic SbCl₅ facilitates the exchange by generating a more reactive mixed halide species.

This discovery was revolutionary because it made the synthesis of fluorinated compounds accessible and reproducible. It directly led to the creation of the first chlorofluorocarbons (CFCs), including dichlorodifluoromethane (CCl₂F₂, or Freon-12), by Thomas Midgley and A. L. Henne in the 1930s.[2][5][6] The motivation for their work was the urgent need for safe, non-toxic, and non-flammable refrigerants to replace hazardous materials like ammonia (NH₃) and sulfur dioxide (SO₂) then used in early refrigeration systems.[7][8]

Diagram: The Swarts Reaction Mechanism

Swarts_Reaction sub R-CCl₃ (Trichloroalkane) intermediate [Intermediate Complex] sub->intermediate Halogen Exchange reagent SbF₃ (Antimony Trifluoride) reagent->intermediate catalyst SbCl₅ (cat.) catalyst->intermediate Activates product R-CF₃ (Trifluoroalkane) intermediate->product byproduct SbCl₃ (Antimony Trichloride) intermediate->byproduct

Caption: Generalized mechanism of the Swarts reaction for trifluorination.

Experimental Protocol: Synthesis of Dichlorodifluoromethane (Freon-12) via Swarts Reaction

This protocol is a reconstruction of the early industrial synthesis based on the Swarts reaction.

  • Catalyst Activation: In a suitable pressure reactor, a catalytic amount of antimony pentachloride (SbCl₅) is added to anhydrous hydrogen fluoride (HF). This step is critical for activating the catalyst.

  • Reaction Initiation: Carbon tetrachloride (CCl₄) is fed into the reactor containing the activated catalyst.[9]

  • Fluorination: Anhydrous hydrogen fluoride (HF) is then introduced into the reactor. The reaction is typically performed under pressure and at elevated temperatures. The HF continuously regenerates the active fluorinating species from the antimony chloride byproduct. The core reaction is: CCl₄ + 2HF --(SbCl₅ catalyst)--> CCl₂F₂ + 2HCl[9]

  • Product Separation: A mixture of products, including the desired CCl₂F₂ (Freon-12), unreacted starting materials, the byproduct hydrogen chloride (HCl), and other fluorinated methanes (like CCl₃F), exits the reactor as a gas.[9]

  • Purification: The gas stream is passed through a series of scrubbing towers. Water and caustic solutions are used to remove HCl and unreacted HF.

  • Fractional Distillation: The final mixture of chlorofluorocarbons is separated by fractional distillation to yield pure CCl₂F₂, which has a boiling point of -29.8°C.[8]

Pillar 2: The Fowler Process - High-Valency Fluorides for Perfluorination

The onset of World War II, and specifically the Manhattan Project, created an unprecedented demand for highly inert materials.[10] Uranium hexafluoride (UF₆), used for isotope enrichment, is extremely corrosive, and new materials were needed to handle it safely.[11][12] Perfluorocarbons—alkanes where every hydrogen atom is replaced by fluorine—were identified as ideal candidates, but no method existed for their large-scale production.[12]

Causality and Methodological Innovation

Direct fluorination of hydrocarbons with elemental fluorine was too violent for industrial-scale production.[10][12] A method was needed to moderate the reaction. Researchers at Purdue University, Columbia University, and DuPont developed the "Fowler Process," which uses a high-valency metal fluoride, cobalt(III) fluoride (CoF₃), as a solid-phase fluorinating agent.[1][10][12]

The process works in a two-stage cycle. First, cobalt(II) fluoride (CoF₂) is fluorinated with elemental fluorine at a high temperature to produce the highly reactive CoF₃. In the second stage, hydrocarbon vapor is passed over a heated bed of CoF₃. The CoF₃ acts as a fluorine carrier, smoothly donating its fluorine atoms to the hydrocarbon and converting back to CoF₂. The CoF₂ can then be regenerated in a continuous loop. This method provided the first reliable way to produce large quantities of perfluoroalkanes like perfluoroheptane, which were essential for the success of the Manhattan Project.[10][12]

Diagram: The Fowler Process Workflow

Fowler_Process cluster_0 Stage 1: Regeneration cluster_1 Stage 2: Fluorination CoF2 CoF₂ (Cobalt(II) Fluoride) CoF3_regen CoF₃ (Cobalt(III) Fluoride) CoF2->CoF3_regen F2 F₂ Gas F2->CoF3_regen High Temp. CoF3_react CoF₃ Bed CoF3_regen->CoF3_react Transfer to Reactor Hydrocarbon Hydrocarbon Vapor (e.g., Heptane) Perfluoroalkane Perfluoroalkane (e.g., Perfluoroheptane) Hydrocarbon->Perfluoroalkane High Temp. CoF3_react->Perfluoroalkane CoF2_prod CoF₂ CoF3_react->CoF2_prod Reduced CoF2_prod->CoF2 Recycle

Caption: The two-stage cycle of the Fowler Process for perfluorination.

Experimental Protocol: Perfluoroheptane Synthesis via Fowler Process

This protocol describes the laboratory-scale synthesis as detailed in early reports.[12]

  • Reactor Setup: A horizontal reactor tube, typically made of nickel or copper, is filled with cobalt(II) fluoride (CoF₂) powder. The tube is placed in a furnace capable of reaching temperatures of 250-400°C.

  • Regeneration Stage: Elemental fluorine (F₂), diluted with nitrogen, is passed over the CoF₂ at approximately 250°C. This converts the pale blue CoF₂ into the brown CoF₃. The reaction is complete when no more heat is evolved and F₂ is detected at the reactor outlet. 2CoF₂ + F₂ --(250°C)--> 2CoF₃[12]

  • Fluorination Stage: The fluorine flow is stopped, and the reactor temperature is raised to 350-400°C.

  • Substrate Introduction: Heptane vapor, carried by a stream of nitrogen, is passed through the heated CoF₃ bed.[12] The heptane is fluorinated, and the CoF₃ is reduced back to CoF₂. C₇H₁₆ + 32CoF₃ --(400°C)--> C₇F₁₆ + 16HF + 32CoF₂

  • Product Collection: The effluent gas stream, containing perfluoroheptane, hydrogen fluoride (HF), and nitrogen, is passed through a condenser cooled with dry ice/acetone to trap the liquid products.

  • Purification: The collected liquid is washed with a sodium bicarbonate solution to remove HF, followed by drying over a suitable agent. Final purification is achieved by fractional distillation.

Pillar 3: The Simons Process - The Electrochemical Frontier

While the Fowler process was effective, it required large quantities of elemental fluorine for regeneration. A more direct and cost-effective method was sought. In the late 1930s, Professor Joseph H. Simons at Pennsylvania State University developed a groundbreaking technique: electrochemical fluorination (ECF), now known as the Simons Process.[11][13][14] Due to its strategic importance for the Manhattan Project, the work was classified and not published until 1949.[14]

Causality and Electrochemical Principles

The Simons Process bypasses the need for elemental fluorine as a direct reagent. Instead, it uses electrolysis. An organic compound is dissolved in anhydrous hydrogen fluoride (HF)—a good solvent and the fluorine source—to create an electrically conductive solution.[14][15] A voltage (typically 5-6 V) is applied across nickel anodes and cathodes.[14]

Instead of generating F₂ gas, the high potential at the nickel anode is believed to generate a high-valency nickel fluoride species (e.g., NiF₃ or NiF₄) on its surface, which then acts as the fluorinating agent in a manner mechanistically similar to the Fowler process. The organic substrate is oxidized at this surface, and its C-H bonds are systematically replaced with C-F bonds. This method proved to be safer, more versatile, and more economical for producing a wide range of perfluorinated compounds, including ethers, amines, and sulfonyl fluorides.[13][14]

Diagram: The Simons Electrochemical Fluorination (ECF) Cell

Simons_ECF_Cell cell Electrolytic Cell Anhydrous HF + Organic Substrate Solution Anode (Nickel Plates) Cathode (Nickel Plates) Cooling Jacket H2_out H₂ Gas Out cell:cathode->H2_out 2H⁺ + 2e⁻ → H₂ Product_out Perfluorinated Product + HF Vapor Out cell:anode->Product_out R₃C-H → R₃C-F Power DC Power Supply (5-6 V) Power->cell:anode + Power->cell:cathode -

Caption: Schematic of a Simons ECF cell for perfluoroalkane synthesis.

Experimental Protocol: General Simons ECF Process

This protocol outlines the general laboratory procedure for electrochemical fluorination.

  • Cell Preparation: An electrochemical cell, typically constructed from steel or Monel, is fitted with an alternating stack of nickel plates serving as the anode and cathode. The cell is equipped with a cooling jacket, a gas outlet, and an inlet for raw materials.

  • Electrolyte Preparation: The cell is charged with anhydrous hydrogen fluoride (HF). The organic substrate (e.g., octane, an ether, or an acid chloride) is then dissolved in the HF to a concentration that ensures sufficient electrical conductivity.

  • Electrolysis: The cell is cooled, and a direct current is applied to maintain a cell potential of 5-6 volts.[14] Electrolysis begins, with hydrogen gas evolving at the cathode and fluorination occurring at the anode.[14]

    • Cathode Reaction: 2H⁺ + 2e⁻ → H₂

    • Anode Reaction (Simplified): R₃C-H + HF → R₃C-F + H₂ (occurs for all C-H bonds)[14]

  • Product Removal: The perfluorinated product, being denser than and immiscible with HF, often collects at the bottom of the cell and can be drained periodically. Gaseous products are carried out with the hydrogen stream.

  • Purification: The crude product is washed with sodium bicarbonate or sodium sulfite solution to remove residual HF, dried, and purified by distillation.

Comparative Summary of Early Fluorination Methods

MethodKey Pioneer(s)Fluorinating AgentTypical SubstratesKey AdvantagesCore Disadvantages
Swarts Reaction Frédéric SwartsAntimony Trifluoride (SbF₃), HFPolychloroalkanesRelatively mild conditions; good for selective, partial fluorination (e.g., CFCs).[2]Use of toxic antimony compounds; not suitable for exhaustive perfluorination.
Fowler Process R. D. Fowler, et al.Cobalt(III) Fluoride (CoF₃)HydrocarbonsEnabled large-scale perfluorination; agent is regenerable.[1][12]Requires handling of elemental F₂ for regeneration; high temperatures; potential for molecular rearrangement.[12]
Simons Process Joseph H. SimonsHydrogen Fluoride (HF) via electrolysisHydrocarbons, ethers, amines, acyl halidesAvoids direct use of F₂ gas; versatile for many functional groups; cost-effective.[13][14]Low yields for some substrates; requires handling of anhydrous HF; specialized equipment.[14]

Conclusion: A Legacy of Innovation

The discovery of these early synthetic routes for fluorinated alkanes was driven by a combination of scientific curiosity, industrial need, and geopolitical urgency. The pioneering work of Swarts, Fowler, Simons, and their contemporaries laid the essential groundwork for the entire field of modern organofluorine chemistry. From the CFCs that enabled safe refrigeration to the perfluorocarbons vital to the atomic age, these foundational methods unlocked the unique properties of the carbon-fluorine bond.[7][16] While modern chemists have developed a vast arsenal of more sophisticated and selective fluorinating agents, the fundamental principles of halogen exchange, moderated fluorination, and electrochemical synthesis established by these early routes continue to influence the field, serving as a testament to the ingenuity required to tame chemistry's most reactive element.

References

Methodological & Application

Application Notes and Protocols for the Utilization of 1,1,1-Trifluoropropane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unlocking the Potential of a Versatile Fluorinated Building Block

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the strategic incorporation of fluorine-containing motifs is a widely employed strategy to modulate the physicochemical and biological properties of organic molecules.[1] The trifluoromethyl group (CF₃) is of particular interest due to its ability to enhance metabolic stability, binding affinity, and lipophilicity.[2] 1,1,1-Trifluoropropane (CF₃CH₂CH₃), a seemingly simple fluoroalkane, represents a cost-effective and accessible starting material for the introduction of the 3,3,3-trifluoropropyl moiety. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the practical applications and protocols for utilizing this compound as a versatile building block in organic synthesis. We will delve into the direct functionalization of this molecule and explore the subsequent synthetic transformations of its derivatives, providing detailed, field-proven protocols and the scientific rationale behind them.

Physicochemical Properties and Safety Considerations

This compound is a flammable gas at room temperature, a critical factor that dictates its handling and storage procedures.[3] A summary of its key physical properties is provided in the table below.

PropertyValueReference
CAS Number 421-07-8[4]
Molecular Formula C₃H₅F₃[4]
Molecular Weight 98.07 g/mol [4]
Boiling Point -12 °C[3]
Melting Point -148 °C[3]
Flash Point Flammable Gas[3]

Safety Precautions: Due to its flammable nature and the fact that it is a gas under pressure, this compound must be handled with stringent safety measures in a well-ventilated fume hood.[3] All equipment must be properly grounded to prevent static discharge, and spark-proof tools should be utilized.[3] Personal protective equipment (PPE), including safety goggles, flame-retardant lab coats, and appropriate gloves, is mandatory.[3] In case of inhalation, the individual should be moved to fresh air; skin contact with the liquefied gas can cause frostbite and should be treated by warming the affected area with lukewarm water.[3]

Direct Functionalization of this compound: A Gateway to Versatile Intermediates

The inertness of the C-H bonds in alkanes presents a significant challenge for direct functionalization. However, the electron-withdrawing nature of the trifluoromethyl group in this compound influences the reactivity of the adjacent C-H bonds, making them susceptible to free-radical substitution. This approach provides a direct and efficient route to valuable halogenated intermediates.

Protocol 1: Photochemical Chlorination of this compound

This protocol describes the liquid-phase photochemical chlorination of this compound to yield 3-chloro-1,1,1-trifluoropropane. The reaction proceeds via a free-radical chain mechanism initiated by UV light.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Cl2 Cl₂ Cl_rad 2 Cl• Cl2->Cl_rad UV light (hν) CF3CH2CH3 CF₃CH₂CH₃ CF3CH2CH2_rad CF₃CH₂CH₂• CF3CH2CH3->CF3CH2CH2_rad + Cl• CF3CH2CH2Cl CF₃CH₂CH₂Cl CF3CH2CH2_rad->CF3CH2CH2Cl + Cl₂ HCl HCl Cl_rad2 Cl• Cl_rad2->HCl Cl_rad3 Cl• CF3CH2CH2Cl->Cl_rad3 Cl_rad4 Cl• Cl2_term Cl₂ Cl_rad4->Cl2_term + Cl• Cl_rad5 Cl• CF3CH2CH2_rad2 CF₃CH₂CH₂• dimer Dimer CF3CH2CH2_rad2->dimer + CF₃CH₂CH₂•

Caption: Free-radical chain mechanism for the chlorination of this compound.

Materials:

  • This compound (gas)

  • Chlorine (gas)

  • Anhydrous solvent (e.g., carbon tetrachloride, CCl₄ - Caution: Toxic and ozone-depleting )

  • Photochemical reactor equipped with a UV lamp (e.g., mercury vapor lamp), gas inlet tubes, a condenser, and a magnetic stirrer.

Procedure:

  • System Setup: Assemble the photochemical reactor in a fume hood. Ensure all glassware is dry and the system is purged with an inert gas (e.g., nitrogen or argon).

  • Condensation of Reactant: Cool the reactor to a temperature below the boiling point of this compound (-12 °C) using a suitable cooling bath (e.g., dry ice/acetone). Condense a known amount of this compound into the reactor.

  • Initiation of Reaction: Begin stirring the liquefied this compound and start the UV lamp.

  • Introduction of Chlorine: Slowly bubble chlorine gas through the stirred solution. The rate of addition should be controlled to maintain a manageable reaction temperature and prevent excessive pressure buildup.

  • Monitoring the Reaction: The progress of the reaction can be monitored by periodically taking small aliquots (if the reactor setup allows) and analyzing them by Gas Chromatography (GC) to observe the formation of 3-chloro-1,1,1-trifluoropropane and the consumption of the starting material.

  • Work-up: Once the desired conversion is achieved, stop the flow of chlorine and turn off the UV lamp. Allow the excess chlorine and HCl byproduct to be purged from the system with a slow stream of inert gas.

  • Isolation and Purification: The crude product, consisting of 3-chloro-1,1,1-trifluoropropane, unreacted starting material, and potentially some di- and polychlorinated byproducts, can be purified by fractional distillation.

Protocol 2: Thermal Bromination of this compound

This protocol outlines the gas-phase thermal bromination of this compound to produce 3-bromo-1,1,1-trifluoropropane. This reaction also proceeds via a free-radical mechanism, with heat providing the energy for the initiation step.

Materials:

  • This compound (gas)

  • Bromine (liquid, volatile and corrosive)

  • Tube furnace capable of reaching temperatures up to 500 °C.

  • Inert carrier gas (e.g., nitrogen)

  • Gas flow controllers

  • A condenser and collection trap cooled with a dry ice/acetone bath.

Procedure:

  • System Setup: Set up the tube furnace with a quartz or ceramic reaction tube. Connect gas inlet lines for this compound and the carrier gas, and a separate inlet for bromine vapor. The outlet of the furnace should be connected to a condenser and a cold trap.

  • Vaporization of Bromine: Gently heat a reservoir of liquid bromine to generate a consistent vapor, which is then carried into the reaction tube by the inert gas stream.

  • Reaction: Heat the tube furnace to the desired reaction temperature (typically in the range of 400-500 °C). Introduce a controlled flow of this compound and the bromine/carrier gas mixture into the hot zone of the furnace.

  • Product Collection: The reaction mixture exiting the furnace is passed through the condenser and the cold trap to collect the crude product, which will contain 3-bromo-1,1,1-trifluoropropane, unreacted starting materials, and HBr byproduct.

  • Work-up and Purification: The collected liquid is neutralized with a dilute aqueous solution of a mild base (e.g., sodium bicarbonate) to remove HBr. The organic layer is then separated, dried over an anhydrous drying agent (e.g., MgSO₄), and purified by fractional distillation.

Synthetic Utility of 3-Halo-1,1,1-trifluoropropanes

The 3-chloro- and 3-bromo-1,1,1-trifluoropropanes are valuable intermediates that can be converted into a wide array of other functionalized compounds. Their utility stems from their ability to undergo nucleophilic substitution and organometallic reactions.

G CF3CH2CH2X CF₃CH₂CH₂X (X = Cl, Br) Grignard CF₃CH₂CH₂MgX CF3CH2CH2X->Grignard Mg Organolithium CF₃CH₂CH₂Li CF3CH2CH2X->Organolithium Li Nitrile CF₃CH₂CH₂CN CF3CH2CH2X->Nitrile NaCN Amine CF₃CH₂CH₂NH₂ CF3CH2CH2X->Amine NH₃ Alcohol CF₃CH₂CH₂OH CF3CH2CH2X->Alcohol NaOH (aq) Thiol CF₃CH₂CH₂SH CF3CH2CH2X->Thiol NaSH Ether CF₃CH₂CH₂OR CF3CH2CH2X->Ether NaOR Aldehyde CF₃CH₂CHO Alcohol->Aldehyde Oxidation (e.g., PCC)

Caption: Synthetic transformations of 3-halo-1,1,1-trifluoropropanes.

Protocol 3: Preparation of 3,3,3-Trifluoropropylmagnesium Halide (Grignard Reagent)

This protocol describes the formation of the Grignard reagent from 3-bromo-1,1,1-trifluoropropane, a key step for forming new carbon-carbon bonds.

Materials:

  • 3-Bromo-1,1,1-trifluoropropane

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • A small crystal of iodine (as an initiator)

  • Three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

Procedure:

  • Activation of Magnesium: Place the magnesium turnings and a crystal of iodine in the flame-dried three-neck flask under a positive pressure of nitrogen. Gently heat the flask with a heat gun until the iodine sublimes and the magnesium surface is activated.

  • Initiation: Add a small amount of a solution of 3-bromo-1,1,1-trifluoropropane in anhydrous ether to the magnesium. The reaction is initiated when the color of the iodine disappears and gentle refluxing is observed.

  • Formation of Grignard Reagent: Once the reaction has started, add the remaining solution of 3-bromo-1,1,1-trifluoropropane dropwise at a rate that maintains a gentle reflux.

  • Completion and Use: After the addition is complete, continue to stir the mixture until most of the magnesium has reacted. The resulting Grignard reagent is a grayish solution and should be used immediately in subsequent reactions.

Application Example: Synthesis of 4,4,4-Trifluorobutanoic Acid
  • In a separate flask, cool a solution of anhydrous THF to -78 °C (dry ice/acetone bath).

  • Bubble dry carbon dioxide gas through the cold THF.

  • Slowly add the freshly prepared 3,3,3-trifluoropropylmagnesium bromide solution to the THF/CO₂ mixture via a cannula.

  • After the addition is complete, allow the reaction mixture to warm to room temperature.

  • Quench the reaction by carefully adding aqueous HCl.

  • Extract the aqueous layer with diethyl ether.

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude 4,4,4-trifluorobutanoic acid, which can be further purified by distillation or recrystallization.

Conclusion

This compound, despite its simple structure, is a potent and underutilized building block in organic synthesis. Through straightforward and scalable free-radical halogenation reactions, it can be readily converted into 3-halo-1,1,1-trifluoropropanes. These intermediates open the door to a vast array of subsequent transformations, allowing for the facile introduction of the 3,3,3-trifluoropropyl group into a diverse range of molecular scaffolds. The protocols and applications detailed in this guide are intended to provide a solid foundation for researchers to explore the full synthetic potential of this valuable fluorinated starting material.

References

Application Notes & Protocols for the Synthesis of 1,1,1-Trifluoropropane via Catalytic Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the synthesis of 1,1,1-trifluoropropane (HFC-263fb), a fluorinated hydrocarbon of interest in various industrial and research applications. The primary focus is on the catalytic hydrogenation of 3,3,3-trifluoropropene, a robust and efficient method for producing the saturated alkane. This guide delves into the underlying reaction mechanism, provides a detailed experimental protocol adapted from established literature, outlines critical safety procedures for high-pressure hydrogenation, and specifies analytical methods for product characterization.

Introduction and Significance

This compound is a fluorinated aliphatic hydrocarbon valued for its specific physicochemical properties. It serves as a potential refrigerant with a lower global warming potential compared to legacy hydrofluorocarbons and is a versatile building block in the synthesis of more complex fluorinated molecules for the pharmaceutical and agrochemical industries.[1] The introduction of a trifluoromethyl group can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity, making this compound and its derivatives valuable intermediates.

The most direct and atom-economical method for its synthesis is the catalytic hydrogenation of its unsaturated precursor, 3,3,3-trifluoropropene. This reaction involves the addition of molecular hydrogen (H₂) across the double bond in the presence of a heterogeneous metal catalyst.

Scientific Principles: Mechanism and Causality

The catalytic hydrogenation of an alkene is a cornerstone of organic synthesis. The process occurs on the surface of a solid metal catalyst, typically a Group 10 metal like Palladium (Pd), Platinum (Pt), or Nickel (Ni).[2]

The mechanism can be understood in three primary stages:

  • Adsorption & Activation of Hydrogen: Molecular hydrogen adsorbs onto the active sites of the metal catalyst. The strong interaction with the metal surface cleaves the H-H bond, resulting in reactive metal-hydride species.

  • Alkene Coordination: The alkene, 3,3,3-trifluoropropene, approaches the catalyst surface and its π-electron system coordinates with the metal.

  • Stepwise Hydrogen Transfer: Two hydrogen atoms are sequentially transferred from the catalyst surface to the two carbons of the double bond. This transfer typically occurs on the same face of the alkene (syn-addition), a crucial stereochemical aspect of this reaction. Once the second hydrogen is added, the newly formed saturated alkane, this compound, has a weaker affinity for the catalyst and desorbs back into the solution, freeing the active site for the next catalytic cycle.

The catalyst's role is to provide an alternative reaction pathway with a significantly lower activation energy than the direct, uncatalyzed reaction between the alkene and hydrogen, which is kinetically prohibitive.[2]

Diagram of the Catalytic Hydrogenation Mechanism

Catalytic Hydrogenation Mechanism cluster_surface Catalyst Surface (e.g., Pd, Pt) cat_H2 1. H₂ Adsorption & Activation cat_H_transfer1 3. First H Transfer (Intermediate) cat_H2->cat_H_transfer1 cat_alkene 2. Alkene Coordination cat_alkene->cat_H_transfer1 cat_H_transfer2 4. Second H Transfer (Product Formation) cat_H_transfer1->cat_H_transfer2 Hydrogen Insertion Alkane CF₃-CH₂-CH₃ (this compound) cat_H_transfer2->Alkane Desorbs H2 H₂ (Hydrogen Gas) H2->cat_H2 Adsorbs & Cleaves Alkene CF₃-CH=CH₂ (3,3,3-Trifluoropropene) Alkene->cat_alkene Coordinates to Metal

Caption: A simplified schematic of the catalytic hydrogenation of 3,3,3-trifluoropropene.

Detailed Application Protocol

This protocol is adapted from the established synthesis of this compound and incorporates modern best practices for safety and efficiency.[1] The seminal work by Henne and Whaley first described the preparation of this compound via the hydrogenation of 3,3,3-trifluoropropene using a platinum catalyst.[1]

Materials and Equipment
Reagents & Materials Equipment
3,3,3-Trifluoropropene (gas or liquefied gas)High-pressure autoclave/reactor (e.g., Parr shaker) with gas inlet/outlet, pressure gauge, and stirrer
5% Palladium on Carbon (Pd/C, 50% wet) or Platinum(IV) oxide (PtO₂, Adam's catalyst)Hydrogen gas cylinder with a two-stage regulator
Anhydrous Ethanol or Methanol (solvent)Vacuum pump and inert gas line (Nitrogen or Argon)
Hydrogen Gas (high purity)Celite® for filtration
Inert Gas (Nitrogen or Argon)Büchner funnel and filter flask
Rotary evaporator
Cold trap (e.g., dry ice/acetone)
GC-MS and NMR spectrometer for analysis
Experimental Procedure: Step-by-Step
  • Reactor Preparation:

    • Ensure the high-pressure reactor is clean, dry, and rated for the intended pressure and temperature.

    • Inspect all fittings, valves, and the pressure gauge for proper function.[3]

    • Add a magnetic stir bar to the reactor vessel.

  • Catalyst Loading:

    • Under a gentle stream of inert gas (Nitrogen or Argon), carefully weigh and add the catalyst (e.g., 5% Pd/C, ~0.5-1 mol% relative to the substrate) to the reactor.

    • Causality: Handling the catalyst under an inert atmosphere is critical, especially for dry Pd/C or Raney Nickel, which can be pyrophoric (ignite spontaneously in air).[4][5] Using a 50% wet catalyst significantly mitigates this risk.

  • Addition of Solvent and Substrate:

    • Add the anhydrous solvent (e.g., ethanol, ~0.2-0.5 M concentration of substrate) to the reactor to wet the catalyst.

    • Seal the reactor.

    • Cool the reactor to a low temperature (e.g., -78 °C using a dry ice/acetone bath).

    • Evacuate the reactor briefly and then introduce a known mass of 3,3,3-trifluoropropene gas from a pre-weighed cylinder. Alternatively, if handled as a liquid, it can be added with the solvent before sealing.

    • Causality: 3,3,3-trifluoropropene is a low-boiling-point gas (-18 °C).[6] Condensing it into the cold reactor ensures accurate measurement and prevents loss.

  • Hydrogenation Reaction:

    • Allow the reactor to warm to room temperature.

    • Purge the reactor headspace by pressurizing with hydrogen to ~50 psi and then carefully venting (away from ignition sources) three times. This removes residual air.[3]

    • Pressurize the reactor with hydrogen to the desired pressure (typically 50-500 psi). Higher pressure increases the concentration of dissolved hydrogen, accelerating the reaction.[7]

    • Begin vigorous stirring. The reaction is often exothermic; monitor the temperature and pressure.

    • The reaction progress can be monitored by the drop in hydrogen pressure as it is consumed. Continue stirring until the pressure remains constant.

  • Work-up and Product Isolation:

    • Once the reaction is complete, stop stirring and cool the reactor to room temperature.

    • Carefully vent the excess hydrogen in a well-ventilated fume hood.

    • Purge the reactor with inert gas.

    • Open the reactor and carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with a small amount of the solvent.

    • Causality: The spent catalyst is saturated with hydrogen and remains highly pyrophoric. It must not be allowed to dry in the air.[5] The filter cake should be immediately quenched by adding it to a large volume of water.

    • The filtrate contains the product and solvent. Due to the low boiling point of this compound (-12 °C), a simple distillation or careful removal of the solvent on a rotary evaporator with a chilled receiving flask is necessary for isolation.

Experimental Workflow Diagram

Synthesis Workflow start Start reactor_prep 1. Reactor Preparation (Clean, Dry, Inert) start->reactor_prep catalyst_load 2. Load Catalyst (Under Inert Gas) reactor_prep->catalyst_load reagents_load 3. Add Solvent & Substrate (CF₃-CH=CH₂) catalyst_load->reagents_load seal_purge 4. Seal & Purge (3x H₂ cycles) reagents_load->seal_purge hydrogenate 5. Hydrogenate (Set Pressure & Stir) seal_purge->hydrogenate monitor 6. Monitor Reaction (Pressure Drop) hydrogenate->monitor workup 7. Work-up (Vent H₂, Filter Catalyst) monitor->workup Reaction Complete purify 8. Product Purification (Distillation) workup->purify characterize 9. Characterization (NMR, GC-MS) purify->characterize end_node End Product: CF₃-CH₂-CH₃ characterize->end_node

Caption: Step-by-step workflow for the synthesis of this compound.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Technique Expected Results for this compound (CF₃-CH₂-CH₃)
¹H NMR δ ~1.0 ppm (triplet, 3H, -CH₃). δ ~1.9 ppm (quartet of quartets, 2H, -CH₂-). The methylene protons are coupled to both the methyl protons and the trifluoromethyl group.
¹⁹F NMR A single signal appearing as a triplet due to coupling with the adjacent methylene protons.
¹³C NMR Three distinct signals are expected: one for the -CH₃ carbon, one for the -CH₂- carbon, and one for the -CF₃ carbon (which will appear as a quartet due to C-F coupling).
GC-MS A single major peak in the gas chromatogram. The mass spectrum will show the molecular ion peak (M⁺) at m/z = 98 and characteristic fragmentation patterns.

Note: Specific chemical shifts and coupling constants may vary slightly depending on the solvent used.

Critical Safety Protocols

Catalytic hydrogenation involves significant hazards that must be rigorously controlled.

  • Flammable Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All operations must be conducted in a well-ventilated fume hood, away from ignition sources. Use spark-proof tools and ensure proper grounding of equipment.[3]

  • High Pressure: High-pressure reactors must be operated by trained personnel. Never exceed the maximum pressure rating of the vessel. Always use a blast shield and ensure pressure relief systems are in place.[3]

  • Pyrophoric Catalysts: Catalysts like Palladium on Carbon (Pd/C) and Raney Nickel are pyrophoric, especially after use when they are saturated with hydrogen. They can ignite spontaneously upon contact with air.

    • Handling: Always handle dry catalysts under an inert atmosphere.

    • Filtration: Never allow the filtered catalyst cake to dry. Keep it wet with solvent or water.

    • Disposal: Quench the spent catalyst immediately and thoroughly by adding it to a large volume of water. Dispose of it according to institutional guidelines for hazardous waste.[5]

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety glasses, and appropriate gloves. When working with pyrophoric materials, nitrile gloves offer minimal protection from fire; consider leather or other heavy-duty gloves over nitrile gloves.

References

Application Note: A Guide to the Synthesis of Fluorinated Propanes via Hydrofluorination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Fluorinated Propanes

Fluorinated propanes are a class of organic compounds that have found indispensable roles across various industries. Their unique physicochemical properties—stemming from the strong carbon-fluorine bond—render them non-flammable, thermally stable, and possessing specific thermodynamic characteristics. These attributes make them highly valuable as next-generation refrigerants (hydrofluorocarbons or HFCs), blowing agents for foam insulation, medical propellants in inhalers, and specialized solvents.[1][2][3] For instance, 1,1,1,3,3-pentafluoropropane (HFC-245fa) is a prominent hydrofluorocarbon used as a foam blowing agent and refrigerant.[4][5]

The synthesis of these molecules is a cornerstone of modern fluorine chemistry. Among the various synthetic routes, hydrofluorination—the reaction involving hydrogen fluoride (HF)—stands out as the most direct and atom-economical method. This can involve either the addition of HF across a double bond in a propene derivative or, more commonly, the sequential substitution of chlorine atoms in a chlorinated propane precursor.[1][6][7]

This guide provides a detailed overview of the core principles, catalytic strategies, and experimental protocols for the synthesis of fluorinated propanes. It is designed to equip researchers with the foundational knowledge and practical insights required to safely and effectively conduct these challenging but vital chemical transformations.

Core Principles of Hydrofluorination Chemistry

The synthesis of fluorinated propanes via hydrofluorination is governed by specific mechanistic pathways and requires carefully selected catalysts to proceed efficiently. The choice between gas-phase and liquid-phase reactions depends on the starting materials, desired product, and industrial scale.

Dominant Reaction Mechanisms

Two primary mechanistic routes are employed for the synthesis of saturated fluorinated propanes:

  • Halogen Exchange (Fluorination of Chlorinated Propanes): This is the most common industrial method. It involves the substitution of chlorine atoms with fluorine atoms from HF. The reaction typically proceeds in a stepwise manner and requires a catalyst to facilitate the exchange. For example, the synthesis of HFC-245fa starts from 1,1,1,3,3-pentachloropropane (HCC-240fa).[3][8] The reaction is driven by the formation of the stronger C-F bond and the removal of HCl as a byproduct.

  • Hydrofluorination of Propenes: This mechanism involves the electrophilic addition of HF across the carbon-carbon double bond of a fluorinated or chlorinated propene.[6] The regioselectivity of the addition typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen substituents, and the fluorine atom adds to the more substituted carbon. This pathway is often an intermediate step in the overall conversion of a polychlorinated propane.[1]

While less common for saturated propane synthesis, newer methods are exploring radical pathways for hydrofluorination, which can offer alternative selectivities and functional group tolerance.[7][9][10]

Catalysis: The Key to Efficient Synthesis

The high activation energy required for breaking C-Cl bonds and the relatively low acidity of HF necessitate the use of powerful catalysts.[6][9]

  • Gas-Phase Catalysis: This method is preferred for large-scale industrial production. The catalysts are typically solid-state materials with high surface area and thermal stability. Common choices include:

    • Chromium-based catalysts: Fluorinated chromium oxides (e.g., Cr₂O₃) are highly effective and widely used.[11]

    • Supported Metal Halides: Antimony pentachloride (SbCl₅) supported on activated carbon is a potent catalyst for these transformations.[1]

    • Activated Alumina: Serves as a robust support and catalyst for high-temperature fluorinations.[1]

  • Liquid-Phase Catalysis: These reactions are often conducted under pressure to keep the reagents in the liquid state. The primary catalysts used are strong Lewis acids that can activate the C-Cl bond and enhance the nucleophilicity of the fluoride ion.

    • Antimony Halides: Antimony pentachloride (SbCl₅) and antimony pentafluoride (SbF₅) are exceptionally active catalysts, often used directly or with a co-catalyst.[1][4]

    • Titanium-based Catalysts: To circumvent corrosion issues associated with antimony catalysts, titanium-based systems have been developed as effective alternatives.[12]

Synthetic Strategies and Protocols

The synthesis of a specific fluorinated propane, such as 1,1,1,3,3-pentafluoropropane (HFC-245fa), is typically achieved through a multi-step gas-phase process starting from a chlorinated precursor.

Strategy: Two-Stage Gas-Phase Synthesis of HFC-245fa

A robust method for producing HFC-245fa involves the fluorination of 1,1,1,3,3-pentachloropropane (HCC-240fa) using anhydrous hydrogen fluoride (AHF) over two sequential catalytic beds.[1][13] The first stage often involves a partial fluorination and dehydrochlorination to form intermediate propenes, which are then fully fluorinated in the second stage.

Diagram 1: Experimental Workflow for Gas-Phase HFC-245fa Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis reagents Reagents: - HCC-240fa - Anhydrous HF reactor1 Reactor 1 (300-350°C) Partial Fluorination reagents->reactor1 Introduce reactants (HF:HCC-240fa ratio 10:1 to 20:1) catalyst_prep Catalyst Preparation: - Activate Cr2O3 catalyst - Pack reactor tubes reactor2 Reactor 2 (350-400°C) Completion Fluorination reactor1->reactor2 Gas stream with intermediates scrubber Scrubber (H2O/KOH) Remove HCl, excess HF reactor2->scrubber condenser Condenser (-40°C) Collect crude product scrubber->condenser distillation Fractional Distillation condenser->distillation analysis Analysis (GC-MS) distillation->analysis

Caption: Workflow for two-stage gas-phase synthesis of HFC-245fa.

Detailed Protocol: Gas-Phase Synthesis of HFC-245fa

This protocol is a representative example and must be performed with strict adherence to all safety procedures for handling anhydrous HF.

1. Catalyst Preparation and Activation:

  • A chromium-based catalyst (e.g., Cr₂O₃ on alumina) is packed into two sequential fixed-bed reactors made of corrosion-resistant alloy (e.g., Inconel).
  • The catalyst is activated in situ by passing a stream of nitrogen gas at 200-400°C for 2-4 hours to remove moisture.
  • Following drying, the catalyst is pre-fluorinated by introducing a diluted stream of anhydrous HF (AHF) at a controlled temperature (e.g., 250-350°C) until the evolution of water ceases. This step is critical for catalyst activity.[1]

2. Reactor Setup and Reaction Execution:

  • The precursor, 1,1,1,3,3-pentachloropropane (HCC-240fa), is vaporized and mixed with a stoichiometric excess of AHF vapor. The molar ratio of HF to the organic substrate is crucial and typically ranges from 10:1 to 20:1.[1]
  • The gaseous mixture is fed into the first reactor, maintained at a temperature of approximately 300-350°C.
  • The effluent from the first reactor, containing partially fluorinated intermediates and HCl, is directly fed into the second reactor, which is maintained at a higher temperature (e.g., 350-400°C) to drive the reaction to completion.[1][13]
  • The pressure is typically maintained between atmospheric and 10 bar.

3. Product Isolation and Purification:

  • The gaseous product stream exiting the second reactor is passed through a scrubbing system containing water and then a potassium hydroxide (KOH) solution to remove HCl and unreacted AHF.
  • The remaining organic stream is passed through a cold trap or condenser (e.g., -40°C) to liquefy the crude product, which consists of HFC-245fa and other fluorinated intermediates.
  • The crude product is purified by fractional distillation to isolate HFC-245fa (boiling point: 15°C) from byproducts.[8]

4. Analysis:

  • The purity of the final product and the composition of intermediate streams should be analyzed using Gas Chromatography-Mass Spectrometry (GC-MS).

Data Summary: Comparison of Hydrofluorination Methods
ParameterGas-Phase (Cr₂O₃ catalyst)Liquid-Phase (SbCl₅ catalyst)
Starting Material 1,1,1,3,3-Pentachloropropane1-Chloro-3,3,3-trifluoropropene
Catalyst Fluorinated Chromium OxideAntimony Pentachloride (SbCl₅)
Temperature 300 - 400 °C70 - 150 °C[12]
Pressure 1 - 10 bar10 - 40 bar[12]
Phase VaporLiquid
Typical Yield > 90% (HFC-245fa)High, specific yields vary
Key Advantages Continuous process, suitable for large scale.Lower temperature, high catalyst activity.
Key Challenges High energy input, catalyst deactivation.Catalyst handling, equipment corrosion.

Critical Safety Protocols for Handling Hydrogen Fluoride (HF)

Hydrogen fluoride, in both its anhydrous gas and aqueous (hydrofluoric acid) forms, is one of the most hazardous chemicals used in research. Accidental exposure can be fatal.[14] Severe tissue damage and systemic toxicity can occur, with symptoms often being dangerously delayed at lower concentrations.[15][16] NEVER WORK ALONE WHEN HANDLING HF. [14]

Personal Protective Equipment (PPE)

Standard laboratory PPE is insufficient. The following is mandatory:

  • Hand Protection: Double gloving is required. Wear nitrile gloves as a base layer, covered by heavy-duty neoprene or butyl rubber gloves.[14] Always inspect outer gloves for tears or punctures before use.

  • Eye/Face Protection: Chemical splash goggles and a full-face shield must be worn at all times.[15][17]

  • Body Protection: A chemical-resistant apron (neoprene or PVC) worn over a long-sleeved lab coat, long pants, and closed-toe shoes are required.[14][16]

Engineering Controls
  • All work involving HF must be conducted inside a certified chemical fume hood.[16][18]

  • Ensure an ANSI-approved safety shower and eyewash station are immediately accessible (within 10 seconds travel time).[15][16]

  • Store HF in polyethylene or Teflon containers in a designated, well-ventilated acid cabinet, away from incompatible materials like glass, metals, and bases.[14]

Emergency Response

An HF-specific first aid kit containing 2.5% calcium gluconate gel must be present and unexpired in the lab.[18] All personnel in the area must be trained on its use.

Diagram 2: Emergency Response for HF Skin Exposure

G start HF Skin Exposure Occurs shower IMMEDIATELY move to emergency shower/drench hose start->shower call_911 Have someone else call 911 and state it is an HF exposure start->call_911 remove_clothing Remove all contaminated clothing while flushing with water shower->remove_clothing flush Flush affected area with copious amounts of water for at least 5 minutes remove_clothing->flush apply_gel After flushing, liberally apply 2.5% calcium gluconate gel. Wear gloves while applying. flush->apply_gel transport Transport to hospital immediately. Continue applying gel during transport. apply_gel->transport

Caption: Critical steps for responding to an HF skin exposure.

  • Skin Exposure: Immediately flush with water for at least 5 minutes while removing contaminated clothing. Then, liberally apply calcium gluconate gel to the affected area. Seek immediate professional medical attention.[15][16][17]

  • Eye Exposure: Flush eyes for a minimum of 15 minutes using an eyewash station, holding eyelids open. Call for emergency medical services immediately.[15][16]

  • Inhalation: Move the victim to fresh air at once. Call for immediate medical assistance.[15][16][17]

References

Introduction: The Strategic Value of the Trifluoromethyl Group in Amino Acid Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide for the Synthesis of α-Trifluoromethyl-α-Amino Acids

The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and biological properties of drug candidates.[1][2] Among the various fluorinated motifs, the trifluoromethyl (CF₃) group is particularly prized for its unique combination of high electronegativity, metabolic stability, and lipophilicity.[1][3] When installed at the α-position of an amino acid, the CF₃ group can profoundly enhance the therapeutic potential of peptides and small molecule drugs. These α-trifluoromethyl-α-amino acids (α-Tfm-AAs) can improve metabolic stability by shielding adjacent peptide bonds from enzymatic degradation, increase bioavailability through enhanced membrane permeability, and fine-tune binding affinity to biological targets.[3][4]

The synthesis of these valuable compounds, however, presents a significant challenge due to the strong electron-withdrawing nature of the CF₃ group, which deactivates the adjacent amino group and complicates standard synthetic manipulations.[5][6] This guide provides researchers, scientists, and drug development professionals with a detailed overview of the prevalent and effective strategies for the asymmetric synthesis of α-Tfm-AAs.

It is a common misconception that simple fluorinated alkanes like 1,1,1-trifluoropropane could serve as direct building blocks. Due to the high strength of its C-F and C-C bonds, this compound is chemically inert and not a suitable precursor for introducing the CF₃ group under the controlled conditions required for complex molecule synthesis. Instead, the field relies on highly functionalized precursors and specialized trifluoromethylating agents that offer predictable reactivity and stereochemical control. This note will focus exclusively on these field-proven, authoritative methods.

Part I: Foundational Building Blocks and Key Reagents

The successful synthesis of α-Tfm-AAs hinges on the selection of appropriate starting materials and reagents. Modern strategies typically involve the construction of the C-CF₃ bond or the C-N bond at the α-position through asymmetric reactions.

Key Electrophilic Precursors: Trifluoromethyl Imines

The most common and versatile approach involves the use of imines derived from trifluoro-α-keto esters or trifluoroacetaldehyde. These imines serve as powerful electrophiles, with the carbon of the C=N double bond being highly activated by the adjacent CF₃ group, making it susceptible to attack by a wide range of nucleophiles. The choice of the protecting group on the imine nitrogen (e.g., sulfinyl groups, benzyl groups) is critical for directing stereoselectivity.[7][8]

Essential Nucleophilic Reagents
  • Cyanide Sources: In the context of the Strecker reaction, cyanide ions (typically from TMSCN, KCN, or HCN generated in situ) act as the key carbon nucleophile to form an α-aminonitrile intermediate.[9][10] This intermediate is then hydrolyzed to yield the final amino acid.

  • Organometallic Reagents: For alkylation or arylation reactions, organolithium, Grignard, or organozinc reagents can be used, although achieving high stereoselectivity with these highly reactive species can be challenging.[7]

  • Trifluoromethylating Agents: While the CF₃ group is often pre-installed in the electrophile, methods also exist for its direct nucleophilic introduction. The most widely used reagent for this purpose is the Ruppert-Prakash reagent (TMSCF₃) , which delivers a nucleophilic "CF₃⁻" equivalent in the presence of a fluoride catalyst.[5][11][12][13]

Part II: Dominant Synthetic Strategies and Protocols

Two major strategies have emerged as the most reliable and versatile for accessing enantioenriched α-Tfm-AAs: the Asymmetric Strecker Reaction and Catalytic Asymmetric Additions to Imines.

Strategy 1: The Asymmetric Strecker Reaction

The Strecker synthesis is a classic, powerful method for preparing α-amino acids.[9][14] In its asymmetric variant for α-Tfm-AAs, a chiral catalyst is used to control the facial selectivity of the cyanide addition to a trifluoromethyl imine. This approach establishes the crucial quaternary stereocenter with high fidelity.

Strecker_Synthesis Start CF₃ Ketone/ Aldehyde Imine Intermediate α-Aminonitrile Start->Intermediate Cyanide Addition Product α-Trifluoromethyl α-Amino Acid Intermediate->Product Nitrile Hydrolysis Reagents1 + HCN / CN⁻ + Chiral Catalyst Reagents1->Start Reagents2 Acidic or Basic Hydrolysis (H₃O⁺) Reagents2->Intermediate

Caption: General workflow of the Asymmetric Strecker Synthesis for α-Tfm-AAs.

Protocol 1: Asymmetric Strecker Synthesis of an α-Trifluoromethyl-Alanine Derivative

This protocol is adapted from methodologies employing chiral catalysts for the enantioselective addition of cyanide to trifluoromethyl ketimines.[15]

Materials:

  • N-Benzyl trifluoroacetophenone imine (1.0 equiv)

  • Trimethylsilyl cyanide (TMSCN) (1.5 equiv)

  • Chiral thiourea catalyst (e.g., a Jacobsen-type catalyst) (0.1 equiv)

  • Toluene (anhydrous)

  • Hydrochloric acid (6 M)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (saturated solution)

  • Magnesium sulfate (anhydrous)

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the N-benzyl trifluoroacetophenone imine (1.0 equiv) and the chiral thiourea catalyst (0.1 equiv).

  • Solvent Addition: Add anhydrous toluene via syringe to dissolve the solids. Cool the mixture to -40 °C using an appropriate cooling bath (e.g., acetonitrile/dry ice).

  • Nucleophile Addition: Add trimethylsilyl cyanide (TMSCN) (1.5 equiv) dropwise to the cooled solution over 10 minutes. The causality here is to maintain a low temperature to maximize enantioselectivity by favoring the kinetically controlled pathway dictated by the chiral catalyst.

  • Reaction Monitoring: Stir the reaction at -40 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or ¹⁹F NMR until the starting imine is consumed (typically 4-12 hours).

  • Quenching and Workup: Upon completion, quench the reaction by adding saturated sodium bicarbonate solution. Allow the mixture to warm to room temperature. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is the α-aminonitrile.

  • Hydrolysis: Add 6 M hydrochloric acid to the crude α-aminonitrile. Heat the mixture to reflux (approx. 100-110 °C) for 12-24 hours. This harsh step is necessary to hydrolyze the sterically hindered and electronically deactivated nitrile.

  • Purification: Cool the reaction mixture to room temperature. Wash with diethyl ether to remove non-polar impurities. The aqueous layer containing the amino acid hydrochloride salt can be purified by recrystallization or ion-exchange chromatography.

Strategy 2: Catalytic Asymmetric Allylation of Trifluoromethyl Imines

This powerful strategy creates the Cα-Cβ bond and sets the quaternary stereocenter simultaneously. It often employs transition metal catalysts, such as iridium or indium complexes, with chiral ligands to achieve high levels of diastereo- and enantioselectivity.[5][16][17]

Asymmetric_Allylation sub α-CF₃ Imino Ester + Allylboronate reaction Catalytic Asymmetric Allylation sub->reaction cat Chiral Metal Catalyst (e.g., InI / Chiral Ligand) cat->reaction product Enantioenriched α-Allyl-α-CF₃ Amino Ester reaction->product transform Further Transformations (e.g., Hydrolysis, Cyclization) product->transform

Caption: Workflow for the catalytic asymmetric allylation of α-CF₃ imino esters.

Protocol 2: Indium-Catalyzed Asymmetric Allylation of an α-Trifluoromethyl Imino Ester

This protocol is based on the work of Kürti and colleagues for the synthesis of α-allyl-α-CF₃ amino acid derivatives.[5]

Materials:

  • α-Trifluoromethyl acyclic α-imino ester (1.0 equiv)

  • Allylboronic acid pinacol ester (AllylBpin) (1.2 equiv)

  • Indium iodide (InI) (10 mol%)

  • Chiral BOX-type ligand (11 mol%)

  • Methanol (MeOH) (as additive, 2.0 equiv)

  • Dichloromethane (DCM) (anhydrous)

  • Silica gel for chromatography

Procedure:

  • Catalyst Pre-formation: In a glovebox or under a strict inert atmosphere, add indium iodide (InI) (10 mol%) and the chiral BOX ligand (11 mol%) to a flame-dried Schlenk flask. Add anhydrous DCM and stir the mixture at room temperature for 30 minutes to allow for the formation of the chiral catalyst complex.

  • Reaction Setup: To the catalyst solution, add the α-trifluoromethyl α-imino ester (1.0 equiv) and methanol (2.0 equiv). The methanol additive is crucial; it acts as a proton shuttle and Lewis acid activator, significantly accelerating the reaction and improving enantioselectivity.

  • Reagent Addition: Add allylboronic acid pinacol ester (1.2 equiv) to the mixture.

  • Reaction Conditions: Stir the reaction at room temperature. Monitor its progress by TLC or ¹⁹F NMR. The reaction is typically complete within 24 hours.

  • Workup and Purification: Upon completion, quench the reaction with water. Extract the aqueous phase with DCM (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Chromatography: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure, enantioenriched α-allyl-α-CF₃-amino ester.

Part III: Representative Data and Applications

The choice of catalyst and substrate significantly impacts the efficiency and stereoselectivity of these reactions. The data below, adapted from the literature, illustrates the high levels of control achievable.

EntryStrategyCatalyst/AuxiliaryYield (%)ee (%) / d.r.Reference
1Asymmetric AllylationIr-catalyst90>20:1 d.r., 96% ee[17]
2Asymmetric AllylationInI / BOX Ligand9598% ee[5]
3Sequential CatalysisChiral Squaramide72>99% ee, 7.5:1 d.r.[18]
4Asymmetric StreckerChiral Thiourea8592% ee[7]

The resulting α-Tfm-AAs are not merely synthetic curiosities; they are advanced building blocks for drug discovery. They can be deprotected and incorporated into peptides using solid-phase peptide synthesis (SPPS) to create more robust and potent peptide therapeutics.[4][5] Furthermore, the versatile functional groups allow for further elaboration into complex heterocyclic scaffolds and other medicinally relevant structures.[17]

Conclusion

The synthesis of α-trifluoromethyl-α-amino acids is a dynamic and enabling field of research that provides critical tools for modern drug development. While direct utilization of inert feedstocks like this compound is not feasible, sophisticated strategies centered on the asymmetric transformation of highly functionalized trifluoromethyl imines have proven exceptionally effective. Methods such as the catalytic asymmetric Strecker and allylation reactions provide reliable, high-yielding, and highly stereoselective access to a diverse array of α-Tfm-AAs. The protocols and principles outlined in this guide offer a solid foundation for researchers aiming to leverage these powerful building blocks in their scientific endeavors.

References

Application Notes and Protocols for the Use of 1,1,1-Trifluoropropane (TFP) in Working Fluid Mixtures for Power Generation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Potential of 1,1,1-Trifluoropropane in Next-Generation Power Cycles

The global pursuit of sustainable energy solutions has intensified research into efficient waste heat recovery technologies, with the Organic Rankine Cycle (ORC) emerging as a prominent method for converting low- to medium-temperature heat into electrical power. The selection of the working fluid is paramount to the efficiency and economic viability of ORC systems. While traditional fluids like R245fa have been widely used, their high Global Warming Potential (GWP) necessitates the exploration of more environmentally benign alternatives.[1]

This compound (TFP), also known as R-263fb, is a hydrofluorocarbon with thermodynamic properties that suggest its potential as a component in working fluid mixtures for power generation.[2] Its molecular structure and boiling point present an opportunity for its use in zeotropic (non-azeotropic) mixtures, which are gaining traction for their ability to enhance the thermal efficiency of ORCs. Zeotropic mixtures exhibit a "temperature glide" during phase change, allowing for a better thermal match with the heat source and sink, thereby reducing exergy destruction in the evaporator and condenser.[3][4][5][6][7][8]

These application notes provide a comprehensive guide for researchers and scientists on the utilization of TFP-based working fluid mixtures in power generation. While extensive experimental data on TFP-based mixtures are not yet widely available in peer-reviewed literature, this document synthesizes the known properties of TFP, the established principles of zeotropic mixtures in ORCs, and standardized protocols for the evaluation of new working fluids. This guide is intended to serve as a foundational resource for pioneering research in this promising area.

Physicochemical and Safety Properties of this compound

A thorough understanding of the fundamental properties of TFP is crucial before its application in experimental systems.

PropertyValueUnitSource
Chemical FormulaC₃H₅F₃-
Molecular Weight98.07 g/mol
Boiling Point-12°C
Critical TemperatureNot readily available°C
Critical PressureNot readily availablebar
GWP (100-year)Data not widely published-
ODP0-
FlammabilityFlammable Gas-[9]
ToxicityData not widely published, handle with care-[9]

Safety Precautions: this compound is a flammable gas and is supplied as a liquefied gas under pressure.[9] All handling should be conducted in a well-ventilated area, away from ignition sources.[9] Personal protective equipment (PPE), including safety goggles, flame-resistant clothing, and respiratory protection, should be worn.[9] In case of a leak, the area should be evacuated, and ignition sources eliminated.[9]

Thermodynamic Rationale for TFP-Based Zeotropic Mixtures in ORCs

The primary motivation for exploring TFP in working fluid mixtures is the potential for enhanced thermodynamic performance in ORC systems.

The Advantage of Temperature Glide:

In a conventional ORC using a pure working fluid, evaporation and condensation occur at constant temperatures. This creates a temperature mismatch with the heat source and sink fluids, which typically experience a temperature change. This mismatch is a significant source of irreversibility, reducing the overall efficiency of the cycle.

Zeotropic mixtures, by contrast, evaporate and condense over a range of temperatures, a phenomenon known as temperature glide.[3][4][6][7][8] This allows for a closer temperature profile alignment in the evaporator and condenser, as illustrated in the T-s diagram below. This improved thermal match reduces the mean temperature difference between the fluids, thereby minimizing exergy loss and enhancing the cycle's thermal efficiency.

Diagram: ORC Thermodynamic Cycle with a Zeotropic Mixture

Caption: T-s diagram illustrating the temperature glide of a zeotropic mixture during evaporation and condensation in an ORC.

Proposed Experimental Protocol for Performance Evaluation of TFP-Based Mixtures

This section outlines a detailed, step-by-step methodology for the experimental evaluation of a TFP-based working fluid mixture in a laboratory-scale ORC system.

1. Experimental Apparatus:

A closed-loop ORC test rig is required, consisting of the following key components:

  • Working Fluid Pump: A magnetically coupled gear pump or diaphragm pump capable of handling flammable refrigerants.

  • Evaporator: A plate or shell-and-tube heat exchanger.

  • Expander: A scroll, screw, or turbine expander suitable for small-scale ORC applications.

  • Generator: Coupled to the expander to measure power output.

  • Condenser: A plate or shell-and-tube heat exchanger.

  • Reservoir: To store the working fluid.

  • Instrumentation: Pressure transducers, thermocouples, and flow meters at the inlet and outlet of each component.

  • Data Acquisition System: To log all sensor data.

2. Working Fluid Mixture Preparation:

  • Select a suitable mixing partner for TFP. Potential candidates include hydrocarbons (e.g., isopentane, butane) or hydrofluoroolefins (HFOs) with low GWP.[2][10]

  • The mixture composition should be determined based on thermodynamic modeling to achieve a desirable temperature glide and critical properties for the target heat source and sink temperatures.

  • Use a gravimetric method to prepare the mixture with high accuracy.

3. Experimental Procedure:

  • System Evacuation: Evacuate the entire ORC system to remove non-condensable gases.

  • Working Fluid Charging: Charge the prepared TFP-based mixture into the system.

  • Heat Source and Sink Activation: Start the flow of the heat transfer fluids through the evaporator and condenser.

  • System Start-up: Gradually increase the pump speed to circulate the working fluid.

  • Steady-State Operation: Allow the system to reach a steady state, where temperatures, pressures, and flow rates are stable.

  • Data Logging: Record all parameters for a sufficient duration to ensure data reliability.

  • Parametric Study: Vary key operating parameters, such as heat source temperature, mass flow rate, and expander speed, to evaluate the system's performance over a range of conditions.

  • System Shutdown: Safely shut down the system by first turning off the heat source, then the pump, and finally the cooling system.

4. Data Analysis and Performance Metrics:

  • Mass Flow Rate of the Working Fluid: Determined from the pump calibration curve or a mass flow meter.

  • Heat Input Rate in the Evaporator (Q_in): Calculated from the enthalpy change of the heat source fluid.

  • Heat Rejection Rate in the Condenser (Q_out): Calculated from the enthalpy change of the heat sink fluid.

  • Pump Power Consumption (W_pump): Measured or calculated from the pressure difference and flow rate.

  • Expander Power Output (W_exp): Measured from the generator output, accounting for generator efficiency.

  • Net Power Output (W_net): W_net = W_exp - W_pump

  • Thermal Efficiency (η_th): η_th = W_net / Q_in

  • Exergy Efficiency (η_ex): Calculated by performing an exergy analysis of the cycle to identify and quantify irreversibilities in each component.

Diagram: Experimental Workflow for ORC Performance Evaluation

G A System Preparation (Evacuation & Charging) B Activate Heat & Cooling Loops A->B C ORC System Start-up B->C D Achieve Steady-State C->D E Data Acquisition D->E F Vary Operating Parameters E->F Iterate G Data Analysis & Performance Calculation E->G F->D H System Shutdown

References

Application Notes and Protocols for Rhodium-Mediated C-F Bond Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge and Opportunity of Carbon-Fluorine Bonds

Organofluorine compounds are of paramount importance across a spectrum of industries, including pharmaceuticals, agrochemicals, and materials science. The unique properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, make it a valuable element in molecular design. However, the very stability of the carbon-fluorine (C-F) bond, one of the strongest single bonds in organic chemistry, presents a significant synthetic challenge. The ability to selectively cleave and functionalize C-F bonds opens up new avenues for the late-stage modification of complex molecules and the synthesis of novel fluorinated structures.

Rhodium catalysis has emerged as a powerful tool for the activation of the typically inert C-F bond.[1][2] Rhodium complexes, in both Rh(I) and Rh(III) oxidation states, can mediate a variety of transformations, including hydrodefluorination, cross-coupling, and defluorinative functionalization.[3][4][5] This guide provides an in-depth exploration of the mechanisms, applications, and detailed protocols for rhodium-mediated C-F bond activation, designed to empower researchers in their synthetic endeavors.

Core Principles and Mechanistic Considerations

The activation of a C-F bond by a rhodium center can proceed through several distinct mechanistic pathways. The specific pathway is often dictated by the oxidation state of the rhodium catalyst, the nature of the ligands, the substrate, and the reaction conditions.

Key Mechanistic Pathways:
  • Oxidative Addition: This is a common pathway for low-valent Rh(I) complexes. The rhodium center directly inserts into the C-F bond, leading to a Rh(III) intermediate. This process is often the rate-determining step and is more facile for aryl C-F bonds compared to alkyl C-F bonds.[6][7]

  • Insertion and β-Fluoride Elimination: In the case of fluoroalkenes, a Rh(I) catalyst can undergo insertion into the double bond, followed by elimination of a fluoride ion from the β-position to generate a new C-C double bond.[8][9]

  • Silyl-Assisted Activation: The presence of a silyl group on the rhodium catalyst can facilitate C-F bond cleavage. This "silyl-assisted" mechanism is proposed to be more accessible than a direct oxidative addition/reductive elimination pathway in some cases.[10][11]

  • Outer-Sphere Nucleophilic Attack: In certain systems, C-F bond activation and subsequent C-C coupling can occur via an outer-sphere nucleophilic attack on a rhodium-coordinated fluorinated ligand.[8][12]

  • C-H Activation/C-F Functionalization Cascade: Rh(III) catalysts can initiate a sequence involving C-H bond activation, followed by coordination of a fluorinated coupling partner and subsequent C-F bond cleavage to forge a new C-C bond.[13][14]

The choice of ligands, such as phosphines or N-heterocyclic carbenes (NHCs), plays a crucial role in modulating the reactivity and selectivity of the rhodium catalyst.[3] Electron-donating ligands can enhance the propensity of the metal center to undergo oxidative addition.

Diagram: Generalized Catalytic Cycle for Rh(I)-Mediated C-F/C-H Activation

Rh_CF_Activation cluster_0 Catalytic Cycle Rh(I)-L Active Rh(I) Catalyst Oxidative_Addition Oxidative Addition (C-F or C-H Bond) Rh(I)-L->Oxidative_Addition Fluoro-substrate Rh(III)_Intermediate Rh(III) Intermediate Oxidative_Addition->Rh(III)_Intermediate Transmetalation Transmetalation or Nucleophilic Attack Rh(III)_Intermediate->Transmetalation Coupling_Partner Coupling Partner (e.g., Boronic Acid, Silane) Coupling_Partner->Transmetalation Rh(III)_Coupled Rh(III) Coupled Intermediate Transmetalation->Rh(III)_Coupled Reductive_Elimination Reductive Elimination Rh(III)_Coupled->Reductive_Elimination Reductive_Elimination->Rh(I)-L Regeneration Product Functionalized Product Reductive_Elimination->Product

Caption: A generalized catalytic cycle for Rh(I)-mediated C-F bond activation.

Application Notes and Protocols

Protocol 1: Rhodium-Catalyzed Hydrodefluorination of Fluoroarenes

Application Note: Hydrodefluorination (HDF) is a fundamental transformation that replaces a C-F bond with a C-H bond. This protocol is particularly useful for the selective defluorination of polyfluoroarenes, often directed by an existing C-H bond.[4][15] The use of a soluble aluminum dihydride as the terminal reductant is a key feature of this method.[15] The choice of a Cp*Rh(III) precatalyst is advantageous due to its stability and high efficiency.

Experimental Protocol: C-H Bond Directed Hydrodefluorination of Pentafluorobenzene [15]

Materials:

  • [Cp*RhCl(μ-Cl)]₂ (precatalyst)

  • Pentafluorobenzene (substrate)

  • Hydrocarbon-soluble aluminum dihydride (e.g., Diisobutylaluminium hydride (DIBAL-H) or a similar soluble source)

  • Anhydrous toluene (solvent)

  • Internal standard (e.g., hexamethylbenzene) for GC analysis

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: In a glovebox, a 25 mL Schlenk flask equipped with a magnetic stir bar is charged with [Cp*RhCl(μ-Cl)]₂ (e.g., 5 mol% Rh).

  • Addition of Reagents: To the flask, add anhydrous toluene (5 mL), pentafluorobenzene (1.0 mmol), and the internal standard.

  • Initiation of Reaction: The flask is sealed, removed from the glovebox, and connected to a Schlenk line. The solution is stirred at room temperature. The aluminum dihydride solution (1.1 mmol) is then added dropwise via syringe.

  • Reaction Monitoring: The reaction progress is monitored by gas chromatography (GC) by taking aliquots from the reaction mixture at regular intervals.

  • Workup: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). The mixture is stirred vigorously for 1 hour. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 10 mL). The combined organic layers are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

  • Purification and Characterization: The crude product is purified by flash column chromatography on silica gel. The product, 1,2,3,4-tetrafluorobenzene, is characterized by ¹H NMR, ¹⁹F NMR, and GC-MS to confirm its identity and purity.

Self-Validation: The high regioselectivity of the reaction (cleavage of the C-F bond adjacent to the C-H bond) should be confirmed by NMR analysis of the product. The yield should be determined by GC analysis against the internal standard.

SubstrateProductYield (%)Regioselectivity
Pentafluorobenzene1,2,3,4-Tetrafluorobenzene>95>98:2
Octafluorotoluene2,3,4,5,6-Pentafluorotoluene>95>99:1
Protocol 2: Rh(III)-Catalyzed α-Fluoroalkenylation of Arenes via C-H/C-F Activation

Application Note: This protocol describes a highly efficient method for the synthesis of (hetero)arylated monofluoroalkenes through a Rh(III)-catalyzed tandem C-H/C-F activation.[13] This oxidant-free reaction utilizes readily available gem-difluoroalkenes as coupling partners. A key aspect of this transformation is the directing group on the arene, which facilitates the initial C-H activation step. The reaction proceeds smoothly under relatively mild conditions.

Experimental Protocol: Synthesis of (Z)-1-(2-(1-fluoro-2-phenylvinyl)phenyl)ethan-1-one [13]

Materials:

  • 1-phenylethan-1-one (acetophenone derivative with a directing group, e.g., N-(pyridin-2-yl)acetamide) (0.1 mmol)

  • --INVALID-LINK--₂ (4 mol%)

  • (1,1-difluorovinyl)benzene (0.15 mmol)

  • Anhydrous methanol (0.5 mL)

  • 10 mL Schlenk tube with a Teflon-coated screw cap

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: An oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar is charged with the acetophenone derivative (0.1 mmol), --INVALID-LINK--₂ (3.3 mg, 0.004 mmol), and (1,1-difluorovinyl)benzene (0.15 mmol) in sequence.

  • Solvent Addition: Anhydrous methanol (0.5 mL) is added to the tube via syringe.

  • Reaction Conditions: The Schlenk tube is sealed with the Teflon-coated screw cap, and the reaction mixture is stirred at 80 °C for 16 hours.

  • Workup: After cooling the reaction mixture to room temperature, the solvent is removed in vacuo.

  • Purification and Characterization: The resulting residue is purified by silica gel column chromatography to afford the desired (Z)-1-(2-(1-fluoro-2-phenylvinyl)phenyl)ethan-1-one. The product structure and stereochemistry are confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).

Self-Validation: The stereoselectivity of the reaction, favoring the cis-alkenyl fluoride, should be verified by NMR spectroscopy, looking for characteristic coupling constants. The yield should be calculated after purification.

Arene Substrate (with Directing Group)gem-DifluoroalkeneProductYield (%)
N-phenylpicolinamide(1,1-difluorovinyl)benzene(Z)-N-(2-(1-fluoro-2-phenylvinyl)phenyl)picolinamide85
1-phenyl-1H-pyrazole(1,1-difluoroprop-1-en-2-yl)benzene(Z)-1-(2-(1-fluoro-2-phenylprop-1-en-1-yl)phenyl)-1H-pyrazole78

Diagram: Experimental Workflow for Rh(III)-Catalyzed α-Fluoroalkenylation

Rh_Alkenylation_Workflow start Start setup Reaction Setup: - Schlenk tube - Arene (with DG) - RhCp*(CH3CN)32 - gem-Difluoroalkene start->setup add_solvent Add Anhydrous Methanol setup->add_solvent react Heat at 80 °C for 16h add_solvent->react cool Cool to Room Temperature react->cool remove_solvent Remove Solvent in vacuo cool->remove_solvent purify Silica Gel Column Chromatography remove_solvent->purify characterize Characterization: - NMR (1H, 13C, 19F) - HRMS purify->characterize end End characterize->end

Caption: A step-by-step workflow for the Rh(III)-catalyzed α-fluoroalkenylation.

Trustworthiness and Validation

The protocols provided are based on established and peer-reviewed methodologies. To ensure the trustworthiness and reproducibility of these experiments, it is crucial to:

  • Use High-Purity Reagents and Solvents: Anhydrous and deoxygenated solvents are often necessary for these sensitive catalytic reactions.

  • Maintain an Inert Atmosphere: Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques to prevent catalyst deactivation.

  • Thorough Characterization: Products must be rigorously characterized using a suite of analytical techniques (NMR, MS, etc.) to confirm their identity, purity, and stereochemistry.

  • Run Control Experiments: In the absence of the rhodium catalyst, no reaction should be observed, confirming the catalytic nature of the transformation.

By adhering to these principles, researchers can confidently apply these rhodium-mediated C-F bond activation protocols in their synthetic campaigns.

References

Application Note: Unveiling Molecular Architectures with 1H-19F HETCOR NMR

Author: BenchChem Technical Support Team. Date: December 2025

A Detailed Guide for the Structural Elucidation of Fluorinated Compounds

Authored by: Gemini, Senior Application Scientist

Introduction: The Indispensable Role of Fluorine and the Need for Precise Analytical Tools

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. Fluorination can dramatically alter a compound's metabolic stability, membrane permeability, binding affinity, and pKa, making it a powerful tool for optimizing pharmacokinetic and pharmacodynamic properties. Consequently, approximately 20% of all commercial pharmaceuticals contain fluorine, a number that continues to rise with newly approved drugs.

This proliferation of fluorinated compounds necessitates robust analytical techniques for their unambiguous structural characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled in this regard. The 19F nucleus is an ideal NMR probe: it has a spin of ½, 100% natural abundance, and a high gyromagnetic ratio (94% that of 1H), ensuring high detection sensitivity. Furthermore, the 19F chemical shift is exquisitely sensitive to its local electronic environment, spanning a range of over 400 ppm, which provides exceptional spectral dispersion and minimizes signal overlap, a common challenge in complex molecules.

To fully harness this information, it is crucial to establish connectivity between the 19F nuclei and the rest of the molecule's proton framework. Two-dimensional (2D) heteronuclear correlation experiments are the primary tools for this purpose. This guide provides an in-depth exploration of the 1H-19F Heteronuclear Correlation (HETCOR) experiment, a powerful technique for mapping scalar couplings between protons and fluorine atoms.

The Principle of 1H-19F HETCOR: Through-Bond Correlation Mapping

The HETCOR experiment is a 2D NMR technique that reveals correlations between two different types of nuclei—in this case, 1H and 19F—that are connected through J-coupling (scalar coupling). The resulting 2D spectrum plots the 1H chemical shifts on one axis and the 19F chemical shifts on the other. A cross-peak at the intersection of a 1H and 19F frequency indicates that the corresponding proton and fluorine nuclei are scalar-coupled.

While several pulse sequences can establish 1H-19F correlations (e.g., HSQC, HMBC, hetero-COSY), HETCOR experiments often provide the best overall combination of sensitivity, resolution, and selectivity for JHF couplings. The technique is particularly effective for identifying both short- and long-range nJHF couplings (typically n=2-5), providing rich structural information.

A key advantage of modern HETCOR pulse sequences is the ability to detect the signal on the 19F channel. Given the high sensitivity and large spectral dispersion of 19F, this "19F-detected" approach often yields spectra with higher resolution and fewer artifacts compared to 1H-detected experiments.

The HETCOR Pulse Sequence

The basic HETCOR pulse sequence involves a series of radiofrequency (RF) pulses and delays to transfer magnetization from the proton (1H) to the fluorine (19F) nucleus via their scalar coupling.

HETCOR_Pulse_Sequence cluster_H1 ¹H Channel cluster_F19 ¹⁹F Channel cluster_time H1_start Equilibrium H1_p1 90°(x) H1_start->H1_p1 H1_t1_start H1_p1->H1_t1_start time_prep Preparation H1_p2 180°(y) H1_t1_start->H1_p2 t₁/2 time_evol Evolution (t₁) H1_t1_end H1_d2_1 H1_t1_end->H1_d2_1 H1_p2->H1_t1_end t₁/2 F19_p1 180° H1_p2->F19_p1 H1_p3 90°(φ1) H1_d2_1->H1_p3 Δ₂ time_mix Mixing (Δ₂) H1_d2_2 H1_decouple Decoupling H1_p3->H1_decouple F19_p2 90°(φ2) H1_p3->F19_p2 F19_start F19_t1_mid F19_t1_mid->F19_p1 F19_d2_1 F19_d2_1->F19_p2 Δ₂ F19_d2_2 F19_detect Acquire FID (t₂) F19_p2->F19_detect time_acq Detection (t₂)

Figure 1: Simplified pulse sequence for a ¹⁹F-detected ¹H-¹⁹F HETCOR experiment.

A Step-by-Step Explanation of Magnetization Transfer:

  • Preparation & Excitation: The sequence begins with a 90° pulse on the 1H channel, which flips the equilibrium proton magnetization into the transverse plane.

  • Evolution (t₁): The proton magnetization is allowed to evolve for a variable time period, t₁. During this time, it becomes "labeled" with its characteristic chemical shift. A 180° pulse is applied to both 1H and 19F channels in the middle of this period to refocus the effects of chemical shift evolution and heteronuclear coupling, while allowing homonuclear 1H-1H couplings to evolve.

  • Mixing & Transfer (Δ₂): A fixed delay, Δ₂, allows the 1H-19F J-coupling to become active. This is the crucial step where information is transferred. A pair of simultaneous 90° pulses on both channels transfers the frequency-labeled proton magnetization to the 19F nucleus. The efficiency of this transfer is maximized when Δ₂ is set to 1/(2JHF).

  • Detection (t₂): The resulting 19F signal is detected during the acquisition period, t₂. To simplify the resulting spectrum and improve sensitivity, the 1H channel is often decoupled during detection, which collapses the JHF splitting in the directly detected 19F dimension.

Modern implementations of this experiment, such as the one depicted in Figure 1, often include features like pulsed-field gradients and z-filters to eliminate artifacts and produce pure-phase spectra, which greatly simplifies interpretation.

Experimental Protocol: Acquiring High-Quality 1H-19F HETCOR Data

This section provides a comprehensive, step-by-step protocol for setting up and running a 1H-19F HETCOR experiment on a modern NMR spectrometer.

Workflow Overview

HETCOR_Workflow A 1. Sample Preparation (5-20 mg in 0.5 mL solvent) B 2. Instrument Setup (Lock, Shim, Tune ¹H & ¹⁹F) A->B C 3. 1D Spectra Acquisition (Reference ¹H and ¹⁹F spectra) B->C D 4. Load HETCOR Parameters (Select ¹⁹F-detected experiment) C->D E 5. Parameter Optimization (Set SW, O1P, TD, NS, DS, Δ₂) D->E F 6. Data Acquisition (Run 2D experiment) E->F G 7. Data Processing (FT, Phasing, Baseline Correction) F->G H 8. Analysis & Interpretation (Assign cross-peaks) G->H

Figure 2: Standard workflow for a ¹H-¹⁹F HETCOR experiment.

Step 1: Sample Preparation
  • Concentration: Dissolve 5-20 mg of the fluorinated compound in ~0.5 mL of a deuterated solvent. While the experiment is sensitive, higher concentrations will reduce the required acquisition time.

  • Solvent: Choose a well-deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD) that fully dissolves the sample. Ensure the solvent does not have signals that overlap with regions of interest.

  • Referencing: Add a suitable internal standard if precise chemical shift referencing is required (e.g., TMS for 1H). For 19F, referencing is often done externally using a known standard like CFCl₃ (0 ppm) or by setting the solvent lock frequency (2H) as a reference point.

Step 2: Instrument Setup
  • Lock and Shim: Insert the sample into the magnet, lock onto the deuterium signal of the solvent, and shim the magnetic field to achieve optimal homogeneity. For 19F NMR, good shimming is critical to obtain sharp lineshapes.

  • Probe Tuning: Tune and match the NMR probe for both the 1H and 19F frequencies. This is a critical step to ensure efficient RF pulse delivery and maximum signal reception.

Step 3: Acquire 1D Reference Spectra
  • Acquire a standard 1D 1H spectrum and a 1D 19F spectrum (typically 1H-decoupled).

  • Purpose: These spectra are essential for determining the chemical shift ranges of all proton and fluorine signals. This information is used to set the spectral widths (SW) and transmitter frequency offsets (O1P) for the 2D experiment, ensuring all relevant signals are captured.

Step 4: Load and Configure the HETCOR Experiment
  • In the spectrometer software, load a standard, gradient-selected, 19F-detected 1H-19F HETCOR parameter set. On Bruker systems, a suitable pulse program might be hetcorfspfgg or similar.

Step 5: Parameter Optimization (The Causality Behind the Choices)

This is the most critical phase for acquiring high-quality data. Do not just accept default values; understand and optimize them for your specific molecule.

ParameterDescription & CausalityRecommended Starting Value
SW (F2, 19F) Spectral Width (Direct Dimension): Defines the frequency range to be observed for 19F. Set this to be slightly wider than the range covered by all 19F signals in the 1D spectrum to avoid signal folding.Based on 1D 19F spectrum.
O1P (F2, 19F) Transmitter Offset (Direct Dimension): Sets the center of the 19F spectral window. Position this at the midpoint of all 19F signals to ensure uniform excitation.Center of 1D 19F spectrum.
SW (F1, 1H) Spectral Width (Indirect Dimension): Defines the frequency range for 1H. Set this to cover all proton signals that could potentially couple to fluorine.Based on 1D 1H spectrum.
O1P (F1, 1H) Transmitter Offset (Indirect Dimension): Sets the center of the 1H spectral window. Position this at the midpoint of the relevant 1H signals.Center of 1D 1H spectrum.
TD (F2/F1) Time Domain Points: Number of complex points acquired. TD(F2) determines digital resolution in the direct dimension. TD(F1) (increments) determines resolution in the indirect dimension. A larger TD(F1) gives better resolution but increases experiment time.F2: 2K-4K; F1: 256-512
NS Number of Scans: Number of times the sequence is repeated for each t₁ increment. A larger NS improves the signal-to-noise ratio (S/N), which scales with the square root of NS.Multiple of 8 or 16; adjust for desired S/N.
D1 Relaxation Delay: The time between scans to allow spins to return to equilibrium. Causality: Setting D1 to 1-1.5 times the longest T₁ of the protons involved ensures good sensitivity. A shorter D1 can be used to save time if quantitation is not critical.1-2 seconds.
CNST or D2/Δ₂ J-Coupling Delay: This delay is set to optimize the magnetization transfer. Causality: The optimal transfer occurs when this delay is set to 1/(2*nJHF). Since nJHF can vary widely (from <1 Hz to >50 Hz), this is a compromise. Setting it for a small coupling (e.g., 8 Hz) will allow detection of correlations over a broad range of coupling constants.Set based on an average nJHF of 4-12 Hz (e.g., a value of ~60 ms for 8 Hz).
Step 6 & 7: Data Acquisition and Processing
  • Start the acquisition. The total experiment time will be determined by NS, TD(F1), and D1.

  • After acquisition, the data (a Free Induction Decay, or FID, for each t₁ increment) must be processed.

  • Fourier Transform: Apply a 2D Fourier Transform. Use a sine-bell or squared sine-bell window function in both dimensions before transformation to improve resolution and lineshape.

  • Phasing: Phase the spectrum in both dimensions. Phase-sensitive experiments using protocols like States-TPPI allow for pure absorption-phase spectra, which have higher resolution and are easier to interpret.

  • Baseline Correction: Apply baseline correction in both dimensions to remove any rolling or distortion.

Data Interpretation and Advanced Applications

The processed 2D 1H-19F HETCOR spectrum will show the 1D 1H spectrum along one axis (F1) and the 1D 19F spectrum along the other (F2). Each off-diagonal signal, or cross-peak , at coordinates (δH, δF) confirms a scalar coupling between the proton at δH and the fluorine at δF.

Extending the Correlation Network: TOCSY-HETCOR

Sometimes, a fluorine atom is coupled to only one or two protons in a larger spin system. To reveal the entire proton network associated with that fluorine, a 1H, 19F TOCSY-HETCOR experiment can be used. This experiment adds a TOCSY (Total Correlation Spectroscopy) mixing step to the sequence. Magnetization is first spread among all J-coupled protons in a spin system before being transferred to the fluorine. The result is a spectrum that shows correlations between a fluorine nucleus and all protons in its coupled spin system, not just those it is directly coupled to.

Decision_Tree Start Need to map ¹H-¹⁹F connectivities? HETCOR Run ¹H-¹⁹F HETCOR Start->HETCOR Question Need to see correlations to protons NOT directly coupled to ¹⁹F? HETCOR->Question TOCSY_HETCOR Run ¹H-¹⁹F TOCSY-HETCOR Analysis Analyze correlations TOCSY_HETCOR->Analysis Question->TOCSY_HETCOR Yes Question->Analysis No

Figure 3: Decision logic for choosing between HETCOR and TOCSY-HETCOR.

Troubleshooting Common Issues

  • No or Weak Cross-Peaks:

    • Cause: Incorrect J-coupling delay (Δ₂). The chosen value may be poorly matched to the actual JHF in the molecule.

    • Solution: Rerun the experiment with a different Δ₂ value, or acquire multiple HETCOR spectra optimized for different coupling constant ranges.

    • Cause: Insufficient signal-to-noise.

    • Solution: Increase the number of scans (NS) or use a more concentrated sample.

  • Artifacts in the Spectrum:

    • Cause: Poor probe tuning or receiver gain set too high.

    • Solution: Re-tune the probe carefully. Use an automatic receiver gain adjustment before the experiment.

    • Cause: Strong coupling artifacts (e.g., 2JFF strong coupling).

    • Solution: This is a more complex issue that may require specialized pulse sequences with echo filters to resolve.

Conclusion

The 1H-19F HETCOR experiment is an indispensable tool for the structural analysis of fluorinated molecules. It provides a direct and sensitive method for mapping the connectivity between fluorine atoms and the proton framework of a molecule. By understanding the principles of the pulse sequence and carefully optimizing experimental parameters, researchers can acquire high-quality, unambiguous data crucial for advancing projects in drug discovery, medicinal chemistry, and materials science. The combination of HETCOR with other experiments like TOCSY-HETCOR provides a comprehensive "19F-centered" approach to structural elucidation, even in complex mixtures.

Application Notes & Protocols: 3-Bromo-1,1,1-trifluoropropane as a Versatile Precursor in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The introduction of fluorinated moieties into organic molecules is a cornerstone of modern drug discovery and materials science. The trifluoroethyl group (-CH₂CF₃) is particularly valued for its ability to enhance critical properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] 3-Bromo-1,1,1-trifluoropropane (BTFP) has emerged as a key building block for the installation of this valuable functional group. This guide provides an in-depth exploration of BTFP's properties, safety considerations, and its application in key synthetic transformations. We present detailed, field-proven protocols for N-trifluoroethylation and the synthesis of other fluorinated intermediates, explaining the causality behind experimental choices to ensure reproducible and efficient outcomes for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Trifluoroethyl Group

The trifluoromethyl (CF₃) group is a well-established bioisostere for groups like ethyl or ethoxy, and its presence in pharmaceuticals and agrochemicals is widespread.[3][4][5] As a precursor to the trifluoroethyl moiety, 3-Bromo-1,1,1-trifluoropropane (CAS 460-32-2) serves as an indispensable tool for medicinal chemists.[6][7] The strong electron-withdrawing nature of the CF₃ group significantly alters the electronic profile of the propane backbone, influencing the reactivity of the C-Br bond.[3][8]

While this electronic effect can present challenges, such as a deactivation of the neighboring carbon toward nucleophilic substitution compared to non-fluorinated analogs, it also opens unique synthetic pathways.[3] Understanding and leveraging the distinct reactivity of BTFP is crucial for its effective use in constructing complex molecular architectures.[6] This document serves as a practical guide to that end.

Physicochemical Properties & Safety Data

A thorough understanding of a reagent's properties and hazards is the foundation of safe and successful experimentation.

Physical and Chemical Data

The key properties of 3-Bromo-1,1,1-trifluoropropane are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 460-32-2[9][10][11]
Molecular Formula C₃H₄BrF₃[9][10]
Molecular Weight 176.96 g/mol [9]
Appearance Clear, colorless liquid[12]
Boiling Point 64.8°C at 760 mmHg[10]
Density 1.644 g/cm³[10]
Refractive Index 1.366[10]
SMILES C(CBr)C(F)(F)F[9]
InChIKey SAUGMJLWYLQPEM-UHFFFAOYSA-N[9]
Safety and Handling

3-Bromo-1,1,1-trifluoropropane is classified as a hazardous substance and requires careful handling to minimize risk.

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[9][12] It is also noted to harm public health by destroying ozone in the upper atmosphere (H420).[9][12]

  • Personal Protective Equipment (PPE): Always handle this reagent in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[12]

  • Handling: Avoid breathing vapors or mist. Prevent contact with skin and eyes. Use non-sparking tools and ensure adequate ventilation.[12] In case of inhalation, move the victim to fresh air; if contact occurs with skin or eyes, flush immediately with copious amounts of water.[12]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. Keep it away from incompatible materials such as strong oxidizing agents, acids, and bases.[12]

Key Synthetic Applications & Protocols

BTFP is a versatile precursor primarily used for introducing the 3,3,3-trifluoropropyl group, which can be considered a masked trifluoroethyl moiety after subsequent transformations.

Application 1: N-Trifluoroethylation of Amines via Nucleophilic Substitution

The direct alkylation of primary and secondary amines with BTFP is a foundational method for preparing N-trifluoroethylated compounds, which are of significant interest in medicinal chemistry.[3]

Causality and Mechanism: The reaction proceeds via a classical bimolecular nucleophilic substitution (Sₙ2) mechanism. The amine acts as the nucleophile, attacking the carbon atom bearing the bromine. The bromine atom is displaced as a bromide ion. A base is essential to neutralize the hydrobromic acid (HBr) formed during the reaction, preventing the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. A polar aprotic solvent is chosen to solvate the cationic species and facilitate the Sₙ2 pathway without interfering with the nucleophile.

N_Trifluoroethylation_Workflow cluster_setup Reaction Setup cluster_process Process Amine Amine Substrate Reaction Heat & Stir (e.g., 60-80 °C, 12-24h) Amine->Reaction BTFP 3-Bromo-1,1,1-trifluoropropane BTFP->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Workup Aqueous Work-up (Quench, Extract) Reaction->Workup 1. Cool to RT Purify Purification (Column Chromatography) Workup->Purify 2. Dry & Concentrate Product N-Trifluoroethylated Amine Purify->Product caption Workflow for N-Trifluoroethylation

Caption: General workflow for the synthesis of N-trifluoroethylated amines.

Protocol 1: General Procedure for N-Trifluoroethylation of a Secondary Amine

  • Reagent Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the secondary amine (1.0 equiv), potassium carbonate (K₂CO₃, 2.0 equiv), and anhydrous N,N-dimethylformamide (DMF, 0.2 M).

  • Reactant Addition: Stir the suspension at room temperature for 10 minutes. Add 3-bromo-1,1,1-trifluoropropane (1.2 equiv) dropwise via syringe.

  • Reaction Execution: Heat the reaction mixture to 70 °C and stir vigorously for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Work-up: Cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing deionized water (10x the volume of DMF). Extract the aqueous phase with ethyl acetate (3 x 15 mL).

  • Isolation: Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(3,3,3-trifluoropropyl)amine product.

Application 2: Synthesis of Trifluoroethyl Thioethers

Similar to amines, thiols are excellent nucleophiles that can readily displace the bromide from BTFP to form valuable trifluoroethyl thioethers. These motifs are also of interest in agrochemical and pharmaceutical design.

Causality and Mechanism: The mechanism is analogous to N-alkylation. A thiolate anion, typically generated in situ by deprotonating a thiol with a suitable base (e.g., sodium hydride or sodium hydroxide), acts as a potent nucleophile. The thiolate attacks the electrophilic carbon of BTFP, displacing the bromide to form the C-S bond. The reaction is typically fast and high-yielding due to the high nucleophilicity of sulfur.

S_Trifluoroethylation_Diagram Reactants Thiol (R-SH) + Base (e.g., NaH) Thiolate Thiolate Anion (R-S⁻) Reactants->Thiolate Deprotonation TS Sₙ2 Transition State [R-S---C---Br]⁻ Thiolate->TS BTFP CF₃CH₂CH₂-Br BTFP->TS Products Thioether (R-S-CH₂CH₂CF₃) + NaBr TS->Products Bromide displacement caption Sₙ2 mechanism for thioether synthesis.

Caption: Sₙ2 mechanism for the synthesis of trifluoroethyl thioethers.

Protocol 2: Synthesis of S-(3,3,3-Trifluoropropyl) Thiobenzoate

  • Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve thiobenzoic acid (1.0 equiv) in anhydrous tetrahydrofuran (THF, 0.3 M).

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes.

  • Reactant Addition: Add 3-bromo-1,1,1-trifluoropropane (1.1 equiv) dropwise to the stirring suspension.

  • Reaction Execution: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours, monitoring by TLC for the disappearance of thiobenzoic acid.

  • Work-up: Cool the reaction back to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent in vacuo.

  • Purification: The resulting crude oil can be purified by flash chromatography (hexanes/ethyl acetate gradient) to yield the pure thioether product.

Application 3: C-Trifluoroethylation via Cross-Coupling (Prospective)

The direct formation of a C(sp²)-C(sp³) bond using BTFP in traditional cross-coupling reactions is challenging due to the strong electron-withdrawing effect of the CF₃ group and the potential for β-hydride elimination from the organometallic intermediate.[3] However, advancements in ligand and catalyst design are continuously expanding the scope of such reactions.[13] A hypothetical protocol, based on modern palladium catalysis, serves as a starting point for methods development.

Causality and Mechanism: A successful cross-coupling would involve a Pd(0) catalyst undergoing oxidative addition into the C-Br bond of BTFP to form a Pd(II) intermediate. This step is often rate-limiting for alkyl halides. A subsequent transmetalation with an organoboron (Suzuki) or organozinc (Negishi) reagent, followed by reductive elimination, would form the desired C-C bond and regenerate the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is critical to promote the difficult oxidative addition and prevent β-hydride elimination.

Palladium_Cross_Coupling_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition PdII_A L₂Pd(II)(R)Br Pd0->PdII_A R-Br TM Transmetalation PdII_B L₂Pd(II)(R)(Ar) PdII_A->PdII_B Ar-B(OR)₂ PdII_B->Pd0 R-Ar RE Reductive Elimination RAr_out CF₃CH₂CH₂-Ar PdII_B->RAr_out RBr_in CF₃CH₂CH₂-Br RBr_in->PdII_A ArB_in Ar-B(OR)₂ + Base ArB_in->PdII_B caption Catalytic cycle for a Suzuki cross-coupling.

Caption: Hypothetical catalytic cycle for a Suzuki cross-coupling with BTFP.

Protocol 3: Investigative Protocol for Suzuki Coupling with an Aryl Boronic Acid

This protocol is a starting point and requires optimization for specific substrates.

  • Catalyst Pre-formation: In a glovebox, charge an oven-dried vial with palladium(II) acetate (Pd(OAc)₂, 0.02 equiv) and a sterically demanding phosphine ligand (e.g., SPhos, 0.04 equiv). Add anhydrous, degassed toluene (0.1 M) and stir for 20 minutes at room temperature.

  • Reagent Addition: To a separate oven-dried reaction vessel, add the aryl boronic acid (1.5 equiv), a strong base such as potassium phosphate (K₃PO₄, 3.0 equiv), and 3-bromo-1,1,1-trifluoropropane (1.0 equiv).

  • Reaction Assembly: Transfer the pre-formed catalyst solution to the reaction vessel via syringe. Seal the vessel tightly.

  • Reaction Execution: Remove the vessel from the glovebox and place it in a preheated oil bath at 100 °C. Stir for 18-24 hours. Monitor the formation of the product by GC-MS.

  • Work-up & Analysis: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts. The filtrate can be analyzed to determine conversion and yield. Further purification would be substrate-dependent but would likely involve silica gel chromatography.

Conclusion

3-Bromo-1,1,1-trifluoropropane is a powerful and versatile reagent for the incorporation of the trifluoroethyl moiety into a diverse range of molecular scaffolds. Its utility in the straightforward synthesis of N- and S-alkylated compounds is well-established, providing reliable access to key intermediates for pharmaceutical and agrochemical research. While direct C-C cross-coupling reactions remain an area of active development, the fundamental protocols outlined here provide a solid foundation for both established applications and future synthetic innovation. Careful attention to safety and an understanding of the mechanistic principles governing its reactivity will ensure that BTFP remains a valuable tool in the synthetic chemist's arsenal.

References

Application Notes and Protocols for the Safe Handling and Storage of 1,1,1-Trifluoropropane Gas

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling and storage of 1,1,1-Trifluoropropane (HFC-263fb) gas. This document synthesizes technical data with field-proven safety protocols to ensure the integrity of your research and the safety of laboratory personnel.

Introduction to this compound

This compound is a colorless and odorless gas at standard temperature and pressure.[1] As a hydrofluorocarbon (HFC), it is characterized by the presence of three fluorine atoms on the first carbon of the propane chain.[1] Its low global warming potential has made it a compound of interest in various industrial applications, including as a potential refrigerant.[1] In the research and drug development sector, fluorinated propanes are significant due to the unique properties conferred by fluorine atoms, which can alter a molecule's polarity, boiling point, and chemical stability.[2]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its safe handling.

PropertyValueSource
Chemical Formula C₃H₅F₃[1][3]
Molecular Weight 98.07 g/mol [1][3]
Boiling Point -12 °C (261.15 K)[4]
Melting Point -148 °C (125.15 K)[4]
Vapor Pressure Data not readily available
Flammability Flammable Gas[5][6][7]
Physical Appearance Colorless, liquefied gas[1]

Hazard Identification and Risk Assessment

This compound is classified as a flammable gas and is supplied as a gas under pressure, which may explode if heated.[5][6] A comprehensive risk assessment should be conducted before any new experimental work involving this gas.

Flammability

The primary hazard associated with this compound is its flammability.[4][8] It can form explosive mixtures with air, and all potential ignition sources must be rigorously excluded from areas where it is handled and stored.[5][9] This includes open flames, sparks, hot surfaces, and static electricity.[5][7]

High Pressure

As a compressed gas, this compound cylinders pose a significant physical hazard.[8] Mishandling can lead to the rapid release of gas, and a damaged cylinder can become a dangerous projectile.[10]

Health Hazards

While specific toxicological data for this compound is not extensively detailed in the provided search results, it is known to be an irritant to the skin and eyes and may cause respiratory irritation.[7] In high concentrations, it can act as a simple asphyxiant by displacing oxygen in the air, which can lead to dizziness, drowsiness, and suffocation.[7]

Safe Handling Procedures

Adherence to strict handling protocols is essential to mitigate the risks associated with this compound.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound. This includes:

  • Eye Protection : Tightly fitting safety goggles or a face shield.[5][7]

  • Skin Protection : Flame-retardant and impervious clothing. Cold-insulating gloves should be worn when handling cylinders to prevent frostbite from the rapidly expanding gas.[7]

  • Respiratory Protection : In case of inadequate ventilation or for emergency response, a full-face respirator with an appropriate cartridge should be used.[5][7]

Cylinder Handling
  • Transportation : Always use a suitable hand truck with a chain or belt to secure the cylinder during transport.[11][12] Never roll, drag, or slide cylinders.[11]

  • Securing Cylinders : Cylinders must be securely restrained at all times to prevent falling, using straps or chains.[11][12]

  • Valve Protection : Keep the valve protection cap in place until the cylinder is secured and ready for use.[11]

  • Regulators : Use a pressure regulator appropriate for the gas and ensure it is in good working condition.[12] Regularly inspect regulators and connections for leaks using a suitable leak detection solution.[12]

Storage Requirements

Proper storage of this compound cylinders is crucial for maintaining a safe laboratory environment.

  • Location : Store cylinders in a well-ventilated, dry, and cool area away from direct sunlight and sources of heat.[5][8][10] The storage temperature should not exceed 50°C (125°F).[7][11]

  • Segregation : Store flammable gases separately from oxidizing gases, with a minimum distance of 20 feet or a fire-resistant barrier.[11]

  • Inventory Management : Employ a "first-in, first-out" (FIFO) inventory system to prevent cylinders from being stored for extended periods.[10] Clearly label cylinders as "full," "in-use," or "empty."[11]

  • Ventilation : The storage area should have adequate ventilation to prevent the accumulation of flammable vapors.[13][14]

Emergency Procedures

Established emergency procedures are critical for responding effectively to incidents involving this compound.

Gas Leaks

In the event of a suspected gas leak:

  • Eliminate Ignition Sources : Do not operate any electrical switches, use a phone, or create any sparks.[15][16]

  • Evacuate : Immediately evacuate the area, moving upwind from the leak if possible.[17]

  • Ventilate : If it is safe to do so, increase ventilation by opening windows and doors.[15][18]

  • Isolate the Source : If trained and safe to do so, shut off the gas supply at the cylinder valve.[15]

  • Notify Personnel : Alert all personnel in the vicinity and contact the appropriate emergency response team.[15][17]

A leaking gas fire should not be extinguished unless the leak can be stopped safely.[5][6]

Fire Response

For fires involving this compound, use dry chemical, carbon dioxide, or alcohol-resistant foam extinguishers.[5] If a cylinder is exposed to fire, cool it with water from a safe distance to prevent a pressure-relief device from venting or the cylinder from rupturing.

Experimental Protocols

The following protocols outline the safe setup and use of this compound in a laboratory setting.

Protocol: Connecting a this compound Cylinder to an Experimental Apparatus
  • Secure the Cylinder : Ensure the gas cylinder is securely fastened to a stable surface in a well-ventilated area, such as a fume hood.

  • Inspect the Regulator : Verify that the pressure regulator is designed for use with flammable gases and that the connections are clean and in good condition.

  • Attach the Regulator : With the cylinder valve closed, attach the regulator to the cylinder outlet. Tighten the connection with the appropriate wrench. Do not overtighten.

  • Leak Test : Slowly open the cylinder valve and check for leaks at the connection point using a leak detection solution. If bubbles form, close the valve and retighten the connection. Repeat the leak test.

  • Connect to Apparatus : Once the regulator is securely attached and leak-free, connect the outlet of the regulator to the experimental apparatus using appropriate tubing and fittings.

  • Purge the System : Before introducing this compound into the apparatus, purge the system with an inert gas, such as nitrogen, to remove any air.

  • Initiate Gas Flow : Slowly open the regulator valve to the desired pressure to begin the experiment.

experimental_setup cluster_cylinder Gas Cylinder Area cluster_apparatus Experimental Setup (in Fume Hood) Cylinder This compound Cylinder (Secured) Regulator Pressure Regulator Cylinder->Regulator Attach & Leak Test Apparatus Experimental Apparatus Regulator->Apparatus Connect Tubing Vent Exhaust/Ventilation Apparatus->Vent Process Effluent

Figure 1: Workflow for connecting a gas cylinder to an experimental apparatus.

Conclusion

The safe handling and storage of this compound gas are paramount in a research environment. By understanding its properties and hazards, implementing robust safety protocols, and being prepared for emergencies, researchers can mitigate risks and ensure a safe and productive laboratory setting.

References

Application Notes & Protocols: Experimental Setup for Reactions with Flammable Liquefied Gases

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Navigating the Hazards of Flammable Liquefied Gases

Flammable liquefied gases, such as hydrogen, ethylene, propylene, and methane, are indispensable reagents in modern chemical synthesis, enabling a vast array of transformations from catalytic hydrogenations to polymerizations. However, their unique physical properties—existing as liquids under pressure at ambient temperature or under cryogenic conditions—present significant and multifaceted hazards.[1] These materials are defined by their ability to form flammable mixtures with air at low concentrations, often with wide explosive limits.[2][3] The inherent dangers are compounded by the high pressures required for their storage and use, creating risks of over-pressurization, explosions, and both physiological and flammability hazards.[4][5][6][7]

This guide provides a detailed framework for researchers, scientists, and drug development professionals to design and execute reactions involving flammable liquefied gases with the highest degree of safety and scientific rigor. The protocols described herein are built upon a self-validating system of checks and balances, emphasizing that a proactive safety culture is as critical as the physical hardware. We will move beyond a simple checklist, delving into the causality behind each experimental choice to foster a deeper understanding of the principles of safe high-pressure reaction design.

PART 1: Foundational Safety & Facility Requirements

Before a single valve is turned, a robust safety infrastructure must be in place. This foundation is built on comprehensive risk assessment, adherence to established codes, and a laboratory environment engineered to mitigate the intrinsic hazards.

The Primacy of Risk Assessment

Every experiment involving flammable gases must begin with a thorough, documented risk assessment. This is not a bureaucratic hurdle but the core of a safe experimental design. The assessment must identify potential hazards at every stage, from cylinder transport to waste disposal, and establish clear mitigation strategies. Key considerations include:

  • The specific properties of the gas (flammability limits, autoignition temperature, toxicity).[8]

  • The reaction conditions (pressure, temperature) and potential for exothermic runaways.[9]

  • The compatibility of all materials with the reagents and reaction conditions.[10][11]

  • Potential failure points (leaks, equipment malfunction, utility failure).

  • Emergency shutdown and response procedures.[12]

Regulatory and Code Compliance

Adherence to established safety codes is non-negotiable. The primary standard governing the storage, use, and handling of these materials is NFPA 55: Compressed Gases and Cryogenic Fluids Code .[4][5][6][7][13] This code provides comprehensive requirements for installation, control areas, and hazard protection systems. Additionally, laboratory operations must comply with the OSHA Laboratory Standard (29 CFR 1910.1450) , which mandates the development of a Chemical Hygiene Plan to minimize employee exposure to hazardous chemicals.[2][3][14]

Essential Laboratory Infrastructure

The physical laboratory space must be engineered to control hazards.

  • Ventilation and Gas Storage: All manipulations involving flammable gases should occur within a chemical fume hood or a specially designed ventilated enclosure.[15][16][17] Gas cylinders must be stored in designated, well-ventilated areas, away from heat sources, and segregated from incompatible materials, particularly oxidizers.[18][19][20] For highly toxic or flammable gases, storage in a ventilated gas cabinet that is exhausted to the outside is mandatory.[21]

  • Control of Ignition Sources: The fundamental principle is to eliminate potential ignition sources.[15][16][22] This requires:

    • Intrinsically Safe Equipment: Using equipment with spark-free motors (e.g., air motors, induction motors) is crucial.[23] Standard hot plates, stirrers, and ovens are common ignition sources and must not be used unless certified for flammable atmospheres.[23]

    • Grounding and Bonding: Metal containers and reactors must be properly grounded to prevent the buildup and discharge of static electricity, a potent ignition source.[8][18][23][24]

    • "No Open Flames" Policy: A strict policy prohibiting open flames in the vicinity of flammable gas operations must be enforced.[16][18]

  • Gas Detection Systems: Continuous monitoring with appropriately placed gas sensors (e.g., for hydrogen or hydrocarbons) interlocked with an alarm system is a critical safety layer.

Personal Protective Equipment (PPE)

Standard laboratory attire is insufficient. The minimum required PPE includes:

  • Flame-Resistant (FR) Lab Coat: Standard cotton or polyester lab coats are flammable and can melt, causing severe burns.[25] An FR lab coat is essential.

  • Chemical Splash Goggles and Face Shield: Goggles are mandatory to protect from chemical splashes, and a face shield should be worn over them during high-risk operations like reactor assembly/disassembly or when working under high pressure.[17][26]

  • Appropriate Gloves: Glove selection must be based on the specific chemicals being handled, considering both flammability and toxicity.[8]

  • Proper Attire: Long pants and closed-toe shoes are required. Clothing made of natural fibers is recommended over synthetics.[8][16]

PART 2: The Experimental Setup - Components & Assembly

A high-pressure system is only as strong as its weakest component. Meticulous selection and assembly of each part are critical to ensure containment and prevent catastrophic failure.

Gas Source and Delivery System
  • Cylinders: Always inspect gas cylinders upon receipt for labels, valve protection caps, and valid hydrostatic test dates.[18] Cylinders must be secured in an upright position at all times with chains or straps.[1][14] Use a proper cylinder cart for transport; never roll or drag them.[1]

  • Regulators and Gauges: Use a two-stage regulator appropriate for the specific gas and required delivery pressure. Never use adapters to connect a regulator to a cylinder for which it was not designed. Note that fittings for flammable gases like hydrogen often have reverse threads.[27]

  • Tubing and Fittings: Use high-pressure stainless steel tubing (e.g., Swagelok®) appropriately rated for the maximum anticipated operating pressure. Ensure all fittings are correctly swaged and leak-tested. Avoid using non-metal tubing, as flammable gases like hydrogen can permeate through it.[18]

The High-Pressure Reactor System

The reactor is the heart of the setup and must be chosen and maintained with extreme care.

  • Vessel Design and Material: High-pressure reactors (autoclaves) are constructed from thick-walled metal, such as 316 Stainless Steel or Hastelloy, to withstand the immense physical stress.[28] The material must be chemically resistant to all reactants, solvents, and products at the operating temperature and pressure.[10][26]

  • Sealing Mechanism: A robust, leak-proof seal is non-negotiable.[28] This is typically achieved with specialized gaskets or O-rings made of materials compatible with the reaction chemistry.

  • Mandatory Safety Features: Every high-pressure vessel must be equipped with redundant safety devices:[28][29]

    • Rupture Disc: A thin metal diaphragm designed to burst at a specific, predetermined pressure, providing a non-reclosing path to safely vent the reactor's contents in an over-pressurization event.[28]

    • Pressure Relief Valve: A spring-loaded valve that opens to vent excess pressure and then reseals once the pressure drops below its set point, offering ongoing protection.[28]

Monitoring and Control Systems

Manual control of high-pressure reactions is fraught with risk.

  • Pressure Measurement: Use a calibrated pressure transducer connected to a digital readout to continuously monitor the internal pressure.[30]

  • Temperature Control: The system must have a positive temperature controller (e.g., PID controller) connected to a thermocouple placed within the reactor.[26] Never use a manual variable transformer (Variac) to control heating, as this provides no over-temperature protection.[26] Exothermic reactions require a robust cooling system to prevent thermal runaway.[9]

  • Agitation: Efficient mixing is crucial for gas-liquid reactions.[29] Use a magnetically coupled or mechanical stirrer designed for high-pressure applications to ensure a spark-free seal.

Visualization: Experimental Workflow Diagram

The following diagram illustrates the logical flow of components in a typical high-pressure experimental setup.

ExperimentalWorkflow cluster_gas Gas Delivery System cluster_reactor High-Pressure Reactor Assembly cluster_control Control & Venting GasCylinder Flammable Gas Cylinder Regulator Two-Stage Regulator GasCylinder->Regulator Reactor Reactor Vessel (Autoclave) Regulator->Reactor Gas Inlet RuptureDisc Rupture Disc Reactor->RuptureDisc ReliefValve Pressure Relief Valve Reactor->ReliefValve PressureSensor Pressure Transducer Reactor->PressureSensor TempSensor Thermocouple Reactor->TempSensor Agitator Stirrer Reactor->Agitator Vent Vent Line to Fume Hood/Scrubber Reactor->Vent Process Vent RuptureDisc->Vent Emergency Vent ReliefValve->Vent Emergency Vent Controller PID Controller (Temp & Pressure) PressureSensor->Controller Pressure Data TempSensor->Controller Temp Data Controller->Reactor Heater Control

Caption: High-level schematic of a safe high-pressure reaction setup.

PART 3: Detailed Experimental Protocol - Catalytic Hydrogenation

This protocol outlines a generalized procedure for a catalytic hydrogenation reaction, a common application for flammable liquefied hydrogen gas. This is a template and must be adapted based on a specific, thorough risk assessment for the chemicals and conditions being used.

Step 1: Pre-Experiment Checklist & Preparation
  • Verify Training: Ensure the operator has been trained and is accompanied by an experienced user if new to the procedure.[27]

  • Clear Area: Remove all unnecessary flammable materials and clutter from the fume hood and surrounding area.[27]

  • Check Safety Equipment: Confirm the location and operational status of the nearest fire extinguisher, safety shower, and eyewash station.[8][16]

  • Inspect Reactor: Visually inspect the reactor body, head, fittings, and O-rings/gaskets for any signs of wear, corrosion, or damage. Do not use any component that appears compromised.

  • Prepare Reagents: Accurately weigh the substrate and catalyst. Handle pyrophoric catalysts (e.g., Raney Nickel) under an inert atmosphere or appropriate solvent slurry as per safety guidelines.

Step 2: Reactor Assembly & Leak Testing (The Most Critical Step)
  • Charge Solids: Add the substrate and catalyst to the clean, dry reactor vessel.[30]

  • Add Solvent: Add the reaction solvent. Crucially, never fill the reactor to more than 75% of its total volume. [10] This headspace is essential to accommodate liquid thermal expansion and gas pressure.

  • Seal the Reactor: Place the reactor head onto the body, ensuring the gasket or O-ring is seated correctly. Tighten the bolts in a star or cross pattern to ensure even pressure on the seal.[27]

  • Connect Lines: Connect all gas inlet, vent, thermocouple, and pressure transducer lines to the reactor head.

  • Pressure Integrity Check (Leak Test):

    • Close all valves on the reactor head (inlet, vent, etc.).

    • Connect a source of inert gas (Nitrogen or Argon) to the inlet line.

    • Slowly pressurize the sealed reactor with the inert gas to a pressure that is 10-20% higher than the intended maximum operating pressure.

    • Close the inlet valve, isolating the reactor from the pressure source.

    • Monitor the pressure gauge for at least 30 minutes. Any observable pressure drop indicates a leak.

    • If a leak is detected, safely vent the reactor, and re-tighten fittings or replace the seal. DO NOT proceed until the reactor is verifiably leak-free.

Visualization: Leak Test Decision Logic

LeakTestLogic Start Begin Leak Test Pressurize Pressurize Reactor with N2 to 1.1x P_max Start->Pressurize Isolate Isolate Reactor (Close Inlet Valve) Pressurize->Isolate Monitor Monitor Pressure for 30 min Isolate->Monitor Leak Pressure Drop? Monitor->Leak Pass Test Passed: Proceed to Inerting Leak->Pass No Fail Test Failed: Leak Detected Leak->Fail Yes Vent Safely Vent Reactor Fail->Vent Fix Check/Tighten Fittings, Replace Seal Vent->Fix Fix->Pressurize

Caption: Decision workflow for the mandatory reactor leak test.

Step 3: Inerting the System
  • Safely vent the nitrogen used for the leak test.

  • Perform a minimum of three pressure/vent cycles with the inert gas. This involves pressurizing the reactor with nitrogen (e.g., to 50-100 psi) and then venting it. This process removes residual air (oxygen), preventing the formation of an explosive mixture when the flammable gas is introduced.[30]

Step 4: Introduction of Flammable Gas
  • Ensure the vent line is directed to a safe, well-ventilated area, preferably the back of the fume hood.[27]

  • Close the vent valve.

  • Connect the flammable gas (e.g., hydrogen) line to the reactor inlet.

  • Slowly and carefully open the inlet valve, allowing the flammable gas to fill the reactor until the desired reaction pressure is reached.

Step 5: Reaction Execution & Monitoring
  • Begin agitation.

  • Slowly heat the reactor to the target temperature using the automated controller. Monitor the pressure closely, as it will increase with temperature.

  • Throughout the reaction, monitor the pressure. In a hydrogenation, a pressure drop indicates gas consumption and reaction progress.[30][31]

  • Continuously log all data (pressure, temperature, agitation speed).

Step 6: Reaction Shutdown & Cooling
  • Once the reaction is complete (e.g., gas uptake ceases), turn off the heater.

  • Allow the reactor to cool to room temperature. Never attempt to vent a hot reactor. The pressure will decrease as the reactor cools.

  • Stop the agitation.

Step 7: Venting & Purging
  • Close the flammable gas supply valve at the cylinder.

  • Slowly and carefully open the reactor's vent valve to release the excess flammable gas into the exhaust stream.

  • Perform a minimum of three pressure/vent cycles with an inert gas (nitrogen) to purge all residual flammable gas from the reactor headspace. This is a critical step to ensure the reactor atmosphere is non-flammable before opening.

Step 8: Product Isolation (Quenching & Work-up)
  • After the final purge cycle, vent the reactor to atmospheric pressure.

  • CAREFULLY open the reactor. There may be residual pressure.

  • The process of isolating the product is known as the work-up.[32] This often begins with quenching the reaction to deactivate any unreacted reagents or catalysts.[32][33]

  • For pyrophoric catalysts (e.g., Pd/C), quenching is critical. The catalyst is often filtered under a blanket of inert gas or wetted with solvent to prevent it from igniting upon contact with air.

  • The subsequent work-up may involve steps like filtration to remove the catalyst, liquid-liquid extraction to separate the product, and solvent removal.[32]

PART 4: Emergency Procedures

Pre-planning for emergencies is essential. All personnel must be trained on these procedures.

Gas Leaks
  • Minor Leak: If a small, controllable leak is detected (e.g., at a fitting), and it is safe to do so, close the cylinder valve immediately.[34] Attempt to direct the leaking gas into a fume hood.[35]

  • Major Leak: In the event of an uncontrollable leak, immediately alert all personnel in the area and evacuate.[34] Activate the fire alarm to initiate a building-wide evacuation.[34] Do not turn electrical equipment on or off, as this can create a spark.[36] From a safe location, call emergency services and provide them with the specific details of the gas and location.[34][36]

Fire
  • Alert personnel and activate the nearest fire alarm.[12]

  • If the fire is small and you are trained to do so, use the appropriate fire extinguisher. Do not put yourself at risk.

  • Evacuate the area, closing doors behind you to confine the fire.[12]

Over-pressurization
  • Do not attempt to intervene directly. The rupture disc or pressure relief valve is designed to handle this event.

  • Evacuate the immediate area and alert others. The sudden release of gas can be loud and may aerosolize the reactor contents.

Data Presentation: Properties & Compatibility

Table 1: Properties of Common Flammable Liquefied Gases
GasFormulaLFL (% in air)UFL (% in air)Autoignition Temp. (°C)Hazards
HydrogenH₂4.075.0500Extremely Flammable, High Pressure
MethaneCH₄5.015.0537Flammable, High Pressure, Asphyxiant
EthyleneC₂H₄2.736.0490Flammable, High Pressure
PropaneC₃H₈2.19.5450Flammable, High Pressure
AcetyleneC₂H₂2.5100.0305Extremely Flammable, Unstable, High Pressure
(Data sourced from general chemical safety literature)
Table 2: General Material Compatibility
MaterialFlammable Gases (H₂, CH₄)Oxidizing Gases (O₂)Corrosive Gases (HCl)Recommendation
316 Stainless SteelExcellentExcellentPoorStandard for high-pressure reactors.
Hastelloy C-276ExcellentExcellentExcellentUse for corrosive environments.
BrassGoodGoodPoorCommon for regulators/fittings, but check specific compatibility.
AluminumGoodGoodPoorMay react with some gases to form pyrophoric compounds.[11]
Teflon® (PTFE)ExcellentExcellentGoodCommon for gaskets, but has temperature/pressure limitations.
Viton® (FKM)ExcellentExcellentFairCommon for O-rings, check specific chemical resistance.
(This table provides general guidance. Always consult detailed compatibility charts for specific conditions.[11])

References

Application Notes & Protocols: The Role of Fluorinated Propanes in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: Understanding Fluorinated Propanes in Context

To the researchers, scientists, and drug development professionals engaging with this guide, it is crucial to first position fluorinated propanes within the broader landscape of materials science. These molecules are not merely inert substances; they are precision tools whose unique physicochemical properties have enabled significant advancements in materials processing and formulation. Characterized by the substitution of hydrogen atoms with fluorine on a propane backbone, these compounds exhibit a unique combination of properties: low boiling points, high density, low surface tension, general non-flammability, and high thermal stability.

Historically, they emerged as replacements for ozone-depleting chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs). However, their high Global Warming Potential (GWP) has brought them under regulatory scrutiny.[1][2] Global and national regulations, such as the American Innovation and Manufacturing (AIM) Act, are mandating a significant phasedown of their production and consumption, driving a transition toward next-generation, low-GWP alternatives like hydrofluoroolefins (HFOs).[3][4][5][6]

This guide, therefore, serves a dual purpose: to provide a detailed technical overview of the established applications where fluorinated propanes have been pivotal, and to offer a forward-looking perspective that acknowledges the necessary transition to more environmentally sustainable alternatives. The principles and protocols detailed herein often form the foundational knowledge for developing and implementing these next-generation materials.

Table 1: Key Physicochemical Properties of Representative Fluorinated Propanes
PropertyHFC-245fa (1,1,1,3,3-Pentafluoropropane)HFC-227ea (1,1,1,2,3,3,3-Heptafluoropropane)Perfluoropropane (C₃F₈)
CAS Number 462-94-2431-89-076-19-7
Molecular Formula C₃H₃F₅C₃HF₇C₃F₈
Molecular Weight ( g/mol ) 134.05170.03188.02
Boiling Point (°C) 15.3[7]-16.4[8]-36.7
Ozone Depletion Potential (ODP) 0[7][9]0[10][11]0
Global Warming Potential (GWP, 100-yr) 10303220[3]8860
Flammability Non-flammable[9]Non-flammableNon-flammable
Primary Application(s) Blowing Agent, Refrigerant[7][12]Fire Suppressant, Refrigerant[10][13]Plasma Etching Gas[14][15]

Application 1: Physical Blowing Agents for High-Performance Polymer Foams

Expertise & Experience: The Causality of Foam Cell Formation

The primary function of a physical blowing agent in polyurethane (PUR) or polystyrene foam systems is to create a cellular structure. This is not a random process; it is a carefully controlled phase transition. The choice of a fluorinated propane like HFC-245fa is deliberate and rooted in thermodynamics and material compatibility.

  • Boiling Point Engineering: HFC-245fa has a boiling point of 15.3°C.[7] This is the critical parameter. The exothermic reaction between the polyol and isocyanate generates heat, raising the temperature of the mixture.[16] HFC-245fa, pre-dissolved in the polyol blend, is engineered to vaporize precisely within this temperature window. This controlled vaporization creates gas bubbles, or cells, which are then trapped as the polymer matrix cures and solidifies. An unsuitable boiling point would lead to premature or delayed gasification, resulting in poor foam structure, collapse, or high density.

  • Low Thermal Conductivity: The insulating value (R-value) of a closed-cell foam is dominated by the thermal conductivity of the gas trapped within the cells. Fluorinated propanes have significantly lower thermal conductivity than air. This property is why HFC-245fa was a preferred choice for high-performance insulation materials in applications like refrigerators and building panels.[9][17][18] The gas itself provides the primary insulating barrier.

  • Material Solubility: Effective foam production requires the blowing agent to be soluble in the polyol premix. This ensures a homogeneous liquid phase before the reaction begins, leading to the nucleation of a large number of small, uniform cells upon vaporization. Poor solubility would result in large, irregular cells, compromising both mechanical strength and insulating properties.

Experimental Protocol: Preparation of a Rigid Polyurethane (PUR) Foam System

This protocol describes the preparation of a rigid PUR foam using a physical blowing agent. It is designed to be self-validating, as deviations in material stoichiometry or process control will be immediately apparent in the final foam quality (e.g., density, cell structure, dimensional stability).

Materials & Equipment:

  • Polymeric MDI (Isocyanate, A-side) (e.g., Dow PAPI 27)

  • Polyol Blend (B-side):

    • Sucrose/glycerine-based polyether polyol (e.g., Voranol 360)[19]

    • Surfactant (e.g., Silicone-based, to stabilize cell walls)

    • Amine Catalyst (e.g., PMDETA, to promote the gelling reaction)[19]

    • Tin Catalyst (e.g., Dibutyltin dilaurate, to promote the blowing reaction)

  • Physical Blowing Agent: HFC-245fa (or a modern low-GWP HFO alternative)

  • High-torque mechanical stirrer (2000+ rpm)

  • Disposable mixing container and stirrer blade

  • Open-top mold for free-rise expansion

  • Fume hood

  • Digital scale (0.01g precision)

  • Thermocouple and data logger

Step-by-Step Methodology:

  • Component Preparation (B-Side Premix):

    • In the fume hood, place the mixing container on the digital scale and tare.

    • Add the required amounts of polyol, surfactant, and catalysts to the container according to the formulation's parts per hundred polyol (php). A typical starting formulation might be: 100 parts polyol, 1.5 php surfactant, 1.5 php catalyst blend.[16]

    • Stir the mixture at low speed until homogeneous.

    • Slowly add the physical blowing agent (e.g., 10-15 php of HFC-245fa) while stirring. It is crucial to keep the mixture contained to prevent premature evaporation. The goal is to fully dissolve the agent into the blend.

  • Reaction Initiation:

    • Place the thermocouple into the B-side premix.

    • Measure and add the stoichiometric amount of the isocyanate (A-side) to the B-side premix. The isocyanate index (ratio of NCO to OH groups) is typically controlled at 1.1:1.0 for rigid foams.[16]

    • Immediately begin high-speed stirring (e.g., 2000 rpm) for precisely 7-10 seconds.[16][20] This step is critical for ensuring complete and rapid mixing of the A and B sides.

  • Expansion and Curing:

    • Quickly pour the reacting mixture into the center of the mold.

    • Observe the reaction profile: cream time (start of visible expansion), gel time (transition to a solid), and tack-free time (surface is no longer sticky). The data logger will record the exothermic temperature profile.

    • Allow the foam to expand freely. The heat from the reaction will vaporize the HFC-245fa, driving foam growth.

    • Let the foam cure in the mold at ambient temperature for at least 24 hours to develop full mechanical strength.

  • Analysis:

    • Cut the cured foam to analyze the internal cell structure (uniformity, size).

    • Measure the foam's density according to ASTM D1622.

    • Evaluate dimensional stability and thermal conductivity (if equipment is available).

Visualization: PUR Foam Synthesis Workflow

PUR_Foam_Workflow cluster_B B-Side Premix Preparation cluster_A A-Side P Polyol MixB Homogenize B-Side P->MixB S Surfactant S->MixB C Catalysts C->MixB BA Blowing Agent (e.g., HFC-245fa) BA->MixB Mix_Final High-Speed Mix (7-10 seconds) MixB->Mix_Final A Isocyanate (MDI) A->Mix_Final Pour Pour into Mold Mix_Final->Pour Cure Expansion & Curing (24 hours) Pour->Cure Analyze Foam Analysis (Density, Cell Structure) Cure->Analyze

Caption: Workflow for rigid polyurethane foam synthesis.

Application 2: Plasma Etching in Semiconductor Fabrication

Expertise & Experience: The Role of Molecular Fragmentation in Etching

In semiconductor manufacturing, plasma etching is used to create intricate circuit patterns on silicon wafers. Fluorinated propanes, particularly the fully fluorinated perfluoropropane (C₃F₈), serve as a source gas for this process.[14][15] The choice of C₃F₈ over simpler fluorocarbons like CF₄ is a strategic decision based on the chemistry of the plasma.

  • Rich Source of Radicals: Inside a plasma chamber, high-frequency electromagnetic fields bombard the C₃F₈ molecules, breaking them apart into a variety of ions and reactive neutral species (radicals), such as F•, CF₂•, and CF₃•.[21]

  • Etching vs. Polymerization: The process is a delicate balance between etching and polymerization. Fluorine radicals (F•) are the primary etchants, reacting with silicon (Si) or silicon dioxide (SiO₂) to form volatile silicon tetrafluoride (SiF₄), which is then pumped out of the chamber. Simultaneously, fluorocarbon radicals (CFₓ•) can deposit on the surface, forming a Teflon-like polymer film.

  • Anisotropic Etching: This polymer film is the key to achieving the vertical, high-aspect-ratio features required for modern microelectronics. The polymer preferentially deposits on the sidewalls of the etched feature, protecting them from lateral etching by the fluorine radicals. Ions accelerated towards the wafer surface by the electric field bombard the bottom of the feature, clearing away the polymer and allowing the F• radicals to continue etching downwards. This results in highly directional, or anisotropic, etching. C₃F₈ provides a favorable ratio of F to C atoms to control this balance effectively.

Experimental Protocol: Representative Anisotropic Plasma Etching of Silicon

This protocol provides a baseline for etching a silicon substrate using a fluorinated propane-based plasma in a Reactive Ion Etching (RIE) system. The self-validating nature of this process lies in the results: a successful etch will produce clean, vertical sidewalls, which can be verified with a scanning electron microscope (SEM).

Materials & Equipment:

  • Reactive Ion Etching (RIE) System with an inductively coupled plasma (ICP) source.

  • Silicon wafer with a patterned mask (e.g., photoresist or a hard mask like SiO₂).

  • Gas Source: Perfluoropropane (C₃F₈).

  • Carrier/Control Gas: Argon (Ar), Oxygen (O₂).

  • Vacuum pump system.

  • Scanning Electron Microscope (SEM) for analysis.

Step-by-Step Methodology:

  • Chamber Preparation:

    • Load the patterned silicon wafer onto the cathode pedestal within the RIE chamber.

    • Ensure the pedestal temperature is controlled, typically in the range of 0-50°C.[22]

    • Pump the chamber down to a base pressure, typically below 1 mTorr, to remove contaminants.

  • Gas Flow and Pressure Stabilization:

    • Introduce the process gases into the chamber at precise flow rates. A representative gas mixture could be:

      • C₃F₈: 10-50 sccm (standard cubic centimeters per minute)

      • O₂: 5-20 sccm (Oxygen is often added to control polymer deposition and increase F radical concentration)

      • Ar: 20-100 sccm (Argon helps stabilize the plasma and adds a physical sputtering component)

    • Allow the chamber pressure to stabilize at the target process pressure, typically 4-60 mTorr.[22]

  • Plasma Ignition and Etching:

    • Ignite the plasma by applying RF power to the ICP source (e.g., 400-1500 watts) and a separate bias power to the cathode pedestal (e.g., 50-250 watts).[22]

    • The ICP power primarily controls the plasma density (the concentration of ions and radicals).

    • The cathode bias power controls the energy of the ions bombarding the wafer surface, which is critical for achieving anisotropy.

    • Maintain the plasma for the predetermined etch time, which depends on the desired etch depth and the calibrated etch rate.

  • Process Termination and Analysis:

    • Turn off the RF power and gas flows.

    • Vent the chamber to atmospheric pressure and remove the wafer.

    • Clean the wafer to remove any remaining photoresist or polymer residue.

    • Analyze the etched features using an SEM to measure etch depth, profile, and sidewall angle.

Visualization: Anisotropic Plasma Etching Process

Plasma_Etching cluster_Plasma Plasma Chemistry cluster_Wafer Wafer Surface Interaction Gas Process Gas Input (C₃F₈, O₂, Ar) Chamber Low Pressure Chamber Gas->Chamber Plasma RF Power Applied Plasma Ignition Chamber->Plasma Fragmentation C₃F₈ → F•, CF₂•, CF₃•, Ions Plasma->Fragmentation Etch Etching Si + 4F• → SiF₄ (volatile) Fragmentation->Etch Poly Polymer Deposition (Sidewall Passivation) Fragmentation->Poly Result Anisotropic Etch (Vertical Profile) Etch->Result Poly->Result

Caption: Key steps in the anisotropic plasma etching process.

Application 3: Fire Suppression for Material-Sensitive Environments

Expertise & Experience: The Science of Clean Agent Fire Suppression

In environments housing invaluable or sensitive materials, such as data centers, archives, and medical facilities, the damage from the fire suppressant itself (e.g., water or dry powder) can be as destructive as the fire. This is the niche for "clean agents" like HFC-227ea (Heptafluoropropane).[10][13] Its selection is based on a unique combination of physical and chemical properties that ensure effective fire extinguishment without collateral damage.

  • Primary Mechanism - Heat Absorption: HFC-227ea extinguishes fires primarily through heat absorption.[11] Stored as a liquefied compressed gas, it vaporizes rapidly upon discharge. This phase change absorbs a significant amount of heat energy from the fire, breaking the fire triangle (heat, fuel, oxygen) by removing the heat component. It does not significantly displace oxygen, making it safe for use in occupied spaces at its design concentration of around 7%.[10][11][13]

  • Material Compatibility: The key advantage of HFC-227ea is its inertness and non-conductivity.[11][13] It does not react with or damage sensitive electronics, magnetic media, or delicate archival materials. After discharge, it evaporates completely, leaving no residue and eliminating the need for costly and time-consuming cleanup.[11][13]

  • Chemical Interaction: While heat absorption is the dominant mechanism, there is also a secondary chemical effect. The agent thermally decomposes in the flame to a small extent, releasing radicals that interfere with the chain reaction of combustion.[11]

Application Note: Design Considerations for an HFC-227ea System

A protocol for discharging a fire suppression system is not practical in a lab guide. Instead, this application note outlines the critical material science considerations when designing a system to protect sensitive assets.

  • Enclosure Integrity: The system relies on achieving and maintaining a specific agent concentration (e.g., 7% by volume) for a set "soak time" (typically 10 minutes) to prevent re-ignition. An enclosure integrity test (e.g., a "door fan test") is mandatory to ensure the room is sufficiently airtight to hold the concentration.

  • Materials Compatibility Review: While HFC-227ea is broadly compatible, a full review of all materials within the protected space is essential. Certain reactive metals (e.g., sodium, potassium, magnesium) and chemicals capable of autothermal decomposition are incompatible and cannot be protected by this agent.[23]

  • Discharge Dynamics: The discharge nozzles are engineered to disperse the agent rapidly (within 10 seconds) and create a uniform concentration throughout the space.[23] This prevents the formation of pockets with insufficient agent and minimizes the generation of thermal decomposition products, such as hydrogen fluoride (HF), which can be corrosive. The potential for HF formation, while minimal in a rapid discharge, underscores the need for immediate ventilation of the space after an event.

Visualization: Suppressant Selection Logic

Fire_Suppressant_Selection Start Fire Risk Identified in Material-Sensitive Area Q1 Are assets water sensitive (e.g., electronics, archives)? Start->Q1 Q2 Is residue unacceptable? Q1->Q2 Yes Water Water/Foam System Q1->Water No Q3 Is the space normally occupied? Q2->Q3 Yes Powder Dry Powder System Q2->Powder No Inert Inert Gas System (e.g., N₂, Ar) Q3->Inert No (Life safety risk) Clean Select Clean Agent (HFC-227ea or HFO) Q3->Clean Yes

Caption: Decision tree for fire suppressant selection.

References

Application Notes and Protocols for 1,1,1-Trifluoropropane (R-263fb) as a Refrigerant in Cooling Systems

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of 1,1,1-Trifluoropropane (R-263fb) as a refrigerant in cooling systems. This document outlines the core physicochemical properties, environmental impact, and safety considerations of R-263fb. Detailed protocols for performance evaluation, material compatibility, and lubricant miscibility are provided to facilitate its assessment as a low Global Warming Potential (GWP) alternative to conventional refrigerants. The causality behind experimental choices and the integration of self-validating systems within the protocols are emphasized to ensure scientific integrity and reproducibility.

Introduction: The Imperative for Low-GWP Refrigerants

The global effort to mitigate climate change has led to stringent regulations on the use of high-GWP hydrofluorocarbons (HFCs) in refrigeration and air-conditioning systems.[1][2] This has spurred significant research into environmentally benign alternatives that offer comparable or superior performance. This compound, designated as R-263fb, has emerged as a promising candidate due to its low GWP and favorable thermodynamic properties.[3][4] This document serves as a foundational guide for the systematic evaluation of R-263fb in various cooling applications.

Physicochemical and Environmental Properties of R-263fb

A thorough understanding of the fundamental properties of a refrigerant is paramount for system design, performance modeling, and safety assessment.

Core Properties

This compound is a colorless, odorless gas at standard temperature and pressure.[3][4] Its basic chemical and physical properties are summarized in the table below.

PropertyValueSource
Chemical Formula C₃H₅F₃[4][5]
Molecular Weight 98.07 g/mol [4][6]
CAS Number 421-07-8[4][5]
Normal Boiling Point -10.53 °C (262.62 K)[6]
Critical Temperature 131.43 °C (404.58 K)[6]
Critical Pressure 3801.00 kPa[6]
Environmental Impact

The primary driver for investigating R-263fb is its favorable environmental profile. Unlike chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs), R-263fb does not contain chlorine and therefore has an Ozone Depletion Potential (ODP) of zero.[1] Its Global Warming Potential is also significantly lower than many incumbent HFCs.

Environmental MetricValueReference
Ozone Depletion Potential (ODP) 0Assumed based on chemical structure
Global Warming Potential (GWP), 100-year 76[7]

The GWP of 76 represents a substantial reduction compared to commonly used refrigerants like R-134a (GWP of 1430), making R-263fb an attractive option for reducing the carbon footprint of cooling systems.[2]

Safety and Handling

Proper safety protocols are crucial when working with any refrigerant. R-263fb is a flammable gas and may displace oxygen in enclosed spaces, leading to rapid suffocation.[8]

Flammability

While some sources describe this compound as non-flammable, others classify it as a flammable gas.[3][4][8] This discrepancy highlights the importance of empirical testing to determine its flammability limits (LFL and UFL) in air, in accordance with standards such as ASTM E681.[2][9]

Toxicity and Exposure

Inhalation of high concentrations of R-263fb can cause respiratory irritation, dizziness, and drowsiness.[8] As with other hydrofluorocarbons, it may also cause cardiac sensitization.[10] Appropriate personal protective equipment (PPE), including safety goggles and gloves, should be worn when handling the liquid phase to prevent frostbite.[8] All work should be conducted in well-ventilated areas.

Performance in Vapor Compression Cooling Systems

The viability of R-263fb as a refrigerant hinges on its performance within a standard vapor compression cycle. Key performance indicators include the Coefficient of Performance (COP) and cooling capacity. A theoretical performance analysis can be conducted using its thermodynamic properties.

Thermodynamic Analysis Workflow

The following diagram illustrates the workflow for a thermodynamic performance analysis of R-263fb.

G cluster_0 Data Acquisition cluster_1 System Modeling cluster_2 Performance Evaluation cluster_3 Comparative Analysis prop R-263fb Thermodynamic Properties (Enthalpy, Entropy, etc.) cycle Define Vapor Compression Cycle (Evaporator T, Condenser T, Compressor Efficiency) prop->cycle calc Calculate State Points (Enthalpy and Entropy at each stage) cycle->calc cop Calculate COP (Refrigerating Effect / Compressor Work) calc->cop capacity Calculate Cooling Capacity (Mass Flow Rate * Refrigerating Effect) calc->capacity compare Compare with Benchmark Refrigerants (e.g., R-134a, R-1234yf) cop->compare capacity->compare G cluster_0 Preparation cluster_1 Experimental Observation cluster_2 Data Analysis cluster_3 Conclusion prep Prepare R-263fb and Lubricant (POE/PAG) Mixtures of Varying Compositions observe Observe Mixtures in a Sealed Glass Tube Across a Range of Temperatures prep->observe plot Plot Miscibility Curve (Temperature vs. Lubricant Concentration) observe->plot select Select Lubricant with Optimal Miscibility for the Target Application plot->select

References

Application Notes and Protocols for the Synthesis of 1,1,1-Trifluoropropane from 3,3,3-Trifluoropropene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of 1,1,1-Trifluoropropane and Its Synthesis

This compound (HFC-263fb) is a hydrofluorocarbon with emerging importance in various industrial and research applications. Its unique physicochemical properties, imparted by the trifluoromethyl group, make it a candidate for use as a refrigerant, a solvent, and a building block in the synthesis of more complex fluorinated molecules, including pharmaceuticals and agrochemicals. The selective synthesis of this compound is therefore of considerable interest to researchers and professionals in drug development and materials science.

This document provides a comprehensive guide to the synthesis of this compound via the catalytic hydrogenation of 3,3,3-trifluoropropene. We will delve into the mechanistic underpinnings of this transformation, provide detailed experimental protocols for both heterogeneous and homogeneous catalysis, and outline robust analytical methods for product characterization and purity assessment. Safety considerations specific to the handling of fluorinated gases under pressure are also a central focus of this guide.

Reaction Mechanism: The Fundamentals of Catalytic Hydrogenation

The catalytic hydrogenation of an alkene is a classic example of an addition reaction where molecular hydrogen (H₂) is added across the double bond, resulting in a saturated alkane.[1] This process is thermodynamically favorable but requires a catalyst to overcome the kinetic barrier.[1] The mechanism, particularly in heterogeneous catalysis, involves several key steps:

  • Adsorption: Both the alkene (3,3,3-trifluoropropene) and hydrogen gas are adsorbed onto the surface of a metal catalyst.[2]

  • H-H Bond Cleavage: The bond in the diatomic hydrogen molecule is cleaved, and the individual hydrogen atoms bind to the catalyst surface.[1]

  • Hydrogen Transfer: The adsorbed hydrogen atoms are sequentially transferred to the carbons of the double bond of the adsorbed alkene.[2]

  • Desorption: The newly formed alkane (this compound) is desorbed from the catalyst surface, regenerating the active sites for the next catalytic cycle.[2]

The presence of the electron-withdrawing trifluoromethyl group in 3,3,3-trifluoropropene can influence the electronic properties of the double bond, potentially affecting the rate and efficiency of the hydrogenation. The choice of catalyst and reaction conditions is therefore crucial for achieving high conversion and selectivity.

Experimental Protocols

PART 1: Heterogeneous Catalytic Hydrogenation

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, is widely used in industrial applications due to the ease of catalyst separation and reuse.[3][4] For the hydrogenation of 3,3,3-trifluoropropene, common choices include palladium on carbon (Pd/C) or platinum oxide (PtO₂).[2][5]

Materials and Equipment:

  • High-pressure autoclave (e.g., Parr reactor) equipped with a magnetic stirrer, pressure gauge, and gas inlet/outlet valves.

  • Schlenk line or glovebox for inert atmosphere operations.

  • Gas-tight syringes and mass flow controllers.

  • 3,3,3-Trifluoropropene (gas).

  • Hydrogen (high purity).

  • Palladium on carbon (5 or 10 wt. %) or Platinum oxide (PtO₂).

  • Anhydrous solvent (e.g., ethanol, ethyl acetate, or methanol).

  • Filtration apparatus (e.g., Celite pad or syringe filter).

Step-by-Step Protocol:

  • Catalyst Preparation: In a glovebox or under a stream of inert gas, weigh the desired amount of catalyst (typically 1-5 mol% relative to the substrate) and add it to the high-pressure autoclave.

  • Solvent Addition: Add the anhydrous solvent to the autoclave. The volume should be sufficient to ensure good stirring and dissolution of the gaseous reactant.

  • System Purge: Seal the autoclave and connect it to a vacuum/inert gas manifold. Evacuate the reactor and backfill with an inert gas (e.g., nitrogen or argon) at least three times to remove any residual air.

  • Reactant Introduction: Introduce 3,3,3-trifluoropropene into the autoclave. For a gaseous reactant, this can be done by pressurizing the reactor to a specific partial pressure or by bubbling a known flow rate of the gas through the solvent for a set time.

  • Hydrogenation: Pressurize the autoclave with hydrogen to the desired pressure (e.g., 5-20 bar).

  • Reaction Monitoring: Heat the reaction mixture to the desired temperature (e.g., room temperature to 80°C) and stir vigorously. Monitor the reaction progress by observing the drop in hydrogen pressure.

  • Reaction Quenching and Catalyst Removal: Once the reaction is complete (i.e., no further hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with an inert gas.

  • Product Isolation: Filter the reaction mixture through a pad of Celite or a syringe filter to remove the heterogeneous catalyst. The filtrate contains the desired this compound dissolved in the solvent.

Diagram of the Heterogeneous Catalysis Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up catalyst Weigh Catalyst solvent Add Anhydrous Solvent catalyst->solvent purge Purge with Inert Gas solvent->purge reactant Introduce 3,3,3-Trifluoropropene purge->reactant hydrogenate Pressurize with H₂ reactant->hydrogenate monitor Heat, Stir & Monitor hydrogenate->monitor quench Cool & Vent monitor->quench filter Filter Catalyst quench->filter product Product Solution filter->product

Caption: Workflow for the heterogeneous catalytic hydrogenation of 3,3,3-trifluoropropene.

PART 2: Homogeneous Catalytic Hydrogenation

Homogeneous catalysts, which are soluble in the reaction medium, can offer higher selectivity and operate under milder conditions.[6][7] A classic example is Wilkinson's catalyst, RhCl(PPh₃)₃.[8]

Materials and Equipment:

  • Schlenk flask or a similar reaction vessel suitable for handling air-sensitive reagents.

  • Hydrogen balloon or a controlled hydrogen supply.

  • Standard laboratory glassware.

  • 3,3,3-Trifluoropropene (gas).

  • Wilkinson's catalyst (RhCl(PPh₃)₃).

  • Anhydrous, degassed solvent (e.g., toluene or benzene).

  • Magnetic stirrer.

Step-by-Step Protocol:

  • Catalyst and Solvent Preparation: In a Schlenk flask under an inert atmosphere, dissolve Wilkinson's catalyst in the anhydrous, degassed solvent.

  • Reactant Introduction: Bubble 3,3,3-trifluoropropene gas through the catalyst solution for a specific duration to achieve the desired substrate concentration.

  • Hydrogenation: Purge the flask with hydrogen and then maintain a positive pressure of hydrogen using a balloon or a regulated supply.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress can be monitored by taking aliquots (under inert conditions) and analyzing them by GC-MS or NMR.

  • Product Isolation: Upon completion, the solvent can be carefully removed by distillation if the product's boiling point allows. Alternatively, the product can be used directly in solution for subsequent reactions.

Table 1: Comparison of Heterogeneous and Homogeneous Catalysis for this compound Synthesis

ParameterHeterogeneous CatalysisHomogeneous Catalysis
Catalyst Pd/C, PtO₂Wilkinson's Catalyst
Reaction Conditions Higher pressure (5-20 bar), elevated temperature (RT-80°C)Atmospheric pressure, room temperature
Catalyst Separation Simple filtrationMore complex (e.g., chromatography)
Catalyst Reusability Generally highOften challenging
Selectivity Can be lower due to side reactions on the surfaceOften higher with better functional group tolerance

Analytical Characterization of this compound

Accurate characterization of the synthesized this compound is crucial to confirm its identity and purity. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical tools for this purpose.[9][10]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for separating the volatile product from any remaining starting material and solvent, and for confirming its molecular weight.

  • Sample Preparation: A small aliquot of the reaction mixture or the isolated product solution is diluted with a suitable solvent and injected into the GC.

  • Expected Results: The chromatogram should show a distinct peak for this compound, well-separated from other components. The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of this compound (98.07 g/mol ) and a characteristic fragmentation pattern.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹⁹F NMR are invaluable for structural elucidation.

  • ¹H NMR: The proton NMR spectrum of this compound is expected to show two signals: a triplet for the methyl protons (-CH₃) and a quartet for the methylene protons (-CH₂-).

  • ¹⁹F NMR: The fluorine NMR spectrum will display a single signal, a triplet, due to coupling with the adjacent methylene protons.[11]

Safety Precautions

The synthesis of this compound from 3,3,3-trifluoropropene involves handling flammable and pressurized gases, necessitating strict adherence to safety protocols.[12][13][14][15][16]

  • Gas Handling: Both 3,3,3-trifluoropropene and hydrogen are flammable gases. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.[15] Gas cylinders must be securely fastened.[13]

  • Pressure Equipment: High-pressure autoclaves must be operated by trained personnel and regularly inspected. Ensure that the pressure limits of the equipment are not exceeded.

  • Personal Protective Equipment (PPE): Safety glasses, flame-resistant lab coats, and appropriate gloves should be worn at all times.

  • Leak Detection: Regularly check for gas leaks using an appropriate detector or a soap solution.

  • Emergency Preparedness: Have a fire extinguisher rated for chemical fires readily available. Be familiar with the location of safety showers and eyewash stations.

Diagram of the Reaction Pathway:

ReactionPathway Reactant 3,3,3-Trifluoropropene (H₂C=CH-CF₃) Product This compound (H₃C-CH₂-CF₃) Reactant->Product + H₂ Catalyst

Caption: Catalytic hydrogenation of 3,3,3-trifluoropropene to this compound.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or no conversion Inactive catalystUse a fresh batch of catalyst or activate it according to the manufacturer's instructions.
Insufficient hydrogen pressureEnsure the system is properly sealed and increase the hydrogen pressure within safe limits.
Low reaction temperatureGradually increase the reaction temperature while monitoring for side reactions.
Formation of side products Catalyst poisoningPurify the starting materials and solvent to remove potential poisons (e.g., sulfur compounds).
Over-hydrogenation or isomerizationOptimize reaction time, temperature, and catalyst loading. Consider a more selective catalyst.

Conclusion

The synthesis of this compound from 3,3,3-trifluoropropene via catalytic hydrogenation is a viable and efficient method. The choice between heterogeneous and homogeneous catalysis will depend on the specific requirements of the application, such as scale, desired purity, and available equipment. By following the detailed protocols and adhering to the stringent safety measures outlined in this guide, researchers and drug development professionals can confidently and safely produce this valuable fluorinated compound for their research and development needs.

References

Troubleshooting & Optimization

Technical Support Center: Minimizing Byproducts in 1,1,1-Trifluoropropane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,1,1-Trifluoropropane (HFC-263fb). This guide is designed for researchers, chemists, and drug development professionals who require high-purity HFC-263fb for their work. The presence of byproducts such as isomers, over-fluorinated compounds, or elimination products can significantly impact experimental outcomes, downstream reactions, and the safety profile of final compounds.

This document provides in-depth, field-proven insights in a direct question-and-answer format to address the specific challenges you may encounter. We will explore the causality behind byproduct formation and offer validated protocols to enhance the yield, purity, and reproducibility of your synthesis.

Overview of Primary Synthetic Pathways

The synthesis of this compound can be approached through several chemical routes. The choice of pathway often depends on the availability of starting materials, scalability, and desired purity. Understanding the primary routes is the first step in diagnosing and mitigating byproduct formation. The most common methods include hydrofluorination of unsaturated precursors and halogen exchange (Halex) reactions.[1]

cluster_precursors Precursors cluster_reactions Reaction Types cluster_product Target Product cluster_byproducts Common Byproduct Classes 1,1,1-Trichloropropane 1,1,1-Trichloropropane Halogen Exchange (Halex) Halogen Exchange (Halex) 1,1,1-Trichloropropane->Halogen Exchange (Halex) 3,3,3-Trifluoropropene 3,3,3-Trifluoropropene Hydrofluorination Hydrofluorination 3,3,3-Trifluoropropene->Hydrofluorination This compound This compound Halogen Exchange (Halex)->this compound Over-fluorinated Products Over-fluorinated Products Halogen Exchange (Halex)->Over-fluorinated Products Excess HF High Temp Elimination Products Elimination Products Halogen Exchange (Halex)->Elimination Products High Temp Hydrofluorination->this compound Isomers (e.g., 1,1,2-Trifluoropropane) Isomers (e.g., 1,1,2-Trifluoropropane) Hydrofluorination->Isomers (e.g., 1,1,2-Trifluoropropane) Non-selective Catalysis Oligomers Oligomers Hydrofluorination->Oligomers Reactive Intermediates cluster_optimization Optimization Loop start Start: Baseline Experiment problem Analyze Product by GC-MS Identify Key Byproduct start->problem catalyst 1. Catalyst Screening (e.g., AlF3, CrF3/MgF2, Act. Carbon) problem->catalyst temp 2. Temperature Optimization (Test range, e.g., 50-120°C) catalyst->temp ratio 3. Stoichiometry Tuning (Adjust Substrate:HF ratio) temp->ratio time 4. Time Course Analysis (Sample every 30 mins) ratio->time check Byproducts Minimized? time->check check->catalyst No, Re-evaluate end Validated Protocol check->end Yes

References

optimizing temperature for catalytic hydrobromination of 3,3,3-Trifluoropropene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction for the Researcher

The catalytic hydrobromination of 3,3,3-Trifluoropropene (TFP) is a critical transformation for synthesizing key fluorinated building blocks, such as 1-bromo-3,3,3-trifluoropropane and 1-bromo-3,3,3-trifluoropropene, which are precursors in agrochemicals and pharmaceuticals. The strong electron-withdrawing nature of the trifluoromethyl (-CF₃) group dictates an inherent preference for the anti-Markovnikov addition of HBr. However, achieving high yield and regioselectivity is exquisitely dependent on fine-tuning the reaction parameters, with temperature being one of the most critical variables. This guide provides in-depth, field-tested insights into optimizing temperature to navigate the challenges of this reaction, such as low conversion rates, competing side reactions, and catalyst deactivation.

Frequently Asked Questions (FAQs)

Q1: What is the primary objective of temperature optimization in the hydrobromination of 3,3,3-Trifluoropropene?

The primary objective is to find the optimal thermal window that maximizes the rate of the desired anti-Markovnikov addition while minimizing unwanted side reactions. Temperature directly influences reaction kinetics, catalyst activity, and the thermodynamic landscape of the reaction.

  • Below the optimal range: The reaction rate will be impractically slow, leading to low conversion of the starting material.

  • Within the optimal range: The catalyst is sufficiently active, and the formation of the desired 1-bromo-3,3,3-trifluoropropene or its saturated analogue, 3-bromo-1,1,1-trifluoropropane, is kinetically favored.

  • Above the optimal range: Increased thermal energy can lead to several detrimental outcomes, including catalyst decomposition, formation of isomeric byproducts like 2-bromo-3,3,3-trifluoropropene (the Markovnikov product), and the formation of di-brominated species.[1]

Q2: I'm observing low conversion of my starting TFP. Should I simply increase the temperature?

While increasing temperature is a common strategy to enhance reaction rates, it must be done judiciously. Before raising the temperature, verify the following:

  • Catalyst Activity: Is your catalyst active? Some catalysts require an activation step. For instance, using an activated carbon catalyst is crucial for certain hydrobromination processes to achieve high conversion and selectivity.[2]

  • Reagent Stoichiometry: Is the molar ratio of HBr to TFP appropriate? A molar ratio of HBr to TFP of at least 1:1 is generally preferred, with ratios between 1.0 and 1.5 often being optimal.[2] Excess HBr can sometimes promote side reactions.

  • Mass Transfer Limitations: In heterogeneous catalysis, ensure efficient mixing to facilitate contact between the gaseous reactants (TFP, HBr) and the solid catalyst surface.

If these factors are optimized, a controlled, incremental increase in temperature is a logical next step. A broad temperature range of 50°C to 350°C has been explored for this type of reaction, depending on the catalyst and pressure.[1] For example, reactions with an activated carbon catalyst have been successfully performed at temperatures between 150°C and 800°C.[2]

Q3: My main impurity is 2-bromo-3,3,3-trifluoropropene. How can I control regioselectivity using temperature?

The formation of 2-bromo-3,3,3-trifluoropropene (the Markovnikov product) is a common issue. The -CF₃ group strongly directs the addition to be anti-Markovnikov. However, high temperatures or the use of certain Lewis acid catalysts can sometimes lower this selectivity.

  • Mechanism Insight: The desired anti-Markovnikov product is typically formed via a radical mechanism or a concerted pathway where the bromine adds to the terminal carbon. The Markovnikov product arises from a carbocationic intermediate, where the positive charge is stabilized (or less destabilized) on the carbon adjacent to the -CF₃ group. Higher temperatures can provide the activation energy needed to access this higher-energy carbocation pathway.

  • Corrective Action: If you observe significant amounts of the Markovnikov isomer, consider lowering the reaction temperature . This will favor the lower-energy anti-Markovnikov pathway. For example, reactions of HBr with similar fluorinated alkynes have been conducted at temperatures as low as 0°C to -25°C to achieve high yields of the 1-bromo isomer.[1] While TFP is an alkene, the principle of using lower temperatures to enhance selectivity often holds.

The workflow below illustrates the decision-making process for optimizing regioselectivity.

G start Start Optimization setup Run Initial Reaction (e.g., 100°C, Catalyst X) start->setup analyze Analyze Product Mixture (GC, NMR) setup->analyze check_selectivity Is Anti-Markovnikov Selectivity > 95%? analyze->check_selectivity check_yield Is Yield Acceptable? check_selectivity->check_yield  Yes lower_temp Decrease Temperature (e.g., by 10-20°C) check_selectivity->lower_temp No   increase_temp Increase Temperature (e.g., by 10-20°C) check_yield->increase_temp No   end Optimal Temperature Found check_yield->end  Yes lower_temp->setup increase_temp->setup

Caption: Workflow for Temperature Optimization.

Troubleshooting Guide

Observed Issue Potential Cause Related to Temperature Recommended Action
High levels of starting material (low conversion) Reaction temperature is too low, providing insufficient activation energy.Incrementally increase temperature in 10-20°C steps. Ensure catalyst is active and stoichiometry is correct first.[2]
Significant formation of 2-bromo-3,3,3-trifluoropropene Temperature is too high, promoting the higher-energy Markovnikov pathway.Decrease the reaction temperature. Consider screening alternative catalysts that offer higher selectivity at lower temperatures.[1]
Formation of 1,2-dibromo-3,3,3-trifluoropropane Can occur at various temperatures, but may be exacerbated by localized heating or high HBr concentration.Ensure uniform heating of the reactor. Check for proper molar ratios; excess HBr might contribute.[1]
Product darkening or resin formation Thermal decomposition of reactants or products. This is a clear sign that the temperature is excessively high.Immediately reduce the temperature. This was noted in reactions with AlBr₃ even at 100°C.[2]
Inconsistent results between batches Poor temperature control and monitoring. Hot spots in the reactor.Calibrate temperature controllers. For packed-bed reactors, ensure uniform flow and heat distribution. For batch reactors, ensure vigorous stirring.

Quantitative Data Summary

The following table summarizes conditions and outcomes from cited literature, highlighting the impact of temperature and catalyst choice.

CatalystTemperature (°C)Key Products ObservedSelectivity/Yield NotesSource
CuBr100trans-1-bromo-3,3,3-trifluoropropene, cis-1-bromo-3,3,3-trifluoropropene, 2-bromo-3,3,3-trifluoropropeneMajor product was trans-1-bromo isomer (56.77%), but significant 2-bromo isomer (3.24%) was also formed.[1]
AlBr₃1003-bromo-1,1,1-trifluoropropane35% yield, with the formation of resins noted.[2]
Activated Carbon150-8003-bromo-1,1,1-trifluoropropaneHigh conversion, yield, and selectivity are reported within this range.[2]
AlBr₃-251-bromo-3,3,3-trifluoropropene (from alkyne precursor)High yield (83-91%) reported, demonstrating low temp effectiveness for selectivity.[1]

Experimental Protocol: General Procedure for Catalytic Hydrobromination

! DANGER ! 3,3,3-Trifluoropropene is an extremely flammable gas.[3] Hydrogen bromide is a corrosive gas. This procedure must be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and appropriate gloves. Ensure emergency showers and eyewash stations are accessible.[3][4]

Objective: To determine the optimal temperature for the synthesis of 1-bromo-3,3,3-trifluoropropene.
  • Reactor Setup:

    • Assemble a tube reactor (e.g., packed-bed) or a high-pressure batch reactor equipped with a magnetic stir bar, gas inlet/outlet ports, a thermocouple for internal temperature monitoring, and a pressure gauge.

    • Load the reactor with the chosen catalyst (e.g., 5 mol% CuBr).

    • Seal the reactor and purge thoroughly with an inert gas (e.g., Nitrogen or Argon).

  • Reactant Preparation & Introduction:

    • Using a gas handling line, condense a known amount of 3,3,3-Trifluoropropene into a pre-weighed, cooled cylinder.

    • Similarly, prepare a cylinder with a slight molar excess (e.g., 1.1 equivalents) of anhydrous HBr.

  • Reaction Execution (Temperature Screening):

    • Heat the reactor to the initial setpoint temperature (e.g., 80°C).

    • Once stable, introduce the TFP and HBr gases into the reactor. For a packed-bed setup, this will be a continuous co-flow. For a batch reactor, pressurize with the reactants.

    • Maintain the target temperature for the desired reaction time (e.g., 2-4 hours). Monitor pressure and temperature throughout.

  • Work-up and Analysis:

    • After the reaction time, cool the reactor to a safe temperature (e.g., < 0°C) to condense any volatile products and unreacted starting materials.

    • Carefully vent any excess HBr through a basic scrubber (e.g., NaOH solution).

    • Collect the crude liquid product.

    • Analyze the crude product using ¹H NMR, ¹⁹F NMR, and Gas Chromatography (GC) to determine conversion, yield, and the ratio of 1-bromo to 2-bromo isomers.

  • Optimization Loop:

    • Based on the analytical results, adjust the temperature for the next experiment as per the troubleshooting guide and workflow diagram. Repeat the procedure at the new temperature (e.g., 60°C, 100°C, 120°C) until the optimal balance of conversion and selectivity is achieved.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Optimization process process input input output output caution caution prep1 Load Catalyst & Purge Reactor react1 Heat to Setpoint Temp. prep1->react1 prep2 Prepare Reactant Gases (TFP, HBr) react2 Introduce Gases prep2->react2 react1->react2 react3 Maintain Temp & Monitor react2->react3 workup1 Cool & Vent (Scrubber) react3->workup1 safety Safety First! (Hood, PPE) workup2 Collect Crude Product workup1->workup2 Product Crude Product workup2->Product analysis GC & NMR Analysis optimize Adjust Temp for Next Run analysis->optimize optimize->react1 TFP 3,3,3-TFP TFP->prep2 HBr HBr HBr->prep2 Catalyst Catalyst Catalyst->prep1 Product->analysis

Caption: Experimental Workflow for Temperature Screening.

References

challenges in selective C-Cl bond cleavage over C-F bonds

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for selective C-Cl bond cleavage. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of selectively functionalizing chloro-fluoro-substituted molecules. Here, we address common experimental challenges through a combination of frequently asked questions, in-depth troubleshooting guides, and validated protocols. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the core principles governing the selective activation of C-Cl bonds in the presence of their more robust C-F counterparts.

Q1: What is the fundamental reason for the difficulty in selectively cleaving a C-Cl bond over a C-F bond?

A: The primary challenge is thermodynamic. The Carbon-Fluorine (C-F) bond is significantly stronger than the Carbon-Chlorine (C-Cl) bond due to a combination of factors including fluorine's high electronegativity and the efficient orbital overlap between carbon and fluorine.[1][2] This results in a much higher bond dissociation energy (BDE) for the C-F bond, making it the "strongest single bond in organic chemistry."[2] Any chemical method used must be finely tuned to provide enough energy to break the C-Cl bond while remaining below the threshold for C-F bond cleavage.

Bond Type (in CH₃-X)Bond Dissociation Energy (kcal/mol)
C-F ~115
C-H ~105
C-Cl ~84
C-Br ~72
C-I ~58
Data compiled from various sources, including[2].
Q2: What are the primary mechanistic strategies employed to achieve this selectivity?

A: Several catalytic strategies have been developed, each with a distinct mechanism for differentiating the two bonds:

  • Transition Metal Catalysis (e.g., Pd, Ni, Co): The most common approach relies on the oxidative addition of the C-Cl bond to a low-valent metal center (e.g., Pd(0)). The success of this step is kinetically controlled. By carefully selecting the metal, ligands, and reaction conditions, the activation energy for C-Cl oxidative addition can be made significantly lower than that for the C-F bond.[3][4]

  • Photoredox Catalysis: This method uses visible light to generate highly reactive radical intermediates.[5] A photocatalyst, upon excitation, can engage in a single-electron transfer (SET) process with the substrate. The resulting radical anion can then fragment, preferentially expelling the chloride anion due to the weaker C-Cl bond, leading to selective functionalization.[5][6]

  • Electrochemistry: Electrochemical methods offer precise control over the reduction potential applied to a molecule.[7][8] By setting the potential at a level sufficient to reduce the C-Cl bond but insufficient to affect the C-F bond, high selectivity can be achieved. This method avoids the use of chemical reductants and can be highly effective.[9][10]

Q3: How do the electronic properties of the substrate affect selectivity?

A: The electronic environment of the C-Cl bond is critical. Electron-withdrawing groups on an aromatic ring can strengthen the C-Cl bond through inductive effects, making it more difficult to cleave and reducing the energy gap between C-Cl and C-F activation. Conversely, electron-donating groups can facilitate C-Cl cleavage. The position of substituents also plays a role; for example, steric hindrance near the chlorine atom can influence the approach of a bulky catalyst.[11]

Part 2: Troubleshooting Guide - Addressing Experimental Failures

This section is formatted to directly address specific problems you may encounter in the lab.

Problem: Poor Selectivity - Significant C-F Bond Cleavage is Observed

Q: My reaction is cleaving the C-F bond alongside the C-Cl bond. How can I enhance selectivity for the C-Cl bond?

A: This is a classic challenge indicating that your reaction conditions are too harsh or your catalytic system is not discriminating enough.

Root Causes & Recommended Actions:

  • Overly Reactive Catalyst: The catalyst may be too active, leading to non-selective activation.

    • Solution (Palladium Catalysis): The choice of ligand is paramount. The oxidative addition step is often rate-determining and is the key to selectivity. Switch to a bulkier, more electron-donating phosphine ligand (e.g., P(t-Bu)₃, Sphos). These ligands increase the electron density on the Pd(0) center, which preferentially lowers the activation energy for the more easily cleaved C-Cl bond while leaving the C-F bond's higher activation barrier intact.[4]

    • Solution (General): Consider switching to a different metal. Nickel or cobalt complexes sometimes offer different selectivity profiles compared to palladium under similar conditions.[12]

  • High Reaction Temperature: Elevated temperatures provide the necessary activation energy to overcome the C-F bond's dissociation energy.

    • Solution: Systematically lower the reaction temperature in 5-10 °C increments. While this may slow the reaction rate, it can dramatically improve selectivity. If the reaction becomes too sluggish, a change in catalyst or solvent may be required to compensate.

  • Incorrect Solvent Choice: The solvent can influence catalyst activity and stability.

    • Solution: Ensure you are using an appropriate solvent for your catalytic system. For many palladium-catalyzed cross-couplings, aprotic solvents like dioxane, THF, or toluene are preferred.[13]

G cluster_0 Catalytic Cycle A Pd(0)L_n Active Catalyst B Oxidative Addition (Selective Step) A->B Ar(F)-Cl C Ar(F)-Pd(II)(Cl)L_n Intermediate B->C F Transmetalation (with R-M) C->F D Reductive Elimination D->A releases Pd(0) E Ar(F)-R Desired Product D->E F->D

References

Technical Support Center: Optimizing Anti-Markovnikov Addition for Precursor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving yields in anti-Markovnikov additions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful synthetic transformations. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments. Our focus is on providing not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in the lab.

Section 1: Hydroboration-Oxidation

Hydroboration-oxidation is a cornerstone of anti-Markovnikov alcohol synthesis. However, achieving high yields and selectivity can be challenging, particularly with complex substrates. This section addresses common issues encountered during this two-step process.

Frequently Asked Questions (FAQs): Hydroboration-Oxidation

Q1: My hydroboration-oxidation is giving a low yield of the desired anti-Markovnikov alcohol. What are the most likely causes?

A1: Low yields in hydroboration-oxidation can stem from several factors throughout the two-step process. A systematic approach to troubleshooting is crucial. Here are the primary areas to investigate:

  • Reagent Quality:

    • Borane Reagent: Borane solutions, particularly BH₃·THF, can degrade over time, especially with improper storage. Titrate your borane solution to confirm its molarity before use. Consider using the more stable BH₃·SMe₂ complex.

    • Hydrogen Peroxide: Hydrogen peroxide solutions can also decompose. Use a fresh bottle or verify the concentration of your current stock.

  • Reaction Conditions:

    • Anhydrous Conditions: The hydroboration step is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

    • Temperature Control: The hydroboration step is typically performed at 0 °C to room temperature. For sluggish reactions with sterically hindered alkenes, gentle heating may be required. However, excessive heat can lead to side reactions. The oxidation step is exothermic and often requires cooling to maintain control.

  • Incomplete Oxidation: The conversion of the intermediate organoborane to the alcohol can be slow, especially with sterically hindered substrates. If you suspect this is the issue, consider extending the oxidation reaction time or gently heating the reaction mixture.[1]

  • Workup Issues: Improper workup can lead to product loss. Ensure complete quenching of excess reagents and efficient extraction of the product.

Q2: I'm observing a significant amount of the Markovnikov alcohol byproduct. How can I improve the regioselectivity of my hydroboration?

A2: Poor regioselectivity is a common problem, especially with alkenes that have similar substitution patterns at both ends of the double bond. The key to improving anti-Markovnikov selectivity is to enhance the steric differentiation between the two carbons of the alkene.

  • Utilize a Bulky Borane Reagent: This is the most effective strategy. Instead of BH₃, employ a sterically hindered borane such as 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane.[2][3][4][5] These reagents will preferentially add to the less sterically encumbered carbon of the alkene, leading to a higher proportion of the anti-Markovnikov product.[2][3][4][5]

Q3: My reaction seems to stall after the hydroboration step. How can I confirm the formation of the organoborane intermediate and troubleshoot the oxidation?

A3: Stalling at the organoborane stage is a frequent issue. Here’s how to diagnose and address it:

  • TLC Analysis: The organoborane intermediate often has a different Rf value than the starting alkene and the final alcohol product. It may appear as a new spot on the TLC plate.[1] However, organoboranes can sometimes be difficult to visualize.

  • Troubleshooting the Oxidation:

    • Reagent Quality: As mentioned, ensure your hydrogen peroxide and base (e.g., NaOH) are of good quality and sufficient concentration.

    • Reaction Time and Temperature: For stubborn organoboranes, extending the reaction time for the oxidation (even overnight) or gentle heating (e.g., to 50 °C) can drive the reaction to completion.[1]

    • Alternative Oxidation Conditions: In some cases, milder oxidizing agents like sodium perborate can be effective.

Troubleshooting Guide: Hydroboration-Oxidation
Symptom Possible Cause(s) Suggested Solution(s)
Low to no conversion of starting alkene 1. Inactive borane reagent. 2. Presence of moisture. 3. Sterically hindered alkene.1. Use a fresh bottle of borane or titrate the existing one. Consider switching to BH₃·SMe₂. 2. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere. Use anhydrous solvents. 3. Increase reaction time, gently heat the reaction, or use a less sterically demanding borane if some Markovnikov product is acceptable.
Mixture of Markovnikov and anti-Markovnikov products 1. Alkene has low steric differentiation. 2. Borane reagent is not bulky enough.1. Use a sterically hindered borane like 9-BBN or disiamylborane to enhance regioselectivity.[2][3][4][5]
Formation of a new spot on TLC, but no desired alcohol product 1. Incomplete oxidation of the organoborane intermediate. 2. Degradation of hydrogen peroxide.1. Extend the oxidation reaction time, with gentle heating if necessary.[1] 2. Use a fresh, verified source of hydrogen peroxide.
Complex mixture of byproducts 1. Reaction temperature too high. 2. Impure starting materials.1. Maintain proper temperature control, especially during the exothermic oxidation step. 2. Purify the starting alkene before the reaction.
Experimental Protocol: Hydroboration-Oxidation of a Hindered Alkene using 9-BBN
  • Setup: Under an inert atmosphere (N₂ or Ar), add the hindered alkene (1.0 equiv) to a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar. Dissolve the alkene in anhydrous THF.

  • Hydroboration: Cool the solution to 0 °C in an ice bath. Slowly add a 0.5 M solution of 9-BBN in THF (1.1 equiv) dropwise over 30 minutes. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Oxidation: Cool the reaction mixture back to 0 °C. Slowly and carefully add ethanol, followed by aqueous NaOH solution (e.g., 3 M). Then, add 30% hydrogen peroxide dropwise, ensuring the internal temperature does not exceed 25 °C.

  • Workup: After the addition of H₂O₂, remove the ice bath and stir the mixture at room temperature for 1 hour. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Section 2: Photocatalytic Anti-Markovnikov Hydrofunctionalization

Visible-light photoredox catalysis has emerged as a powerful and mild method for a variety of anti-Markovnikov additions. However, the multi-component nature of these reactions can present unique troubleshooting challenges.

Frequently Asked Questions (FAQs): Photoredox Catalysis

Q1: My photoredox anti-Markovnikov reaction is not working or the yield is very low. What should I check first?

A1: Low yields in photoredox catalysis often point to issues with one of the key components of the reaction or the reaction setup itself. Here's a checklist to go through:

  • Light Source:

    • Wavelength: Ensure the emission wavelength of your light source (e.g., LED) overlaps with the absorption spectrum of your photocatalyst.

    • Intensity: The light intensity should be sufficient to excite the photocatalyst. Position the reaction vessel as close to the light source as possible. Cooling with a fan may be necessary to prevent overheating.

  • Oxygen Contamination: Many photoredox reactions are sensitive to oxygen, which can quench the excited state of the photocatalyst.[6] Degas your reaction mixture thoroughly by sparging with an inert gas (argon or nitrogen) for 15-30 minutes before and during the reaction.

  • Reagent Purity:

    • Solvent: Use high-purity, anhydrous, and degassed solvents. Impurities in the solvent can act as quenchers or participate in unwanted side reactions.[7][8]

    • Substrates and Catalysts: Ensure the purity of your starting materials, photocatalyst, and any co-catalysts.

Q2: How do I know if my photocatalyst is degrading during the reaction?

A2: Photocatalyst degradation can be a significant contributor to low yields, especially in prolonged reactions.[9][10]

  • Visual Inspection: A change in the color of the reaction mixture or the appearance of a precipitate can indicate catalyst decomposition.

  • UV-Vis Spectroscopy: Monitor the reaction mixture over time using UV-Vis spectroscopy. A decrease in the absorbance at the characteristic wavelength of the photocatalyst suggests degradation.

  • Control Experiments: Run the reaction under standard conditions but without the substrate. If the photocatalyst degrades, it may be unstable under the reaction conditions (light, solvent, temperature).

Q3: The choice of a hydrogen atom transfer (HAT) catalyst seems critical. How do I select the right one and troubleshoot issues related to it?

A3: The HAT catalyst is crucial for turning over the catalytic cycle in many anti-Markovnikov hydrofunctionalization reactions.[11][12]

  • Selection: The appropriate HAT catalyst depends on the specific reaction. Thiols, such as thiophenol, are commonly used.[11][12] The bond dissociation energy (BDE) of the X-H bond in the HAT catalyst is a key parameter to consider.

  • Troubleshooting:

    • Low Yield: If the reaction is sluggish, the HAT step may be the rate-limiting step. Consider using a HAT catalyst with a weaker X-H bond or increasing its concentration.

    • Side Reactions: Some HAT catalysts can participate in unwanted side reactions. If you observe byproducts, consider screening alternative HAT catalysts.

Troubleshooting Guide: Photoredox Catalysis
Symptom Possible Cause(s) Suggested Solution(s)
No reaction or very low conversion 1. Inefficient light absorption by the photocatalyst. 2. Quenching of the excited photocatalyst by oxygen. 3. Incorrect solvent or solvent impurities.1. Match the light source wavelength to the photocatalyst's absorption maximum. Increase light intensity or move the reaction closer to the source. 2. Thoroughly degas the reaction mixture with an inert gas.[6] 3. Use high-purity, anhydrous, and degassed solvent. Screen different solvents.[7][8]
Reaction starts but then stops 1. Photocatalyst degradation. 2. Consumption of a key reagent.1. Monitor catalyst stability by UV-Vis. Consider using a more robust photocatalyst or adding it in portions.[9][10] 2. Ensure all reagents are present in the correct stoichiometry.
Formation of unexpected byproducts 1. Side reactions of the HAT catalyst. 2. Over-reduction or over-oxidation of substrates or products.1. Screen alternative HAT catalysts. 2. Adjust the redox potential of the photocatalyst or the concentration of reagents.
Experimental Protocol: General Setup for a Photoredox Anti-Markovnikov Hydroamination
  • Preparation: To a flame-dried Schlenk tube, add the photocatalyst (e.g., an iridium or organic dye catalyst), the amine substrate, the alkene, and the HAT co-catalyst under an inert atmosphere.

  • Solvent Addition: Add the anhydrous and degassed solvent via syringe.

  • Degassing: Seal the tube and sparge the solution with a gentle stream of argon or nitrogen for 20-30 minutes while stirring.

  • Irradiation: Place the Schlenk tube in front of a suitable light source (e.g., a blue LED lamp) and begin irradiation with vigorous stirring. Maintain a consistent distance from the light source and use a fan to keep the reaction at a constant temperature.

  • Monitoring: Monitor the progress of the reaction by TLC or GC-MS.

  • Workup: Once the reaction is complete, remove the light source and concentrate the reaction mixture. Purify the residue by flash column chromatography.

Section 3: Radical Addition of HBr

The peroxide-initiated radical addition of HBr is a classic method for achieving anti-Markovnikov hydrobromination. While seemingly straightforward, success hinges on the efficient generation and propagation of radicals.

Frequently Asked Questions (FAQs): Radical HBr Addition

Q1: My radical HBr addition is giving me the Markovnikov product. What went wrong?

A1: The formation of the Markovnikov product indicates that the electrophilic addition mechanism is outcompeting the desired radical pathway. This is almost always due to an issue with radical initiation.

  • Ineffective Radical Initiator: The peroxide initiator (e.g., benzoyl peroxide or AIBN) may be old or decomposed. Use a fresh source of the initiator.

  • Insufficient Initiation: Ensure you are using a sufficient amount of the initiator and that the reaction is being adequately heated or irradiated with UV light to induce homolytic cleavage of the peroxide.[13][14]

  • Presence of Radical Inhibitors: Certain impurities can act as radical scavengers and inhibit the chain reaction. Ensure your alkene is pure.

Q2: Why does the radical anti-Markovnikov addition only work well with HBr and not with HCl or HI?

A2: The success of the radical chain reaction depends on the thermodynamics of the propagation steps.

  • For HBr, both propagation steps are exothermic, making the chain reaction efficient.[14]

  • For HCl, the abstraction of a hydrogen atom from HCl by the carbon radical is endothermic, breaking the chain.

  • For HI, the initial addition of an iodine radical to the alkene is endothermic, preventing the reaction from proceeding efficiently.

Troubleshooting Guide: Radical HBr Addition
Symptom Possible Cause(s) Suggested Solution(s)
Formation of Markovnikov product 1. Ineffective or insufficient radical initiator. 2. Presence of radical inhibitors.1. Use a fresh, pure radical initiator and ensure proper initiation conditions (heat or UV light).[13][14] 2. Purify the starting alkene.
Low yield of anti-Markovnikov product 1. Inefficient radical chain propagation. 2. Side reactions such as polymerization.1. Ensure a sufficient concentration of HBr. 2. Use a less concentrated solution of the alkene to disfavor polymerization.

Visual Aids and Diagrams

Workflow for Troubleshooting Low Yield in Hydroboration-Oxidation

G start Low Yield in Hydroboration-Oxidation reagent_check Check Reagent Quality start->reagent_check conditions_check Verify Reaction Conditions start->conditions_check oxidation_check Investigate Oxidation Step start->oxidation_check workup_check Review Workup Procedure start->workup_check borane_quality Tritate Borane Solution Use Fresh BH3 or BH3-SMe2 reagent_check->borane_quality h2o2_quality Use Fresh H2O2 reagent_check->h2o2_quality anhydrous Ensure Anhydrous Conditions (Oven-dried glassware, inert atm) conditions_check->anhydrous temperature Confirm Proper Temperature Control conditions_check->temperature oxidation_time Extend Oxidation Time (Consider overnight) oxidation_check->oxidation_time oxidation_temp Gently Heat Oxidation (e.g., 50 °C) oxidation_check->oxidation_temp extraction Optimize Extraction Protocol workup_check->extraction G PC Photocatalyst (PC) PC_excited Excited PC* PC->PC_excited hv (Light) PC_excited->PC Quenching (e.g., by O2) Alkene_radical Alkene Radical Cation PC_excited->Alkene_radical SET Alkene Alkene Amine Amine (R2NH) Amine_radical Aminium Radical (R2NH+•) Amine->Amine_radical Oxidation Intermediate_radical Carbon-centered Radical Alkene_radical->Intermediate_radical + Amine Product Anti-Markovnikov Product Intermediate_radical->Product + HAT Catalyst HAT_catalyst HAT Catalyst (X-H) HAT_radical X• HAT_catalyst->HAT_radical - H• HAT_radical->HAT_catalyst Regeneration

References

troubleshooting low conversion rates in hydrodechlorination reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Hydrodechlorination Reactions

Welcome to the technical support center for catalytic hydrodechlorination (HDC). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during hydrodechlorination experiments, with a primary focus on troubleshooting low conversion rates. As a foundational process in both environmental remediation and fine chemical synthesis, achieving high conversion and selectivity is paramount. This document synthesizes established principles with field-proven insights to help you navigate experimental challenges.

Part 1: Systematic Troubleshooting Guide for Low Conversion Rates

Low or non-existent conversion is the most common failure mode in hydrodechlorination reactions. This issue rarely stems from a single cause but is often an interplay of factors related to the catalyst, reaction conditions, and reagents. The following guide provides a logical workflow to diagnose the root cause systematically.

Initial Symptom: Low or No Conversion of Aryl/Alkyl Chloride

When faced with a stalled reaction, it is crucial to approach troubleshooting methodically. The diagram below outlines a diagnostic workflow. Start at the top and investigate each potential cause.

TroubleshootingWorkflow cluster_catalyst cluster_conditions cluster_reagents cluster_masstransfer Start Symptom: Low or No Conversion Catalyst 1. Investigate Catalyst Integrity Start->Catalyst Conditions 2. Verify Reaction Conditions Start->Conditions Reagents 3. Examine Reagents & Solvent Start->Reagents MassTransfer 4. Assess Mass Transfer Start->MassTransfer C_Activity Incorrect Catalyst Choice or Low Intrinsic Activity Catalyst->C_Activity C_Deactivation Catalyst Deactivation (Poisoning/Sintering) Catalyst->C_Deactivation C_Handling Improper Handling or Pre-activation Catalyst->C_Handling C_Loading Insufficient Catalyst Loading Catalyst->C_Loading Cond_H2 Inadequate H₂ Supply (Pressure/Flow/Source) Conditions->Cond_H2 Cond_Temp Suboptimal Temperature Conditions->Cond_Temp Cond_Time Insufficient Reaction Time Conditions->Cond_Time Cond_pH Incorrect pH Conditions->Cond_pH R_Solubility Poor Substrate Solubility Reagents->R_Solubility R_Inhibitors Impurities or Inhibitors in Solvent/Substrate Reagents->R_Inhibitors R_Base Ineffective HCl Scavenger (Base) Reagents->R_Base MT_Stirring Poor Agitation MassTransfer->MT_Stirring MT_Pores Pore Diffusion Limitation MassTransfer->MT_Pores

Caption: Troubleshooting workflow for low HDC conversion.

Q1: My reaction shows low conversion. Could the catalyst be the problem?

A: Yes, catalyst-related issues are a primary cause of poor performance. Consider the following points:

  • Intrinsic Activity and Selection: Not all catalysts are equal. Palladium (Pd) is generally the most active metal for HDC, followed by Platinum (Pt), Rhodium (Rh), and Nickel (Ni).[1][2] The choice of support material (e.g., activated carbon, alumina, silica) is also critical as it affects metal dispersion and stability.[3] For instance, Ni catalysts on activated carbon have shown high efficiency for hydrodechlorinating 1,2,4-trichlorobenzene.[3] If you are using a less active metal like Ni for a difficult C-Cl bond (e.g., on an electron-rich aromatic ring), low conversion may be expected.

  • Catalyst Deactivation: This is a very common problem. Deactivation can occur through several mechanisms:

    • Poisoning: The catalyst's active sites are blocked by strongly chemisorbed species. The most common poison in HDC is the HCl byproduct, which can adsorb on the metal surface and inhibit reactant binding.[4][5] Other potential poisons include sulfur or nitrogen compounds present as impurities in the reagents or solvent.[6]

    • Coking/Fouling: Carbonaceous deposits can form on the catalyst surface, physically blocking active sites.[7][8] This is more common at higher reaction temperatures.

    • Sintering: At high temperatures, the small metal nanoparticles can migrate and agglomerate into larger, less active particles, reducing the available catalytic surface area.[2][6]

    • Phase Change: The active metal can react with species from the reactant or support. For example, palladium can form palladium carbide (PdCx) in the presence of certain chlorinated compounds, leading to a significant loss of activity.[8]

  • Insufficient Loading: The catalyst dosage directly impacts the number of available active sites. Higher catalyst loadings generally lead to faster reaction rates.[1] If conversion is low, consider increasing the catalyst amount as a simple first step.

  • Improper Handling or Activation: Many HDC catalysts, especially those based on Pd/C and Raney Nickel, are pyrophoric and can be deactivated by exposure to air. They must be handled under an inert atmosphere or solvent slurry. Furthermore, some catalysts require an in-situ reduction (pre-activation) step with H₂ to ensure the metal is in its active, zero-valent state before the substrate is introduced.

Actionable Advice:

  • Verify Catalyst Choice: Cross-reference literature for similar substrates to ensure you've selected an appropriate catalyst system.

  • Test for Deactivation: Analyze the spent catalyst using techniques like TEM (to check for sintering), XPS (to check for changes in oxidation state or poisoning), and TGA (to quantify coke formation).

  • Increase Catalyst Loading: Double the catalyst loading in a small-scale test reaction to see if the conversion rate improves.

  • Review Handling Protocol: Ensure strict anaerobic handling and proper pre-activation procedures are followed. (See Protocol 1).

Q2: I've confirmed my catalyst is active. What reaction conditions should I check?

A: Suboptimal reaction conditions are the next most likely culprit. The interplay between hydrogen pressure, temperature, and pH is critical.

  • Hydrogen (H₂) Supply: Hydrodechlorination consumes hydrogen. Insufficient H₂ availability is a frequent cause of reaction failure.

    • Pressure: In liquid-phase reactions, H₂ pressure directly influences its solubility in the solvent. Low pressure can make hydrogen a limiting reactant.[9] While some reactions proceed at atmospheric pressure (e.g., with a hydrogen balloon), many require elevated pressures (e.g., 10-50 psi or higher) to achieve reasonable rates.[4][10]

    • Hydrogen Source: If using a hydrogen transfer agent like ammonium formate or formic acid instead of H₂ gas, ensure the stoichiometry is correct and that the agent is not the limiting reagent.[11][12]

    • Flow Rate (Gas Phase): In gas-phase systems, an inadequate H₂ flow rate will starve the reaction.

  • Temperature: Reaction temperature has a significant effect. Increasing the temperature generally increases the reaction rate.[13] For example, one study showed that increasing the temperature from 175°C to 250°C raised the conversion of monochloromethane from ~10% to 35%.[13] However, excessively high temperatures can promote side reactions, coking, and catalyst sintering.[6][14] The optimal temperature is a balance between achieving a good rate and maintaining catalyst stability and selectivity.

  • pH / HCl Scavenging: The reaction produces one equivalent of HCl for every C-Cl bond cleaved. The accumulation of acid can poison the catalyst and, in some cases, reverse the reaction.[4][5] Therefore, a base (e.g., NaOH, KOH, Et₃N, or NaOAc) is often added to neutralize the HCl as it forms.[4] An insufficient amount or a poorly chosen base can lead to a drop in pH and reaction arrest. The reaction rate can be significantly higher in acidic or neutral conditions for some systems, but lower in alkaline conditions, making pH optimization crucial.[1][15]

Actionable Advice:

  • Increase H₂ Pressure: If using a pressurized reactor, incrementally increase the H₂ pressure and monitor the effect on conversion.

  • Optimize Temperature: Run a series of small-scale experiments at different temperatures (e.g., room temperature, 50°C, 80°C) to find the optimal balance.

  • Check Base Stoichiometry: Ensure you are using at least one equivalent of a suitable base per mole of HCl expected to be generated. Monitor the reaction pH if possible.

Q3: My catalyst and conditions seem correct, but the conversion is still poor. Could my substrate or solvent be the issue?

A: Absolutely. The chemical environment of the reaction plays a vital role.

  • Substrate Solubility: If the chlorinated substrate has poor solubility in the chosen solvent, the reaction will be limited by the low concentration of the substrate in the solution phase where it can interact with the catalyst.[11] This is a common issue when moving from non-polar to polar or aqueous solvent systems.

  • Solvent Effects: The solvent is not always an innocent bystander.

    • Inhibition: Some solvents can compete with the substrate for active sites on the catalyst, inhibiting the reaction.

    • Reactivity: While solvents like methanol and ethanol are generally stable, others might undergo side reactions under HDC conditions. It's crucial to select a solvent that is inert under the reaction conditions.[16] One study found that ethyl acetate and acetone did not undergo reaction during hydrotreating.[16]

  • Impurities (Poisons): As mentioned earlier, trace impurities in the substrate or solvent can act as potent catalyst poisons.[6] Sulfur-containing compounds are a classic example. Re-purifying the substrate or using a higher-purity grade of solvent can resolve this.

Actionable Advice:

  • Improve Solubility: If solubility is suspected, try a co-solvent system or switch to a solvent in which the substrate is more soluble.[11]

  • Screen Solvents: Test a few different standard solvents (e.g., Methanol, Ethanol, Ethyl Acetate, THF) to see if solvent choice is impacting the rate.

  • Purify Reagents: If all else fails, purify the starting material by chromatography or distillation and use fresh, high-purity, anhydrous solvent.

Q4: The reaction starts but then stops. What could be causing this?

A: A reaction that initiates but fails to reach completion strongly points towards catalyst deactivation during the process or the depletion of a key reagent.

  • Progressive Poisoning: This is the most likely cause. As the reaction proceeds, the byproduct HCl is generated. If the base (HCl scavenger) is ineffective or insufficient, the HCl concentration will build up, progressively poisoning the catalyst active sites and halting the reaction.[4][5]

  • Hydrogen Depletion: In a batch reactor (e.g., using a balloon or a sealed vessel with a finite H₂ headspace), the hydrogen can be fully consumed before the substrate is. Ensure the H₂ supply is continuous or that the initial amount is sufficient for full conversion.

  • Mechanical Catalyst Loss: In a vigorously stirred slurry reaction, catalyst particles can sometimes adhere to the reactor walls or stirrer, effectively removing them from the bulk reaction medium.

Actionable Advice:

  • Monitor H₂ Uptake: Use a system where you can monitor the pressure drop (in a sealed system) or the flow rate (in a flow system) to track H₂ consumption. A plateau in H₂ uptake before theoretical completion indicates a problem.

  • Add More Base: If you suspect HCl poisoning, try adding an additional portion of base mid-reaction to see if it restarts.

  • Add More Catalyst: In a separate experiment, add a second charge of fresh catalyst after the reaction has stalled. If the reaction restarts, it confirms the initial catalyst charge was deactivated.

Part 2: Frequently Asked Questions (FAQs)

Q: How do I choose the right catalyst and support? A: The choice depends on your substrate, desired selectivity, and reaction conditions.

  • Metal: Palladium (Pd) is the most versatile and active metal for a wide range of C-Cl bonds.[1][2] Platinum (Pt) is also highly active.[1] Nickel (Ni), being less expensive, is excellent for more reactive C-Cl bonds and is often used in the form of Raney Ni.[3][17]

  • Support: Activated Carbon (C) is the most common support due to its high surface area and inertness. Alumina (Al₂O₃) and Silica (SiO₂) are also used. The support can influence catalyst stability and resistance to poisoning.[1][3] Bimetallic catalysts (e.g., Pd-Au, Pd-Ni) are often designed to improve stability and prevent deactivation.[2][5][13]

Q: What are the typical signs of catalyst poisoning? A: The primary sign is a rapid decrease in reaction rate over time, often leading to an incomplete reaction.[8][18] If you recycle the catalyst, a significant drop in activity between cycles is a clear indicator of irreversible poisoning.[19] Analysis of the spent catalyst might show the presence of poisoning elements (e.g., Cl, S) on the surface via XPS or EDX.

Q: How can I improve hydrogen availability in the liquid phase? A: This is a mass transfer challenge.

  • Increase H₂ Pressure: This is the most direct way to increase the concentration of dissolved H₂.[9]

  • Improve Agitation: Increase the stirring rate to enhance the transport of H₂ from the gas-liquid interface to the liquid-solid catalyst surface.

  • Choose a Suitable Solvent: Hydrogen solubility varies between solvents. Check physical chemistry data to select a solvent with higher H₂ solubility if possible.

Q: Can the reaction product inhibit the reaction? A: Yes, this is a form of product inhibition. In addition to HCl, the dechlorinated organic product can sometimes compete with the reactant for adsorption on the catalyst's active sites. For example, in the hydrodechlorination of chlorobenzene to benzene, the accumulation of benzene can inhibit the reaction rate.[16] This is typically observed as a slowing of the reaction rate as the product concentration increases.

Part 3: Essential Protocols & Data

Protocol 1: General Procedure for Catalyst Pre-activation (Reduction)

This protocol is for catalysts like Pd/C that may have an oxidized surface layer and require reduction to the active metallic state.

  • Setup: Add the catalyst (e.g., 5 mol% Pd/C) and the solvent to a reaction vessel equipped with a magnetic stir bar.

  • Inerting: Seal the vessel and purge the headspace thoroughly with an inert gas (Nitrogen or Argon) for 10-15 minutes to remove all oxygen.

  • Hydrogenation: Evacuate the inert gas and backfill with hydrogen gas (H₂). Repeat this purge/backfill cycle 3-5 times.

  • Reduction: Stir the catalyst slurry under a positive pressure of H₂ (e.g., balloon or regulated supply) at room temperature for 1-2 hours.

  • Substrate Addition: Briefly switch the atmosphere back to inert gas. Add the substrate (and base, if used) via syringe as a solution in the reaction solvent.

  • Reaction Start: Re-establish the H₂ atmosphere at the desired pressure and temperature to begin the reaction.

Protocol 2: Monitoring Reaction Progress via GC-MS
  • Sampling: At set time points (e.g., t=0, 1h, 2h, 4h, 24h), carefully and quickly withdraw a small aliquot (~0.1 mL) of the reaction mixture under an inert atmosphere.

  • Quenching: Immediately quench the aliquot by diluting it into a known volume (e.g., 1 mL) of a suitable solvent (e.g., ethyl acetate) contained in a vial. The quenching solvent should contain a known concentration of an internal standard (e.g., pentane, dodecane) that does not co-elute with any reactants or products.[20]

  • Workup: Filter the quenched sample through a small plug of silica or a syringe filter to remove the catalyst particles.

  • Analysis: Inject the filtered sample into a GC-MS.

  • Quantification: Identify the peaks for the starting material, product(s), and internal standard by their retention times and mass spectra. Calculate the relative concentration of the starting material by comparing its peak area to that of the internal standard.[20] Plot the disappearance of the starting material over time to determine the conversion rate.

Table 1: Influence of Key Reaction Parameters
ParameterEffect of Increasing the ParameterPotential Negative ConsequencesCausality
Temperature Increases reaction rate.Catalyst sintering/deactivation, reduced selectivity, side reactions.Provides higher kinetic energy to overcome the activation energy barrier.[13]
H₂ Pressure Increases reaction rate (especially in liquid phase).Can lead to over-reduction or hydrogenation of other functional groups.Increases the concentration of dissolved hydrogen, enhancing its availability at the catalyst surface.[9]
Catalyst Loading Increases overall reaction rate.Increases cost, can make stirring difficult, complicates workup.Provides more active sites for the reaction to occur.[1]
Agitation Speed Increases reaction rate (if mass-transfer limited).Can cause mechanical degradation of the catalyst support.Reduces the diffusion boundary layer, improving transport of H₂ and substrate to the catalyst surface.[21]

Part 4: Reaction Mechanism Visualization

The following diagram illustrates a simplified Langmuir-Hinshelwood mechanism for hydrodechlorination on a palladium surface.

HDC_Mechanism cluster_surface Catalyst Surface (Pd) H2_ads H₂ ⇌ 2H(ads) Reaction 3. Surface Reaction (Rate-Determining Step) H2_ads->Reaction H₂ Adsorption & Dissociation RCl_ads R-Cl ⇌ R-Cl(ads) RCl_ads->Reaction Substrate Adsorption HCl_form H(ads) + Cl(ads) → HCl(ads) Reaction->HCl_form RH_des R-H(ads) ⇌ R-H Reaction->RH_des HCl_des HCl(ads) ⇌ HCl HCl_form->HCl_des RH_soln R-H (soln) RH_des->RH_soln 4. Desorption HCl_soln HCl (soln) HCl_des->HCl_soln 5. Desorption H2_gas H₂ (gas/soln) H2_gas->H2_ads 1. Adsorption RCl_soln R-Cl (soln) RCl_soln->RCl_ads 2. Adsorption

Caption: Simplified hydrodechlorination reaction mechanism.

References

Technical Support Center: Safe Disposal of 1,1,1-Trifluoropropane Residues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the safe management and disposal of 1,1,1-Trifluoropropane (HFC-263fb) residues. This guide is designed for researchers, scientists, and drug development professionals who may encounter this fluorinated hydrocarbon in their experiments. As a Senior Application Scientist, my objective is to provide not just procedural steps, but the scientific rationale behind them, ensuring your work is safe, compliant, and environmentally responsible.

The core principle of managing chemical waste is that no experiment should begin until a clear and safe disposal plan is in place[1]. For a chemically stable and gaseous compound like this compound, direct chemical neutralization by laboratory personnel is not recommended without a specifically validated and approved procedure from your institution's safety office[2][3]. The focus of this guide is therefore on risk mitigation, proper handling, and compliant preparation for professional disposal.

Frequently Asked Questions (FAQs)

Here we address common questions and concerns regarding the handling and disposal of this compound.

Q1: What are the primary hazards associated with this compound?

A1: this compound is a liquefied, flammable gas. The primary hazards stem from its physical state and chemical properties:

  • Pressure Hazard : It is supplied in compressed gas cylinders. A damaged or mishandled cylinder can rupture or become a projectile.

  • Flammability : The gas can form flammable mixtures with air. All ignition sources must be eliminated when handling this substance[4].

  • Asphyxiation Risk : As a gas heavier than air, it can displace oxygen in poorly ventilated areas, leading to asphyxiation. All work should be conducted in a well-ventilated area or a chemical fume hood[5].

  • Thermal Decomposition Hazards : While chemically stable at room temperature, its thermal decomposition, which requires significant energy, can produce highly toxic and corrosive gases, including hydrogen fluoride (HF)[6].

Q2: Can I neutralize or chemically degrade small amounts of this compound in my fume hood?

A2: It is strongly advised against attempting chemical degradation in a standard laboratory setting. The carbon-fluorine bond is exceptionally strong, making the molecule resistant to simple hydrolysis or neutralization[7][8]. While some aggressive research methods exist for breaking down fluorinated compounds, such as hydrothermal alkaline treatment or dehydrofluorination with strong bases at high temperatures, these are not routine procedures and can be hazardous if not performed correctly[9][10]. Attempting such reactions without a validated protocol can lead to uncontrolled reactions or the generation of toxic byproducts. The safest and most compliant approach is to manage the residues as hazardous waste through your institution's Environmental Health & Safety (EHS) office[2].

Q3: My experiment generates a waste stream containing this compound dissolved in a solvent. How should I handle this?

A3: This mixed waste must be handled as halogenated organic waste.

  • Segregate : Do not mix this waste with non-halogenated solvent waste. Keeping waste streams separate is critical for proper disposal and is often more cost-effective[4][6].

  • Containerize : Collect the waste in a designated, compatible, and properly sealed hazardous waste container. The original chemical container is often the best choice[11]. Ensure the container is labeled clearly as "Hazardous Waste," listing all components and their approximate percentages[4].

  • Store Safely : Store the sealed container in a designated satellite accumulation area within your lab, with secondary containment to prevent spills[11].

  • Arrange Pickup : Contact your institution's EHS department to arrange for the disposal of the halogenated waste.

Q4: How do I dispose of an empty or partially used lecture bottle or gas cylinder of this compound?

A4: Compressed gas cylinders should never be disposed of as regular trash[12].

  • Do Not Empty Completely : Never fully empty a cylinder. Leave a small positive pressure (at least 25 psi) to prevent atmospheric contamination from entering the cylinder, which could create explosive mixtures or react with residual gas[5][13].

  • Close and Cap : Close the main cylinder valve tightly. Replace the valve outlet cap and the main valve protection cap that were shipped with the cylinder[5].

  • Label as "Empty" : Clearly mark the cylinder as "EMPTY" and store it, secured, in an appropriate area segregated from full cylinders[5].

  • Return to Supplier : The standard and required procedure is to return all gas cylinders to the gas supplier or manufacturer. Contact your procurement department or the supplier directly to arrange for its return[12].

Q5: What should I do if I discover a leaking gas cylinder?

A5: A leaking cylinder is a serious emergency.

  • Alert Personnel : Immediately alert everyone in the laboratory.

  • Evacuate : If the leak is significant or you are not trained to handle it, evacuate the area immediately.

  • Ventilate : If it is safe to do so without risking exposure, ensure the laboratory's ventilation (fume hoods) is operating at maximum capacity. Do not attempt to move the cylinder.

  • Contact Emergency Services : From a safe location, contact your institution's EHS or emergency response team. Provide them with the name of the gas and the nature of the emergency.

Troubleshooting Guide: Disposal Workflow

This section provides a logical flow for managing this compound waste, from generation to disposal.

Issue/Scenario Underlying Cause/Principle Recommended Action & Rationale
End of Experiment : You have residual this compound gas in your apparatus.Containment & Isolation : The primary goal is to safely contain the residual gas for disposal rather than venting it to the atmosphere.Action : Backfill the apparatus with an inert gas (e.g., Nitrogen or Argon) and vent the mixture through a non-reactive scrubbing solution (e.g., a basic solution if acidic byproducts are possible, though unlikely for the unreacted gas) into the fume hood exhaust. For larger quantities, re-condense the gas in a cold trap and transfer it to a suitable collection vessel for disposal via EHS. Rationale : This prevents the release of a greenhouse gas and potential asphyxiation hazard. Re-condensation allows for collection as a liquid hazardous waste.
Contaminated Materials : Gloves, tubing, or septa are contaminated with this compound.Solid Waste Segregation : Materials contaminated with hazardous chemicals must be disposed of as solid hazardous waste, not regular trash.Action : Collect all contaminated solid materials in a designated, sealed, and clearly labeled solid hazardous waste container. Rationale : This prevents the introduction of hazardous materials into the municipal waste stream and ensures compliant disposal[2].
Disposal Path Unclear : You are unsure of your institution's specific rules for fluorinated gas disposal.Institutional Compliance : EHS departments have established protocols that comply with federal and local regulations (e.g., EPA guidelines)[14][15][16][17].Action : STOP . Do not proceed. Contact your EHS office before generating the waste. Discuss your experimental plan and the expected waste products to get clear guidance. Rationale : This is the most crucial step for ensuring safety and compliance. EHS can provide the correct containers, labels, and pickup schedule[1].
Visual Workflow for Disposal Decision Making

The following diagram outlines the decision-making process for the safe disposal of this compound residues.

G cluster_start Start: Waste Generation cluster_type Identify Waste Type cluster_gas Gaseous Waste Stream cluster_liquid Liquid or Solid Waste Stream cluster_end Final Disposal start This compound Residue Generated waste_type What is the physical state of the waste? start->waste_type gas_source Source of Gas? waste_type->gas_source Gas liquid_waste Liquid Waste (e.g., in solvent) waste_type->liquid_waste Liquid solid_waste Solid Waste (e.g., contaminated gloves) waste_type->solid_waste Solid cylinder Lecture Bottle / Gas Cylinder gas_source->cylinder Cylinder apparatus Residual Gas in Apparatus gas_source->apparatus Apparatus return_cylinder Secure, Label 'EMPTY', and Return to Supplier cylinder->return_cylinder trap_gas Trap/Condense Gas for Liquid Waste Disposal apparatus->trap_gas collect_liquid Collect in Labeled Halogenated Liquid Waste Container trap_gas->collect_liquid liquid_waste->collect_liquid collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid contact_ehs Contact EHS for Pickup and Professional Disposal collect_liquid->contact_ehs collect_solid->contact_ehs

Caption: Decision workflow for managing this compound waste.

Protocol: Preparing Waste Residues for Institutional Disposal

This protocol details the steps for safely accumulating and preparing this compound waste for collection by your institution's EHS department.

Objective: To safely containerize, segregate, and label waste containing this compound for compliant disposal.

Materials:

  • Appropriate Personal Protective Equipment (PPE): Safety glasses/goggles, flame-retardant lab coat, appropriate gloves.

  • Designated hazardous waste containers (liquid and solid) provided by EHS.

  • Hazardous waste labels.

  • Secondary containment bins.

Procedure:

  • Don PPE : Before handling any waste, ensure you are wearing the appropriate PPE.

  • Segregate Waste Streams :

    • At the point of generation, separate halogenated waste (containing this compound) from all other waste streams (non-halogenated, aqueous, solid, etc.)[4][6].

  • Containerize Liquid Waste :

    • Select a clean, dry, and chemically compatible container with a secure screw-top cap.

    • Carefully transfer the liquid waste containing this compound into the container.

    • Do not fill the container beyond 90% capacity to allow for vapor expansion.

    • Securely close the container.

  • Containerize Solid Waste :

    • Place all contaminated items (e.g., pipette tips, gloves, bench paper) into a designated, sealable bag or container for solid hazardous waste.

  • Label Containers Immediately :

    • As soon as the first drop of waste is added, affix a hazardous waste label to the container.

    • Clearly write "Hazardous Waste" and list all chemical constituents, including "this compound," with their estimated percentages.

    • Add the date of accumulation and your name/lab information.

  • Store Waste Safely :

    • Place the sealed and labeled containers in a designated satellite accumulation area. This area must be at or near the point of generation and under the control of the laboratory personnel.

    • Store containers within a secondary containment bin to catch any potential leaks[11].

    • Ensure incompatible wastes are segregated within the storage area[11].

  • Schedule Disposal :

    • Once a container is full or you are finished with the experimental series, contact your institution's EHS department to schedule a waste pickup. Do not let waste accumulate for extended periods.

This protocol ensures that waste is handled in a manner that prioritizes safety and meets regulatory requirements for temporary storage and disposal.

References

personal protective equipment (PPE) for handling 1,1,1-Trifluoropropane

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Safe Handling of 1,1,1-Trifluoropropane

Welcome to the technical support guide for personal protective equipment (PPE) when handling this compound (CAS: 421-07-8). This document is designed for researchers, scientists, and drug development professionals to ensure a safe and effective experimental environment. The following question-and-answer guides provide in-depth, field-proven insights into mitigating the specific hazards associated with this compound.

Part 1: Frequently Asked Questions (FAQs) on Core PPE

This section addresses the fundamental questions regarding the selection and use of PPE for routine handling of this compound in a controlled laboratory setting.

Question 1: What are the primary hazards of this compound that dictate PPE requirements?

Answer: Understanding the hazards is critical for selecting appropriate PPE. This compound is a flammable, liquefied gas that presents several risks:

  • Flammability: As a flammable gas, it can form explosive mixtures with air and must be kept away from all ignition sources.[1][2] Your PPE, such as lab coats, should be fire-resistant.

  • Gas Under Pressure: The substance is stored as a liquefied gas under pressure. A damaged cylinder can rupture and explode if heated.[1][2]

  • Asphyxiation Risk: The gas can displace oxygen in poorly ventilated areas, leading to rapid suffocation.[2] This is a primary driver for respiratory protection protocols.

  • Contact Hazards: Direct contact with the evaporating liquid can cause severe frostbite or "cold burns" on the skin and eyes.[2] It is also classified as a skin and eye irritant.[2]

  • Inhalation Toxicity: Inhaling high concentrations may cause respiratory irritation, drowsiness, or dizziness.[2]

Question 2: What type of eye and face protection is mandatory?

Answer: Due to the risk of splashes from the liquefied gas and potential eye irritation, robust eye and face protection is non-negotiable.

  • Minimum Requirement: Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or are NIOSH-approved (US).[1]

  • Causality: Standard safety glasses are insufficient. The tight seal of goggles is essential to prevent the liquefied gas from making contact with the eyes, which could cause immediate and severe frostbite.[2]

  • Enhanced Protection: For operations with a higher risk of splashing, such as connecting or disconnecting cylinders, a full face shield should be worn over the safety goggles.[2]

Question 3: How do I select the right gloves for handling this compound?

Answer: Glove selection must account for both chemical resistance and the thermal hazard of frostbite.

  • For Handling Cylinders/Lines: Use cold-insulating gloves to protect against the frostbite hazard from the pressurized, cold equipment.[2]

  • For Potential Chemical Exposure: While specific breakthrough data for this compound is not widely published, general guidance for fluorinated hydrocarbons suggests using materials like Butyl rubber or Viton® for good resistance. Nitrile gloves may offer limited protection for incidental contact but are not recommended for prolonged exposure or immersion.[3][4]

  • The Self-Validating Protocol: Always inspect gloves for any signs of degradation, swelling, or discoloration before and after use. Discard and replace them immediately if a splash occurs. Never reuse disposable gloves. This practice of constant inspection is your primary validation of the glove's integrity during an experiment.

Question 4: When is respiratory protection necessary, and what kind should I use?

Answer: Respiratory protection is required whenever engineering controls (like fume hoods or local exhaust ventilation) are insufficient to maintain exposure below safe limits or during non-routine operations.

  • Routine Use in Ventilated Areas: For minor operations in a certified, properly functioning chemical fume hood, respiratory protection may not be required, but this must be confirmed by a formal risk assessment.

  • Inadequate Ventilation or Leaks: If exposure limits are exceeded or symptoms like irritation or dizziness are experienced, a full-face respirator with an appropriate cartridge should be used.[1]

  • Emergency Situations: In case of a significant leak, fire, or entry into an area with unknown concentrations, a self-contained breathing apparatus (SCBA) operated in a positive-pressure mode is mandatory.[2]

PPE Item Specification Reasoning (Causality)
Eye Protection Tightly-sealed safety goggles (EN 166 / NIOSH).Protects against liquefied gas splashes causing frostbite and irritation.[1][2]
Face Protection Full face shield (worn over goggles).Required for tasks with higher splash potential.[2]
Hand Protection Cold-insulating gloves.Protects against frostbite when handling cylinders or cold lines.[2]
Chemically resistant gloves (e.g., Butyl).Protects against skin irritation from chemical contact.[2][4]
Body Protection Fire-resistant lab coat or clothing.Mitigates risk from flammable gas hazard.[1]
Impervious clothing/apron.Provides an additional barrier against splashes of liquefied gas.[1]
Footwear Closed-toe safety shoes.Protects feet from falling objects (cylinders) and splashes.[2]
Respiratory Full-face respirator (cartridge) or SCBA.Required for inadequate ventilation, leaks, or emergencies to prevent asphyxiation and inhalation toxicity.[1][2]

Part 2: Troubleshooting Guide for PPE-Related Issues

This section provides solutions to specific problems you might encounter during your experiments, ensuring you can respond quickly and safely.

Scenario 1: I feel dizzy or drowsy while working with this compound.

  • Problem: These are symptoms of overexposure and potential oxygen displacement.[2] Your current controls (ventilation and/or respiratory protection) are failing.

  • Immediate Action Protocol:

    • Alert a colleague and immediately cease the experiment.

    • Move to an area with fresh air.

    • If symptoms persist, seek immediate medical attention.

    • Do not re-enter the area until it has been cleared by safety personnel.

  • Troubleshooting & Validation:

    • Ventilation Check: Was the experiment performed in a certified chemical fume hood? Verify the hood's airflow and certification date.

    • Respirator Check: If a respirator was in use, was it the correct type? Was a proper fit test conducted? Are the cartridges expired or saturated?

    • System Integrity: Check all connections and tubing for leaks using a suitable leak detector.

Scenario 2: My skin was accidentally exposed to the liquid stream of this compound.

  • Problem: This is a frostbite injury due to the rapid evaporation of the liquefied gas.[2]

  • Immediate Action Protocol:

    • Move away from the source of exposure.

    • Immediately flush the affected area with lukewarm (not hot) water. Do not rub the area.[2]

    • Remove any clothing or jewelry that may constrict circulation.

    • Seek immediate medical attention.[2]

  • Troubleshooting & Validation:

    • Glove Failure: Why did the exposure occur? Was the glove material incorrect? Was there a tear or puncture?

    • Procedural Review: Review the experimental procedure to identify steps where splash potential is high and implement stricter controls, such as using a blast shield or improving remote handling techniques.

Scenario 3: I can smell an odor while wearing my half-mask respirator.

  • Problem: This indicates a seal failure or that the respirator cartridge is saturated and no longer effective.

  • Immediate Action Protocol:

    • Immediately leave the contaminated area.

    • Remove the respirator only after you are in a safe, well-ventilated area.

    • Replace the cartridge. If the issue persists, you may need a new fit test or a different size/model of respirator.

  • Troubleshooting & Validation:

    • Fit Check: Perform a positive and negative pressure user seal check every time you don the respirator.

    • Cartridge Management: Implement a cartridge change-out schedule based on manufacturer recommendations and your usage patterns. Do not rely on odor as the primary indicator for replacement.

Part 3: Visualization of PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of respiratory protection.

PPE_Decision_Tree start Start: Handling This compound q_ventilation Is the work area a certified chemical fume hood with verified airflow? start->q_ventilation eng_controls Engineering Controls Sufficient: No respiratory protection required. Proceed with standard PPE (Goggles, Gloves, Lab Coat). q_ventilation->eng_controls  Yes resp_inadequate Inadequate Ventilation: Respiratory Protection Required q_ventilation->resp_inadequate  No q_leak Is there a known or suspected leak, or are you performing maintenance? q_symptoms Are symptoms of exposure (dizziness, irritation) present? q_leak->q_symptoms  No emergency Emergency Condition: Potential IDLH Atmosphere q_leak->emergency  Yes resp_inadequate->q_leak full_face Use a Full-Face Air-Purifying Respirator with appropriate cartridges. Conduct user seal check. q_symptoms->full_face  Yes q_symptoms->full_face  No (as a precaution) scba Use Positive-Pressure Self-Contained Breathing Apparatus (SCBA). Evacuate non-essential personnel. emergency->scba

References

preventing resin formation during 3-bromo-1,1,1-trifluoropropane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 3-Bromo-1,1,1-trifluoropropane

Introduction: Navigating the Synthesis of a Key Fluorinated Building Block

3-Bromo-1,1,1-trifluoropropane (CAS 460-32-2) is a critical intermediate in the development of novel pharmaceuticals and agrochemicals.[1] Its utility stems from the unique physicochemical properties imparted by the trifluoromethyl group. However, its synthesis is frequently plagued by a persistent and frustrating issue: the formation of intractable resins and polymeric materials. This guide provides researchers and process chemists with a comprehensive troubleshooting framework, grounded in mechanistic principles, to mitigate resin formation and optimize the synthesis of this valuable compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is producing a thick, sticky, and discolored resin instead of the desired 3-bromo-1,1,1-trifluoropropane. What is causing this?

Answer: The formation of resinous material is almost always a result of unintended polymerization of the starting material, 3,3,3-trifluoropropene. This can be triggered by two primary mechanisms, depending on your chosen synthetic route:

  • Cationic Polymerization: This is the most common culprit when using strong Lewis acid catalysts, such as aluminum tribromide (AlBr₃).[2][3] The Lewis acid is intended to polarize the double bond to facilitate electrophilic addition of HBr. However, it can also promote the formation of a carbocation intermediate which, instead of reacting with bromide, can initiate a chain-reaction polymerization with other alkene molecules. The powerful electron-withdrawing nature of the trifluoromethyl (CF₃) group makes the addition of hydrogen halides difficult, often necessitating harsh conditions or powerful catalysts that exacerbate this side reaction.[2][3]

  • Uncontrolled Radical Polymerization: If you are attempting a free-radical-mediated synthesis but have poor control over reaction conditions (e.g., excessive initiator concentration, high temperatures, or presence of contaminants), the radical intermediates can also initiate polymerization instead of following the desired single-addition pathway.

The diagram below illustrates the divergence between the desired product pathway and the problematic polymerization side reaction.

cluster_start Starting Material cluster_pathways Reaction Pathways cluster_outcomes Products & Byproducts Start 3,3,3-Trifluoropropene (CF₃CH=CH₂) + HBr Radical Free-Radical Initiator (Peroxide/UV) Start->Radical Desired Route Lewis Lewis Acid (e.g., AlBr₃) Start->Lewis Problematic Route Product Desired Product: 3-Bromo-1,1,1-trifluoropropane Radical->Product Anti-Markovnikov Addition Resin Problematic Outcome: Polymer Resin/Tar Lewis->Resin Cationic Polymerization

Caption: Divergent pathways in 3-bromo-1,1,1-trifluoropropane synthesis.

Q2: I used aluminum tribromide (AlBr₃) as a catalyst, as suggested by older literature, but my yield was only ~35% with significant resin formation. Why is this method so inefficient?

Answer: This is a classic issue noted in early reports of this synthesis.[2][3] The reaction of 3,3,3-trifluoropropene with HBr in the presence of AlBr₃ attempts to force an electrophilic (Markovnikov) addition. The mechanism proceeds as follows:

  • Carbocation Formation: The AlBr₃ activates the double bond, allowing H⁺ (from HBr) to add. This forms a secondary carbocation (CF₃-C⁺H-CH₃).

  • Destabilization: This secondary carbocation is highly destabilized by the adjacent, powerfully electron-withdrawing CF₃ group.

  • Polymerization: Due to its high energy and instability, this carbocation is very reactive and can readily act as an initiator for the cationic polymerization of the electron-poor 3,3,3-trifluoropropene starting material, leading to the observed resin.

Essentially, the very catalyst used to promote the reaction also creates the ideal conditions for the primary, yield-destroying side reaction. Modern, high-yield syntheses have largely abandoned this approach in favor of the more selective free-radical pathway.

Q3: What is the recommended synthetic strategy to achieve high yield and purity while avoiding resin formation?

Answer: The most effective and widely accepted method is the anti-Markovnikov free-radical addition of HBr to 3,3,3-trifluoropropene .[4][5] This reaction specifically forms the desired 1-bromo isomer and avoids the formation of the unstable carbocation intermediates that lead to polymerization.

The key features of this mechanism are:

  • Initiation: A radical initiator (e.g., peroxide, AIBN, or UV light) generates a bromine radical (Br•) from HBr.[6]

  • Propagation:

    • The bromine radical adds to the double bond at the terminal carbon (C1) to form the more stable secondary radical on C2 (CF₃-C•H-CH₂Br). Radical stability follows the order: tertiary > secondary > primary.[5][6] This regioselectivity is the cornerstone of the reaction's success.

    • This alkyl radical then abstracts a hydrogen atom from another molecule of HBr, forming the final product and regenerating a bromine radical to continue the chain reaction.[5][6]

  • Termination: The reaction ceases when two radical species combine.[7]

This pathway is highly efficient because it proceeds through a lower-energy, more stable radical intermediate, bypassing the problematic cationic route entirely.

cluster_initiation Step 1: Initiation cluster_propagation Step 2: Propagation Cycle cluster_termination Step 3: Termination I1 ROOR (Peroxide) + Heat/UV → 2 RO• I2 RO• + HBr → ROH + Br• I1->I2 P1 Br• + CF₃CH=CH₂ → CF₃C•HCH₂Br (More stable secondary radical) I2->P1 Chain Start P2 CF₃C•HCH₂Br + HBr → CF₃CH₂CH₂Br + Br• P1->P2 H abstraction P2->P1 Regenerated Br• attacks new alkene T1 Br• + Br• → Br₂ T2 2 R• → R-R T3 R• + Br• → R-Br T_Label Chain-terminating radical combinations

Caption: Free-radical anti-Markovnikov addition of HBr.

Troubleshooting Guide: Optimizing the Free-Radical Addition

Even with the superior free-radical method, challenges can arise. This table provides solutions to common issues.

Observed Problem Probable Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive Initiator: Peroxide has degraded; UV lamp is old or wrong wavelength. 2. Presence of Inhibitors: The alkene starting material may contain radical scavengers (e.g., hydroquinone) from manufacturing. 3. Insufficient HBr: Molar ratio of HBr to alkene is too low.1. Use fresh, verified radical initiator (e.g., benzoyl peroxide, AIBN). Check UV lamp output. 2. Purify the 3,3,3-trifluoropropene by passing it through a column of basic alumina or by distillation to remove inhibitors. 3. Use a slight excess of HBr (1.1 to 1.5 molar equivalents).[2]
Formation of 2-bromo-1,1,1-trifluoropropane Competing Electrophilic Addition: Traces of acid or metal impurities are catalyzing the Markovnikov pathway. Peroxide was not added, or conditions favor ionic reaction.1. Ensure all glassware is scrupulously clean and acid-free. 2. Use anhydrous reagents and solvents to suppress the ionic pathway. 3. Confirm the presence and activity of the radical initiator. The 2-bromo isomer can be separated from the desired product by careful distillation.[3]
Reaction is sluggish or stalls 1. Low Temperature: Reaction temperature is too low for efficient radical initiation/propagation. 2. Low Initiator Concentration: Not enough primary radicals are being generated to sustain the chain reaction.1. Gently warm the reaction to the optimal temperature for your chosen initiator (e.g., AIBN ~65-85 °C). If using UV, ensure the lamp is close enough to the reaction vessel. 2. Increase initiator loading to 1-5 mol%.
Some resin/polymer still forms High Local Concentration of Radicals: Initiator was added too quickly, or the reaction is overheating, leading to radical-radical coupling and polymerization side reactions.1. Add the radical initiator portion-wise or via syringe pump over a period of time to maintain a low, steady concentration of radicals. 2. Ensure efficient stirring and temperature control (e.g., use an ice bath for cooling if the reaction is highly exothermic).

Experimental Protocol: High-Yield Synthesis via Photochemical Free-Radical Addition

This protocol describes a lab-scale synthesis using UV irradiation, a clean and effective method for radical initiation.[2][3]

Materials:

  • 3,3,3-Trifluoropropene (inhibitor-free)

  • Anhydrous Hydrogen Bromide (gas)

  • Quartz reaction vessel (borosilicate glass will block most of the required UV wavelengths)

  • Medium-pressure mercury flood lamp

  • Dry ice/acetone condenser

  • Gas dispersion tube

  • Magnetic stirrer

Procedure:

  • Setup: Assemble the quartz reaction vessel equipped with a magnetic stir bar, a gas inlet tube, and a dry ice/acetone condenser. The entire setup should be performed under an inert atmosphere (e.g., Nitrogen or Argon) and shielded from ambient light.

  • Charging the Reactor: Cool the quartz vessel to -78 °C and condense a known amount of 3,3,3-trifluoropropene into the flask.

  • HBr Addition: Slowly bubble a slight molar excess (approx. 1.1 eq.) of anhydrous HBr gas through the stirred solution. Maintain the low temperature to ensure the HBr dissolves without significant evaporation.

  • Initiation: Position the mercury flood lamp approximately 10-15 cm from the quartz vessel. Turn on the lamp and the stirrer.

  • Reaction: Allow the reaction to proceed under irradiation. The reaction time can vary but is often complete within 12-24 hours. Monitor the reaction's progress by periodically taking aliquots (if possible) and analyzing via GC or ¹⁹F NMR.

  • Workup: Once the reaction is complete, turn off the lamp. Allow the vessel to slowly warm to room temperature while purging with nitrogen to remove any excess HBr.

  • Purification: The crude product can be washed with a cold, dilute solution of sodium bicarbonate to remove residual acid, followed by a brine wash. Dry the organic layer over anhydrous MgSO₄, filter, and purify by fractional distillation to yield pure 3-bromo-1,1,1-trifluoropropane.

Caption: Experimental workflow for photochemical synthesis.

References

Technical Support Center: Emergency Procedures for 1,1,1-Trifluoropropane

Author: BenchChem Technical Support Team. Date: December 2025

From the Office of the Senior Application Scientist

This guide provides essential emergency procedures for researchers, scientists, and drug development professionals working with 1,1,1-Trifluoropropane (CAS: 421-07-8). The following question-and-answer-based troubleshooting guide is designed to offer immediate, actionable intelligence in the event of an accidental release. Your safety is paramount; familiarize yourself with these protocols before beginning any experiment.

Section 1: Immediate Hazard Assessment & Initial Response

This section addresses the primary risks associated with this compound and the critical first steps to take upon suspecting a release.

Q: What are the primary hazards of this compound I should be aware of?

A: this compound is a flammable, liquefied gas that poses several immediate risks.[1][2][3] It is crucial to understand that the gas is heavier than air and can accumulate in low-lying areas, displacing oxygen and creating a suffocation hazard.[1] The primary hazards are summarized in the table below.

Hazard ClassificationGHS CodeDescriptionPictogram
Flammable GasH221Flammable gas which may form explosive mixtures with air.[1][2]🔥
Gas Under PressureH280Contains gas under pressure; may explode if heated.[1][2]💨
Simple AsphyxiantH380May displace oxygen and cause rapid suffocation.[1]
Skin & Eye IrritationH315, H319Causes skin and serious eye irritation. Direct contact with liquefied gas causes frostbite.[1]
Specific Target Organ ToxicityH335, H336May cause respiratory irritation, drowsiness, or dizziness.[1]
Q: What are the immediate signs of exposure or a leak?

A: Exposure symptoms can include dizziness, drowsiness, headache, and respiratory irritation.[1] Since the gas is stored as a liquid under pressure, a leak may be audible (hissing sound) or visible (frost forming at the leak site due to rapid cooling). Contact with the evaporating liquid will cause immediate frostbite on exposed skin.[1]

Q: I suspect a leak from a cylinder or line. What is the immediate action plan?

A: Your immediate priority is personal safety and alerting others. Do not attempt to fix a leak without a proper assessment and equipment. Follow the logical workflow below.

start SUSPECTED LEAK (Hissing, Frost, Odor) alert Alert personnel in the immediate area start->alert evacuate Evacuate the immediate area Move upwind alert->evacuate ignition Eliminate all ignition sources (Sparks, flames, hot surfaces) evacuate->ignition ventilate If safe, increase ventilation (Open doors, increase fume hood flow) ignition->ventilate assess Assess the situation FROM A SAFE DISTANCE ventilate->assess is_major Is the leak large, uncontrolled, or is there a fire? assess->is_major call_emergency Call Emergency Services (911) and institutional EHS is_major->call_emergency Yes manage_minor Proceed to Minor Leak Protocol (See Section 3) is_major->manage_minor No start ACCIDENTAL RELEASE OCCURS assess Is the release large, uncontrolled, or in a confined space? start->assess minor_spill Minor Release: Follow Protocol 3 assess->minor_spill No major_spill Major Release Identified assess->major_spill Yes evacuate EVACUATE AREA IMMEDIATELY major_spill->evacuate alarm Activate building fire alarm evacuate->alarm emergency_call Call 911 and Institutional EHS from a safe location alarm->emergency_call provide_info Provide: - Chemical Name & Location - Estimated Quantity - Known Hazards emergency_call->provide_info secure Prevent entry into the area provide_info->secure end Await arrival of HAZMAT/Emergency Team secure->end

References

overcoming difficulties in the addition of hydrogen halides to 3,3,3-trifluoropropene

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Hydrohalogenation of 3,3,3-Trifluoropropene

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the addition of hydrogen halides to 3,3,3-trifluoropropene (TFP). This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this seemingly straightforward, yet challenging, reaction. The powerful electron-withdrawing nature of the trifluoromethyl (–CF₃) group profoundly influences the electronic properties of the adjacent double bond, leading to difficulties in controlling regioselectivity and achieving high yields. This document provides in-depth troubleshooting advice, detailed protocols, and the mechanistic reasoning behind them.

The Core Challenge: A Reversal of Electronic Effects

The hydrohalogenation of 3,3,3-trifluoropropene (CF₃CH=CH₂) is a classic example of how potent electronic effects can override standard alkene reaction predictions. The intense inductive effect of the –CF₃ group deactivates the double bond towards electrophilic attack and destabilizes the formation of an adjacent positive charge. This electronic disruption is the primary source of the difficulties encountered in this reaction, particularly concerning regioselectivity.

Unlike simple alkenes, TFP does not cleanly follow Markovnikov's rule under ionic conditions, nor does it always predictably yield the anti-Markovnikov product under standard radical conditions. Understanding and controlling the delicate balance between ionic and radical pathways, and the stability of the respective intermediates, is key to success.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My ionic addition of HBr is giving me the "wrong" isomer. I expected the bromine on the more substituted carbon (C2), but I'm getting a mix or primarily the C2-protonated product. Why?

Answer: This is the most common issue and stems from the electronic influence of the –CF₃ group. In a standard electrophilic addition (ionic mechanism), the reaction proceeds through the most stable carbocation intermediate.[1]

  • Path A (Markovnikov): Protonation of the terminal carbon (C1) would place a positive charge on the internal carbon (C2), adjacent to the –CF₃ group. This carbocation is severely destabilized by the powerful electron-withdrawing effect of the fluorine atoms.

  • Path B (Observed Ionic): Protonation of the internal carbon (C2) places the positive charge on the terminal carbon (C1). This carbocation, while still primary, is further away from the destabilizing –CF₃ group and is therefore the less unfavorable, and thus preferred, intermediate.[2]

Attack by the bromide nucleophile on the C1 carbocation leads to the formation of 2-bromo-1,1,1-trifluoropropane , which might be considered the "anti-Markovnikov" product, yet it is formed under ionic conditions.

Troubleshooting Steps:

  • Embrace the Electronic Reality: Recognize that for TFP, the electronically favored ionic addition product has the halogen on the C2 carbon.

  • Use a Lewis Acid Catalyst: The reaction is often sluggish due to the deactivated nature of the alkene. Adding a Lewis acid like AlBr₃ or other metal halides can activate the hydrogen halide, promoting the ionic pathway and improving reaction rates.[3][4] However, be aware that strong Lewis acids can also promote polymerization.

  • Strictly Exclude Radical Initiators: Ensure your solvent and reagents are free of peroxides and that the reaction is protected from UV light to prevent a competing radical reaction.

Q2: I'm using peroxides (or AIBN) to force the anti-Markovnikov addition of HBr to get 1-bromo-3,3,3-trifluoropropane, but my yields are poor and I'm still seeing the 2-bromo isomer.

Answer: While peroxides initiate a free-radical mechanism that typically leads to anti-Markovnikov products, the stability of the radical intermediates in TFP complicates the outcome.[5][6]

The mechanism involves the initial addition of a bromine radical (Br•) to the double bond.

  • Path A (Desired Anti-Markovnikov): Addition of Br• to the terminal carbon (C1) generates a radical on the internal carbon (C2). This radical is destabilized by the adjacent electron-withdrawing –CF₃ group.

  • Path B (Competing Pathway): Addition of Br• to the internal carbon (C2) generates a radical on the terminal carbon (C1). This primary radical is further from the –CF₃ group and may be of comparable or even greater stability than the secondary, but destabilized, C2 radical.

Because the stability difference between the two possible radical intermediates is not as pronounced as in simple alkyl-substituted alkenes, selectivity can be poor.[7]

Troubleshooting Steps:

  • Optimize the Initiator: Use a reliable radical initiator like benzoyl peroxide or AIBN and ensure it is catalytically active. The reaction is initiated by radicals formed from the peroxide, which then abstract a hydrogen from HBr to generate the crucial bromine radical.[8]

  • Increase Temperature: High temperatures (e.g., 150°C to 800°C), particularly in the gas phase with a catalyst like activated carbon, can favor the desired radical pathway, leading to high selectivity for 1-bromo-3,3,3-trifluoropropane.[4][9]

  • Use Photochemical Initiation: Irradiation with a UV lamp (e.g., a mercury flood lamp) is a proven method for initiating the radical reaction and producing the 1-bromo isomer.[4]

  • Ensure Purity of HBr: The radical pathway is only favorable for HBr. The bond energies of HCl and HI make the radical chain reaction endothermic and unfavorable.[6] Using pure, anhydrous HBr is critical.

Visualizing the Mechanistic Conflict

The choice of reaction conditions dictates which mechanistic path is favored, leading to different intermediates and, ultimately, different products.

G cluster_start Starting Materials cluster_ionic Ionic Pathway cluster_radical Radical Pathway start CF₃CH=CH₂ + HBr cond_ionic Conditions: No Peroxides, Dark Optional: Lewis Acid (AlBr₃) start->cond_ionic Electrophilic Addition cond_radical Conditions: Peroxides (ROOR) or UV Light High Temperature start->cond_radical Free-Radical Addition inter_ionic Intermediate: C1 Carbocation (CF₃CH₂C⁺H₂) cond_ionic->inter_ionic prod_ionic Major Product: 2-Bromo-1,1,1-trifluoropropane (CF₃CHBrCH₃) inter_ionic->prod_ionic Br⁻ Attack inter_radical Intermediate: C1 Radical (CF₃C•HCH₂Br) cond_radical->inter_radical prod_radical Major Product: 1-Bromo-3,3,3-trifluoropropane (CF₃CH₂CH₂Br) inter_radical->prod_radical H• Abstraction from HBr

Caption: Competing pathways for HBr addition to 3,3,3-trifluoropropene.

Troubleshooting Decision Tree

Use this flowchart to diagnose and solve common experimental problems.

G cluster_1bromo Targeting 1-Bromo Isomer (Anti-Markovnikov) cluster_2bromo Targeting 2-Bromo Isomer (Ionic Product) start Problem: Low Yield or Poor Selectivity q1 What is your target isomer? start->q1 q_radical Are you using radical conditions (peroxide/UV)? q1->q_radical 1-Bromo q_ionic Are you excluding radical sources (light, peroxides)? q1->q_ionic 2-Bromo a_radical_no Action: Introduce radical initiator (AIBN, ROOR) or use UV irradiation. q_radical->a_radical_no No a_radical_yes Action: 1. Check initiator purity/activity. 2. Increase reaction temperature. 3. Ensure HBr is used (not HCl/HI). 4. Purify alkene to remove inhibitors. q_radical->a_radical_yes Yes a_ionic_no Action: 1. Protect reaction from light. 2. Use peroxide-free solvents. 3. Add a radical scavenger. q_ionic->a_ionic_no No a_ionic_yes Action: 1. Add a Lewis Acid catalyst (e.g., AlBr₃) to improve rate. 2. Optimize solvent polarity. q_ionic->a_ionic_yes Yes

Caption: Decision tree for troubleshooting TFP hydrohalogenation.

Summary of Reaction Conditions

Target Product Isomer Name Mechanism Key Reagents & Conditions Expected Selectivity Potential Pitfalls
CF₃CH₂CH₂Br 1-Bromo-3,3,3-trifluoropropaneFree RadicalHBr, Peroxide (AIBN, ROOR) or UV light. High temp (100°C+). Activated carbon catalyst.[4][9]High (>95%) under optimized conditions.Competing ionic addition if radical initiation fails; low reactivity at low temps.
CF₃CHBrCH₃ 2-Bromo-1,1,1-trifluoropropaneIonic (Electrophilic)HBr, Darkness, Peroxide-free solvents. Optional: Lewis Acid (AlBr₃).[4]Moderate to High.Sluggish reaction without catalyst; polymerization with excess Lewis acid.

Experimental Protocols

Protocol 1: Synthesis of 1-Bromo-3,3,3-trifluoropropane (Radical Addition)

This protocol is adapted from methodologies described in the literature emphasizing photochemical initiation.[4]

Materials:

  • 3,3,3-trifluoropropene (TFP)

  • Anhydrous Hydrogen Bromide (HBr) gas

  • Quartz reaction vessel

  • Mercury flood lamp (or other suitable UV source)

  • Dry ice/acetone condenser

  • Gas dispersion tube

  • Scrubbing solution (e.g., aqueous sodium bicarbonate/sodium thiosulfate)

Procedure:

  • Setup: Assemble the quartz reaction vessel equipped with a magnetic stirrer, a gas inlet connected to an HBr cylinder, and a dry ice/acetone condenser. The outlet of the condenser should be connected to a scrubbing solution.

  • Cooling: Cool the reaction vessel to approximately -78°C using a dry ice/acetone bath.

  • Condensation: Condense a known amount of 3,3,3-trifluoropropene into the reaction vessel.

  • HBr Addition: Slowly bubble anhydrous HBr gas through the cooled, liquid TFP. A slight excess (1.1 to 1.5 equivalents) is typically used.

  • Irradiation: Position the mercury flood lamp to irradiate the quartz vessel. Turn on the lamp and allow the reaction mixture to stir under irradiation. The reaction time can vary (e.g., 12-24 hours). Monitor the reaction progress by taking small aliquots for GC analysis.

  • Workup: Once the reaction is complete, stop the HBr flow and turn off the lamp. Allow the vessel to warm to room temperature, venting any excess HBr through the scrubber.

  • Purification: Transfer the crude product to a separatory funnel. Wash carefully with cold, dilute sodium bicarbonate solution to remove residual HBr, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Distillation: Purify the product by fractional distillation to yield pure 1-bromo-3,3,3-trifluoropropane. Confirm purity and identity via GC-MS and NMR.

Protocol 2: Synthesis of 2-Bromo-1,1,1-trifluoropropane (Lewis Acid Catalyzed Ionic Addition)

This protocol is based on the use of a Lewis acid catalyst to promote the ionic pathway.[4]

Materials:

  • 3,3,3-trifluoropropene (TFP)

  • Anhydrous Hydrogen Bromide (HBr) gas

  • Anhydrous Aluminum Bromide (AlBr₃)

  • Anhydrous non-polar solvent (e.g., hexane or dichloromethane)

  • Three-neck flask, wrapped in foil to exclude light

  • Dry ice/acetone condenser

  • Gas dispersion tube

Procedure:

  • Setup: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Argon), add anhydrous solvent and a catalytic amount of AlBr₃ (e.g., 5-10 mol%). Cool the flask to 0°C.

  • TFP Addition: Condense a known amount of TFP into the cooled solvent/catalyst mixture.

  • HBr Addition: Slowly bubble anhydrous HBr gas through the stirring solution. Maintain the temperature at 0°C. Monitor the reaction by GC.

  • Quenching: Upon completion, slowly and carefully quench the reaction by adding cold water or a saturated aqueous solution of sodium bicarbonate.

  • Workup: Separate the organic layer. Wash with water and brine, then dry over anhydrous calcium chloride.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation to yield 2-bromo-1,1,1-trifluoropropane.

References

optimizing palladium-based catalyst efficiency in hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

From the desk of the Senior Application Scientist

Welcome to the Technical Support Center for Palladium-Based Catalysis. As researchers and drug development professionals, you understand the pivotal role palladium catalysts play in hydrogenation reactions, forming the backbone of countless synthetic routes in the pharmaceutical and fine chemical industries.[1][2][3] However, the path from a planned reaction to a high-yielding, clean product is often fraught with challenges. Sluggish reactions, unexpected byproducts, and catalyst deactivation can impede progress and consume valuable resources.

This guide is structured to serve as your first point of reference, moving beyond simple protocols to explain the underlying science of catalyst behavior. Here, we will address the common issues encountered in the lab, providing not just solutions, but the rationale to help you make informed decisions in your future experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common queries that often arise when planning or troubleshooting a hydrogenation reaction.

Q1: My hydrogenation reaction is stalled or extremely slow. What's the first thing I should check? A: A stalled or sluggish reaction is frequently a symptom of catalyst deactivation, with the most common cause being catalyst poisoning.[4][5] Before adjusting temperature or pressure, critically evaluate the purity of your entire system. Trace impurities in the substrate, solvent, or even the hydrogen gas can poison the catalyst.[5] Sulfur and nitrogen compounds are particularly notorious poisons for palladium catalysts as they bind strongly to the active sites.[4][6]

Q2: How do I choose the right palladium loading (e.g., 5% vs. 10% Pd/C)? A: The choice of palladium loading depends on the substrate's reactivity and economic considerations. A higher loading (e.g., 10% Pd/C) generally provides a faster reaction rate due to a greater number of active sites.[7] This is often preferred for difficult reductions or when reaction time is critical. A lower loading (e.g., 5% Pd/C) is more cost-effective and may be sufficient for easily reducible functional groups. For sensitive substrates where over-reduction is a concern, a lower loading might also offer better control.

Q3: Does the choice of solvent matter beyond dissolving my substrate? A: Absolutely. The solvent plays a critical role in the reaction's success.[8] Polar protic solvents like ethanol and methanol are common and effective for many hydrogenations.[7][9] However, the solvent can influence the hydrogen binding strength on the palladium surface, directly affecting the reaction rate.[8] Studies have shown that varying the solvent can change the reaction rate by up to an order of magnitude.[8] Furthermore, the solvent must be compatible with the substrate and not compete for the catalyst's active sites.

Q4: My catalyst is a black powder. How do I handle it safely, especially after the reaction? A: Palladium on carbon (Pd/C) is a pyrophoric material, meaning it can ignite spontaneously upon exposure to air, particularly after it has been used in a hydrogenation (activated with hydrogen) and is dry.[10][11][12][13] Always handle the catalyst in an inert atmosphere (e.g., nitrogen or argon).[4][11] After the reaction, it is crucial to ensure the catalyst remains wet with solvent during filtration.[12][13] Never allow the filter cake to dry in the open air.[13] The recovered catalyst should be stored under water or solvent.

Part 2: Troubleshooting Guide: From Problem to Solution

This section adopts a problem-oriented Q&A format to diagnose and resolve specific experimental failures.

Issue 1: Low or No Conversion

Q: I've confirmed my starting materials are pure, but the reaction still won't proceed. What's next? A: If overt poisoning is ruled out, consider the following:

  • Insufficient Catalyst Activity: The catalyst itself may be inactive. Was it fresh? Has it been stored properly, away from air and contaminants? Sometimes, a pre-reduction step, where the catalyst is stirred under a hydrogen atmosphere in the solvent before adding the substrate, can ensure the palladium is in its active Pd(0) state.[5]

  • Mass Transfer Limitations: Hydrogenation is a triphasic reaction (solid catalyst, liquid substrate/solvent, gaseous hydrogen).[14] If agitation is poor, the hydrogen gas may not be sufficiently dissolved in the liquid phase or may not be reaching the catalyst surface. Ensure vigorous stirring or shaking to maximize interfacial contact.[14]

  • System Leaks: For reactions run under a balloon of hydrogen, even a small leak in the septum or glassware joints can prevent the system from maintaining a positive hydrogen pressure, effectively starving the reaction.

Issue 2: Poor Selectivity / Formation of Byproducts

Q: My goal is to reduce a nitro group without touching a sensitive benzyl ether in the same molecule. How can I improve selectivity? A: Achieving chemoselectivity is a common challenge. Here are key parameters to adjust:

  • Catalyst Choice: While Pd/C is a workhorse, other catalysts may offer better selectivity. For instance, platinum-based catalysts (e.g., PtO2) are sometimes less prone to causing isomerization or over-reduction compared to palladium.[14]

  • Reaction Conditions: Over-reduction can often be suppressed by using milder conditions. Try lowering the hydrogen pressure (e.g., using a balloon instead of a high-pressure Parr shaker) and running the reaction at or below room temperature.[14]

  • Additives/Modifiers (Intentional Poisoning): Sometimes, selectivity can be dramatically improved by intentionally adding a "poison" that deactivates the most reactive sites on the catalyst. For example, the Lindlar catalyst (palladium poisoned with lead acetate and quinoline) is famously used to stop the hydrogenation of an alkyne at the alkene stage.[6] In pharmaceutical scale-ups, similar strategies, like adding Fe²⁺ ions, have been used to achieve selective reductions.[15]

Issue 3: Catalyst Deactivation During Reaction

Q: My reaction starts well but then slows down and stops before completion. What causes this gradual deactivation? A: Gradual deactivation points to issues that occur as the reaction progresses. Two common culprits are coking and sintering.

  • Coking/Fouling: This is the deposition of carbonaceous materials (coke) on the catalyst surface, blocking active sites.[16] It can be caused by side reactions or the polymerization of reactants or products on the surface. Lowering the reaction temperature can often mitigate coke formation.[4]

  • Sintering: This involves the agglomeration of small palladium nanoparticles into larger, less active ones, effectively reducing the catalyst's surface area.[16] Sintering is primarily driven by high temperatures. Ensure the reaction is not overheating (hydrogenations can be exothermic) and operate at the lowest effective temperature.[4] The choice of support material also influences the catalyst's resistance to sintering.[16]

Part 3: Diagrams and Data

Visual aids and structured data can clarify complex relationships and provide at-a-glance information for experimental planning.

Troubleshooting Workflow for Low Hydrogenation Yield

The following diagram outlines a logical sequence of steps to diagnose the root cause of a low-yielding hydrogenation reaction.

G Start Low or No Conversion Observed Check_Purity Step 1: Verify Purity - Substrate (NMR, GC-MS) - Solvent (Anhydrous?) - H2 Gas (High Purity?) Start->Check_Purity Poison_Found Poison Detected (e.g., S, N, Halides) Check_Purity->Poison_Found Purify Action: Purify Reagents - Distill Solvent - Pass Substrate through Alumina - Use Guard Bed Poison_Found->Purify Yes Check_Catalyst Step 2: Evaluate Catalyst - Fresh Catalyst? - Proper Storage? - Correct Loading? Poison_Found->Check_Catalyst No Success Problem Resolved Purify->Success Inactive_Catalyst Catalyst Suspected Inactive/Improperly Handled Check_Catalyst->Inactive_Catalyst Replace_Catalyst Action: Use Fresh Catalyst - Handle under Inert Gas - Consider Pre-reduction Inactive_Catalyst->Replace_Catalyst Yes Check_Conditions Step 3: Assess Physical Conditions - Vigorous Stirring? - No System Leaks? - Correct Temp/Pressure? Inactive_Catalyst->Check_Conditions No Replace_Catalyst->Success Mass_Transfer Mass Transfer or System Integrity Issue Check_Conditions->Mass_Transfer Optimize_Setup Action: Optimize Setup - Increase Stirring Rate - Check Seals/Septum - Re-evaluate Temp/Pressure Mass_Transfer->Optimize_Setup Yes Mass_Transfer->Success No, consult specialist Optimize_Setup->Success

A decision tree for troubleshooting low hydrogenation conversion.

Common Catalyst Poisons and Their Sources

This table summarizes common chemical species that can poison palladium catalysts, hindering their performance.

Poison ClassExamplesCommon SourcesMechanism of Poisoning
Sulfur Compounds Thiols (R-SH), Thioethers (R-S-R), H₂S, SO₂Starting materials from sulfur chemistry, contaminated solvents, rubber stoppers/sealsStrong, often irreversible adsorption to Pd active sites, blocking reactant access.[6][16]
Nitrogen Compounds Amines, Pyridines, Nitriles, Nitro compoundsSubstrates, products, additives (e.g., quinoline for selectivity control)Strong coordination to palladium centers, blocking active sites.[6]
Halides I⁻, Br⁻, Cl⁻Residual starting materials (e.g., aryl halides), acidic byproducts (e.g., HCl)Adsorption onto the catalyst surface, modifying its electronic properties and activity.[6]
Heavy Metals Pb, Hg, Bi, ZnContamination from previous reactions, impure reagentsDeposition on the palladium surface, physically blocking active sites.
Other Carbon Monoxide (CO), Cyanide (CN⁻), Phosphines (PR₃)Impure H₂ gas, side reactions, ligands from other synthetic stepsVery strong chemisorption to palladium, leading to severe and often irreversible deactivation.[6][17][18]

Part 4: Key Experimental Protocols

Adherence to validated protocols is essential for safety, reproducibility, and optimal results.

Protocol 1: Safe Handling and Filtration of Pd/C Post-Reaction

Objective: To safely remove the pyrophoric Pd/C catalyst from a reaction mixture.

Materials:

  • Reaction mixture containing Pd/C catalyst

  • Inert gas source (Nitrogen or Argon) with tubing

  • Büchner funnel and filter flask

  • Filter paper (e.g., Whatman #1)

  • Pad of Celite® or similar filter aid

  • Spatula

  • Wash solvent (same as reaction solvent)

  • Beaker with deionized water for catalyst quenching

Procedure:

  • Cool the Reaction: Ensure the reaction vessel has cooled to room temperature.[13]

  • Inert the Atmosphere: Purge the reaction flask with an inert gas (N₂ or Ar) for several minutes to displace all hydrogen and prevent exposure to air.[12] Maintain a gentle positive pressure of inert gas throughout the procedure.

  • Prepare the Filter Pad: Place a piece of filter paper in the Büchner funnel and add a ~1-2 cm layer of Celite®. Wet the Celite® pad with the reaction solvent and apply gentle vacuum to settle the pad.

  • Transfer the Slurry: Under the inert atmosphere, carefully transfer the reaction mixture slurry onto the center of the Celite® pad.

  • Filter and Wash: Apply vacuum to filter the mixture. Wash the reaction flask with small portions of fresh solvent to transfer any remaining catalyst. Use this solvent to wash the filter cake, ensuring all soluble product is collected in the filtrate.

  • CRITICAL STEP - Do Not Allow to Dry: As soon as the last of the solvent is pulled through, release the vacuum. Never pull air through the filter cake. The cake must remain visibly wet with solvent at all times to prevent ignition.[13]

  • Quench the Catalyst: Carefully scrape the wet Celite®/catalyst pad from the funnel into a beaker containing a large volume of water. The catalyst is now quenched and can be handled more safely for disposal or recovery.

Protocol 2: Catalyst Recovery and Regeneration (Simplified)

Objective: To recover palladium from a spent catalyst for potential reuse or reclamation. Note: Industrial recovery is a complex hydrometallurgical or pyrometallurgical process.[19][20] This is a simplified lab-scale procedure for cleaning, not full regeneration.

Procedure:

  • Initial Recovery: Follow the quenching procedure described in Protocol 1.

  • Washing: Allow the catalyst to settle in the water. Decant the water. Wash the catalyst multiple times by adding fresh deionized water, stirring, allowing it to settle, and decanting. This removes residual salts and water-soluble impurities.

  • Solvent Washes: To remove organic residues, wash the catalyst sequentially with solvents of varying polarity (e.g., acetone, then ethanol, then hexanes).

  • Drying (Under Vacuum): The cleaned catalyst can be dried carefully in a vacuum oven at a moderate temperature (e.g., 60-80 °C). Crucially, do not expose the dry catalyst to air while it is warm. Allow it to cool completely to room temperature under vacuum before handling under an inert atmosphere.

  • Activity Check: The activity of the recovered catalyst will likely be lower than fresh catalyst. It should be tested on a small-scale reaction to determine its efficacy before being used in a critical synthesis. For significant deactivation, professional reclamation is recommended.[10]

References

Technical Support Center: Fire Safety for Flammable Fluorinated Gases in Research Environments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the safe handling and fire-fighting of flammable fluorinated gases. This resource is designed for our community of researchers, scientists, and drug development professionals who utilize these versatile compounds in their experiments. The unique properties of flammable fluorinated gases demand a nuanced approach to fire safety, moving beyond generic laboratory protocols. This guide provides in-depth, field-proven insights to ensure the integrity of your research and the safety of your team.

Part 1: Foundational Knowledge & Immediate Response

This section addresses the most immediate questions and concerns that arise when working with flammable fluorinated gases.

Frequently Asked Questions (FAQs)

Q1: What makes fluorinated gases flammable, and how are they classified?

A1: While many fluorinated gases are known for their non-flammability, a newer generation, including certain hydrofluoroolefins (HFOs), are designed to have lower global warming potential and are classified as flammable.[1][2] Their flammability is categorized based on factors like flame propagation, lower flammability limit (LFL), and heat of combustion.[1] The American Society of Heating, Refrigerating and Air-Conditioning Engineers (ASHRAE) provides a widely recognized classification system:

  • A1: No flame propagation

  • A2: Lower flammability

  • A2L: Mildly flammable (lower burning velocity)

  • A3: Higher flammability[1]

It is crucial to consult the Safety Data Sheet (SDS) for the specific gas you are using to understand its flammability characteristics.[3][4][5][6]

Q2: What are the primary hazards in a laboratory setting involving flammable fluorinated gases?

A2: The primary hazards include:

  • Fire and Explosion: Leaks can create a flammable atmosphere that, if ignited, can lead to fires or explosions.[7][8] The risk is amplified in enclosed spaces where vapors can accumulate.[8]

  • Toxicity of Combustion Byproducts: When fluorinated gases burn, they can produce highly toxic and corrosive substances, most notably hydrogen fluoride (HF).[3] Inhalation of HF can cause severe respiratory tract burns.[3][4]

  • Asphyxiation: Like many gases, a significant leak in a poorly ventilated area can displace oxygen, leading to a risk of asphyxiation.[9]

  • Pressure Hazards: These gases are stored in pressurized cylinders, which can rupture or explode if exposed to intense heat.[3][4]

Q3: What immediate actions should I take if I suspect a flammable fluorinated gas leak?

A3: If you suspect a leak, prioritize personal safety and follow these steps:

  • Alert Personnel: Immediately notify everyone in the vicinity.[10]

  • Cease Ignition Sources: Turn off any potential ignition sources, such as open flames, hot plates, and other electrical equipment. Do not use mobile phones in the immediate area.[6][10]

  • Enhance Ventilation: If it is safe to do so, increase ventilation by opening windows or activating an emergency exhaust system.[11]

  • Evacuate: Leave the affected area immediately.[7][10] If the leak is significant, evacuate the entire building.[12]

  • Notify Emergency Services: From a safe location, contact your institution's emergency response team or the local fire department.[10][12] Provide them with the name of the gas and any other relevant information from the SDS.

G

Part 2: Fire-Fighting Measures & Troubleshooting

This section provides detailed guidance on tackling fires involving flammable fluorinated gases and troubleshooting common issues.

Troubleshooting Guide: Fire Scenarios

Scenario 1: A small, localized fire has started near my experimental setup involving a flammable fluorinated gas.

  • Initial Assessment:

    • Is the fire small and contained?

    • Can you safely access a fire extinguisher?

    • Is the gas cylinder itself on fire or just the surrounding materials?

  • Action Plan:

    • Activate the Fire Alarm: Alert others and initiate an emergency response.

    • Isolate the Gas Source (If Safe): If you can do so without risk, close the valve on the gas cylinder.[11]

    • Select the Correct Extinguisher: Use a dry chemical (ABC or BC) or carbon dioxide (CO2) extinguisher.[13] These are effective for Class B (flammable liquid/gas) and Class C (electrical) fires.

    • Extinguishing Technique: Aim the extinguisher at the base of the flames and sweep from side to side.

    • Monitor for Re-ignition: After the fire appears to be out, continue to watch for re-ignition, especially if the gas leak has not been stopped.[13]

    • Evacuate if the Fire Spreads: If the fire grows or you cannot extinguish it quickly, evacuate immediately.

Scenario 2: The gas cylinder itself is compromised and venting gas that has ignited (a jet fire).

  • Immediate Action: DO NOT attempt to extinguish the flame if you cannot stop the flow of gas. A jet fire that is extinguished without stopping the gas leak will result in a cloud of flammable gas that could re-ignite with explosive force.

  • Emergency Protocol:

    • Evacuate Immediately: This is a highly dangerous situation.

    • Contact Emergency Responders: Inform them that you have a jet fire from a compressed gas cylinder.

    • Cool the Cylinder (from a distance): If it is safe to do so from a protected position, use a water spray to cool the cylinder and prevent a catastrophic failure (BLEVE - Boiling Liquid Expanding Vapor Explosion).[3] This should only be attempted by trained emergency personnel.

G

Extinguishing Agents: A Comparative Overview

The choice of extinguishing agent is critical. Below is a summary of common agents and their suitability for fires involving flammable fluorinated gases.

Extinguishing AgentSuitability for Flammable Fluorinated Gas FiresMechanism of ActionKey Considerations
Dry Chemical (ABC/BC) Highly Recommended Interrupts the chemical chain reaction of the fire.[13]Effective on Class B and C fires. Can leave a residue that may damage sensitive equipment.[13]
Carbon Dioxide (CO2) Recommended Displaces oxygen and cools the fuel.Clean agent, leaves no residue. Less effective in open or well-ventilated areas. Poses an asphyxiation risk in confined spaces.
Water Mist/Fog Situational Cools the fire and can help disperse gas vapors.[3]Can be effective for cooling cylinders and controlling the spread of fire.[3] Not suitable for energized electrical equipment.
Fluorinated Firefighting Foams (AFFF, AR-AFFF) Specialized Applications Forms a blanket over flammable liquids to suppress vapors and cool the fuel.[14][15]Highly effective for large-scale flammable liquid fires but less common in a laboratory setting for gas fires. Environmental concerns regarding PFAS content are leading to a phase-out in favor of fluorine-free alternatives.[16][17][18][19]
Fluorine-Free Foams (F3) Emerging Alternative Smothers the fire with a foam blanket without the use of fluorinated compounds.[17][20]An environmentally preferable alternative to AFFF, though performance can vary depending on the specific formulation and fuel type.[19]
Clean Agents (e.g., HFCs, Fluoroketones) Recommended for High-Value Assets Primarily absorb heat, leading to fire suppression.[21][22]Electrically non-conductive and leave no residue, making them ideal for protecting sensitive electronic equipment.[21][22]

Part 3: Prevention and Best Practices

Proactive measures are the most effective way to mitigate the risks associated with flammable fluorinated gases.

Experimental Protocols: Safe Handling and Storage
  • Cylinder Storage:

    • Store cylinders in a well-ventilated, designated area.[23][24]

    • Segregate flammable gas cylinders from oxidizing gases by at least 20 feet or by a noncombustible barrier at least 5 feet high with a fire-resistance rating of at least 30 minutes.[23]

    • Secure cylinders in an upright position with chains or straps.[24]

    • Keep cylinders away from heat sources, open flames, and high-traffic areas.[23]

    • Ensure valve protection caps are in place when cylinders are not in use.[23]

  • Gas Delivery System:

    • Use regulators, tubing, and fittings that are compatible with the specific gas.

    • Regularly inspect the entire gas delivery system for leaks using a compatible leak detection solution.

    • Ensure all connections are tight and secure.

    • Install flashback arrestors on flammable gas lines where appropriate.[25]

  • Laboratory Environment:

    • Work with flammable gases in a well-ventilated area, preferably within a fume hood.[26]

    • Ensure that flammable gas detectors are installed and regularly calibrated where appropriate.[27]

    • Keep the quantity of flammable gas in the laboratory to the minimum required for the experiment.[24][26]

    • Have a clear understanding of the location and operation of emergency equipment, including fire extinguishers, safety showers, and emergency gas shut-off valves.

References

Technical Support Center: Ensuring Adequate Ventilation for Experiments with 1,1,1-Trifluoropropane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the safe and effective use of 1,1,1-Trifluoropropane in your research and development activities. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on ensuring adequate ventilation. Adherence to these protocols is critical for maintaining a safe laboratory environment and the integrity of your experimental results.

Introduction: Understanding the Ventilation Imperative for this compound

This compound (CH₃CH₂CF₃) is a colorless, flammable gas supplied as a liquefied gas under pressure.[1][2][3] Its flammability and potential to displace oxygen, alongside risks of skin and eye irritation, and respiratory effects such as drowsiness or dizziness, necessitate robust ventilation as a primary engineering control.[4][5] This guide provides a comprehensive framework for establishing and troubleshooting ventilation systems to mitigate these hazards effectively.

The core principle of ventilation for flammable gases is to maintain concentrations in the air well below the lower flammability limit (LFL) and any established occupational exposure limits. This is achieved through a combination of general laboratory ventilation and local exhaust ventilation (LEV), such as a chemical fume hood.

Key Physical and Safety Properties of this compound

A thorough understanding of the physical properties of this compound is fundamental to designing and troubleshooting appropriate ventilation strategies.

PropertyValueImplication for Ventilation
Molecular Weight 98.07 g/mol [2]Heavier than air, vapors may accumulate in low-lying areas.
Boiling Point -12°C (10.4°F)[1][3]Will readily form a gas at room temperature.
Vapor Pressure 2770 mmHg at 25°C[1]High volatility, readily forms a vapor at ambient temperatures.
Flammability Flammable Gas[4][6]Strict control of ignition sources and vapor concentrations is essential.
Primary Hazards Flammable, Gas Under Pressure, Skin/Eye Irritant, May cause drowsiness or dizziness[4][5]Requires both containment and dilution ventilation, and appropriate PPE.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of ventilation when working with this compound?

A1: The primary purpose is twofold: to prevent the accumulation of flammable concentrations of the gas in the laboratory atmosphere and to minimize inhalation exposure for personnel.[7][8] Continuous ventilation is crucial to dilute and remove any fugitive emissions or accidental releases.[8]

Q2: Can I work with this compound on an open bench?

A2: No. All work with this compound that has the potential to release the gas must be conducted within a properly functioning local exhaust ventilation system, such as a chemical fume hood.[9][10] This is to ensure containment of the flammable and potentially harmful vapors.

Q3: What is the recommended face velocity for a fume hood when using this compound?

A3: A fume hood face velocity of 80-120 feet per minute (fpm) is generally recommended for safe operation with most chemicals, including flammable gases.[7][11] It is essential to check your institution's specific guidelines and the fume hood's certification.

Q4: How often should my laboratory's ventilation system be checked?

A4: Laboratory ventilation systems, particularly chemical fume hoods, should be tested and certified at least annually.[7] Regular checks by laboratory personnel, such as observing the airflow monitor, should be part of the daily routine before beginning any experiment.

Q5: What are the general room ventilation requirements for a laboratory using this compound?

A5: Laboratories using chemicals should generally have a ventilation rate of 8-12 air changes per hour (ACH).[12] The laboratory should also be maintained under negative pressure relative to adjacent non-laboratory areas to prevent the escape of contaminants.[7]

Troubleshooting Guide

This section addresses specific issues you may encounter with your ventilation system while working with this compound.

Issue Potential Causes Troubleshooting Steps
Fume hood alarm is sounding 1. Low face velocity due to improper sash height.[4] 2. Obstruction in the fume hood or exhaust ductwork. 3. Malfunction of the exhaust fan. 4. Changes in the laboratory's overall ventilation balance.1. Adjust the sash to the marked optimal working height. 2. Check for and remove any large equipment or materials blocking the baffles at the back of the hood.[13] 3. If the alarm persists, cease all experiments with this compound, close the cylinder valve, and contact your facility's maintenance or environmental health and safety department. Do not use the hood until it is certified as safe.[4]
Noticeable odor of solvent or gas in the lab 1. Fugitive emissions from leaking connections on the gas cylinder or experimental apparatus. 2. Inadequate containment by the fume hood. 3. Improper storage of the gas cylinder.1. Immediately check all connections for leaks using a suitable leak detection solution (e.g., soapy water).[14] Do not use an open flame. If a leak is found, close the main cylinder valve and tighten the connection. If the leak persists from the cylinder valve itself, move the cylinder to a well-ventilated, isolated area and contact the gas supplier.[15] 2. Verify the fume hood is operational and the face velocity is within the acceptable range. Ensure all work is performed at least 6 inches inside the hood sash.[13] 3. Confirm the gas cylinder is stored in a designated, well-ventilated area, away from heat and ignition sources.[16]
Feeling of "stuffiness" or poor air quality in the laboratory 1. Insufficient general laboratory ventilation (low ACH). 2. Blocked supply or exhaust air vents in the room.1. Report the issue to your facility's management or EHS to have the laboratory's air change rate evaluated. 2. Visually inspect all air supply and exhaust grilles in the laboratory to ensure they are not obstructed by equipment or storage.
Visible turbulence or "roll" at the face of the fume hood 1. Excessive face velocity (typically >150 fpm).[4][13] 2. Cross-drafts in the laboratory from open doors, windows, or high foot traffic. 3. Large, bulky equipment inside the hood disrupting airflow.1. If your fume hood has a variable air volume (VAV) system, this should self-regulate. If it is a constant air volume (CAV) hood and the velocity is too high, contact facilities for adjustment. 2. Minimize foot traffic in front of the hood during sensitive operations. Keep laboratory doors and windows closed.[11] 3. Elevate large equipment on blocks to allow air to flow underneath and around it to the rear baffles.[13]

Experimental Protocols

Protocol 1: Pre-Experiment Ventilation System Check

Objective: To ensure the local and general ventilation systems are functioning correctly before commencing any work with this compound.

Materials:

  • Calibrated anemometer (for quantitative checks, if required by institutional policy)

  • Kimwipe or similar lightweight paper strip

Procedure:

  • General Laboratory Inspection:

    • Confirm that all laboratory doors and windows are closed to maintain proper pressure differentials.

    • Visually inspect all general exhaust and supply air vents to ensure they are unobstructed.

  • Fume Hood Inspection:

    • Turn on the fume hood light and fan.

    • Check the airflow monitor or gauge. The reading should be within the acceptable range as indicated on the hood's certification sticker (typically 80-120 fpm).[7]

    • If no airflow monitor is present, hold a Kimwipe at the face of the hood. It should be drawn into the hood. This is a qualitative check and should not replace quantitative measurements for certification.

    • Lower the sash to the indicated working height.

    • Visually inspect the interior of the hood to ensure that the baffles at the rear are not blocked by equipment or containers.[13]

  • Documentation:

    • Record the date and fume hood status in your laboratory notebook or a designated log.

    • If any part of the ventilation system is not functioning as expected, do not proceed with the experiment and report the issue immediately.

Protocol 2: Safe Handling of this compound in a Fume Hood

Objective: To provide a step-by-step methodology for the safe use of a this compound gas cylinder and associated apparatus within a chemical fume hood.

Procedure:

  • Preparation:

    • Ensure the fume hood has passed the pre-experiment check (Protocol 1).

    • Secure the this compound cylinder upright and chained or clamped to a stable surface within the fume hood.

    • Attach the correct regulator and ensure all connections are tight.[14]

    • Leak-test all connections with a non-reactive leak detection solution.[14]

  • Experimental Setup:

    • Place all experimental apparatus at least 6 inches from the face of the fume hood.[13]

    • If using heating equipment, place it towards the back of the hood to prevent interference with airflow.

    • Ensure that the experimental setup does not obstruct the rear baffles.

  • Operation:

    • Keep the fume hood sash at the lowest possible working height.

    • Slowly open the main valve on the gas cylinder, followed by adjusting the regulator to the desired pressure.

    • Continuously monitor the experiment for any signs of leaks or unexpected reactions.

  • Shutdown:

    • Vent the residual gas from the regulator and experimental apparatus through an appropriate trapping or scrubbing system before shutting down the fume hood.

    • Leave the fume hood running for a sufficient period to purge any remaining vapors from the enclosure.

Visualizations

Caption: Experimental workflow for safe use of this compound.

Troubleshooting_Logic Start Problem Detected (e.g., Alarm, Odor) Is_Immediate_Danger Immediate Danger? Start->Is_Immediate_Danger Evacuate Evacuate & Alert EHS Is_Immediate_Danger->Evacuate Yes Investigate Investigate Cause (Non-hazardous situation) Is_Immediate_Danger->Investigate No Check_Sash Check Sash Position Investigate->Check_Sash Check_Obstructions Check for Obstructions Check_Sash->Check_Obstructions Check_Leaks Check for Leaks Check_Obstructions->Check_Leaks Problem_Resolved Problem Resolved? Check_Leaks->Problem_Resolved Resume_Work Resume Work with Caution Problem_Resolved->Resume_Work Yes Stop_Work Stop Work & Report Problem_Resolved->Stop_Work No

Caption: Decision-making process for ventilation troubleshooting.

References

Technical Support Center: Material Compatibility in High-Pressure Gas Systems

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals who work with high-pressure gas equipment. Its purpose is to provide expert, field-proven insights into the critical aspect of materials compatibility. Adherence to these principles is paramount for ensuring experimental integrity, safety, and the longevity of your equipment.

Introduction: The Criticality of Material Selection

In high-pressure gas systems, the interaction between the gas and the containment materials is a primary factor in the safety and success of an experiment. An incompatible material can lead to catastrophic failure through mechanisms like embrittlement, corrosion, or ignition, even under conditions that seem benign. This guide provides a structured approach to understanding and mitigating these risks, moving from foundational principles to specific, actionable troubleshooting advice.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered in the laboratory, providing not just solutions but the underlying scientific reasoning.

Hydrogen Service

Question 1: I'm setting up a high-pressure hydrogenation reaction. Why can't I use a standard high-strength steel reactor?

Answer: You are likely encountering the phenomenon of hydrogen embrittlement . High-strength steels, despite their mechanical robustness, are particularly susceptible to this failure mode.[1]

  • Mechanism: Atomic hydrogen can diffuse into the metal's crystal lattice, especially under high pressure.[1][2] It accumulates at imperfections like grain boundaries, reducing the metal's ductility and toughness.[1] This can lead to brittle fracture at stress levels far below the material's specified limits.[1][3] The susceptibility of steel to hydrogen embrittlement is influenced by factors like its microstructure, chemical composition, and the presence of stress concentrations.[3]

  • Troubleshooting & Solution:

    • Material Selection: Switch to a more hydrogen-resistant material. Austenitic stainless steels, such as 316L , are a common and safer choice due to their crystal structure, which is less prone to hydrogen embrittlement.[4] For very high-pressure applications, specialized alloys may be necessary.

    • Avoid High-Risk Materials: Materials to be generally avoided in high-pressure hydrogen service include high-strength ferritic and martensitic steels, nickel alloys, and titanium alloys.[5][6]

Question 2: My 316L stainless steel fittings seem to be failing prematurely in my hydrogen system. What could be the cause?

Answer: While 316L stainless steel has good resistance to hydrogen embrittlement, its performance can be compromised by several factors.

  • Potential Causes:

    • Martensitic Transformation: Low-quality austenitic stainless steels can undergo a phase transformation to martensite (a hard, brittle phase) when subjected to stress or cold working. This martensitic phase is susceptible to hydrogen embrittlement.[4]

    • Sensitization: Improper welding or heat treatment can lead to the precipitation of chromium carbides at the grain boundaries. This depletes chromium from the surrounding area, reducing its corrosion resistance and making it more susceptible to hydrogen-assisted cracking.

    • Contamination: Contaminants, particularly sulfur compounds, can accelerate hydrogen embrittlement.

  • Troubleshooting Steps:

    • Verify Material Certification: Ensure your fittings are from a reputable supplier and meet the correct ASTM standards for 316L.

    • Inspect for Cold Working: Check if any components were excessively bent or torqued during installation.

    • Review Welding Procedures: If welding was performed, ensure it was done according to procedures that prevent sensitization.

Oxygen Service

Question 3: I hear that equipment for high-pressure oxygen needs to be "oxygen clean." What does this mean and why is it so important?

Answer: "Oxygen cleaning" is the process of removing any combustible contaminants from the surfaces of equipment that will be in contact with high-concentration or high-pressure oxygen.[7][8] This is a critical safety measure to prevent ignition and fire.

  • The Fire Triangle in Oxygen Systems: A fire requires three elements: fuel, an oxidizer, and an ignition source. In a high-pressure oxygen system, the oxygen itself is the oxidizer. The "fuel" can be any hydrocarbon-based contaminant (oils, greases, solvents, even fingerprints) or the equipment material itself.[9] The ignition source can be particle impact, adiabatic compression, or mechanical friction.

  • Why Cleaning is Critical: At elevated pressures, materials that are not flammable in air can ignite and burn vigorously in an oxygen-rich environment.[10] Removing contaminants eliminates a primary fuel source, drastically reducing the risk of ignition.[7]

  • Troubleshooting & Solution:

    • Never use standard components for oxygen service without proper cleaning.

    • Follow a validated cleaning procedure. This typically involves washing with an oxygen-compatible detergent, rinsing thoroughly with deionized water, and drying with clean, oil-free nitrogen.[8][11]

    • All tools and personnel handling the cleaned components must also be clean to prevent re-contamination.[8]

Question 4: I need to select a regulator for a 2000 psi oxygen line. Is a standard stainless steel regulator acceptable?

Answer: While stainless steel is often used in high-pressure systems, it is not the ideal choice for high-pressure oxygen and may be unsafe under certain conditions.[12][13]

  • Ignition Risk: Stainless steel can be flammable in high-pressure oxygen, especially in the presence of an ignition source.[13]

  • Recommended Materials: For high-pressure oxygen service, materials with higher ignition resistance are strongly preferred. These include:

    • Copper and its alloys (like brass)

    • Nickel-copper alloys (like Monel) [7][12]

  • Solution: Select a regulator specifically designed and certified for high-pressure oxygen service. These will be constructed from more ignition-resistant materials and will have been properly cleaned for oxygen service by the manufacturer.

General & Mixed Gas Systems

Question 5: I'm seeing corrosion at the junction of a brass fitting and a stainless steel tube in my high-pressure system. What is happening?

Answer: You are observing galvanic corrosion . This occurs when two dissimilar metals are in electrical contact in the presence of an electrolyte (which can be moisture from the air or impurities in the gas).[14][15][16]

  • Mechanism: The difference in electrochemical potential between the two metals creates a small battery. The less noble metal (the anode, in this case, likely the brass) corrodes at an accelerated rate, while the more noble metal (the cathode, stainless steel) is protected.[14][17]

  • Troubleshooting & Solution:

    • Material Standardization: The best practice is to use the same material throughout the system to avoid creating galvanic cells.[14]

    • Electrical Isolation: If using dissimilar metals is unavoidable, dielectric fittings can be used to electrically isolate the two components.

    • Environmental Control: Keeping the system dry and using high-purity gases can reduce the electrolytic potential for corrosion.

Part 2: Material Selection & Validation Protocols

Material Selection Workflow

This workflow provides a logical progression for selecting appropriate materials for your high-pressure gas application.

MaterialSelectionWorkflow start Start: Define Application gas_id Identify Gas Type(s) (e.g., H₂, O₂, N₂, Corrosive) start->gas_id op_cond Define Operating Conditions (Pressure, Temperature, Flow Rate) gas_id->op_cond purity Specify Gas Purity Requirements op_cond->purity mat_db Consult Material Compatibility Databases (e.g., CGA, ISO 11114) purity->mat_db h2_check Is Gas Hydrogen? mat_db->h2_check o2_check Is Gas an Oxidizer (e.g., O₂)? h2_check->o2_check No h2_mat Select Hydrogen-Compatible Materials (e.g., Austenitic Stainless Steel - 316L) h2_check->h2_mat Yes corr_check Is Gas Corrosive? o2_check->corr_check No o2_mat Select Ignition-Resistant Materials (e.g., Monel, Brass) o2_check->o2_mat Yes inert_gas Inert Gas Path corr_check->inert_gas No corr_mat Select Corrosion-Resistant Materials (e.g., Stainless Steel, Hastelloy) corr_check->corr_mat Yes inert_mat Select Standard Materials (Brass, Stainless Steel) inert_gas->inert_mat h2_avoid Avoid High-Strength Steels, Ni, Ti alloys h2_mat->h2_avoid elastomer_select Select Compatible Elastomers/Polymers (Consider Explosive Decompression) h2_avoid->elastomer_select o2_clean Specify Oxygen Cleaning Protocol o2_mat->o2_clean o2_clean->elastomer_select corr_mat->elastomer_select inert_mat->elastomer_select final_spec Finalize Material Specification elastomer_select->final_spec procure Procure from Reputable Suppliers (Request Material Certifications) final_spec->procure end System Assembly procure->end

Caption: Logical workflow for selecting materials for high-pressure gas systems.

Experimental Protocol: Oxygen Cleaning Validation (White Rag Test)

This protocol provides a method to validate the cleanliness of components for oxygen service, adapted from industry best practices.

Objective: To visually verify the absence of hydrocarbon and particulate contamination on surfaces intended for high-pressure oxygen service.

Materials:

  • Clean, lint-free white cloth

  • Solvent compatible with the material being cleaned (e.g., Isopropyl Alcohol meeting purity standards)

  • Ultraviolet (UV) light source (black light) in a darkened area

  • Clean, powder-free gloves

Methodology:

  • Preparation: Don clean, powder-free gloves. Ensure the inspection area is clean and well-lit for visual inspection and can be darkened for UV inspection.

  • Solvent Wipe: Moisten a clean, lint-free white cloth with the approved solvent. The cloth should be damp, not saturated.

  • Surface Wiping: Wipe the critical internal surfaces of the component being tested. Apply firm pressure to ensure good contact. For a tube or fitting, this would be the wetted surfaces.

  • Visual Inspection (White Light):

    • Remove the cloth and allow the solvent to evaporate completely.

    • Examine the cloth under a bright white light.

    • Acceptance Criterion: There should be no discoloration of the cloth (e.g., gray or black marks indicating particulate) and no visible oil film.

  • UV Light Inspection:

    • Move the cloth and the component to a darkened area.

    • Examine the cloth and the component's internal surfaces under the UV light.

    • Acceptance Criterion: There should be no fluorescence. Hydrocarbon oils and greases will fluoresce under UV light.[11]

  • Documentation: Record the date, component ID, operator, and the results of both the visual and UV inspections.

  • Failure Action: If any contamination is detected, the component fails the validation and must be re-cleaned using the full cleaning procedure.[11] The validation test must then be repeated.

Part 3: Data Tables & Summaries

Table 1: General Compatibility of Metals with Common High-Pressure Gases
MaterialHydrogen (H₂)Oxygen (O₂)Nitrogen (N₂) / Argon (Ar)Corrosive Gases (e.g., Cl₂, NH₃)
Carbon Steel Unsatisfactory (High risk of embrittlement)[1][3]Conditional (Low pressure/velocity only)[9]Satisfactory Unsatisfactory
Austenitic Stainless Steel (304/316) Good (316L preferred)[4]Conditional (Requires strict cleaning & ignition control)[12][13]Excellent Good to Conditional (Depends on specific gas)
Brass (Copper-Zinc Alloy) Good Excellent (High ignition resistance)[7][12]Excellent Unsatisfactory (Ammonia causes stress cracking)[18][19]
Monel (Nickel-Copper Alloy) Good Excellent (Very high ignition resistance)[7][12]Excellent Good
Aluminum Good [4]Unsatisfactory (Very low ignition resistance)[7][12]Excellent Conditional

Note: This table is a general guide. Compatibility is always dependent on the specific conditions of pressure, temperature, and gas purity.[6][20]

Table 2: Common Elastomer (Seal) Compatibility
ElastomerHydrogen (H₂)Oxygen (O₂)Notes
Nitrile (NBR) Good Good Prone to explosive decompression.[21]
Viton® (FKM) Excellent Excellent Good general chemical resistance.
EPDM Good Good Can be susceptible to explosive decompression.[21]
PTFE Excellent Excellent Not a true elastomer; prone to cold flow.

Note: Elastomer failure in high-pressure gas is often due to physical phenomena like Explosive Decompression (ED) , where absorbed gas expands rapidly upon depressurization, causing internal fractures.[21] Material selection should consider resistance to ED.

References

Validation & Comparative

A Comparative Analysis of 1,1,1-Trifluoropropane and the Landscape of Low-GWP Fluorinated Refrigerants

Author: BenchChem Technical Support Team. Date: December 2025

The imperative to mitigate climate change has catalyzed a profound transformation within the refrigeration and air-conditioning sectors. The phasedown of high Global Warming Potential (GWP) hydrofluorocarbons (HFCs) under international agreements like the Kigali Amendment to the Montreal Protocol has intensified the search for sustainable alternatives. This guide provides a detailed comparison of fluorinated refrigerants, centering on 1,1,1-Trifluoropropane (HFC-263fb) and contextualizing its properties against established low-GWP alternatives. Our analysis is grounded in the key performance, safety, and environmental metrics that guide the selection of next-generation refrigerants for researchers and drug development professionals who rely on precise and reliable thermal management.

Characterization of this compound (HFC-263fb)

This compound, also known as R-263fb, is a hydrofluorocarbon with the chemical formula C₃H₅F₃.[1] As a propane derivative, its molecular structure is of interest in the ongoing search for refrigerants that balance thermodynamic performance with environmental safety. However, a comprehensive review of publicly available scientific literature reveals that while its basic properties are documented, it is not a widely studied or commercially adopted refrigerant. Its primary role may be as a chemical intermediate, for instance, in the synthesis of HFO-1234yf.[2]

A summary of its known properties is presented below. It is critical to note the absence of an authoritatively published GWP value and experimental performance data, which are essential for a complete evaluation as a refrigerant.

PropertyValueSource(s)
Chemical Formula C₃H₅F₃[1]
Molar Mass 98.07 g/mol [1]
CAS Number 421-07-8[1]
Normal Boiling Point -12 °CChemWhat
Critical Temperature 131.43 °C (Calculated)[1]
Critical Pressure 3801 kPa (Calculated)[1]
Atmospheric Lifetime 1.1 years[3]
Ozone Depletion Potential (ODP) 0 (Contains no chlorine or bromine)[4]
Global Warming Potential (GWP) Not Published
ASHRAE Safety Classification Not Assigned
Flammability Flammable Gas (Category 2)ChemicalBook, ECHEMI

The lack of comprehensive data for HFC-263fb necessitates a broader comparative framework. To understand its potential, we must compare its known characteristics to those of well-studied, commercially relevant low-GWP refrigerants. This guide will focus on two prominent alternatives that represent different classes of refrigerants: R-32 (an HFC) and R-290 (a hydrocarbon) .

Comparative Framework: Key Performance and Safety Metrics

The selection of a refrigerant is a multi-faceted decision process, balancing thermodynamic efficiency, operational safety, and environmental impact. The following diagram illustrates the logical relationship between these core pillars.

cluster_0 Refrigerant Selection Criteria cluster_1 Key Metrics Performance Thermodynamic Performance COP Coefficient of Performance (COP) Performance->COP VRC Volumetric Refrigerating Capacity (VRC) Performance->VRC Safety Operational Safety Flammability Flammability (ASHRAE Class) Safety->Flammability Toxicity Toxicity (ASHRAE Class) Safety->Toxicity Environment Environmental Impact GWP Global Warming Potential (GWP) Environment->GWP ODP Ozone Depletion Potential (ODP) Environment->ODP

Caption: Logical framework for refrigerant evaluation.

  • Coefficient of Performance (COP): The ratio of useful cooling or heating provided to the work required. A higher COP indicates greater energy efficiency.

  • Volumetric Refrigerating Capacity (VRC): The amount of heat removed by a unit volume of refrigerant vapor at the evaporator outlet. VRC influences the required size of the compressor.[5]

  • ASHRAE Safety Classification: As defined in ASHRAE Standard 34, this is a two-character code (e.g., A2L) that classifies refrigerants based on toxicity (A for lower, B for higher) and flammability (1 for non-flammable, 2L for mildly flammable, 2 for flammable, and 3 for highly flammable).[6][7]

  • Global Warming Potential (GWP): A measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon (typically 100 years), relative to carbon dioxide (GWP of 1).[4]

  • Ozone Depletion Potential (ODP): The relative potential of a substance to cause degradation of the stratospheric ozone layer, with CFC-11 as the reference point (ODP of 1.0).[4]

In-Depth Comparison of Low-GWP Alternatives

The following table presents a direct comparison of HFC-263fb's known properties with those of R-32 and R-290, two leading low-GWP refrigerants.

PropertyHFC-263fb R-32 (HFC) R-290 (Propane)
Chemical Formula C₃H₅F₃CH₂F₂C₃H₈
Molar Mass ( g/mol ) 98.0752.0244.1
Normal Boiling Point (°C) -12.0-51.7-42.1
Critical Temperature (°C) 131.4 (calc.)78.196.7
Critical Pressure (kPa) 3801 (calc.)57824248
ODP 000
GWP (100-year, AR4) Not Published6753
ASHRAE Safety Class Not AssignedA2LA3
Flammability FlammableMildly FlammableHighly Flammable
Toxicity LowerLowerLower
COP (Typical) No DataHighVery High
VRC (kJ/m³) No DataVery HighHigh

Analysis of Alternatives:

  • R-290 (Propane): A natural hydrocarbon refrigerant with an ultra-low GWP of 3, making it an environmentally superior option.[12][13][14][15] It exhibits excellent thermodynamic properties, leading to high energy efficiency.[15] However, its A3 "highly flammable" classification restricts its use to systems with small charge sizes and requires stringent safety protocols during design, installation, and maintenance.[10][12]

Experimental Methodologies for Refrigerant Evaluation

To generate the comparative data presented above, rigorous experimental testing is required. The causality behind these experimental choices is to simulate real-world operating conditions in a controlled, repeatable manner.

A. Vapor-Compression Refrigeration Cycle Test Stand

The primary method for evaluating refrigerant performance is through a standardized vapor-compression cycle test stand. This apparatus allows for the direct measurement of pressures, temperatures, mass flow rate, and compressor power consumption, which are necessary to calculate COP and VRC.

Caption: Experimental workflow for performance evaluation.

Experimental Protocol for COP and VRC Determination:

  • System Charging: The system is evacuated to remove non-condensable gases and then charged with the test refrigerant to the manufacturer's specified amount.

  • Set Operating Conditions: The temperatures of the heat sinks and sources for the condenser and evaporator are set to standardized conditions (e.g., as per ARI standards for specific applications).[5]

  • Achieve Steady State: The system is operated until key parameters (pressures, temperatures) stabilize, ensuring the data reflects continuous operation.

  • Data Acquisition: At steady state, the following are recorded:

    • Pressure and temperature at the inlet (1) and outlet (2) of the compressor.

    • Pressure and temperature at the outlet of the condenser (3) and evaporator (4).

    • Mass flow rate of the refrigerant (ṁ).

    • Electrical power consumed by the compressor (W_in).

  • Calculation of Performance Metrics:

    • Refrigerating Effect (Q_e): Calculated as ṁ × (h₁ - h₄), where 'h' is the enthalpy at the respective state points, determined from the measured P and T using refrigerant property databases (e.g., REFPROP).

    • Coefficient of Performance (COP): Calculated as Q_e / W_in.

    • Volumetric Refrigerating Capacity (VRC): Calculated as Q_e / (ṁ × v₁), where 'v₁' is the specific volume at the compressor inlet.

B. Flammability Testing

Flammability is a critical safety parameter determined according to standards like ASHRAE Standard 34.[6] Key tests include measuring the Lower Flammability Limit (LFL), Upper Flammability Limit (UFL), and Burning Velocity (BV). These tests are typically conducted in a spherical vessel with a controlled ignition source.[16] The results determine if a refrigerant is classified as 2L, 2, or 3.

Conclusion and Future Outlook

This guide establishes a framework for comparing fluorinated refrigerants, contextualizing the limitedly studied this compound (HFC-263fb) against viable, well-characterized low-GWP alternatives. While HFC-263fb possesses a favorable short atmospheric lifetime, the profound lack of published GWP and experimental performance data prevents its consideration as a drop-in replacement or viable new refrigerant at this time.

In contrast, R-32 and R-290 represent two distinct and proven pathways for reducing the environmental impact of refrigeration technologies.

  • R-290 provides a near-zero GWP solution with excellent thermodynamic performance, positioning it as a long-term sustainable option, particularly in small-charge systems where its A3 flammability can be safely managed.[12][13][14][15]

The choice between these alternatives is not universal; it is application-dependent and requires a careful balancing of performance needs, safety regulations, and environmental goals. For researchers and professionals, the focus must remain on refrigerants with a complete and transparent portfolio of verified data to ensure the development of safe, efficient, and sustainable thermal management solutions. Further research into novel fluorinated propanes like HFC-263fb would be required to determine if they can offer any advantages over currently available low-GWP options.

References

A Comparative Guide to Trifluoromethylation Reagents: Navigating the Landscape from Established Workhorses to Emerging Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic introduction of a trifluoromethyl (–CF₃) group is a cornerstone of modern medicinal chemistry and materials science. This seemingly simple functional group can dramatically enhance a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1] Consequently, the development of efficient, selective, and robust trifluoromethylation reagents is a field of continuous innovation. This guide provides an in-depth, objective comparison of the leading classes of trifluoromethylation reagents, supported by experimental data, to empower researchers in selecting the optimal tool for their synthetic challenges.

While a vast array of reagents exists, it is crucial to address a common point of inquiry regarding simple fluorinated alkanes. Compounds like 1,1,1-trifluoropropane are generally not suitable as trifluoromethylation reagents. The high strength of the C-C and C-H bonds in such saturated alkanes prevents the facile generation of a reactive trifluoromethyl species (cation, radical, or anion) under typical synthetic conditions. Instead, the field relies on reagents specifically designed to deliver the –CF₃ moiety through various mechanistic pathways.

The Trifecta of Trifluoromethylation: Electrophilic, Nucleophilic, and Radical Pathways

Trifluoromethylation reagents can be broadly categorized based on the nature of the trifluoromethyl species they generate: an electrophilic trifluoromethyl cation (CF₃⁺), a nucleophilic trifluoromethyl anion (CF₃⁻), or a trifluoromethyl radical (•CF₃).[2] The choice of reagent class is dictated by the electronic nature of the substrate and the desired bond construction.

Electrophilic Trifluoromethylation: Taming the Untamable CF₃⁺

The generation of a "naked" trifluoromethyl cation is exceedingly difficult.[3] However, several shelf-stable reagents have been developed that act as formal CF₃⁺ synthons, reacting readily with a wide range of nucleophiles.[2] These are particularly valuable for the trifluoromethylation of carbanions, enolates, and electron-rich aromatic systems.[4]

The most prominent players in this arena are the hypervalent iodine compounds developed by Togni and the sulfonium salts pioneered by Umemoto.[4][5]

Key Reagents:

  • Togni's Reagents (I and II): These are bench-stable, commercially available hypervalent iodine compounds with a broad substrate scope, including β-ketoesters, indoles, phenols, and alkynes.[6][7]

  • Umemoto's Reagents: A class of S-(trifluoromethyl)dibenzothiophenium salts that are highly reactive towards a diverse range of nucleophiles, such as silyl enol ethers and arenes.[6][8]

  • Shibata's Reagents: Trifluoromethylsulfoximine salts that offer good shelf-stability and are also commercially available.[5]

Mechanism of Action: While debated, the mechanism of electrophilic trifluoromethylation is often proposed to proceed through either a polar substitution pathway or a single-electron transfer (SET) process.[3]

Comparative Performance: Trifluoromethylation of β-Ketoesters

ReagentSubstrateYield (%)Reference
Togni Reagent I2-Methyl-1-indanone-2-carboxylate95[4]
Umemoto ReagentEthyl 2-oxocyclohexanecarboxylate>95[4]
Cyclopropyl-substituted Sulfonium SaltEthyl 2-oxocyclohexanecarboxylate>95[6]

Note: Yields are highly dependent on the specific substrate and reaction conditions. The data presented here is for comparative illustration.

Experimental Protocol: Trifluoromethylation of Indole with Togni's Reagent II

Materials:

  • Indole

  • Togni's Reagent II

  • Dichloromethane (DCM)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a solution of indole (1.0 mmol) in DCM (5 mL) under an inert atmosphere, add Togni's Reagent II (1.2 mmol).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by TLC or GC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 3-trifluoromethylindole.[4]

Logical Workflow for Electrophilic Trifluoromethylation

cluster_start Substrate & Reagent Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification Start Dissolve Nucleophilic Substrate (e.g., Indole) in Anhydrous Solvent (DCM) Inert Establish Inert Atmosphere (N2 or Ar) Start->Inert Reagent Add Electrophilic Reagent (e.g., Togni's Reagent II) Inert->Reagent Stir Stir at Room Temperature Reagent->Stir Monitor Monitor Reaction Progress (TLC, GC-MS) Stir->Monitor Concentrate Concentrate Under Reduced Pressure Monitor->Concentrate Upon Completion Purify Purify by Column Chromatography Concentrate->Purify Product Obtain Pure Trifluoromethylated Product Purify->Product

Caption: Workflow for a typical electrophilic trifluoromethylation.

Nucleophilic Trifluoromethylation: The Power of the CF₃⁻ Anion

Nucleophilic trifluoromethylation reagents deliver a trifluoromethyl anion or its equivalent to electrophilic substrates, most notably carbonyl compounds and imines.[7][9] The quintessential reagent in this class is trifluoromethyltrimethylsilane (TMSCF₃), often referred to as the Ruppert-Prakash reagent.[7]

Key Reagents:

  • Ruppert-Prakash Reagent (TMSCF₃): The most widely used nucleophilic trifluoromethylating agent.[7] It requires activation by a fluoride source (e.g., TBAF, CsF) to generate the active trifluoromethyl anion.[10][11]

  • Fluoroform (CHF₃) Derived Reagents: Fluoroform is an inexpensive and environmentally benign byproduct of Teflon manufacturing.[12][13] Researchers have developed methods to deprotonate fluoroform to generate the trifluoromethyl anion, which can be trapped and stabilized for use in synthesis.[10][14][15] This approach offers a more sustainable alternative to traditional methods that rely on ozone-depleting precursors like CF₃Br.[10][14]

  • Trifluoromethanesulfinic Acid Derivatives (Langlois' Reagent): While primarily known as a radical precursor, sodium trifluoromethanesulfinate (CF₃SO₂Na) can also act as a source of a nucleophilic trifluoromethyl species under certain conditions.[16][17]

Mechanism of Action: The reaction is initiated by an activator, typically a fluoride ion, which attacks the silicon atom of TMSCF₃, liberating the trifluoromethyl anion. This highly reactive anion then adds to the electrophilic substrate.[18]

Comparative Performance: Trifluoromethylation of Carbonyls

ReagentActivatorSubstrateYield (%)Reference
Ruppert-Prakash ReagentTBAFBenzaldehydeHigh[4]
4-[2,2,2-trifluoro-1-[(trimethylsilyl)oxy]ethyl]morpholineCsFBenzaldehyde95[14]

Experimental Protocol: Trifluoromethylation of Benzaldehyde with the Ruppert-Prakash Reagent

Materials:

  • Benzaldehyde

  • Ruppert-Prakash Reagent (TMSCF₃)

  • Tetrabutylammonium fluoride (TBAF) solution (1M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a solution of benzaldehyde (1.0 mmol) in anhydrous THF (5 mL) at 0 °C under an inert atmosphere, add the Ruppert-Prakash reagent (1.2 mmol).

  • Slowly add the TBAF solution (0.1 mmol) dropwise.

  • Stir the mixture at 0 °C to room temperature for 1-4 hours, monitoring by TLC.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solution and purify the residue by column chromatography to obtain the α-trifluoromethyl alcohol.[4]

Safety Considerations: The Ruppert-Prakash reagent is a volatile and flammable liquid that is highly sensitive to moisture.[11][19] All manipulations should be carried out under strictly anhydrous conditions in a well-ventilated fume hood.[19]

Radical Trifluoromethylation: A Versatile Approach for Arenes and Heteroarenes

Radical trifluoromethylation has emerged as a powerful tool for the direct C-H trifluoromethylation of arenes and heteroarenes, substrates that are often challenging for ionic methods.[3][20] This approach is particularly valuable in late-stage functionalization of complex molecules.[20]

Key Reagents:

  • Langlois' Reagent (CF₃SO₂Na): A bench-stable, inexpensive, and versatile precursor for generating the trifluoromethyl radical upon oxidation, typically with an oxidant like tert-butyl hydroperoxide (tBuOOH).[1][7]

  • Umemoto's and Togni's Reagents: While primarily classified as electrophilic reagents, they can also serve as sources of the trifluoromethyl radical under photoredox catalysis conditions.[1][5]

  • Trifluoroiodomethane (CF₃I): A gaseous reagent that can generate the trifluoromethyl radical upon photolysis or in the presence of a radical initiator.[3]

Mechanism of Action: In a typical reaction with Langlois' reagent, an oxidant initiates the formation of the trifluoromethyl radical. This radical then adds to the aromatic or heteroaromatic substrate, followed by an oxidation and deprotonation sequence to afford the trifluoromethylated product.

Comparative Performance: Trifluoromethylation of Heterocycles

ReagentSubstrateYield (%)Reference
Langlois' Reagent4-tert-Butylpyridine75[11]
Langlois' ReagentCaffeine68[11]
Togni's Reagent I (photoredox)ArenesLow to no yield[4]
Umemoto's Reagent (photoredox)ArenesLow to no yield[4]

Experimental Protocol: Trifluoromethylation of an Arene with Langlois' Reagent

Materials:

  • Arene (e.g., 4-tert-butylpyridine)

  • Langlois' Reagent (CF₃SO₂Na)

  • tert-Butyl hydroperoxide (tBuOOH)

  • Dichloromethane (CH₂Cl₂) and Water

Procedure:

  • To a biphasic mixture of the arene (1.0 mmol) in CH₂Cl₂ (5 mL) and water (2 mL), add the Langlois' reagent (3.0 mmol).

  • Add tBuOOH (5.0 mmol) to the vigorously stirred mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solution and purify the residue by column chromatography to obtain the trifluoromethylated arene.[4]

Mechanism of Radical Trifluoromethylation with Langlois' Reagent

Langlois Langlois' Reagent (CF3SO2Na) CF3_Radical CF3• (Trifluoromethyl Radical) Langlois->CF3_Radical Oxidation Oxidant Oxidant (e.g., tBuOOH) Oxidant->CF3_Radical Adduct Radical Adduct CF3_Radical->Adduct Addition Arene Arene/ Heteroarene Arene->Adduct Oxidation Oxidation Adduct->Oxidation Deprotonation Deprotonation Oxidation->Deprotonation Product Trifluoromethylated Arene Deprotonation->Product

Caption: Simplified mechanism of radical trifluoromethylation.

Conclusion: A Strategic Choice for a Privileged Functional Group

The selection of a trifluoromethylation reagent is a critical decision in the design of a synthetic route. Electrophilic reagents like those from Togni and Umemoto offer a powerful solution for a wide array of nucleophiles. For the trifluoromethylation of carbonyls, the Ruppert-Prakash reagent remains a workhorse, though emerging methods utilizing fluoroform promise a more sustainable future. When targeting the direct functionalization of arenes and heterocycles, the radical approach, particularly with the economical and robust Langlois' reagent, often provides a superior pathway. By understanding the distinct reactivity profiles, mechanisms, and practical considerations of each class of reagent, researchers can confidently navigate the ever-expanding landscape of trifluoromethylation chemistry to accelerate innovation in drug discovery and materials science.

References

A Comparative Guide to the Synthetic Validation of 1,1,1-Trifluoropropane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. Among the myriad of fluorinated motifs, the 1,1,1-trifluoropropane scaffold and its derivatives are of significant interest due to their unique physicochemical properties that can enhance metabolic stability, binding affinity, and lipophilicity. This guide provides a comparative analysis of the primary synthetic routes to this compound derivatives, offering insights into the experimental nuances and strategic selection of each methodology.

Introduction to Trifluoromethylated Propanes

The trifluoromethyl group (CF3) is a key functional group in many pharmaceuticals and agrochemicals.[1] Its strong electron-withdrawing nature and steric bulk can profoundly influence the biological activity of a molecule. This compound derivatives, in particular, serve as valuable building blocks in the synthesis of more complex fluorinated compounds. The validation of synthetic routes to these derivatives is therefore a critical step in ensuring the efficiency, scalability, and economic viability of their production.

Major Synthetic Strategies: A Comparative Overview

The synthesis of this compound derivatives can be broadly categorized into three main approaches:

  • Hydrotrifluoromethylation of Propene Derivatives: This atom-economical approach involves the direct addition of a trifluoromethyl group and a hydrogen atom across a double bond.

  • Trifluoromethylation of Propyl Precursors: This strategy focuses on the introduction of a CF3 group onto a pre-existing three-carbon chain.

  • Building-Block Approaches: This method utilizes smaller, readily available trifluoromethylated synthons to construct the desired propane skeleton.

The following sections will delve into the specifics of each of these routes, providing experimental data and protocols to guide the researcher in selecting the most suitable method for their application.

Hydrotrifluoromethylation of Propene Derivatives

The direct hydrotrifluoromethylation of alkenes has emerged as a powerful and efficient method for the synthesis of trifluoromethylated alkanes.[2] This approach is particularly attractive due to its high atom economy.

Photoredox-Catalyzed Hydrotrifluoromethylation

Recent advances in photoredox catalysis have enabled the hydrotrifluoromethylation of a wide range of alkenes, including styrenes and unactivated aliphatic alkenes, under mild conditions.[2][3]

Mechanism: The reaction typically proceeds via a radical chain mechanism. A photoredox catalyst, upon excitation by visible light, generates a trifluoromethyl radical from a suitable precursor, such as sodium trifluoromethanesulfinate (CF3SO2Na, Langlois' reagent).[2][4] This radical then adds to the alkene, forming a carbon-centered radical intermediate. Subsequent hydrogen atom transfer from a suitable donor completes the reaction.[3]

Experimental Data:

Catalyst SystemAlkene SubstrateH-Atom DonorYield (%)Reference
N-Me-9-mesityl acridinium / blue LEDsStyreneThiophenolHigh[2]
Ir photoredox catalystTerminal AlkenesMethanolGood to Excellent[4]
Organic Photoredox SystemPhenylacetyleneWater60%[5]

Protocol: General Procedure for Photoredox-Catalyzed Hydrotrifluoromethylation of Styrene [2]

  • To a solution of styrene (1.0 mmol) in a suitable solvent (e.g., acetonitrile), add the photoredox catalyst (e.g., N-Me-9-mesityl acridinium, 1-5 mol%), the trifluoromethyl source (e.g., CF3SO2Na, 1.5-2.0 equiv), and the hydrogen atom donor (e.g., thiophenol, 1.5 equiv).

  • Degas the reaction mixture by purging with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Irradiate the mixture with a visible light source (e.g., blue LEDs) at room temperature for the specified time (typically 12-24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction and purify the product by column chromatography.

Workflow for Photoredox Hydrotrifluoromethylation:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Mix Styrene, Photocatalyst, CF3 Source, and H-Atom Donor B Degas with Inert Gas A->B C Irradiate with Visible Light B->C D Monitor Reaction Progress (TLC, GC-MS) C->D E Quench Reaction D->E Reaction Complete F Purify by Column Chromatography E->F

Caption: Workflow for a typical photoredox-catalyzed hydrotrifluoromethylation reaction.

Trifluoromethylation of Propyl Precursors

This classical approach involves the introduction of a trifluoromethyl group onto a propane scaffold. A variety of methods exist, each with its own advantages and limitations.

From 3,3,3-Trifluoropropene

3,3,3-Trifluoropropene is a versatile starting material for the synthesis of various this compound derivatives.

a) Hydrobromination: The reaction of 3,3,3-trifluoropropene with hydrogen bromide in the presence of an activated carbon catalyst at elevated temperatures yields 3-bromo-1,1,1-trifluoropropane with high conversion and selectivity.[6] This bromo-derivative serves as a key intermediate for further functionalization.

b) Acetalization: A palladium-on-carbon catalyzed acetalization of 3,3,3-trifluoropropene provides a facile, one-step synthesis of 3,3,3-trifluoropropanal dialkyl acetals.[7] This atom-economical process allows for the introduction of a protected aldehyde functionality.

From 1,1,1-Trifluoroacetone

1,1,1-Trifluoroacetone is another important building block.[8]

a) Condensation and Reduction: Condensation of 1,1,1-trifluoroacetone with a chiral amine, followed by reduction, can lead to enantiomerically enriched 1,1,1-trifluoro-2-propanamine.[9] This method is valuable for the synthesis of chiral trifluoropropane derivatives. For instance, a three-step synthesis using a chiral sulfinamide auxiliary has been reported to produce the desired amine with high diastereoselectivity.[9]

Protocol: Synthesis of N-(1,1,1-trifluoroisopropylidene) benzylamine [10]

  • Add 3360 g of 1,1,1-trifluoroacetone to a solution of 1.5 g of p-toluenesulfonic acid in 10 L of toluene at 0 °C.

  • Slowly add 3225 g of benzylamine over 3 hours, maintaining the temperature between 0 and 10 °C.

  • Heat the reaction mixture at reflux for 15 hours, removing the water formed using a Dean-Stark trap.

  • After cooling to room temperature, remove the solvent under vacuum to yield the crude product.

Building-Block Approaches

This strategy involves the use of smaller trifluoromethylated molecules as synthons to construct the desired this compound derivative.

Cyclopropanation Reactions

The reaction of trifluoromethyl-substituted diazo compounds with alkenes, catalyzed by transition metals such as rhodium, provides a direct route to trifluoromethyl-substituted cyclopropanes.[11][12]

Mechanism: A metal carbene is generated in situ from the diazo compound, which then undergoes a cyclopropanation reaction with the alkene. The use of chiral catalysts can afford high levels of enantioselectivity.[11]

Experimental Data:

CatalystAlkene SubstrateDiastereoselectivityEnantioselectivity (ee)Reference
Rh2(R-PTAD)4Styrene Derivatives>94%88-98%[11]
MyoglobinVarious AlkenesNot specifiedNot specified[12]

Diagram of Cyclopropanation:

G Alkene Alkene Carbene [Rh]=C(H)CF3 (Metal Carbene) Diazo CF3-Diazo Compound Diazo->Carbene + Catalyst Catalyst [Rh] Catalyst Cyclopropane CF3-Cyclopropane Carbene->Cyclopropane + Alkene

Caption: General scheme for rhodium-catalyzed cyclopropanation.

Conclusion

The synthesis of this compound derivatives can be achieved through a variety of synthetic routes, each with its own set of advantages and disadvantages. The choice of a particular method will depend on factors such as the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.

  • Hydrotrifluoromethylation offers an atom-economical and direct approach, particularly with the advent of photoredox catalysis.

  • Trifluoromethylation of propyl precursors provides reliable routes from readily available starting materials like 3,3,3-trifluoropropene and 1,1,1-trifluoroacetone.

  • Building-block approaches , such as cyclopropanation, allow for the construction of complex trifluoropropane derivatives with high stereocontrol.

By carefully considering the information presented in this guide, researchers can make informed decisions to validate and implement the most effective synthetic strategies for their specific needs in the pursuit of novel fluorinated molecules.

References

A Comparative Guide to Catalytic Methods for Fluorinated Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Indispensable Role of Fluorine in Modern Chemistry

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern pharmaceutical, agrochemical, and materials science research.[1][2][3] The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and improved bioavailability, have led to a surge in the development of fluorinated compounds.[1][3] It is estimated that approximately 20% of all pharmaceuticals and 30% of agrochemicals contain at least one fluorine atom.[3][4] This guide provides a comparative analysis of the leading catalytic methodologies for the synthesis of these invaluable compounds, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate this dynamic field. We will delve into the mechanistic nuances, practical applications, and comparative performance of transition-metal catalysis, organocatalysis, photoredox catalysis, and biocatalysis, supported by experimental data and detailed protocols.

The Dichotomy of Fluorination: Electrophilic vs. Nucleophilic Pathways

At a fundamental level, the catalytic introduction of fluorine into an organic scaffold can be approached via two distinct mechanistic pathways: electrophilic and nucleophilic fluorination.[2][5]

  • Electrophilic Fluorination : This approach utilizes an electrophilic fluorine source ("F+"), which reacts with a nucleophilic substrate, such as an enolate or an electron-rich aromatic ring.[5][6] Reagents like Selectfluor® and N-fluorobenzenesulfonimide (NFSI) are workhorses in this category, prized for their stability and ease of handling.[7] Electrophilic fluorination is particularly well-suited for the late-stage functionalization of complex molecules due to its often milder reaction conditions and high selectivity.[5]

  • Nucleophilic Fluorination : In contrast, nucleophilic fluorination employs a nucleophilic fluoride source ("F-") to displace a leaving group or open a strained ring.[5][8] While cost-effective and suitable for large-scale synthesis, traditional nucleophilic fluorination can be challenging due to the low nucleophilicity and high basicity of the fluoride ion.[5][9] However, recent advances in catalyst design are overcoming these limitations.[8]

The choice between these two strategies is dictated by the substrate, the desired product, and the overall synthetic strategy.

A Comparative Analysis of Catalytic Fluorination Methodologies

The evolution of catalytic methods has revolutionized the synthesis of fluorinated compounds, offering milder, more selective, and more efficient alternatives to traditional stoichiometric approaches.[10] This section provides a detailed comparison of the predominant catalytic strategies.

Transition-Metal Catalysis: A Powerful and Versatile Tool

Transition-metal catalysis has emerged as a dominant force in C-F bond formation, with palladium and copper being the most extensively studied metals.[11] These methods offer a broad substrate scope and can be applied to both electrophilic and nucleophilic fluorination pathways.[11][12]

Key Advantages:

  • High Efficiency and Broad Scope: Transition-metal catalysts can effectively fluorinate a wide range of substrates, including (hetero)aryl triflates, bromides, and even unactivated C-H bonds.[11][13]

  • Late-Stage Functionalization: These methods are particularly valuable for the late-stage introduction of fluorine into complex molecules, a critical step in drug discovery.[14][15]

  • Control of Regioselectivity: The use of directing groups can enable highly regioselective fluorination of C-H bonds.[3][16]

Challenges:

  • Harsh Reaction Conditions: Some methods still require elevated temperatures, which can limit their applicability to sensitive substrates.[3][9]

  • Catalyst Cost and Toxicity: The use of precious metals like palladium can be a concern for large-scale industrial processes.[11]

  • Reductive Elimination: The final C-F bond-forming reductive elimination step from the metal center can be challenging.[3]

Illustrative Workflow: Palladium-Catalyzed Aromatic C-H Fluorination

G cluster_0 Catalytic Cycle Arene Arene (Ar-H) Intermediate_A [Ar-Pd(II)-H] Intermediate Arene->Intermediate_A C-H Activation Pd_cat Pd(II) Catalyst Pd_cat->Intermediate_A Electrophilic_F Electrophilic Fluorinating Agent (e.g., NFSI) Intermediate_B Ar-Pd(IV)-F Intermediate Electrophilic_F->Intermediate_B Intermediate_A->Intermediate_B Oxidation Product Fluorinated Arene (Ar-F) Intermediate_B->Product Reductive Elimination Regen_Pd Regenerated Pd(II) Catalyst Intermediate_B->Regen_Pd Regen_Pd->Pd_cat

Caption: Palladium-catalyzed C-H fluorination cycle.

Organocatalysis: A Metal-Free Approach to Asymmetric Fluorination

Organocatalysis has gained significant traction as a powerful, metal-free alternative for the synthesis of chiral fluorinated molecules.[17] These methods often employ small organic molecules, such as chiral amines or phosphoric acids, to catalyze the reaction.[18]

Key Advantages:

  • Enantioselectivity: Organocatalysis excels in providing high levels of enantioselectivity, which is crucial for the synthesis of chiral drugs.[17][18]

  • Mild Reaction Conditions: These reactions are often performed under mild conditions, tolerating a wide range of functional groups.[1]

  • Metal-Free: The absence of transition metals avoids issues of metal contamination in the final product, a significant advantage in pharmaceutical manufacturing.

Challenges:

  • Substrate Scope: The substrate scope of some organocatalytic methods can be more limited compared to transition-metal catalysis.

  • Catalyst Loading: Higher catalyst loadings may be required in some cases.

Illustrative Workflow: Enamine-Catalyzed α-Fluorination of Aldehydes

G cluster_0 Catalytic Cycle Aldehyde Aldehyde Enamine Chiral Enamine Intermediate Aldehyde->Enamine Catalyst Chiral Amine Catalyst Catalyst->Enamine Iminium Iminium Ion Intermediate Enamine->Iminium Fluorination Electrophilic_F Electrophilic Fluorinating Agent (e.g., NFSI) Electrophilic_F->Iminium Iminium->Catalyst Regeneration Product α-Fluoro Aldehyde Iminium->Product Hydrolysis H2O H₂O H2O->Product

Caption: Organocatalytic α-fluorination via enamine catalysis.

Photoredox Catalysis: Harnessing the Power of Light

Visible-light photoredox catalysis has emerged as a transformative technology for C-F bond formation, enabling reactions that are often difficult to achieve with traditional thermal methods.[19][20] This approach utilizes a photocatalyst that, upon light absorption, can initiate single-electron transfer (SET) processes to generate reactive radical intermediates.[21]

Key Advantages:

  • Mild Reaction Conditions: Photoredox catalysis operates at room temperature, making it compatible with a wide range of functional groups and thermally sensitive substrates.[19]

  • Novel Reactivity: This method provides access to unique reaction pathways, including the deoxyfluorination of alcohols and the fluorination of unactivated C-H bonds.[22]

  • Sustainability: The use of visible light as a renewable energy source aligns with the principles of green chemistry.

Challenges:

  • Specialized Equipment: Requires a light source (e.g., LEDs) for the reaction.

  • Mechanistic Complexity: The radical mechanisms can sometimes lead to complex product mixtures if not carefully controlled.

Illustrative Workflow: Photoredox-Catalyzed Deoxyfluorination of Alcohols

G cluster_0 Catalytic Cycle PC Photocatalyst (PC) PC_excited Excited Photocatalyst (PC*) PC->PC_excited Excitation Light Visible Light (hν) Light->PC_excited PC_oxidized Oxidized PC PC_excited->PC_oxidized SET PC_reduced Reduced PC PC_excited->PC_reduced SET Alcohol_derivative Activated Alcohol (e.g., Oxalate) Radical_intermediate Alkyl Radical Alcohol_derivative->Radical_intermediate Decarboxylation Product Alkyl Fluoride Radical_intermediate->Product F_source Electrophilic Fluorine Source (e.g., Selectfluor®) F_source->Product Fluorine Atom Transfer PC_oxidized->PC Regeneration PC_reduced->PC Regeneration

Caption: General mechanism for photoredox-catalyzed deoxyfluorination.

Biocatalysis: Nature's Approach to Fluorination

While naturally occurring organofluorine compounds are rare, the discovery and engineering of fluorinating enzymes ("fluorinases") have opened up exciting avenues for biocatalytic C-F bond formation.[23][24] These methods offer unparalleled selectivity under environmentally benign conditions.

Key Advantages:

  • Exceptional Selectivity: Enzymes can exhibit exquisite chemo-, regio-, and stereoselectivity, often unmatched by small-molecule catalysts.[25]

  • Mild and Green Conditions: Biocatalytic reactions are typically performed in aqueous media at or near room temperature.[23]

  • Sustainable: Enzymes are renewable and biodegradable catalysts.

Challenges:

  • Limited Substrate Scope: Natural enzymes often have a narrow substrate scope, although directed evolution can be used to broaden their applicability.[25][26]

  • Enzyme Stability: Enzymes can be sensitive to temperature, pH, and organic solvents.

Illustrative Workflow: Fluorinase-Catalyzed Nucleophilic Fluorination

G cluster_0 Enzymatic Reaction Enzyme Fluorinase Enzyme Enzyme_Substrate_Complex Enzyme-SAM-F⁻ Complex Enzyme->Enzyme_Substrate_Complex SAM S-Adenosyl-L-methionine (SAM) SAM->Enzyme_Substrate_Complex Fluoride Fluoride Ion (F⁻) Fluoride->Enzyme_Substrate_Complex Product 5'-Fluoro-5'-deoxyadenosine (5'-FDA) Enzyme_Substrate_Complex->Product SN2 Reaction Byproduct L-Methionine Enzyme_Substrate_Complex->Byproduct Product->Enzyme Product Release Byproduct->Enzyme Byproduct Release

References

Assessing the Biological Activity of 1,1,1-Trifluoropropane Derivatives: A Comparative Guide for Drug Discovery and Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern chemical biology and drug development, the strategic incorporation of fluorine into bioactive molecules has emerged as a paramount strategy for optimizing pharmacological properties. The trifluoromethyl group (-CF3), a key feature of 1,1,1-trifluoropropane derivatives, is particularly noteworthy for its profound influence on a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive overview of the methodologies used to assess the biological activity of these derivatives, offering objective comparisons with non-fluorinated or alternative counterparts, supported by experimental data.

The Rationale for Fluorination: Why the Trifluoromethyl Group Matters

The carbon-fluorine bond is one of the strongest in organic chemistry, rendering it resistant to metabolic degradation. This intrinsic stability is a cornerstone of the use of trifluoromethylated compounds in drug design, as it can significantly prolong a drug's half-life in vivo. Furthermore, the high electronegativity of fluorine atoms in the -CF3 group can alter the electronic properties of a molecule, often leading to enhanced binding interactions with target enzymes or receptors. This increased affinity can translate to greater potency and selectivity. The trifluoromethyl group also increases the lipophilicity of a compound, which can improve its ability to cross cellular membranes and reach its site of action.

I. Enzyme Inhibition: A Primary Target for Trifluoropropane Derivatives

A significant area of interest for this compound derivatives is their potent inhibitory activity against various enzymes, particularly proteases and esterases. The trifluoromethyl ketone (TFMK) moiety is a powerful transition-state analog inhibitor.

Causality Behind Experimental Choices: The Mechanism of TFMK Inhibition

Trifluoromethyl ketones are effective enzyme inhibitors due to the strong electron-withdrawing nature of the trifluoromethyl group. This property makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by active site residues, such as the hydroxyl group of serine in serine proteases or the thiol group of cysteine in cysteine proteases. This attack forms a stable tetrahedral intermediate, known as a hemiketal or hemithioketal, which mimics the transition state of the normal enzymatic reaction. The stability of this intermediate effectively sequesters the enzyme, leading to potent inhibition.

dot

Caption: Mechanism of trifluoromethyl ketone (TFMK) enzyme inhibition.

Comparative Data: Enzyme Inhibition

The data below illustrates the enhanced inhibitory potency of trifluoromethyl ketones compared to their non-fluorinated analogs against serine proteases.

CompoundTarget EnzymeKi (μM)Reference Compound (non-fluorinated)Ki (μM) of Ref.Fold Increase in Potency
Ac-Leu-ambo-Phe-CF3α-Chymotrypsin-Ac-Leu-ambo-Phe-CH3--
Ac-Ala-Ala-Pro-ambo-Ala-CF3Porcine Pancreatic Elastase0.34---
A series of trifluoromethyl ketonesSARS-CoV 3CL protease0.3---

Note: Specific Ki values for the non-fluorinated analog of Ac-Leu-ambo-Phe-CF3 were not provided in the searched literature, but it was noted that trifluoromethyl ketones are significantly better inhibitors than their non-fluorinated counterparts.[1][2]

Experimental Protocol: In Vitro Enzyme Inhibition Assay

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific enzyme.

Materials:

  • Purified enzyme

  • Substrate for the enzyme (preferably a chromogenic or fluorogenic substrate)

  • Test compound (this compound derivative) and non-fluorinated analog

  • Assay buffer (optimized for pH and ionic strength for the specific enzyme)

  • 96-well microplates

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Prepare Solutions:

    • Dissolve the purified enzyme in the assay buffer to a working concentration.

    • Prepare a stock solution of the substrate in a suitable solvent and then dilute it to a working concentration in the assay buffer.

    • Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add a fixed volume of the enzyme solution to each well.

    • Add varying concentrations of the test compounds to the wells. Include a control with no inhibitor.

    • Pre-incubate the enzyme and inhibitor for a specific time at a controlled temperature to allow for binding.

  • Initiate Reaction:

    • Add the substrate solution to each well to start the enzymatic reaction.

  • Data Acquisition:

    • Measure the absorbance or fluorescence at regular intervals using a microplate reader to monitor the progress of the reaction.

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

II. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The incorporation of trifluoromethyl groups has also been shown to enhance the antimicrobial properties of various molecular scaffolds.[3] This is often attributed to increased lipophilicity, which facilitates passage through microbial cell membranes.

Comparative Data: Antimicrobial Activity

The following table presents a comparison of the Minimum Inhibitory Concentration (MIC) values for fluorinated and non-fluorinated antimicrobial compounds. A lower MIC value indicates greater potency.

CompoundTarget OrganismMIC (µg/mL)Reference Compound (non-fluorinated)MIC (µg/mL) of Ref.
Fluorinated Chalcone DerivativesStaphylococcus aureus-Non-fluorinated chalcones-
Fluorinated N-halamine (Cl-FODMH) in PU filmA. calcoaceticus-Un-fluorinated N-halamine (Cl-ODMH) in PU film-
Fluoride-containing pediatric dentifriceS. mutans25%Herbal pediatric dentifrice50%
Fluoride-containing pediatric dentifriceL. acidophilus25%Herbal pediatric dentifrice50%

Note: While the search results indicate that fluorinated chalcones and N-halamines have antimicrobial activity, specific MIC values for direct comparison were not consistently available. The data for dentifrices shows a clear advantage for the fluoride-containing formulation.[4][5]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard technique to determine the MIC of an antimicrobial agent.

dot

References

The Environmental Calculus: A Comparative Guide to 1,1,1-Trifluoropropane and its HFC Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the environmental impact of 1,1,1-Trifluoropropane (HFC-263fb) versus legacy and contemporary hydrofluorocarbons, providing researchers, scientists, and drug development professionals with the data and methodologies to make informed decisions.

The phasing out of ozone-depleting substances under the Montreal Protocol has led to the widespread adoption of hydrofluorocarbons (HFCs) across various industries. However, the high global warming potential (GWP) of many HFCs has necessitated a further search for more environmentally benign alternatives. This guide offers a comprehensive comparison of the environmental impact of this compound (HFC-263fb) against other prominent HFCs, grounded in experimental data and established scientific methodologies.

The Shifting Landscape of Refrigerants and Propellants

Initially hailed as a solution to ozone depletion, HFCs are now under scrutiny for their contribution to global warming.[1] This has propelled the development of a new generation of fluorinated compounds with lower GWPs, alongside renewed interest in a broader range of HFCs to identify those with the most favorable environmental profiles. This compound (HFC-263fb) is one such compound that warrants closer examination.

Comparative Environmental Impact Assessment

The primary metrics for evaluating the environmental impact of HFCs are the Ozone Depletion Potential (ODP) and the Global Warming Potential (GWP).

Ozone Depletion Potential (ODP)

ODP is a relative measure of a substance's ability to destroy stratospheric ozone, with CFC-11 serving as the benchmark (ODP = 1).[2][3] HFCs, including this compound, do not contain chlorine or bromine, the primary culprits of ozone depletion. Consequently, their ODP is considered to be effectively zero.

Global Warming Potential (GWP)

GWP is an index that compares the amount of heat trapped by a certain mass of a gas to the amount of heat trapped by a similar mass of carbon dioxide (CO₂) over a specific time horizon, typically 100 years.[4][5][6] It is a function of the gas's radiative efficiency (its ability to absorb infrared radiation) and its atmospheric lifetime.[4][5]

The table below summarizes the 100-year GWP and atmospheric lifetime of this compound and several common HFC alternatives.

CompoundChemical Formula100-Year GWPAtmospheric Lifetime (years)
This compound (HFC-263fb) CH₃CH₂CF₃76¹0.7 - 2.2²
HFC-134a CH₂FCF₃1430³14.0³
HFC-152a CH₃CHF₂124³1.5³
HFO-1234yf CF₃CF=CH₂<1⁴~11 days⁵
Carbon Dioxide (CO₂) CO₂1-

¹ Source: U.S. Environmental Protection Agency (EPA), citing the Intergovernmental Panel on Climate Change (IPCC) Fifth Assessment Report (AR5). ² Source: Theoretical calculations from scientific literature.[7] ³ Source: IPCC Fourth Assessment Report (AR4), as cited by various sources. ⁴ Source: WMO/UNEP Scientific Assessment of Ozone Depletion: 2022. ⁵ Source: Scientific literature.

As the data illustrates, this compound (HFC-263fb) possesses a significantly lower GWP than commonly used HFCs like HFC-134a, and a considerably shorter atmospheric lifetime. While its GWP is higher than that of hydrofluoroolefins (HFOs) like HFO-1234yf, it represents a substantial improvement over many legacy HFCs.

Experimental Determination of Environmental Impact Parameters

Accurate assessment of the environmental impact of a compound relies on robust experimental data. The following sections detail the methodologies for determining the key parameters that inform GWP and ODP calculations.

Determination of Atmospheric Lifetime

The atmospheric lifetime of an HFC is primarily determined by its reaction rate with the hydroxyl radical (•OH), the atmosphere's primary cleansing agent.[8]

Experimental Workflow for Determining Reaction Rate with •OH Radicals:

Workflow for OH Radical Reaction Rate Determination.

Step-by-Step Protocol:

  • Chamber Setup: A temperature-controlled smog chamber or flow tube is evacuated and filled with a known concentration of the HFC to be tested and a reference compound with a well-established reaction rate with •OH radicals (e.g., a hydrocarbon).[9]

  • •OH Radical Generation: Hydroxyl radicals are generated within the chamber, typically through the photolysis of a precursor molecule like hydrogen peroxide (H₂O₂) or ozone (O₃) in the presence of water vapor, using UV lamps.

  • Concentration Monitoring: The concentrations of the test HFC and the reference compound are monitored over time using analytical techniques such as Gas Chromatography (GC) coupled with a suitable detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS), or Fourier Transform Infrared Spectroscopy (FTIR).

  • Data Analysis (Relative Rate Method): The rate of disappearance of the test HFC is compared to the rate of disappearance of the reference compound. The rate constant for the reaction of the test HFC with •OH can be calculated using the following equation:

    kHFC = kref × (ln([HFC]t₀/[HFC]t) / ln([ref]t₀/[ref]t))

    where:

    • kHFC is the rate constant for the reaction of the HFC with •OH.

    • kref is the known rate constant for the reaction of the reference compound with •OH.

    • [HFC]t₀ and [ref]t₀ are the initial concentrations of the HFC and reference compound, respectively.

    • [HFC]t and [ref]t are the concentrations of the HFC and reference compound at time t.

  • Atmospheric Lifetime Calculation: Once the reaction rate constant (kHFC) is determined, the atmospheric lifetime (τ) can be estimated by dividing the atmospheric burden by the global loss rate. A simplified calculation is:

    τ = 1 / (kHFC × [•OH]avg)

    where [•OH]avg is the globally averaged concentration of hydroxyl radicals.

Determination of Radiative Efficiency and Global Warming Potential

The GWP of a substance is calculated by integrating its radiative forcing over a chosen time horizon and comparing it to that of CO₂. Radiative forcing is determined by the substance's radiative efficiency, which is a measure of its ability to absorb infrared radiation.

Experimental Workflow for Determining Radiative Efficiency:

Workflow for Radiative Efficiency Determination.

Step-by-Step Protocol:

  • Sample Preparation: A gas cell with a known optical path length is filled with a precise concentration of the HFC gas, often diluted in a non-absorbing buffer gas like nitrogen.

  • Infrared Spectrum Acquisition: The infrared absorption spectrum of the gas is recorded using a Fourier Transform Infrared (FTIR) spectrometer.[10] A background spectrum of the empty or buffer-gas-filled cell is also recorded.

  • Absorption Cross-Section Calculation: The absorbance spectrum is converted into an absorption cross-section (σ) as a function of wavenumber. This requires knowledge of the concentration of the gas and the path length of the cell.

  • Radiative Efficiency Calculation: The radiative efficiency is calculated by integrating the absorption cross-section over the thermal infrared region of the electromagnetic spectrum, taking into account the Earth's outgoing longwave radiation profile.

  • Global Warming Potential (GWP) Calculation: The GWP is then calculated using the following formula, which integrates the radiative forcing of a pulse emission of the gas over a specified time horizon (TH), relative to that of CO₂:

    GWP(x) = [∫0THax • [x(t)] dt] / [∫0THaCO₂ • [CO₂(t)] dt]

    where:

    • ax is the radiative efficiency of substance x.

    • [x(t)] is the time-decay of a pulse of substance x.

    • aCO₂ is the radiative efficiency of CO₂.

    • [CO₂(t)] is the time-decay of a pulse of CO₂.

Determination of Ozone Depletion Potential (ODP)

The ODP of a new substance is determined through a combination of laboratory measurements and atmospheric modeling.[11][12]

Logical Framework for ODP Assessment:

Framework for Ozone Depletion Potential Assessment.

Methodology Overview:

  • Determine Key Properties: The atmospheric lifetime, absorption cross-sections for UV photolysis, and the rate of reaction with excited oxygen atoms (O(¹D)) are determined experimentally. For HFCs, the number of chlorine and bromine atoms is zero.

  • Atmospheric Modeling: These properties are used as inputs for complex 2-D or 3-D atmospheric chemical transport models. These models simulate the distribution and fate of the substance in the atmosphere and its impact on stratospheric ozone concentrations.

  • Calculate Ozone Depletion: The model calculates the total column ozone depletion resulting from a sustained emission of the substance.

  • Compare to CFC-11: The calculated ozone depletion is then compared to the ozone depletion calculated for a sustained emission of the same mass of CFC-11. The ratio of these two values gives the ODP.

For HFCs like this compound, which lack chlorine and bromine, this complex modeling confirms an ODP of zero.

Conclusion: A Balanced Perspective

The data and methodologies presented in this guide demonstrate that this compound (HFC-263fb) offers a significantly lower global warming impact compared to many widely used HFCs. Its relatively short atmospheric lifetime and low GWP make it a compelling candidate for further research and consideration in applications where a low-GWP HFC is required.

However, the environmental assessment of any chemical is a multifaceted process. While HFC-263fb shows promise from a climate perspective, a complete life cycle assessment, including factors such as energy efficiency in specific applications, toxicity, and atmospheric degradation byproducts, is essential for a holistic understanding of its overall environmental footprint. This guide provides the foundational knowledge and experimental frameworks for researchers to conduct such comprehensive evaluations.

References

The Trifluoromethyl Group in Pharmaceutical Synthesis: A Cost-Benefit Analysis of Reagent Selection

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's Guide to Trifluoromethylation Strategies

For researchers, scientists, and professionals in drug development, the incorporation of a trifluoromethyl (CF3) group is a critical tool in modern medicinal chemistry. Its unique properties, such as high electronegativity, metabolic stability, and lipophilicity, can significantly enhance the efficacy and pharmacokinetic profile of drug candidates. However, the choice of a trifluoromethylating agent is a complex decision, balancing cost, efficiency, safety, and scalability. This guide provides a comprehensive cost-benefit analysis of various trifluoromethylation strategies, with a particular focus on understanding why certain reagents are favored in pharmaceutical synthesis.

The Allure of the Trifluoromethyl Group in Drug Design

The trifluoromethyl group is a bioisostere for various functional groups, meaning it can replace other groups in a molecule without significantly altering its shape, but can drastically improve its biological and physical properties. For instance, replacing a methyl group with a trifluoromethyl group can block metabolic oxidation, thereby increasing the drug's half-life in the body. Furthermore, the strong electron-withdrawing nature of the CF3 group can alter the acidity or basicity of nearby functional groups, which can in turn enhance binding affinity to a biological target.

1,1,1-Trifluoropropane: A Case Study in Reagent Suitability

At first glance, a simple molecule like this compound (C3H5F3) might seem like a straightforward source for the trifluoromethyl group. It is a commercially available, albeit gaseous, compound. However, a deeper analysis of its chemical properties reveals why it is not a viable trifluoromethylating agent in typical pharmaceutical synthesis.

Key Properties of this compound:

PropertyValueReference
Molecular FormulaC3H5F3[1][2]
Molecular Weight98.07 g/mol [1][2]
Boiling Point-12 °C[2]
Physical StateGas at room temperature[3]

The primary reason for its unsuitability lies in its chemical inertness. This compound is a saturated alkane. The carbon-carbon and carbon-hydrogen bonds are strong and non-polarized, making it difficult to selectively cleave the C-CF3 bond to transfer the trifluoromethyl group to a substrate. It lacks a suitable leaving group that would facilitate either a nucleophilic, electrophilic, or radical transfer of the CF3 moiety. While its derivatives, such as 3-halo-1,1,1-trifluoropropanes, can be used in synthesis, the parent alkane itself is not a practical starting material for trifluoromethylation reactions.[4][5]

A Comparative Analysis of Viable Trifluoromethylating Agents

Given the limitations of inert alkanes like this compound, the field of medicinal chemistry has developed a range of specialized reagents for introducing the CF3 group. These can be broadly categorized into nucleophilic, electrophilic, and radical sources. The choice of reagent depends on the specific substrate and the desired transformation.

Reagent ClassExample ReagentMode of ActionAdvantagesDisadvantages
Nucleophilic (Trifluoromethyl)trimethylsilane (TMSCF3; Ruppert-Prakash Reagent)Delivers a CF3- anion equivalentStable, easy to handle liquid; versatile for carbonyls and imines.[6][7]Requires a fluoride or alkoxide initiator; can be costly for large-scale synthesis.[7]
Fluoroform (CF3H)Delivers a CF3- anion equivalent with a strong baseInexpensive gas.Requires cryogenic conditions and strong bases; difficult to handle.[6]
Electrophilic Togni Reagents (Hypervalent Iodine)Delivers a CF3+ cation equivalentBench-stable solids; broad substrate scope including heterocycles.[6]Can be expensive; stoichiometry can be an issue.[6]
Umemoto Reagents (Sulfonium Salts)Delivers a CF3+ cation equivalentHighly reactive; effective for a wide range of nucleophiles.[8]May require harsh conditions; some derivatives are less stable.[8]
Radical Trifluoroiodomethane (CF3I)Generates a CF3• radicalEffective for radical additions to alkenes and arenes.[9]Gaseous reagent; can be challenging to handle.[6]
Sodium Trifluoromethanesulfinate (CF3SO2Na; Langlois' Reagent)Generates a CF3• radical upon oxidationStable solid; easy to handle.Requires an oxidant; may not be suitable for all substrates.[10]

Experimental Protocols for Key Trifluoromethylation Reactions

To provide a practical context, detailed experimental protocols for two common trifluoromethylation reactions are outlined below.

Protocol 1: Nucleophilic Trifluoromethylation of an Aldehyde using TMSCF3

This protocol describes the addition of a trifluoromethyl group to an aldehyde using the Ruppert-Prakash reagent, a widely used method for synthesizing trifluoromethylated alcohols.

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction and Workup cluster_2 Purification start Dissolve aldehyde in anhydrous THF under inert atmosphere add_tms Add TMSCF3 start->add_tms add_initiator Add catalytic amount of TBAF solution at 0°C add_tms->add_initiator stir Stir at room temperature and monitor by TLC add_initiator->stir quench Quench with saturated NH4Cl solution stir->quench extract Extract with ethyl acetate quench->extract dry Dry organic layer over Na2SO4 extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify product Obtain trifluoromethylated alcohol purify->product

Caption: Workflow for nucleophilic trifluoromethylation.

Materials:

  • Aldehyde (1.0 mmol)

  • (Trifluoromethyl)trimethylsilane (TMSCF3) (1.2 mmol)

  • Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF, 0.1 mmol)

  • Anhydrous tetrahydrofuran (THF) (5 mL)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the aldehyde (1.0 mmol) and anhydrous THF (5 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add TMSCF3 (1.2 mmol) to the solution.

  • Slowly add the TBAF solution (0.1 mmol) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers and dry over anhydrous Na2SO4.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired trifluoromethylated alcohol.[11]

Protocol 2: Electrophilic Trifluoromethylation of a β-Ketoester using a Togni Reagent

This protocol details the trifluoromethylation of a carbon nucleophile using a hypervalent iodine reagent, a common method for synthesizing α-trifluoromethyl carbonyl compounds.

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction and Workup cluster_2 Purification start Dissolve β-ketoester and Togni's reagent in solvent add_base Add base (e.g., K2CO3) start->add_base stir Stir at room temperature and monitor by TLC add_base->stir filter_solids Filter off inorganic solids stir->filter_solids concentrate Concentrate the filtrate filter_solids->concentrate dissolve Dissolve residue in ethyl acetate concentrate->dissolve wash Wash with water and brine dissolve->wash dry Dry over Na2SO4 wash->dry purify Purify by column chromatography dry->purify product Obtain α-trifluoromethyl-β-ketoester purify->product

Caption: Workflow for electrophilic trifluoromethylation.

Materials:

  • β-Ketoester (1.0 mmol)

  • Togni's Reagent II (1.1 mmol)

  • Potassium carbonate (K2CO3) (1.5 mmol)

  • Acetonitrile (5 mL)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine the β-ketoester (1.0 mmol), Togni's Reagent II (1.1 mmol), and potassium carbonate (1.5 mmol).

  • Add acetonitrile (5 mL) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).

  • Filter the reaction mixture to remove inorganic solids and wash the solid with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous Na2SO4.

  • Filter and concentrate the solution.

  • Purify the crude product by silica gel column chromatography to afford the α-trifluoromethyl-β-ketoester.

Conclusion: Making the Right Choice for Your Synthesis

The selection of a trifluoromethylating agent is a critical decision in the synthesis of novel pharmaceutical candidates. While seemingly simple sources like this compound are not viable due to their chemical inertness, a diverse toolbox of nucleophilic, electrophilic, and radical reagents is available to the medicinal chemist. A thorough cost-benefit analysis must consider not only the upfront cost of the reagent but also its reactivity, selectivity, ease of handling, and scalability. By understanding the fundamental chemistry of these reagents and carefully selecting the appropriate one for the task at hand, researchers can efficiently and effectively incorporate the valuable trifluoromethyl group into the next generation of therapeutic agents.

References

A Comprehensive Evaluation of 1,1,1-Trifluoropropane (HFC-263fb): A Low Global Warming Potential Alternative in Specialty Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the ongoing effort to mitigate climate change, the scientific community is tasked with identifying and characterizing substances with minimal environmental impact. This guide provides a detailed evaluation of 1,1,1-Trifluoropropane (HFC-263fb), a hydrofluorocarbon with a notably low Global Warming Potential (GWP), positioning it as a viable alternative in various specialized applications. This document will delve into the fundamental principles of GWP, outline the experimental methodologies for its determination, and present a comparative analysis of HFC-263fb against other common alternatives, supported by experimental data and established protocols.

Understanding Global Warming Potential (GWP)

The Global Warming Potential is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, relative to carbon dioxide (CO₂).[1][2] It is a crucial metric for comparing the climate impact of different gases. The GWP of a substance is determined by its radiative efficiency (the ability of a molecule to absorb infrared radiation) and its atmospheric lifetime.[2] The Intergovernmental Panel on Climate Change (IPCC) provides standardized GWP values over 20, 100, and 500-year time horizons.[1][3] For regulatory purposes, the 100-year GWP is most commonly used.[1]

This compound (HFC-263fb) is a colorless, odorless gas with the chemical formula CH₃CH₂CF₃.[4] A proposed rule by the U.S. Environmental Protection Agency (EPA), referencing the IPCC's Fifth Assessment Report (AR5), lists the 100-year GWP of HFC-263fb as 76 . This value is significantly lower than many incumbent HFCs. Further research has reported GWP values for HFC-263fb over 20, 100, and 500-year horizons as 234, 70, and 22, respectively, with a short atmospheric lifetime of approximately 0.8 years .

Comparative Analysis of GWP: HFC-263fb vs. Alternatives

The low GWP of HFC-263fb makes it an attractive candidate for applications where higher GWP substances are being phased out. This section provides a comparative analysis of HFC-263fb with other common refrigerants, aerosol propellants, and solvents.

Table 1: GWP Comparison of Refrigerants
Compound NameChemical Formula100-year GWP (IPCC AR5)Atmospheric Lifetime (years)
This compound (HFC-263fb) CH₃CH₂CF₃76 0.8
HFC-134aCH₂FCF₃1430[5]14.6[6]
HFC-152aCH₃CHF₂124[5]1.5[6]
HFO-1234yfCF₃CF=CH₂<1[5]0.03 (11 days)[7]
HFO-1234ze(E)trans-CHF=CHCF₃<1[5]0.04 (16.4 days)
Carbon Dioxide (R-744)CO₂1[1]Variable
Propane (R-290)C₃H₈~3[5]0.04
Ammonia (R-717)NH₃00.005
Table 2: GWP Comparison of Aerosol Propellants
Propellant100-year GWPNotes
This compound (HFC-263fb) 76 Potential low-GWP option
HFC-134a1430[5]Being phased down
HFC-152a124[5]Lower GWP HFC option
Hydrocarbons (Propane, Butane)~3Flammable, VOCs
Dimethyl Ether (DME)~1Flammable, water-miscible
HFO-1234ze(E)<1[5]Non-flammable, emerging alternative
Carbon Dioxide (CO₂)1High pressure, potential for pressure drop
Nitrogen (N₂)0Inert, high pressure, potential for pressure drop
Table 3: GWP Comparison of Solvents
Solvent100-year GWPNotes
This compound (HFC-263fb) 76 Potential low-GWP option
HFC-245fa1030Common HFC solvent
HFC-365mfc794Common HFC solvent
HFO-1233zd(E)1Emerging low-GWP solvent
Hydrofluoroethers (HFEs)Variable (generally low)Good solvency for some applications

Applications of this compound

The properties of HFC-263fb suggest its utility in several areas:

  • Refrigeration: Its thermodynamic properties may make it suitable as a component in refrigerant blends for high-temperature applications.[8]

  • Aerosol Propellant: With a low GWP and being non-flammable, it presents a potential alternative to high-GWP HFCs in technical and specialized aerosol products where safety and performance are critical.[9][10]

  • Solvent: Its characteristics suggest potential use as a specialty solvent in industrial cleaning and other applications where precision and low environmental impact are required.[4][11]

Experimental Methodologies for GWP Evaluation

The determination of a substance's GWP is a rigorous process rooted in experimental measurements of its atmospheric lifetime and radiative efficiency.

Determining Atmospheric Lifetime: Reaction with Hydroxyl Radicals

The primary removal mechanism for HFCs in the atmosphere is their reaction with the hydroxyl radical (OH). The rate of this reaction dictates the atmospheric lifetime of the compound. A common experimental approach to determine this is through smog chamber experiments.

Experimental Workflow: Smog Chamber Determination of OH Reaction Rate

Caption: Workflow for determining OH reaction rate in a smog chamber.

Step-by-Step Protocol:

  • Chamber Preparation: A smog chamber, typically a large FEP Teflon bag, is thoroughly cleaned and evacuated to remove any residual reactive species.[12][13][14]

  • Introduction of Reactants: A known concentration of this compound, a reference compound with a well-established OH reaction rate constant (e.g., propane), an OH radical precursor (e.g., methyl nitrite, CH₃ONO), and nitric oxide (NO) are introduced into the chamber.[15][16]

  • Irradiation: The chamber is irradiated with UV blacklights to photolyze the methyl nitrite, generating OH radicals.

  • Monitoring of Concentrations: The concentrations of HFC-263fb and the reference compound are monitored over time using Gas Chromatography with Flame Ionization Detection (GC-FID). NO, NO₂, and ozone concentrations are monitored using chemiluminescence analyzers.[15]

  • Data Analysis: The relative rates of disappearance of HFC-263fb and the reference compound are used to calculate the rate constant for the reaction of HFC-263fb with OH radicals. The atmospheric lifetime (τ) is then calculated using the following equation:

    τ = 1 / (kOH * [OH])

    where kOH is the experimentally determined reaction rate constant and [OH] is the average global concentration of the hydroxyl radical.

Determining Radiative Efficiency: Fourier Transform Infrared (FTIR) Spectroscopy

The radiative efficiency of a gas is its ability to absorb infrared radiation. This is determined by measuring its infrared absorption cross-sections using Fourier Transform Infrared (FTIR) spectroscopy.

Experimental Workflow: FTIR Measurement of Radiative Efficiency

G A Sample Preparation B Background Spectrum Acquisition A->B Known concentration in IR-transparent gas (N2) C Sample Spectrum Acquisition B->C Evacuated gas cell D Data Processing C->D Gas cell with sample E Radiative Efficiency Calculation D->E Calculation of absorption cross-sections F F E->F Integration across atmospheric window

Caption: Workflow for determining radiative efficiency using FTIR.

Step-by-Step Protocol:

  • Sample Preparation: A sample of this compound is prepared at a known concentration in an infrared-transparent buffer gas, such as nitrogen.

  • Background Spectrum Acquisition: An FTIR spectrometer is used to acquire a background spectrum of the evacuated gas cell.[17] This accounts for any absorption by the cell windows and residual gases.

  • Sample Spectrum Acquisition: The gas cell is filled with the prepared sample, and the infrared spectrum is recorded.[18][19] The spectrum reveals the wavelengths at which the molecule absorbs infrared radiation.

  • Data Processing: The absorbance spectrum is obtained by taking the negative logarithm of the ratio of the sample spectrum to the background spectrum. From this, the absorption cross-sections are calculated.[17]

  • Radiative Efficiency Calculation: The radiative efficiency is calculated by integrating the absorption cross-sections over the atmospheric window (the region of the infrared spectrum where the atmosphere is largely transparent). This value is then used in the GWP calculation.

Conclusion

This compound (HFC-263fb) presents a compelling case as a low-GWP alternative in specialized applications. Its significantly lower 100-year GWP of 76 and short atmospheric lifetime of 0.8 years, when compared to many incumbent HFCs, make it an environmentally preferable choice. The experimental methodologies outlined in this guide provide a framework for the rigorous evaluation of this and other next-generation compounds. As regulations continue to drive the transition away from high-GWP substances, a thorough understanding of the properties and performance of alternatives like HFC-263fb is paramount for researchers, scientists, and industry professionals dedicated to sustainable innovation.

References

A Comparative Guide to Alternatives for 1,1,1-Trifluoropropane in Specialized Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For the discerning researcher, the selection of a chemical reagent or working fluid is a critical decision that profoundly impacts experimental outcomes, efficiency, and scalability. 1,1,1-Trifluoropropane, a fluorinated hydrocarbon, has found utility in specialized research domains. However, the ever-present drive for enhanced performance, improved safety profiles, and environmental sustainability necessitates a thorough evaluation of its alternatives. This guide provides an in-depth, objective comparison of this compound and its alternatives in two key research applications: as a working fluid in Organic Rankine Cycles (ORC) for waste heat recovery and as a synthon in trifluoromethylation reactions.

Part 1: this compound (R-263fb) as a Working Fluid in Organic Rankine Cycles

The Organic Rankine Cycle (ORC) is a thermodynamic process that converts low- to medium-temperature heat into useful work, typically electrical energy. The choice of the working fluid is paramount to the efficiency and economic viability of an ORC system. This compound, also known by its refrigerant designation R-263fb, is a colorless, odorless gas at room temperature and is considered for these applications due to its thermodynamic properties and low global warming potential compared to some older refrigerants.[1]

Comparative Analysis of ORC Working Fluids

The selection of an optimal working fluid is a multi-faceted decision, balancing thermodynamic performance with safety, environmental impact, and cost. Here, we compare R-263fb with several prominent alternatives.

Working FluidChemical FormulaMolar Mass ( g/mol )Boiling Point (°C)Critical Temp. (°C)Critical Pressure (MPa)GWP (100-yr)ODPSafety Class
This compound (R-263fb) C₃H₅F₃98.07-12131.433.80~7000A2L (Flammable)
R-245fa (Pentafluoropropane) C₃H₃F₅134.0515.3154.013.6510300B1 (Non-flammable, higher toxicity)
R-1233zd(E) (trans-1-Chloro-3,3,3-trifluoropropene) C₃H₂ClF₃130.519166.53.6310.00034A1 (Non-flammable, lower toxicity)
R-1234ze(E) (trans-1,3,3,3-Tetrafluoropropene) C₃H₂F₄114.04-19109.43.63<10A2L (Flammable)
Propane (R-290) C₃H₈44.1-42.196.74.2530A3 (Highly flammable)
Isobutane (R-600a) C₄H₁₀58.12-11.7134.73.6430A3 (Highly flammable)

Note: Some properties for R-263fb are estimated or gathered from limited sources. GWP and ODP values are approximate and can vary based on the reporting source.

Discussion of Alternatives:

  • R-245fa has been a common choice for ORC systems due to its non-flammability and good thermodynamic performance in the desired temperature ranges.[2] However, its relatively high Global Warming Potential (GWP) is a significant drawback.

  • R-1233zd(E) is a newer, low-GWP alternative that has shown promising performance, often comparable to or exceeding that of R-245fa.[3] Its low flammability and toxicity make it an attractive option.

  • R-1234ze(E) also boasts a very low GWP and can be a suitable replacement for higher-GWP refrigerants like R-134a in some applications.[4] Its flammability, although low, needs to be considered in system design.

  • Hydrocarbons like Propane (R-290) and Isobutane (R-600a) offer excellent thermodynamic properties and near-zero GWP.[5] Their high flammability, however, necessitates stringent safety measures and often limits the allowable charge in a system.

Experimental Protocol: Performance Evaluation of ORC Working Fluids

To objectively compare the performance of these working fluids, a standardized experimental setup and protocol are essential.

Objective: To determine and compare the thermal efficiency, power output, and overall performance of this compound (R-263fb) and its alternatives in a laboratory-scale Organic Rankine Cycle.

Experimental Setup:

ORC_Workflow Heater Heater HeatTransferFluid Heat Transfer Fluid (e.g., Thermal Oil) Heater->HeatTransferFluid Evaporator Evaporator HeatTransferFluid->Evaporator Turbine Turbine Evaporator->Turbine High-pressure vapor Condenser Condenser Turbine->Condenser Low-pressure vapor Generator Generator Turbine->Generator Mechanical Work Pump Pump Condenser->Pump Low-pressure liquid CoolingWater Cooling Water Condenser->CoolingWater Heat Rejection Pump->Evaporator High-pressure liquid

Figure 1: Experimental Workflow for ORC Performance Evaluation.

Methodology:

  • System Preparation:

    • Evacuate the entire ORC loop to remove any non-condensable gases.

    • Charge the system with the desired working fluid to the appropriate level.

    • Ensure all safety protocols are in place, especially for flammable refrigerants.

  • Experimental Procedure:

    • Circulate the heat transfer fluid through the heater and the evaporator.

    • Gradually increase the heat input to the evaporator until the working fluid reaches the desired turbine inlet temperature and pressure.

    • Start the cooling water flow through the condenser.

    • Once the system reaches a steady state, record the following parameters at regular intervals:

      • Temperature and pressure at the inlet and outlet of each component (pump, evaporator, turbine, condenser).

      • Mass flow rate of the working fluid.

      • Power output of the generator.

      • Pump power consumption.

  • Data Analysis:

    • Calculate the heat input in the evaporator (Q_in).

    • Calculate the heat rejected in the condenser (Q_out).

    • Calculate the net power output (W_net = W_turbine - W_pump).

    • Determine the thermal efficiency of the cycle (η_th = W_net / Q_in).

    • Repeat the experiment for each working fluid under identical heat source and sink conditions.

Self-Validation: The consistency of the results can be validated by performing an energy balance on the system (Q_in ≈ W_net + Q_out).

Part 2: Alternatives to this compound Derivatives in Trifluoromethylation Reactions

In the realm of synthetic organic chemistry, the introduction of a trifluoromethyl (-CF₃) group into a molecule is a widely used strategy to enhance its pharmacological and physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity.[6] While derivatives of this compound can serve as precursors for trifluoromethylating agents, a diverse array of alternative reagents have been developed, each with its own mechanism, substrate scope, and advantages.

Comparative Analysis of Trifluoromethylation Reagents

Trifluoromethylation reagents can be broadly categorized based on the nature of the trifluoromethyl species they generate: electrophilic, nucleophilic, or radical.

Reagent ClassKey ExamplesTrifluoromethyl SpeciesTypical SubstratesAdvantagesLimitations
Electrophilic Togni Reagents, Umemoto Reagents"CF₃⁺"Electron-rich arenes, heterocycles, enolates, thiolsBench-stable, commercially available, broad substrate scope.[7]Can be expensive; some require harsh conditions.[7]
Nucleophilic Ruppert-Prakash Reagent (TMSCF₃)"CF₃⁻"Aldehydes, ketones, iminesHighly versatile, mild reaction conditions.[6]Requires a stoichiometric amount of a fluoride source for activation.
Radical Langlois Reagent (CF₃SO₂Na), CF₃ICF₃•Arenes, heterocycles, alkenesMild reaction conditions, high functional group tolerance.Can sometimes lead to mixtures of regioisomers.

Performance Data: Trifluoromethylation of Indole

ReagentReaction ConditionsProductYield (%)Reference
Togni Reagent ICu(OAc)₂, DMF, 80 °C3-Trifluoromethylindole75[7]
Umemoto Reagent-3-Trifluoromethylindole68
Langlois Reagentt-BuOOH, DMSO, rt2-Trifluoromethylindole85

Note: Yields are highly dependent on the specific substrate and reaction conditions.

Experimental Protocol: Radical Trifluoromethylation of an Aromatic Compound

This protocol describes a general procedure for the radical trifluoromethylation of an aromatic substrate using the Langlois reagent.

Objective: To synthesize a trifluoromethylated aromatic compound via a radical C-H functionalization reaction.

Reaction Scheme:

Trifluoromethylation cluster_reactants Reactants cluster_conditions Reaction Conditions A Aromatic Substrate (e.g., Indole) Product Trifluoromethylated Aromatic Product A->Product Radical Trifluoromethylation B Langlois Reagent (CF₃SO₂Na) B->Product Radical Trifluoromethylation C Oxidant (t-BuOOH) C->Product Radical Trifluoromethylation D Solvent (e.g., DMSO) E Room Temperature

Figure 2: General Workflow for Radical Trifluoromethylation.

Methodology:

  • Reaction Setup:

    • To a clean, dry reaction vessel, add the aromatic substrate (1.0 mmol), Langlois reagent (2.0 mmol), and the solvent (e.g., DMSO, 5 mL).

    • Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Execution:

    • Slowly add the oxidant (e.g., tert-butyl hydroperoxide, 3.0 mmol) to the reaction mixture.

    • Continue stirring at room temperature for the specified time (typically 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium sulfite.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Self-Validation: The identity and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Conclusion

The selection of an appropriate chemical for a specific research application is a critical step that requires careful consideration of multiple factors. In the context of Organic Rankine Cycles, while this compound (R-263fb) presents a viable option, alternatives such as R-1233zd(E) and hydrocarbons offer compelling advantages in terms of environmental impact and, in some cases, thermodynamic performance. For synthetic chemists, the field of trifluoromethylation has evolved significantly, providing a rich toolbox of reagents that offer greater efficiency, selectivity, and milder reaction conditions compared to traditional methods that might involve derivatives of this compound. The experimental protocols and comparative data presented in this guide are intended to empower researchers to make informed decisions, ultimately leading to more efficient, sustainable, and impactful scientific discoveries.

References

comparative performance of fluorinated vs non-fluorinated propanes

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Comparative Guide to Fluorinated vs. Non-Fluorinated Propanes for Researchers and Drug Development Professionals

Introduction: The Tale of Two Propanes

Propane (C₃H₈), a simple alkane, is a familiar and widely utilized hydrocarbon. Its chemical identity is defined by a three-carbon backbone saturated with hydrogen atoms. The introduction of fluorine—the most electronegative element—to this backbone dramatically transforms its properties, creating a class of compounds known as fluorinated propanes or hydrofluorocarbons (HFCs). This guide provides a comprehensive comparison between non-fluorinated propane and its fluorinated counterparts, with a primary focus on Heptafluoropropane (HFC-227ea, CF₃CHFCF₃), a well-studied and widely used example.

For researchers, scientists, and drug development professionals, understanding the profound impact of fluorination is critical. In medicinal chemistry, the strategic incorporation of fluorine is a powerful tool used to fine-tune the metabolic stability, bioavailability, and target selectivity of drug candidates.[1][2] Conversely, in material science and industrial applications, fluorination dictates performance in areas such as flammability, thermodynamic efficiency, and environmental impact. This guide delves into the fundamental physicochemical differences, supported by experimental data, to elucidate the performance trade-offs and inform application-specific choices.

Core Physicochemical Properties: A Molecular Transformation

The substitution of hydrogen with fluorine atoms fundamentally alters a molecule's size, polarity, and intermolecular forces, leading to stark differences in physical properties. The high electronegativity of fluorine creates strong, polar Carbon-Fluorine (C-F) bonds and introduces new dipole moments, while its larger atomic radius compared to hydrogen increases the molecule's overall size and mass.

These molecular-level changes have significant macroscopic consequences, as detailed in the comparative data below.

Table 1: Comparative Physicochemical Properties of Propane vs. Heptafluoropropane (HFC-227ea)

PropertyPropane (Non-Fluorinated)Heptafluoropropane (HFC-227ea)Causality of Difference
Chemical Formula C₃H₈C₃HF₇Substitution of H with F atoms.
Molecular Weight 44.1 g/mol 170.03 g/mol [3][4]Fluorine is significantly heavier than hydrogen.
Boiling Point -42.1 °C-16.4 °C[3][4]Increased molecular weight and stronger dipole-dipole interactions in HFC-227ea lead to a higher boiling point.
Vapor Pressure ~858 kPa at 20 °C390 kPa at 20 °C[4]Stronger intermolecular forces in HFC-227ea reduce its volatility compared to propane at the same temperature.
Liquid Density ~0.58 g/cm³ at -40 °C1.46 g/cm³ at -16 °C[3]The higher mass of fluorine atoms results in a much denser liquid.
Solubility in Water 62.4 mg/L at 25 °C260 mg/L[3]The increased polarity of HFC-227ea enhances its solubility in polar solvents like water.
Flammability Highly FlammableNon-flammable[5][6]The C-F bonds are extremely stable and act as radical scavengers, inhibiting combustion. HFC-227ea is used as a fire suppressant.[6]

Environmental Footprint and Safety Profile

The choice between these compounds is heavily influenced by their environmental impact and safety considerations. While both have a negligible Ozone Depletion Potential (ODP), their Global Warming Potential (GWP) and safety profiles are diametrically opposed.

Environmental Impact
  • Non-Fluorinated Propane : Propane is considered an environmentally friendly refrigerant and propellant due to its zero ODP and very low GWP of less than three.[7] Its short atmospheric lifetime means it does not persist in the environment.

  • Fluorinated Propane (HFC-227ea) : HFCs are potent greenhouse gases.[8] HFC-227ea has a 100-year GWP of 3,220, meaning it traps 3,220 times more heat than carbon dioxide over a century.[3][9] Fluorinated gases can have long atmospheric lifetimes, persisting for thousands of years, and are removed from the atmosphere primarily by sunlight in the upper atmosphere.[10] This has led to regulatory action, such as the Kigali Amendment to the Montreal Protocol, to phase down the use of high-GWP HFCs.[3]

Safety and Toxicity
  • Non-Fluorinated Propane : The primary hazard is its high flammability and potential to form explosive mixtures with air.[11] As an asphyxiant, high concentrations can displace oxygen.

  • Fluorinated Propane (HFC-227ea) : Its key safety advantage is non-flammability.[5] However, it is not without hazards. At high concentrations, it can also act as an asphyxiant by displacing oxygen.[6] A significant concern is cardiac sensitization, where inhalation can make the heart more susceptible to adrenaline, potentially leading to arrhythmias.[12] Furthermore, at high temperatures, such as in a fire, HFC-227ea can decompose to produce toxic compounds like hydrogen fluoride (HF) and carbonyl fluoride.[3][12]

The following diagram illustrates the divergent paths of these compounds in terms of their primary hazard and environmental concerns.

G cluster_propane Propane (Non-Fluorinated) cluster_hfc Heptafluoropropane (Fluorinated) p_start Propane p_hazard Primary Hazard: High Flammability p_start->p_hazard Safety Concern p_env Environmental Profile: Low GWP (<3) p_start->p_env Environmental Impact hfc_start HFC-227ea hfc_hazard Primary Hazard: Toxicity & Cardiac Sensitization hfc_start->hfc_hazard Safety Concern hfc_env Environmental Profile: High GWP (3,220) hfc_start->hfc_env Environmental Impact

Caption: Divergent hazard and environmental profiles.

The Role of Fluorination in Drug Discovery

While non-fluorinated propane's role is largely confined to being a propellant or fuel, the strategic incorporation of fluorine atoms or fluorinated motifs is a cornerstone of modern medicinal chemistry.[13] This is because fluorination can profoundly and often beneficially alter a drug candidate's pharmacokinetic and pharmacodynamic properties.

Key Advantages of Fluorination in Drug Design:

  • Enhanced Metabolic Stability : The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP450) family.[13] Replacing a metabolically vulnerable C-H bond with a C-F bond can block "metabolic soft spots," significantly increasing the drug's half-life and bioavailability.[13]

  • Modulation of Physicochemical Properties : Fluorination can fine-tune a molecule's acidity (pKa) and lipophilicity (LogP).[1][14] These adjustments are critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile, enhancing its ability to cross cell membranes and reach its target.[1][2]

  • Improved Binding Affinity : The unique electronic properties of fluorine can lead to more potent interactions with a biological target. It can alter a molecule's conformation or participate in favorable electrostatic interactions within a protein's binding pocket, increasing binding affinity and selectivity.[13][15]

Experimental Protocols

To provide a practical framework for comparing these compounds, two key experimental workflows are detailed below.

Protocol 1: Determination of In Vitro Metabolic Stability

Objective: To compare the metabolic stability of a non-fluorinated drug candidate analog versus its fluorinated counterpart using liver microsomes. This protocol validates the claim that fluorination can block metabolic degradation.

Methodology:

  • Preparation :

    • Thaw pooled human liver microsomes (HLM) on ice.

    • Prepare a 1 M potassium phosphate buffer (pH 7.4).

    • Prepare stock solutions (10 mM) of the fluorinated and non-fluorinated test compounds in DMSO.

    • Prepare an NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation :

    • In a 96-well plate, add the potassium phosphate buffer.

    • Add HLM to a final concentration of 0.5 mg/mL.

    • Add the test compound to a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.

  • Reaction Initiation & Time Points :

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[13]

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of cold acetonitrile containing an internal standard (for analytical normalization).[13]

  • Analysis :

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Interpretation :

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • The slope of the line determines the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) = 0.693 / k. A longer half-life indicates greater metabolic stability.

G p1 Thaw Liver Microsomes (HLM) r1 Combine HLM, Buffer, & Test Compound p1->r1 p2 Prepare Buffers & Test Compounds p2->r1 p3 Prepare NADPH Regenerating System r3 Initiate with NADPH r2 Pre-incubate at 37°C r1->r2 r2->r3 r4 Incubate & Collect Time Points (0-60 min) r3->r4 r5 Terminate Reaction (Acetonitrile + IS) r4->r5 a1 Centrifuge & Collect Supernatant r5->a1 a2 LC-MS/MS Analysis a1->a2 a3 Calculate Half-Life (t½) a2->a3

Caption: Workflow for In Vitro Metabolic Stability Assay.

Protocol 2: Comparative Vapor Pressure Measurement

Objective: To experimentally measure and compare the vapor pressure of propane and a fluorinated propane (e.g., HFC-227ea) at various temperatures. This demonstrates the difference in volatility resulting from altered intermolecular forces.

Methodology:

  • Apparatus :

    • Use a circulation-type equilibrium apparatus where both vapor and liquid phases are continuously recirculated to ensure equilibrium.[11]

    • The apparatus should include a temperature-controlled equilibrium cell, pressure transducer, and sampling valves for both liquid and vapor phases.

  • System Preparation :

    • Thoroughly evacuate the entire system to remove any inert gases.

    • Introduce a pure sample of the test gas (either propane or HFC-227ea) into the equilibrium cell.

  • Equilibration :

    • Set the thermostatic bath to the desired temperature (e.g., 273.15 K).

    • Allow the system to equilibrate for at least one hour to ensure thermal stability and vapor-liquid equilibrium.[11]

  • Measurement :

    • Once equilibrated, record the pressure reading from the transducer. This is the vapor pressure at the set temperature.

    • To verify purity, withdraw samples from the liquid and vapor phases for analysis via Gas Chromatography (GC).

  • Data Collection :

    • Repeat the measurement at several different temperatures (e.g., in 10 K increments) to generate a vapor pressure curve for each compound.

  • Analysis :

    • Plot vapor pressure versus temperature for both propane and HFC-227ea. The resulting curves will quantitatively demonstrate the lower volatility of the fluorinated compound.

Conclusion

The comparison between fluorinated and non-fluorinated propanes reveals a story of profound trade-offs driven by the fundamental chemistry of the carbon-fluorine bond.

  • Non-fluorinated propane is a high-performance, low-cost compound with an excellent environmental profile (low GWP). Its utility is, however, fundamentally limited by its high flammability.

  • Fluorinated propanes , exemplified by HFC-227ea, offer the critical advantage of non-flammability and enhanced chemical stability. This stability, however, comes at a significant environmental cost in the form of high GWP and atmospheric persistence. In the realm of drug discovery, this same stability is harnessed as a strategic advantage, enabling the design of more robust and effective therapeutics by modulating metabolic pathways and target interactions.

The selection of a fluorinated versus a non-fluorinated propane is therefore not a matter of inherent superiority, but a carefully weighed decision based on the specific requirements of the application—be it ensuring safety in a fire suppression system, minimizing environmental impact in a refrigerant, or enhancing the metabolic lifetime of a life-saving drug.

References

A Senior Application Scientist's Guide to Trifluoromethyl Group Incorporation: Enhancing Drug-Like Properties

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern medicinal chemistry, the strategic modification of a lead compound is paramount to achieving a desirable therapeutic profile. Among the tools available to the discerning researcher, the incorporation of a trifluoromethyl (CF₃) group stands out as a powerful and versatile strategy.[1][2] This guide provides an in-depth comparison of trifluoromethylated compounds against their non-fluorinated analogs, offering experimental insights and actionable protocols for researchers, scientists, and drug development professionals.

The unique physicochemical properties of the CF₃ group—stemming from the high electronegativity of fluorine atoms—can profoundly influence a molecule's lipophilicity, metabolic stability, and target binding affinity.[1][3][4][5] These alterations are often pivotal in transforming a promising compound into a viable drug candidate.[6]

Modulating Lipophilicity for Enhanced Permeability

Lipophilicity, often quantified as the octanol-water partition coefficient (LogP), is a critical parameter governing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The CF₃ group is highly lipophilic and its introduction generally increases a molecule's lipid solubility, which can enhance its ability to cross biological membranes.[1][4][5]

The Hansch-Fujita π constant, a measure of a substituent's contribution to lipophilicity, is +0.88 for the CF₃ group, indicating its strong lipophilic nature.[7][8] This is a significant increase compared to a simple methyl group (CH₃). This enhanced lipophilicity can facilitate penetration of the blood-brain barrier and improve oral bioavailability.[3][4] For example, the antidepressant Fluoxetine (Prozac) owes much of its efficacy to the enhanced brain penetration afforded by its trifluoromethyl group.[3][5]

Comparative Data: Lipophilicity (LogP)

Parent CompoundTrifluoromethylated AnalogLogP (Parent)LogP (Analog)Fold Change in Lipophilicity
Tolueneα,α,α-Trifluorotoluene2.733.14~2.6x
Aniline4-(Trifluoromethyl)aniline0.902.47~37x
Phenol4-(Trifluoromethyl)phenol1.462.58~13x

Note: LogP values are calculated estimates and can vary based on the experimental method used. The fold change is an approximation based on the logarithmic scale (10ΔLogP).

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.6, ranksep=1.2]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];

} Caption: Workflow for optimizing lipophilicity via CF₃ incorporation.

Bolstering Metabolic Stability

A significant hurdle in drug development is rapid metabolic degradation, often mediated by cytochrome P450 (CYP) enzymes in the liver.[9][10][11] Replacing a metabolically vulnerable site, such as a methyl group, with a CF₃ group is a well-established strategy to block oxidative metabolism.[5][12][13]

The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol, compared to about 414 kJ/mol for a carbon-hydrogen (C-H) bond.[3][14] This inherent strength makes the CF₃ group exceptionally resistant to enzymatic cleavage.[1][4] This "metabolic switching" can significantly increase a drug's half-life, leading to improved bioavailability and a more predictable pharmacokinetic profile.[1][4][13]

Comparative Data: Metabolic Stability

ParameterParent Compound (with -CH₃)Trifluoromethylated Analog (with -CF₃)Rationale for Improvement
Primary Metabolic Pathway Oxidation of the methyl groupBlocked at the corresponding positionThe C-F bond's high dissociation energy prevents enzymatic cleavage by CYPs.[1][3][4]
Number of Metabolites Generally higherSignificantly reducedBlocking a major metabolic pathway limits the formation of downstream metabolites.[13]
In Vitro Half-life (t½) ShorterLongerThe reduced rate of metabolism leads to a slower clearance of the parent drug.[1][13]

dot graph TD { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin=0.2]; edge [fontname="Arial", fontsize=11];

} Caption: The CF₃ group blocks oxidative metabolism by CYP450 enzymes.

Fine-Tuning Acidity (pKa) and Binding Affinity

The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of its fluorine atoms.[2][7] This property can significantly alter the acidity or basicity (pKa) of nearby functional groups.[12][15] For instance, incorporating a CF₃ group can make an adjacent carboxylic acid more acidic or a nearby amine less basic. This modulation of a molecule's ionization state at physiological pH is crucial for optimizing its interaction with biological targets and can lead to increased binding affinity and selectivity.[3][5]

In some cases, the CF₃ group can also participate in favorable non-covalent interactions within a protein's binding pocket, such as dipole-dipole or hydrophobic interactions, further enhancing potency.[3][5] However, it's important to note that replacing a key functional group can also alter the pharmacological profile, for instance, by converting an agonist to an antagonist.[16][17]

Experimental Protocols

Protocol 1: Determination of Partition Coefficient (LogP) by Shake-Flask Method

This protocol outlines the classical and highly reliable shake-flask method for LogP determination.[18]

Materials:

  • Test compound

  • 1-Octanol (pre-saturated with water)

  • Purified water or buffer solution (e.g., PBS pH 7.4, pre-saturated with 1-octanol)

  • Glass vials with screw caps

  • Vortex mixer and/or shaker

  • Centrifuge

  • Analytical instrument (e.g., HPLC-UV, LC-MS) for concentration measurement

Procedure:

  • Preparation: Prepare a stock solution of the test compound in the solvent in which it is more soluble.

  • Partitioning: In a glass vial, add appropriate volumes of the pre-saturated 1-octanol and aqueous phases. Add a small aliquot of the compound's stock solution. The final concentration should be within the linear range of the analytical method.

  • Equilibration: Cap the vial tightly and shake vigorously for several minutes. Place on a shaker at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 1-24 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from both the 1-octanol and the aqueous phase. Determine the concentration of the compound in each phase ([organic] and [aqueous]) using a validated analytical method.[19]

  • Calculation: Calculate the partition coefficient (P) and LogP using the following formulas:[20][21]

    • P = [organic] / [aqueous]

    • LogP = log₁₀(P)

Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol describes a common method to assess a compound's susceptibility to Phase I metabolism.[9][10]

Materials:

  • Test compound and positive control (a compound with known metabolic instability)

  • Pooled liver microsomes (e.g., human, rat) from a reputable supplier

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (Cofactor)

  • Acetonitrile or methanol (Quenching solution), often containing an internal standard

  • Incubator or water bath (37°C)

  • 96-well plates

  • LC-MS/MS for analysis

Procedure:

  • Preparation: Prepare a working solution of the test compound in a suitable solvent (e.g., DMSO, methanol) and dilute it in the phosphate buffer.

  • Incubation Setup: In a 96-well plate, add the liver microsomes suspended in buffer. Pre-warm the plate at 37°C for 5-10 minutes.

  • Initiate Reaction: Add the NADPH regenerating system to initiate the metabolic reaction. Immediately after, add the test compound to the wells. Samples are typically taken at several time points (e.g., 0, 5, 15, 30, 60 minutes).[22]

  • Quench Reaction: At each time point, stop the reaction by adding a cold quenching solution (e.g., acetonitrile with an internal standard). The 0-minute time point serves as the initial concentration control.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the samples by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.[11][13]

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this plot provides the elimination rate constant (k). Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.[9][13]

Conclusion

The incorporation of a trifluoromethyl group is a proven and effective strategy in medicinal chemistry for enhancing the drug-like properties of a molecule.[3][23] Its ability to increase lipophilicity, block metabolic degradation, and modulate electronic properties provides a powerful lever for optimizing a compound's pharmacokinetic and pharmacodynamic profile.[14][24] By understanding the fundamental principles and applying rigorous experimental validation as outlined in this guide, researchers can effectively leverage the unique advantages of the CF₃ group to accelerate the development of safer and more effective therapeutics.

References

A Senior Application Scientist's Guide to Non-Fluorinated Alternatives in Pharmaceutical and Medical Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Imperative for a Fluorine-Free Future

For decades, fluorinated compounds, particularly per- and polyfluoroalkyl substances (PFAS), have been integral to advancements in the pharmaceutical and medical device sectors. Their unique properties—including exceptional chemical inertness, thermal stability, hydrophobicity, and low coefficients of friction—have made them materials of choice for applications ranging from low-friction coatings on catheters to critical reagents in pharmaceutical synthesis.[1][2] However, the very stability that makes these compounds so useful is also their greatest liability. The strength of the carbon-fluorine bond renders many PFAS environmentally persistent, earning them the moniker "forever chemicals."[1][3]

Growing concerns over their bioaccumulation, potential health risks, and widespread environmental contamination have prompted a global regulatory shift.[3] Frameworks such as the EU's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) are progressively restricting the use of PFAS, compelling industries to seek viable, high-performance alternatives.[1][2] This guide provides a comparative analysis of emerging non-fluorinated alternatives for specific, critical applications, offering researchers, scientists, and drug development professionals the objective data and experimental insights needed to navigate this transition without compromising performance or patient safety.

Medical Device Coatings: Enhancing Safety and Performance without PFAS

The surfaces of medical devices like guidewires, catheters, and implants often require coatings that reduce friction and prevent biofouling. Polytetrafluoroethylene (PTFE) and other fluoropolymers have long been the standard.[1][2] The challenge lies in finding alternatives that replicate these tribological and biocompatible properties.

Candidate Alternatives and Comparative Analysis

Several classes of materials have emerged as promising non-fluorinated alternatives. The primary candidates include medical-grade silicones, hydrophilic polymers, and advanced carbon-based coatings.

Expertise & Experience: The selection of an alternative is not a one-to-one replacement. It is a decision based on the specific interplay between the device, its intended use, and the biological environment. For instance, while silicones are highly biocompatible, their performance can be compromised by certain lipids, a factor that must be considered in cardiovascular applications.[4] Conversely, hydrophilic coatings are exceptionally lubricious when hydrated but require careful formulation to ensure coating integrity and durability throughout the device's lifecycle.

Data Summary: Performance of Non-Fluorinated Medical Coatings

Material Class Key Example(s) Coefficient of Friction (Dynamic) Biocompatibility (USP Class VI) Chemical/Temperature Resistance Primary Advantages Limitations
Fluoropolymer (Baseline) PTFE, FEP~0.05 - 0.10YesExcellentLow friction, chemical inertnessEnvironmental persistence (PFAS)
Silicones Medical-Grade Silicones~0.3 - 0.5 (unlubricated)Yes[4]Good to ExcellentProven biocompatibility, hydrophobicity[4]Higher friction than PTFE, variable oil resistance[4]
Hydrophilic Polymers Polyvinylpyrrolidone (PVP), Polyurethanes<0.02 (hydrated)YesModerateExtremely low friction when wetRequires hydration, potential for particulate shedding
Thermoplastic Elastomers (TPE) Tygon® LCFLow for its classVaries by formulationGoodCost-effective, flexible[2]Higher friction than PTFE/hydrophilic coatings
High-Performance Thermoplastics PEEK~0.25 - 0.35YesExcellentHigh temperature and chemical stability[2]Lacks flexibility, not transparent[2]
Advanced Carbon Coatings Diamond-Like Carbon (DLC)~0.1 - 0.2YesExcellentHigh durability, low friction, wear resistance[5]Requires specialized deposition (PVD/PACVD)[6]
Experimental Protocol: Evaluating Frictional Characteristics of Coated Guidewires

Trustworthiness: This protocol is designed as a self-validating system to objectively quantify the lubricity of a coated medical device. It incorporates a pre-test system calibration and post-test surface analysis to ensure data integrity.

Objective: To compare the dynamic coefficient of friction of a novel hydrophilic polymer coating against a standard PTFE-coated guidewire.

Methodology:

  • System Preparation:

    • Utilize a friction force tester equipped with a pinch-roller or clamp mechanism designed to simulate arterial pathways.

    • Calibrate the load cell using certified weights to ensure accurate force measurements.

    • Prepare a simulated-use environment by immersing the test track in a 37°C saline bath (0.9% NaCl) to mimic physiological conditions.

  • Sample Hydration (for Hydrophilic Coatings):

    • Causality: Hydrophilic coatings achieve lubricity through hydration. This step is critical to ensure the polymer is in its intended functional state.

    • Immerse the hydrophilic-coated guidewire in 37°C saline for a minimum of 60 seconds prior to testing. The PTFE control does not require this step.

  • Frictional Force Measurement:

    • Mount the guidewire in the friction tester, ensuring it passes through the simulated pathway.

    • Apply a consistent normal force (e.g., 200g) via the clamp mechanism to simulate contact with vessel walls.

    • Pull the guidewire through the pathway at a constant, clinically relevant speed (e.g., 1 cm/s).

    • Record the pull-force (frictional force) over a set distance (e.g., 15 cm). Repeat for n=5 samples per coating type.

  • Data Analysis:

    • Calculate the average frictional force across the steady-state portion of the pull.

    • The coefficient of friction (μ) can be approximated if the normal force (N) is known and consistently applied (μ = Frictional Force / Normal Force).

    • Statistically compare the results of the alternative coating to the PTFE control using a t-test.

  • Post-Test Validation:

    • Causality: This step validates the durability of the coating. A low-friction result is meaningless if the coating detaches during use.

    • Examine the tested guidewire surfaces under 50x magnification for signs of coating delamination, flaking, or particulate generation.

Visualization: Decision Workflow for Coating Selection

G cluster_req Step 1: Define Core Requirements cluster_mat Step 2: Candidate Material Selection cluster_test Step 3: Critical Validation Protocol cluster_out Step 4: Final Selection req Key Performance Need? friction Low Friction (Wet) req->friction Lubricity chem Chemical/Heat Resistance req->chem Durability bio Proven Biocompatibility & Hydrophobicity req->bio Inertness f_test Friction Force Test (Hydrated) friction->f_test c_test Autoclave & Chemical Exposure Cycling chem->c_test b_test USP Class VI Cytotoxicity bio->b_test hydro Hydrophilic Polymer f_test->hydro peek PEEK / DLC c_test->peek silicone Silicone b_test->silicone

Caption: Decision workflow for selecting a non-fluorinated medical device coating.

Pharmaceutical Synthesis: Eliminating PFAS Reagents

Fluorine is a cornerstone of modern drug design. Approximately 20% of all commercial pharmaceuticals contain fluorine, which is used to enhance properties like metabolic stability, binding affinity, and bioavailability.[7][8] The issue is not the fluorine in the final active pharmaceutical ingredient (API), but the fluorinated reagents—often classified as PFAS—used during synthesis.[9][10] Recent innovations focus on developing new synthesis pathways that avoid these problematic reagents.

A Greener Approach to Trifluoromethylation

A significant breakthrough has been the development of a synthesis method that uses a simple, inorganic fluorine source, Caesium Fluoride (CsF), in a microfluidic flow system.[9][10][11] This process generates the reactive trifluoromethyl (CF3) group in situ, allowing it to be coupled to a target molecule without the need for pre-synthesized, persistent PFAS reagents.[10]

Expertise & Experience: The choice of a flow chemistry setup over traditional batch processing is deliberate. Flow chemistry offers superior control over reaction parameters like temperature and time, which is crucial when handling highly reactive intermediates. This enhances safety and often leads to higher yields and purity, reducing the need for extensive downstream purification, which itself can be a source of waste.[9]

Comparative Analysis: Synthesis of Trifluoromethylated Compounds

Parameter Traditional Method (Using PFAS Reagents) Flow Chemistry Method (using CsF)
Fluorine Source Bespoke fluorinated reagents (e.g., triflic anhydride)Caesium Fluoride (CsF) salt[10]
Process Type Batch synthesisContinuous microfluidic flow[9]
PFAS Waste Generated as byproducts and from unused reagentsEliminated or significantly reduced[11]
Versatility Generally specific to one type of coupling (N, S, or O)Enables coupling of CF3 through Nitrogen, Sulfur, or Oxygen atoms[10]
Safety Requires handling of potentially unstable reagentsIn situ generation of reactive species improves safety
Scalability Can be challengingPromising for industrial applications[9]

Experimental Workflow: PFAS-Free Synthesis via Flow Chemistry

G A 1. Precursor Solution C Pump A->C B 2. Packed Bed Reactor (Caesium Fluoride Salt) D Flow Module: Reactive Anion Generation B->D C->B F Reaction & CF3 Coupling D->F E Substrate Introduction (Batch or Flow) E->F G 4. Final Fluorinated Product F->G

Caption: Workflow for PFAS-free synthesis of fluorinated compounds using a microfluidic flow module.[9]

Biologic Formulations: Novel Surfactants for Enhanced Stability

Biologic drugs, such as monoclonal antibodies, are susceptible to aggregation and denaturation at interfaces. Surfactants are critical excipients used to stabilize these formulations.[12][13] Polysorbates (e.g., Tween 20/80) are the historical standard but are known to degrade via hydrolysis and oxidation, potentially compromising product stability and efficacy.[12][14]

Non-Fluorinated Surfactant Alternatives

The search for alternatives is driven by the need for improved stability and a cleaner degradation profile. While some non-fluorinated surfactants have also raised toxicity concerns, careful selection and evaluation can yield superior replacements.[15][16]

Comparative Analysis: Surfactants in Biologic Formulations

Surfactant Class Key Example(s) Stabilization Mechanism Degradation Profile Key Advantages Considerations
Polysorbates (Baseline) Polysorbate 20, Polysorbate 80Preferential exclusion, interfacial shieldingProne to hydrolysis and oxidation, forming reactive speciesLong history of use, effective at low concentrationsDegradation products can cause particulation
Poloxamers Kolliphor® P188 BioInterfacial shieldingGenerally more stable against hydrolysis than polysorbatesLower tendency to form micelles, less foaming[12][17]Can be less potent than polysorbates, requiring higher concentrations
Alkyl Polyglucosides Plant-derived surfactantsInterfacial shieldingReadily biodegradable, non-toxic[18]Derived from renewable resources[18]Performance in biologic formulations is less established
Experimental Protocol: Assessing Surfactant Performance by Interfacial Tensiometry

Trustworthiness: This method provides a direct, quantitative measure of a surfactant's ability to reduce interfacial tension, which is a primary mechanism for protecting proteins from surface-induced stress.

Objective: To measure the effectiveness of a novel poloxamer surfactant compared to Polysorbate 80 at reducing the silicone oil-water interfacial tension.

Methodology:

  • Instrument Setup:

    • Use a pendant drop tensiometer equipped with a high-resolution camera and environmental chamber.

    • Set the chamber temperature to 25°C.

    • Thoroughly clean the syringe and needle with a suitable solvent (e.g., isopropanol) followed by deionized water to eliminate contaminants.

  • Solution Preparation:

    • Prepare stock solutions of Polysorbate 80 and the test poloxamer in a relevant buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Create a dilution series for each surfactant to determine the critical micelle concentration (CMC) and evaluate performance across a range of concentrations.

  • Measurement Procedure:

    • Causality: The pendant drop method analyzes the shape of a droplet to determine interfacial tension. The shape is a balance between gravity (which elongates the drop) and interfacial tension (which keeps it spherical).

    • Fill the syringe with the aqueous surfactant solution.

    • Fill a glass cuvette with silicone oil (a common material for pre-filled syringes, representing a relevant interface).

    • Submerge the needle tip in the oil and form a stable pendant drop of the aqueous solution.

    • Allow the system to equilibrate for 180 seconds, as surfactant molecules migrate to the interface.

    • Capture images of the drop profile and use the instrument's software (applying the Young-Laplace equation) to calculate the interfacial tension (mN/m).

  • Data Analysis:

    • Plot interfacial tension as a function of surfactant concentration for both candidates.

    • Compare the equilibrium interfacial tension values at a clinically relevant concentration (e.g., 0.02% w/v).

    • A lower value indicates a more effective surfactant at reducing interfacial stress.

Conclusion

The transition away from fluorinated compounds presents both challenges and opportunities. For every established application of a fluorinated material, a careful, data-driven evaluation of non-fluorinated alternatives is essential. As demonstrated in medical device coatings, pharmaceutical synthesis, and biologic formulations, viable alternatives exist. Success hinges on understanding the fundamental scientific principles behind both the original material and its potential replacement. By employing rigorous, self-validating experimental protocols and making informed decisions based on comparative data, the scientific community can innovate towards a safer, more sustainable future without compromising the high standards of performance and quality required in drug development and patient care.

References

Safety Operating Guide

Navigating the Final Frontier: A Comprehensive Guide to the Proper Disposal of 1,1,1-Trifluoropropane

Author: BenchChem Technical Support Team. Date: December 2025

For the dedicated researcher, scientist, and drug development professional, meticulous attention to detail extends beyond the experimental phase into the often-overlooked yet critical aspect of chemical waste management. The proper disposal of specialty chemicals like 1,1,1-Trifluoropropane is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, technically grounded framework for the safe and compliant disposal of this compound, ensuring that its lifecycle concludes with minimal risk and maximum responsibility.

Immediate Safety & Hazard Profile of this compound

This compound (CAS No. 421-07-8) is a flammable, liquefied gas under pressure. Understanding its properties is the first line of defense in its safe handling and disposal.

Core Hazards:

  • Flammability: As a flammable gas, it can form explosive mixtures with air. All sources of ignition must be rigorously excluded from storage and handling areas.

  • Pressure Hazard: It is supplied in cylinders as a liquefied gas under pressure, which may explode if heated.

  • Asphyxiation Risk: The gas can displace oxygen in the air, leading to rapid suffocation in poorly ventilated areas.

  • Health Hazards: Inhalation may cause respiratory irritation, drowsiness, or dizziness. Direct contact with the liquefied gas can cause frostbite.

  • Hazardous Decomposition: Thermal decomposition can release highly toxic and corrosive fumes, including hydrogen fluoride.

Quantitative Data Summary
PropertyValueSource
CAS Number 421-07-8--INVALID-LINK--
Molecular Formula C₃H₅F₃--INVALID-LINK--
GHS Hazard Statements H221, H280, H315, H319, H335, H336--INVALID-LINK--
UN Number UN3161--INVALID-LINK--
Transport Hazard Class 2.1 (Flammable Gas)--INVALID-LINK--

Disposal Decision Workflow

The following diagram outlines the critical decision-making process for the disposal of this compound and associated waste.

cluster_0 Start: Waste Identification cluster_1 Waste Stream cluster_2 Disposal Pathway cluster_3 Final Disposition Waste This compound Waste Generated Cylinder Gas Cylinder (Full, Partially Used, or Empty) Waste->Cylinder SolidWaste Contaminated Solid Waste (Gloves, Tubing, Absorbents) Waste->SolidWaste Equipment Contaminated Equipment Waste->Equipment Return Return to Supplier Cylinder->Return Is return an option? Incineration Dispose via Licensed Hazardous Waste Contractor Cylinder->Incineration Return not possible SolidWaste->Incineration Decontaminate Decontaminate On-Site Equipment->Decontaminate SupplierReturn Supplier Handles Disposal/Recycling Return->SupplierReturn WasteContractor Incineration at Permitted Facility Incineration->WasteContractor Reuse Equipment is Clean for Reuse or Disposal Decontaminate->Reuse

Caption: Decision workflow for this compound disposal.

Part 1: Disposal of Gas Cylinders

The primary and most crucial waste stream to manage is the gas cylinder itself. The preferred method of disposal is to return it to the supplier.

Procedure 1.1: Returning Cylinders to the Supplier

The return of a gas cylinder to the supplier is not considered disposal by the end-user according to the EPA, which simplifies the regulatory burden.[1]

  • Consult Supplier Agreement: Review the purchase agreement or contact the supplier to confirm their return policy for full, partially used, or empty cylinders. Many suppliers have established programs for this purpose.[2]

  • Inspect the Cylinder: Before shipping, ensure the cylinder is in good condition.[3]

    • Check for leaks from valves.

    • Ensure the valve is securely capped or plugged.

    • Confirm the valve protection cap or collar is in place.

  • Proper Labeling: The cylinder must be properly labeled for transport. This includes the original product label and the appropriate DOT hazard diamond (Flammable Gas, Class 2.1).[3]

  • Shipping Documents: The shipper is responsible for preparing a proper bill of lading. While not a hazardous waste manifest, it will need to be shipped as a DOT hazardous material.[1][3]

  • Arrange for Pickup: Contact your institution's shipping department or the supplier directly to arrange for the cylinder's return.

Procedure 1.2: Disposal of Non-Returnable Cylinders

In the rare event a cylinder cannot be returned, it must be disposed of as hazardous waste. Under no circumstances should a cylinder be vented in a fume hood unless explicitly approved by your institution's Environmental Health & Safety (EHS) office for very small, residual amounts of non-hazardous gases. [4][5] this compound's flammability makes this practice particularly dangerous.

  • Contact EHS: Immediately contact your institution's EHS office. They will provide guidance based on local, state, and federal regulations and will have established procedures with licensed hazardous waste contractors.

  • Segregate and Label:

    • Attach a hazardous waste tag to the cylinder, clearly identifying the contents as "this compound".

    • Store the cylinder in a designated hazardous waste accumulation area, away from incompatible materials and ignition sources.

  • Arrange for Professional Disposal: Your EHS office will coordinate with a licensed hazardous waste disposal company that is permitted to handle and transport compressed gas cylinders for incineration.[6][7]

Part 2: Disposal of Contaminated Solid Waste

Solid materials such as gloves, tubing, and absorbent pads contaminated with this compound must be managed as hazardous waste.

Procedure 2.1: Waste Segregation and Collection

The principle of waste segregation is paramount in a laboratory setting. Halogenated organic wastes should be collected separately from non-halogenated wastes to facilitate proper disposal and manage costs.[8][9][10]

  • Designated Waste Container: Use a designated, leak-proof container for halogenated solid waste. A 5-gallon plastic bucket or a 30-gallon fiberboard drum with a plastic liner are common options.[11]

  • Labeling: As soon as the first piece of waste is added, affix a hazardous waste tag to the container.[9] The tag must include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound Contaminated Debris".

    • The associated hazards (e.g., Flammable, Toxic).

  • Accumulation: Keep the container closed at all times except when adding waste.[10] Store it in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Disposal Request: When the container is full, or as per your institution's guidelines, submit a waste pickup request to your EHS department.

Part 3: Decontamination of Laboratory Equipment

Equipment that has come into contact with this compound must be thoroughly decontaminated before reuse, servicing, or disposal.

Procedure 3.1: General Decontamination Protocol
  • Preparation: All decontamination procedures should be performed in a well-ventilated area, preferably within a certified chemical fume hood, while wearing appropriate PPE (nitrile gloves, safety glasses, lab coat).

  • Initial Cleaning: For non-porous surfaces (glassware, stainless steel), wash the equipment thoroughly with a laboratory detergent and hot water to remove any gross contamination.[12]

  • Solvent Rinse: Rinse the equipment with a small amount of a suitable solvent, such as isopropanol or ethanol. This rinseate must be collected and disposed of as halogenated liquid hazardous waste.

  • Final Rinse: Perform a final rinse with deionized water.

  • Drying: Allow the equipment to air dry completely in the fume hood before removing it.

  • Verification: For equipment being removed from the lab for surplus or service, a decontamination form should be completed and attached to the item, certifying that it has been cleaned.[13]

Regulatory Imperative: As a halogenated organic compound, waste containing this compound is subject to regulations under the Resource Conservation and Recovery Act (RCRA). While this compound is not specifically listed by name, it falls under the category of spent halogenated solvents. The appropriate EPA hazardous waste code is likely F001 or F002 , which includes chlorinated fluorocarbons and other spent halogenated solvents.[14][15][16] Your EHS office will make the final determination.

By adhering to these rigorous, step-by-step procedures, you not only ensure compliance with federal and local regulations but also uphold the highest standards of safety and environmental responsibility. This commitment to the complete lifecycle management of chemicals is a hallmark of a trustworthy and authoritative scientific practice.

References

Personal protective equipment for handling 1,1,1-Trifluoropropane

Author: BenchChem Technical Support Team. Date: December 2025

As a Senior Application Scientist, my primary objective is to empower your research by ensuring that safety and efficacy are two sides of the same coin. Handling any chemical reagent requires a foundational understanding of its properties and associated risks. This guide provides a detailed protocol for the safe handling of 1,1,1-Trifluoropropane (CAS 421-07-8), focusing on the selection and use of appropriate Personal Protective Equipment (PPE). Our approach is not just to list procedures, but to build a framework of understanding, enabling you to make informed safety decisions in your laboratory environment.

Understanding the Hazard Profile of this compound

Effective PPE selection is rooted in a thorough risk assessment. This compound, a flammable, liquefied gas, presents a multi-faceted hazard profile that necessitates comprehensive protection.[1][2][3]

  • Flammability & Explosion Risk : this compound is a flammable gas that can form explosive mixtures with air.[1][4] It is crucial to handle it in an environment free from ignition sources such as sparks, open flames, or hot surfaces.[2][3] The use of non-sparking tools and proper grounding of equipment is mandatory to prevent static discharge.[1][4]

  • Pressurized Gas & Cryogenic Hazard : The substance is supplied as a liquefied gas under pressure and may explode if heated.[1][2][3] Cylinders must be protected from physical damage and stored away from direct sunlight and heat sources, not exceeding 50°C.[1] Direct contact with the evaporating liquid can cause severe frostbite, a cryogenic burn to the skin or eyes.[1]

  • Health Hazards :

    • Inhalation : Vapors may cause respiratory tract irritation, and at high concentrations, can lead to drowsiness, dizziness, and act as a simple asphyxiant by displacing oxygen.[1][5] This can result in rapid suffocation, particularly in poorly ventilated or confined spaces.[1]

    • Skin Contact : The gas is classified as a skin irritant.[1] As mentioned, contact with the liquefied form poses a significant risk of frostbite.[1]

    • Eye Contact : this compound is a serious eye irritant.[1] Direct contact with the liquefied gas can cause severe and potentially permanent eye damage due to the rapid cooling effect.[1]

Hazard Summary Table
Hazard ClassificationDescriptionRationale for PPE
Flammable Gas Can form explosive mixtures with air; requires control of ignition sources.[1][2][3]Flame-resistant body protection is essential.
Gas Under Pressure Contains gas under pressure; may explode if heated.[1][2][3]General PPE for handling compressed gas cylinders.
Cryogenic Hazard Contact with liquefied gas causes frostbite/cold burns.[1]Cold-insulating gloves and a face shield are required.
Skin Irritant Causes skin irritation upon contact with the gas.[1]Chemical-resistant gloves and a lab coat are necessary.
Serious Eye Irritant Causes serious eye irritation.[1]Tightly-sealed chemical goggles and a face shield are mandatory.
Asphyxiation Risk May displace oxygen, causing rapid suffocation.[1]Requires adequate ventilation or respiratory protection.
Target Organ Toxicity May cause drowsiness, dizziness, and respiratory irritation.[1]Requires adequate ventilation or respiratory protection.

Core Personal Protective Equipment (PPE) Protocol

Based on the identified hazards, a multi-layered PPE approach is required. The following table outlines the minimum PPE for handling this compound.

Recommended PPE for Handling this compound
Body PartRequired PPESpecification & Rationale
Eyes/Face Chemical Goggles & Face ShieldTightly-fitting chemical splash goggles are essential to protect against gas and splashes.[1][2] A full-face shield must be worn over the goggles to protect against cryogenic splashes from the liquefied gas.[1]
Hands Chemical-Resistant Gloves & Cold-Insulating GlovesWear chemical-impermeable gloves (e.g., nitrile or neoprene) as a primary barrier.[2][6] When handling the liquefied gas or connecting/disconnecting cylinders, wear cold-insulating or cryogenic gloves over the chemical-resistant gloves to prevent frostbite.[1]
Body Flame-Resistant Lab CoatWear a flame-resistant lab coat to protect skin and clothing from splashes and in the event of a flash fire. Ensure clothing fully covers the arms and legs.
Respiratory As Needed (Based on Ventilation)Work must be conducted in a well-ventilated area or chemical fume hood.[1][7] If ventilation is inadequate or exposure limits are exceeded, a full-face respirator with appropriate cartridges must be used.[2] For emergency situations like a significant leak, a Self-Contained Breathing Apparatus (SCBA) is required.[1][2]
Feet Safety ShoesEnclosed, sturdy safety shoes are required to protect against falling cylinders or other equipment.[1]

PPE Selection Workflow

The specific combination of PPE depends on the task. This workflow diagram provides a logical pathway for determining the appropriate level of protection.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_assessment Phase 1: Task Assessment cluster_ppe Phase 2: PPE Selection cluster_final Phase 3: Final Check Start Start: Assess Planned Task Check_Liquid Working with or potential exposure to liquefied gas? Start->Check_Liquid Check_Vent Is general and local exhaust ventilation adequate? Check_Liquid->Check_Vent No (Gas Only) Add_Cryo Add Cryo Protection: - Face Shield - Cold-Insulating Gloves Check_Liquid->Add_Cryo Yes Base_PPE Minimum PPE: - Chemical Goggles - Chemical-Resistant Gloves - Flame-Resistant Lab Coat - Safety Shoes Check_Vent->Base_PPE Yes Add_Resp Add Respiratory Protection: - Full-Face Respirator (or SCBA for emergency) Check_Vent->Add_Resp No Proceed Proceed with Task Base_PPE->Proceed Add_Cryo->Check_Vent Add_Resp->Base_PPE

Caption: Decision workflow for selecting appropriate PPE when handling this compound.

Step-by-Step PPE Protocols

Adherence to a strict sequence for donning and doffing PPE is critical to prevent exposure and cross-contamination.

Donning (Putting On) PPE
  • Hand Hygiene : Wash hands thoroughly with soap and water.

  • Body Protection : Don the flame-resistant lab coat and fasten it completely.

  • Gloves (Inner Pair) : Don the primary chemical-resistant gloves (e.g., nitrile).

  • Eye Protection : Put on tightly-fitting chemical goggles.

  • Face Protection : If handling liquefied gas, place the face shield over the goggles.

  • Gloves (Outer Pair) : If handling liquefied gas, don cold-insulating gloves over the chemical-resistant gloves.

Doffing (Taking Off) PPE

The goal is to touch contaminated surfaces only with other contaminated items (i.e., glove-to-glove).

  • Outer Gloves : If used, remove the outer cold-insulating gloves. Dispose of them in the designated waste container.

  • Face Shield : Remove the face shield by touching the headband, avoiding the front surface.

  • Lab Coat : Unfasten the lab coat and roll it outwards, away from your body, ensuring the contaminated exterior is contained.

  • Inner Gloves : Remove the chemical-resistant gloves by peeling one off with the other gloved hand, then using the clean hand to slide under the cuff of the remaining glove to remove it.

  • Eye Protection : Remove goggles last by handling the strap.

  • Hand Hygiene : Wash hands thoroughly with soap and water immediately after removing all PPE.

Operational and Disposal Plans

Beyond personal protection, a safe workflow involves robust engineering controls and clear emergency and disposal plans.

Engineering Controls & Handling
  • Ventilation : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood with sufficient airflow.[1][7]

  • Cylinder Safety : Ensure gas cylinders are securely chained to a stable surface.[1] Use a proper regulator and check for leaks using a suitable detection solution (e.g., Snoop) after making connections.

  • Ignition Control : Prohibit smoking and eliminate all potential ignition sources.[4] Ensure all equipment is properly grounded to prevent static electricity buildup.[1][4]

Emergency Procedures
  • Leak/Spill : In case of a leak, evacuate all non-essential personnel from the area.[1] If safe to do so, stop the gas flow.[1] Eliminate all ignition sources.[1][2] Ventilate the area thoroughly before re-entry.[1] Emergency responders must wear SCBA and chemically resistant gear.[1]

  • Fire : For a fire involving this compound, use an appropriate extinguisher such as carbon dioxide or dry chemical powder.[1][2] A critical safety directive is to not extinguish a leaking gas fire unless the leak can be stopped safely; an un-ignited gas cloud can re-ignite with explosive force.[2][3] Fight the fire from a distance due to the risk of cylinder explosion.[1]

Disposal Plan
  • Contaminated PPE : All disposable PPE (gloves, etc.) that has come into contact with the chemical should be considered hazardous waste and disposed of according to your institution's and local environmental regulations.

  • Chemical Waste : Do not attempt to dispose of residual gas. Empty cylinders should be returned to the supplier with the valve closed and the valve cap secured.[6] Handle empty containers with care, as they may contain flammable residual vapors.[1][4]

By integrating this comprehensive safety framework into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with handling this compound, ensuring a safe environment for discovery.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,1-Trifluoropropane
Reactant of Route 2
1,1,1-Trifluoropropane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.